4-Hydroxypyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDACPUPAMICIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568830 | |
| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-04-3 | |
| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: Core Properties and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates its fundamental physicochemical properties, with a particular focus on the critical concept of keto-enol tautomerism that governs its structure and reactivity. We present validated protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores the compound's established role as a privileged scaffold in medicinal chemistry, detailing its mechanism as a metal-chelating pharmacophore for inhibiting viral metalloenzymes. The insights and methodologies described herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their research endeavors.
Introduction to this compound
This compound is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds fundamental to life, forming the core structure of nucleobases like uracil, thymine, and cytosine. While not a canonical nucleobase itself, its unique arrangement of a carboxylic acid and a hydroxyl group on the pyrimidine ring imparts specific chemical properties that make it a highly valuable building block in medicinal chemistry.
Pyrimidine derivatives are renowned for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.[1][2] this compound, in particular, has emerged as a key "warhead" or scaffold in the design of inhibitors targeting viral metalloenzymes. Its ability to coordinate with essential metal ions in enzyme active sites is a cornerstone of its therapeutic potential, making a deep understanding of its basic properties essential for rational drug design.
Core Physicochemical Properties
A precise understanding of a molecule's physicochemical characteristics is paramount for its application in research and development. These properties dictate its solubility, stability, reactivity, and, crucially, its interaction with biological targets.
Chemical Structure and Tautomerism
One of the most important features of 4-hydroxypyrimidine is its existence as an equilibrium mixture of tautomers: the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto' forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).[3][4] Experimental and theoretical studies have shown that in both solution and the gas phase, the keto forms, particularly the pyrimidin-4(3H)-one tautomer, are generally more stable and thus predominate.[4][5] This equilibrium is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and electronic distribution.
For this compound, this tautomerism remains a defining characteristic. The predominant keto form is more accurately named 4-oxo-3,4-dihydropyrimidine-5-carboxylic acid .
Quantitative Physicochemical Data
The fundamental properties of the parent compound, 5-hydroxypyrimidine-4-carboxylic acid (an isomer for structural reference), and related structures are summarized below. It is important to note that the specific molecule of interest, this compound, is often studied as a derivative or part of a larger series, and data for the isolated parent compound can be sparse.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [6] |
| Molecular Weight | 140.10 g/mol | [6] |
| pKa (4-hydroxypyrimidine) | pK₁: 1.85 (+1), pK₂: 8.59 (0) | [7] |
| Calculated LogP | 0.3 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Solubility (general) | Soluble in DMSO; limited solubility in aqueous buffers like PBS (~1 mg/mL for pyrimidine-4-carboxylic acid).[8] |
Note: pKa values are for the parent 4-hydroxypyrimidine and serve as an estimate. The electron-withdrawing carboxylic acid at the 5-position is expected to decrease these pKa values (i.e., make the compound more acidic).
Synthesis and Characterization Workflow
The synthesis of this compound is most commonly achieved via the hydrolysis (saponification) of its corresponding methyl or ethyl ester. These esters can be synthesized through various cyclocondensation reactions.[9][10]
General Synthetic Route: Saponification
The most direct laboratory-scale synthesis involves the base-catalyzed hydrolysis of Methyl 4-hydroxypyrimidine-5-carboxylate. This reaction is efficient and typically proceeds with high yield. The choice of base (e.g., LiOH, NaOH) and solvent system is critical for driving the reaction to completion while minimizing side products.
Protocol: Laboratory-Scale Synthesis
This protocol describes the saponification of Methyl 4-hydroxypyrimidine-5-carboxylate.
Materials:
-
Methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH or NaOH (1.5-2.0 eq) to the solution.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours. Causality: Using a slight excess of base ensures the reaction goes to completion. Monitoring prevents premature work-up or unnecessary reaction time.
-
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the product should form. Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous media, facilitating its isolation.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography if necessary.
Workflow: Purification and Analysis
Validation of product purity and identity is a non-negotiable step in synthesis. The following workflow ensures the material is suitable for subsequent biological assays.
Biological Significance and Applications in Drug Discovery
The dihydroxypyrimidine (DHP) carboxylic acid scaffold, to which this compound belongs, is a versatile and potent metal-binding pharmacophore.[9] This property is the primary driver of its biological activity, particularly in the antiviral field.
Mechanism of Action: Metalloenzyme Inhibition
Many viral enzymes, including integrases (e.g., HIV-1 INST), endonucleases (e.g., HCMV pUL89), and ribonucleases (e.g., HIV-1 RNase H), are metalloenzymes that require divalent metal ions (typically Mg²⁺ or Mn²⁺) in their active site for catalytic activity.[9] The this compound scaffold features a specific triad of atoms—the hydroxyl (enol form) or ketone (keto form) oxygen, a ring nitrogen, and the carboxylic acid oxygens—that can effectively chelate these catalytic metal ions.[9] By binding and sequestering the metal ions, the inhibitor prevents the enzyme from performing its function, thereby disrupting the viral life cycle. This mechanism is exemplified by the FDA-approved HIV-1 integrase inhibitor, Raltegravir, which evolved from a DHP carboxylic acid lead.[9]
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry studies have provided clear insights into the importance of the carboxylic acid moiety.
-
Acids vs. Esters and Amides: In studies targeting the human cytomegalovirus (HCMV) pUL89 endonuclease, the carboxylic acid series consistently demonstrated superior potency, target binding affinity (measured by thermal shift assays), and molecular docking scores compared to the corresponding methyl ester and carboxamide derivatives.[9][11]
-
Permeability: A common trade-off for the highly effective carboxylic acid group is poor cell permeability.[9][11] This is a critical challenge in drug development, often addressed by designing prodrugs (e.g., esters) that are converted to the active carboxylic acid inside the cell.
These findings establish the free carboxylic acid as essential for potent enzyme inhibition, while modifications to it are a key strategy for modulating pharmacokinetic properties.
Standard Analytical Methodologies
Protocol: Purity Determination by HPLC-UV
Purpose: To determine the percentage purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
-
Acceptance Criteria: Purity should be ≥95% for use in biological screening.
Protocol: Structural Confirmation by NMR and MS
Purpose: To confirm the chemical structure and mass of the synthesized compound.
-
¹H NMR:
-
Solvent: DMSO-d₆ or CD₃OD.
-
Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Analysis: Confirm the presence of characteristic aromatic/olefinic protons on the pyrimidine ring and the absence of signals corresponding to the ester group (e.g., a methyl singlet around 3.8 ppm). The carboxylic acid proton may be broad or exchange with water in the solvent.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in negative mode.
-
Procedure: Prepare a dilute solution of the compound in methanol or acetonitrile/water.
-
Analysis: Observe the [M-H]⁻ ion and confirm that the measured mass is within 5 ppm of the theoretical exact mass (139.0149 for C₅H₃N₂O₃⁻).
-
Conclusion
This compound is a deceptively simple molecule whose physicochemical properties, particularly its tautomeric nature and metal-chelating ability, make it a powerful scaffold for modern drug discovery. Its proven success as a core fragment in potent antiviral agents validates its continued investigation. This guide has provided the foundational chemical principles, practical synthetic and analytical protocols, and key biological context necessary for researchers to harness the potential of this important heterocyclic compound. Future work will likely focus on developing novel derivatives and prodrug strategies to overcome pharmacokinetic limitations while retaining the potent, metal-chelating mechanism of action.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Retrieved from [Link]
-
Pflüger, F., Zhaunerchyk, V., & Coreno, M. (2012). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 116(30), 7952-7958. [Link]
-
Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]
-
He, T., et al. (2022). Request PDF: 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]
-
ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Retrieved from [Link]
-
Giuliano, G., et al. (2012). Request PDF: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
PubChem. (n.d.). 5-hydroxypyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Retrieved from [Link]
-
Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
-
Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. University of Idaho. Retrieved from [Link]
Sources
- 1. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-5-carboxylic acid and its common synthetic precursor, methyl 4-hydroxypyrimidine-5-carboxylate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and critical applications of this pyrimidine scaffold, with a particular focus on its role in the development of novel antiviral therapeutics.
Introduction and Strategic Importance
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2] The strategic functionalization of this heterocycle offers a versatile platform for designing enzyme inhibitors and modulators of biological pathways. This compound, and its ester derivatives, have emerged as a significant pharmacophore, particularly in the pursuit of antiviral agents.[3][4]
It is important to note that while the carboxylic acid is often the biologically active species, it is frequently synthesized and handled as its more stable and synthetically versatile methyl or ethyl ester. Consequently, a dedicated CAS number for this compound is not commonly cited in chemical databases. Instead, the scientific literature and commercial suppliers predominantly reference Methyl 4-hydroxypyrimidine-5-carboxylate under CAS Number 4774-35-0 .[5][6] This guide will, therefore, focus on the properties and synthesis of the methyl ester as the primary entry point to this chemical class, followed by the methodology for its conversion to the parent carboxylic acid.
Physicochemical Properties of Methyl 4-hydroxypyrimidine-5-carboxylate
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of methyl 4-hydroxypyrimidine-5-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4774-35-0 | [7][8] |
| Molecular Formula | C₆H₆N₂O₃ | [7] |
| Molecular Weight | 154.12 g/mol | [5][7] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 209-210 °C | [7] |
| Boiling Point | 256.9 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.4 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in hot water, methanol, and DMSO. | |
| XLogP3 | -0.6 | [7] |
Synthesis and Chemical Elaboration
The synthesis of the 4-hydroxypyrimidine-5-carboxylate core can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the condensation of an amidine equivalent with a suitably functionalized three-carbon component.
Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
A prevalent method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[9] This provides a high-yielding and direct approach.
Caption: General synthetic workflow for pyrimidine-5-carboxylates.
Experimental Protocol: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate
This protocol is a representative synthesis based on established methodologies for pyrimidine synthesis.
-
Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt.
-
-
Condensation with Formamidine Acetate:
-
To a solution of the sodium salt (1.0 eq) in methanol, add formamidine acetate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 4-hydroxypyrimidine-5-carboxylate.
-
Hydrolysis to this compound
The conversion of the methyl ester to the corresponding carboxylic acid is a critical step, as the acid is often the active form of the molecule in biological systems. This is typically achieved through base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis of Methyl 4-hydroxypyrimidine-5-carboxylate
-
Saponification:
-
Suspend methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Applications in Drug Development: A Focus on Antiviral Activity
Pyrimidine derivatives are a rich source of antiviral agents, with numerous compounds approved for clinical use.[1][3] The this compound scaffold has been identified as a potent inhibitor of viral enzymes, particularly those involved in nucleic acid replication.
A prominent example is the inhibition of the human cytomegalovirus (HCMV) terminase complex.[10][11] This complex is essential for viral genome packaging, and its endonuclease subunit, pUL89, represents a clinically validated drug target.[10][11][12] Dihydroxypyrimidine (DHP) carboxylic acids have been shown to be effective inhibitors of the pUL89 endonuclease.[10][12]
Mechanism of Action: Inhibition of HCMV pUL89 Endonuclease
The inhibitory activity of 4,5-dihydroxypyrimidine carboxylic acids against the pUL89 endonuclease is attributed to their ability to chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site. This metal-binding pharmacophore is crucial for the catalytic activity of the endonuclease, which is responsible for cleaving the concatameric viral DNA into individual genomes for packaging into new virions.
Caption: Mechanism of HCMV pUL89 endonuclease inhibition.
The carboxylic acid moiety, along with the adjacent hydroxyl group, forms a chelating triad that sequesters the metal ions, rendering the enzyme inactive. Studies have shown that the carboxylic acid form of these inhibitors generally exhibits greater potency than the corresponding ester or amide derivatives, highlighting the critical role of this functional group in the mechanism of action.[10][12]
Conclusion and Future Directions
This compound and its derivatives represent a valuable and versatile scaffold in modern drug discovery. While the acid itself is less commonly available commercially, its synthesis via the hydrolysis of its methyl ester is straightforward. The demonstrated efficacy of this chemical class as inhibitors of viral endonucleases underscores its potential for the development of novel antiviral therapies against a range of pathogens.[3][4] Future research in this area will likely focus on the synthesis of libraries of substituted pyrimidine carboxylic acids to optimize their potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of antiviral drugs.
References
- Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.
- El-Sawy, E. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(35), 6025-6048.
- Ingale, A. G., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.
- Abdel-Rahman, A. A.-H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(35), 6025-6048.
- Ghoneim, K. M., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Technische Informationsbibliothek (TIB). Retrieved from [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. Retrieved from [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Bohrium. Retrieved from [Link]
- Wang, Y., et al. (2018). Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 13(16), 1665-1674.
-
PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]
- Reynolds, G. A., & Hauser, C. R. (1951). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 31, 77.
-
ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Retrieved from [Link]
- Szakonyi, Z., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
- Adams, V. D. (1974). Process for preparing 4-hydroxypyrimidine. Google Patents.
- Zhang, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Accela ChemBio Inc. (n.d.). 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate. Retrieved from [Link]
- Khan, I., et al. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(18), 4217.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Stenutz, R. (n.d.). methyl pyrimidine-5-carboxylate. Retrieved from [Link]
- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77.
- Wang, Y., et al. (2015). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. echemi.com [echemi.com]
- 8. 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 10. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [tib.eu]
An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyrimidine-5-carboxylic acid, a pivotal heterocyclic compound, serves as a significant scaffold in the landscape of medicinal chemistry and drug discovery. Its structural framework, characterized by a pyrimidine ring bearing both a hydroxyl and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological recognition capabilities. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its chemical identity, synthesis, and potential applications, grounded in established scientific principles and experimental evidence.
Section 1: Chemical Structure and Nomenclature
The chemical identity of this compound is fundamentally defined by its structure and the resulting nomenclature. A critical aspect of its chemistry is the existence of tautomeric forms, which dictates its preferred IUPAC name and influences its reactivity.
IUPAC Name and Tautomerism
While commonly referred to as this compound, this name represents the enol tautomer. However, extensive studies on hydroxypyrimidines have shown that the keto-enol equilibrium strongly favors the keto form.[1][2] This more stable tautomer is correctly named 4-Oxo-1,4-dihydropyrimidine-5-carboxylic acid .[3] This nomenclature accurately reflects the predominant structure in which a carbonyl group exists at the 4-position of the pyrimidine ring, with the adjacent nitrogen atom being protonated.
The tautomeric equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. For 4-hydroxypyrimidine derivatives, the presence of the electron-withdrawing carboxylic acid group at the 5-position further stabilizes the keto form through resonance.
Sources
4-Hydroxypyrimidine-5-carboxylic acid discovery and history
An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: From Synthesis to Therapeutic Potential
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Within this class, the this compound scaffold has emerged as a critical pharmacophore, particularly in the development of antiviral agents. Its unique electronic and structural properties enable it to act as a potent metal-chelating agent, inhibiting key metalloenzymes involved in viral replication. This technical guide provides a comprehensive overview of this compound, tracing its synthetic evolution, detailing its physicochemical properties, and exploring its mechanism of action and applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
Historical Context and the Evolution of Synthetic Strategies
While the precise moment of the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the broader development of pyrimidine chemistry. Early methods for accessing pyrimidine derivatives were often specific and lacked general applicability. However, the increasing recognition of the pyrimidine core in biologically vital molecules spurred the development of more robust and versatile synthetic routes throughout the 20th century.
A significant advancement in the synthesis of related structures came with the development of methods for producing 2-substituted pyrimidine-5-carboxylic esters. A notable procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1] This method provided a high-yielding and direct pathway to pyrimidines lacking substitution at the 4-position, which had been a challenge with previous approaches.[1]
Another foundational approach is the Principal Synthesis, which involves the condensation of a three-carbon component with an amidine. A patented industrial process, for example, describes the reaction between a β-ketoester and an amidine, although yields can be low depending on the amidine used (e.g., formamidine).[2] More efficient variations involve reacting a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base, providing a general and industrially scalable method for preparing 4-hydroxypyrimidines.[2] These evolutionary steps in synthetic methodology have been crucial in making the this compound scaffold and its derivatives readily accessible for research and development.
Core Synthesis Protocol: A General Approach
Modern synthetic strategies allow for the efficient construction of the 4-hydroxypyrimidine core. The following protocol outlines a general and effective method adapted from established literature for the synthesis of 4-hydroxypyrimidine derivatives.[1][2] The causality behind the choice of reagents is critical: the use of a strong base like sodium methoxide is essential for deprotonation and facilitating the initial condensation, while the amidine component serves as the N-C-N source to complete the heterocyclic ring.
Experimental Protocol: Synthesis of a this compound Ester
This protocol describes the cyclocondensation reaction to form the pyrimidine ring.
Step 1: Preparation of the Enolate Intermediate
-
To a solution of an appropriate β-ketoester (e.g., diethyl 2-formyl-3-oxosuccinate) in a suitable anhydrous solvent (e.g., ethanol or n-butanol), add a stoichiometric equivalent of a strong base, such as sodium ethoxide or sodium methoxide.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours to ensure complete formation of the corresponding enolate salt. The enolate is a key reactive intermediate, providing the three-carbon backbone for the pyrimidine ring.
Step 2: Cyclocondensation with an Amidine
-
To the solution containing the enolate from Step 1, add a solution of an amidine salt (e.g., formamidine hydrochloride). The amidine provides the N-C-N fragment necessary for ring closure.
-
Heat the reaction mixture to reflux for 4-8 hours. The elevated temperature provides the activation energy needed for the condensation and subsequent intramolecular cyclization, which is the rate-determining step.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). This step quenches the reaction and precipitates the crude product.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound ester.
Step 4: Hydrolysis to the Carboxylic Acid (Optional)
-
To convert the ester to the final carboxylic acid, dissolve the purified ester from Step 3 in an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for 2-4 hours to facilitate saponification.
-
After cooling, acidify the solution with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
Caption: General workflow for the synthesis of 4-hydroxypyrimidine esters.
Physicochemical and Spectroscopic Profile
The structural features of this compound give rise to its distinct chemical properties. The presence of the hydroxyl and carboxylic acid groups makes it a polar molecule with hydrogen bond donor and acceptor capabilities, influencing its solubility and melting point.
| Property | Value | Source |
| Chemical Formula | C₅H₄N₂O₃ | [3] |
| Molecular Weight | 140.10 g/mol | [3] |
| IUPAC Name | 5-hydroxypyrimidine-4-carboxylic acid | [3] |
| CAS Number | 201991-89-1 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Canonical SMILES | C1=C(C(=NC=N1)C(=O)O)O | [3] |
Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR) can vary depending on the solvent and specific salt form of the compound.
Role in Drug Discovery: A Metal-Binding Pharmacophore
The true significance of the this compound scaffold lies in its application in medicinal chemistry, particularly as an inhibitor of viral metalloenzymes.[4] This activity stems from the specific arrangement of the C4-hydroxyl group, the C5-carboxylic acid, and the N1 nitrogen of the pyrimidine ring.
Mechanism of Action: Divalent Metal Ion Chelation
Many viral enzymes, including HIV integrase, HIV RNase H, and the pUL89 endonuclease of human cytomegalovirus (HCMV), rely on divalent metal ions (typically Mg²⁺ or Mn²⁺) in their active sites to catalyze the cleavage of phosphodiester bonds in nucleic acids.[4][5]
The this compound core functions by coordinating these essential metal ions, effectively sequestering them and preventing them from participating in the catalytic cycle. The hydroxyl oxygen, the carboxylate oxygen, and one of the ring nitrogens form a coplanar triad that chelates the metal ions, acting as a competitive inhibitor.[4] This metal-binding pharmacophore is a key feature in the design of several successful antiviral drugs. For example, the dihydroxypyrimidine (DHP) scaffold, which is structurally analogous, was a foundational element in the development of Raltegravir, the first FDA-approved HIV-1 integrase inhibitor.[4]
Caption: Mechanism of inhibition via metal ion chelation in an enzyme active site.
Beyond its antiviral applications, the broader pyrimidine nucleus is known for a wide spectrum of biological activities. Fused pyrimidine systems and their derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, and diuretic properties, making this heterocyclic family a highly privileged scaffold in medicinal chemistry.[6][7][8]
Conclusion and Future Outlook
This compound represents more than just a heterocyclic compound; it is a validated and highly versatile chemical scaffold with profound implications for drug discovery. Its synthetic accessibility, coupled with a well-understood mechanism of action as a metal-chelating agent, ensures its continued relevance in the design of novel therapeutics. As new viral metalloenzymes are identified and the challenge of drug resistance continues to grow, the rational design of inhibitors based on this potent pharmacophore will remain a key strategy for developing next-generation medicines. Future research will likely focus on creating derivatives with enhanced specificity, improved pharmacokinetic profiles, and activity against a broader range of metalloenzyme targets.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]
-
Journal of Chemical and Pharmaceutical Research. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). [Link]
-
Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 18(9), 1233-1236. [Link]
-
ResearchGate. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. [Link]
-
Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]
- Google Patents. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
-
Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-14. [Link]
-
PubChem. 5-hydroxypyrimidine-4-carboxylic Acid. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]
-
ResearchGate. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines | Request PDF. [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Core Mechanism: A Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid as a Metalloenzyme Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Metalloenzymes represent a substantial class of therapeutic targets, implicated in a myriad of physiological and pathological processes. The strategic design of small molecule inhibitors against these enzymes is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the mechanism of action of 4-hydroxypyrimidine-5-carboxylic acid and its derivatives as potent inhibitors of metalloenzymes, with a particular focus on the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) family. We will dissect the structural basis of inhibition, detail robust experimental protocols for characterization, and provide insights into the key molecular interactions that govern inhibitor potency and selectivity.
Introduction: The Significance of Metalloenzyme Inhibition
Metalloenzymes are a ubiquitous class of enzymes that utilize a metal ion cofactor, most commonly zinc, iron, or manganese, within their active site to perform a diverse range of catalytic functions. These enzymes are critical regulators of processes ranging from signal transduction and gene expression to tissue remodeling and host-pathogen interactions. Consequently, dysregulation of metalloenzyme activity is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and infectious diseases.
The development of small molecule inhibitors that can selectively target and modulate the activity of these enzymes is a highly promising therapeutic strategy. A key approach in the design of such inhibitors is the incorporation of a metal-binding pharmacophore (MBP) that can effectively chelate the active site metal ion, thereby disrupting the enzyme's catalytic cycle.
The 4-Hydroxypyrimidine Scaffold: A Privileged Motif for Metalloenzyme Inhibition
The 4-hydroxypyrimidine core has emerged as a privileged scaffold in the design of metalloenzyme inhibitors. The strategic placement of a hydroxyl group and a carboxylic acid on the pyrimidine ring creates a potent bidentate chelation motif capable of coordinating with the active site metal ion. This guide will focus on the mechanism of action of this scaffold, primarily through the lens of its well-characterized inhibition of HIF prolyl hydroxylases (PHDs).
PHDs are non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a central role in cellular oxygen sensing.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism. This has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[3][4]
Deciphering the Mechanism of Action: A Structural Perspective
The inhibitory prowess of 4-hydroxypyrimidine-based compounds against metalloenzymes is fundamentally rooted in their ability to effectively chelate the active site metal ion. While a crystal structure of the parent compound, this compound, bound to a metalloenzyme is not publicly available, the mechanism can be confidently inferred from the crystal structure of a potent 4-hydroxypyrimidine-containing inhibitor in complex with a truncated domain of human PHD2.[5][6]
The binding mode reveals a bidentate chelation of the active site iron (or a manganese substitute in the crystal structure) by the 4-hydroxyl group and the nitrogen atom of the pyrimidine ring.[5] This interaction mimics the binding of the natural co-substrate, 2-oxoglutarate, to the iron center. The 5-carboxylic acid group, a key feature of the topic compound, is positioned to form crucial hydrogen bonding interactions within the active site, further anchoring the inhibitor and contributing to its high affinity.
The pyrimidine ring itself provides a rigid scaffold that orients the chelating groups for optimal interaction with the metal ion. Substitutions on the pyrimidine ring can be strategically employed to occupy adjacent pockets within the active site, enhancing both potency and selectivity. For instance, in the published crystal structure, a biphenyl group attached to the pyrimidine ring projects into a hydrophobic pocket, significantly increasing the inhibitor's affinity for PHD2.[5]
Caption: Bidentate chelation of the active site metal ion by this compound.
Experimental Characterization of Inhibitor Activity
A thorough understanding of the inhibitory mechanism requires robust experimental validation. The following section outlines key methodologies for characterizing the interaction of this compound and its derivatives with metalloenzymes.
Enzyme Kinetics: Determining Inhibition Potency and Mode
Enzyme kinetics studies are fundamental to quantifying the potency of an inhibitor and elucidating its mode of action (e.g., competitive, non-competitive, uncompetitive).
Table 1: Representative Inhibitory Potency of Pyrimidine-based Metalloenzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl Hydroxylase | 0.19 | |
| MK-8617 (a 4-hydroxypyrimidine-5-carboxamide derivative) | HIF PHD1-3 | Potent (specific value not stated) | [7][8] |
| Various 4-hydroxypyrimidine derivatives | HIF PHD2 | Varies based on substitution | [5][6] |
Experimental Protocol: Prolyl Hydroxylase Activity Assay (Colorimetric)
This protocol is adapted from established methods and measures the consumption of the co-substrate, α-ketoglutarate.
Materials:
-
Recombinant human PHD2
-
Peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen degradation domain of HIF-1α)
-
α-ketoglutarate
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture containing PHD2, the peptide substrate, ascorbate, and FeSO₄ in the assay buffer. b. Add varying concentrations of the inhibitor (this compound or its derivatives) to the wells. Include a no-inhibitor control. c. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 10-15 minutes. d. Initiate the reaction by adding α-ketoglutarate. e. Incubate for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
α-ketoglutarate Detection: a. Add DNPH solution to each well. DNPH reacts with the remaining α-ketoglutarate to form a colored hydrazone. b. Incubate at room temperature for 10 minutes. c. Add a base (e.g., NaOH) to develop the color. d. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for determining inhibitor IC50 using a colorimetric prolyl hydroxylase assay.
Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between the inhibitor and the metalloenzyme.
Table 2: Hypothetical Thermodynamic Parameters for Inhibitor Binding
| Parameter | Value | Interpretation |
| Binding Affinity (Kd) | Low nM to µM | Strength of the inhibitor-enzyme interaction. |
| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio. |
| Enthalpy (ΔH) | Negative | Favorable enthalpic contribution, often driven by chelation and hydrogen bonding. |
| Entropy (ΔS) | Positive or Negative | Reflects changes in conformational freedom and solvent reorganization upon binding. |
Experimental Protocol: Isothermal Titration Calorimetry
Materials:
-
Purified metalloenzyme (e.g., PHD2)
-
Inhibitor solution (this compound or derivative)
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: a. Dialyze both the enzyme and inhibitor solutions extensively against the same buffer to minimize heats of dilution. b. Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
ITC Experiment: a. Load the enzyme solution into the sample cell of the ITC instrument. b. Load the inhibitor solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of the inhibitor into the enzyme solution. The instrument will measure the heat change associated with each injection. e. As a control, perform a titration of the inhibitor into the buffer to determine the heat of dilution.
-
Data Analysis: a. Subtract the heat of dilution from the raw ITC data. b. Integrate the heat change for each injection to obtain a binding isotherm. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Caption: Workflow for characterizing inhibitor-enzyme binding thermodynamics using ITC.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of metalloenzyme inhibitors. Their mechanism of action is centered on the efficient chelation of the active site metal ion, a mode of inhibition that is supported by structural and biophysical data. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other metalloenzyme inhibitors.
Future research in this area will likely focus on the development of next-generation inhibitors with enhanced selectivity for specific metalloenzyme isoforms. This will require a deeper understanding of the subtle structural differences between the active sites of related enzymes. Furthermore, the application of advanced biophysical techniques and computational modeling will be instrumental in the rational design of inhibitors with optimized pharmacokinetic and pharmacodynamic properties.
References
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: PMC)[1]
-
(PDF) HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: ResearchGate)[2]
-
Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (Source: PMC)[3]
-
Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. (Source: Frontiers)[4]
-
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (Source: NIH)[5]
- Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses. (Source: PubMed)
-
Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (Source: PubMed)[6]
- Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. (Source: The Francis Crick Institute)
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (Source: PMC)
- Article Metrics.
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (Source: PubMed)[7]
- Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates | Biochemistry.
-
A near-universal way to measure enzyme inhibition | Newsroom. (Source: McGill University)[9]
- Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI. (Source: PubMed Central)
-
Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. (Source: Sigma-Aldrich)
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (Source: ResearchGate)[8]
- Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. (Source: MDPI)
- The Case for Enzymatic Competitive Metal Affinity Methods | ACS Catalysis.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (Source: NIH)
- Novel inhibitors of prolyl 4-hydroxylase. (Source: PubMed)
- Thermodynamics of iron, tetrahydrobiopterin, and phenylalanine binding to phenylalanine hydroxylase from Chromobacterium violaceum. (Source: PMC)
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (Source: PMC)
Sources
- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]
- 5. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: From Synthesis to Application
Introduction
4-Hydroxypyrimidine-5-carboxylic acid is a pivotal heterocyclic compound that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural motif, a pyrimidine ring substituted with both a hydroxyl and a carboxylic acid group, imparts unique physicochemical properties that make it an attractive scaffold for the design of targeted therapeutics. The arrangement of these functional groups allows for diverse chemical modifications and interactions with biological targets, positioning it as a valuable building block for novel pharmaceutical agents. This technical guide aims to provide a thorough understanding of this molecule, from its fundamental characteristics to its potential applications, supported by field-proven insights and methodologies.
Physicochemical Properties and Structural Elucidation
Based on the molecular formula of the methyl ester (C₆H₆N₂O₃)[1][2], the parent carboxylic acid is determined to have the following properties:
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | Deduced from[1][2] |
| Molecular Weight | 140.10 g/mol | Deduced from[1][2] |
| Canonical SMILES | C1=C(C(=O)O)C(=O)N=CN1 | - |
| IUPAC Name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | - |
The tautomeric nature of the 4-hydroxypyrimidine ring is a critical aspect of its chemistry, existing in equilibrium between the hydroxyl and the keto (pyrimidinone) forms. The keto form is generally favored in solid-state and solution, which significantly influences its hydrogen bonding capabilities and interaction with biological macromolecules.
Synthesis of this compound: A Validated Protocol
The synthesis of the 4-hydroxypyrimidine core can be achieved through several established routes, most notably through the condensation of a β-ketoester equivalent with an amidine. The following protocol is a robust and adaptable method for the laboratory-scale synthesis of this compound.
Principle of the Synthesis
This synthesis follows the well-established pyrimidine synthesis pathway involving the reaction of an enolate, derived from a β-dicarbonyl compound, with an amidine. In this specific case, diethyl ethoxymethylenemalonate serves as the β-dicarbonyl equivalent, and formamidine is the source of the N-C-N fragment of the pyrimidine ring. The initial condensation reaction is followed by cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol
Step 1: Condensation and Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Formamidine: To the cooled sodium ethoxide solution, add formamidine acetate (1 equivalent). Stir the mixture for 15 minutes at room temperature.
-
Addition of Diethyl Ethoxymethylenemalonate: To this suspension, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise over 30 minutes. The reaction mixture may become warm.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The crude ethyl 4-hydroxypyrimidine-5-carboxylate will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Suspend the purified ethyl 4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (2 equivalents).
-
Heating: Heat the mixture to 80-90°C and stir until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum over P₂O₅ to yield the pure product.
Caption: Synthetic pathway for this compound.
Analytical Characterization: A Self-Validating Workflow
To ensure the identity and purity of the synthesized this compound, a multi-technique analytical approach is essential. This workflow provides a self-validating system, where each technique corroborates the findings of the others.
Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the carboxylic acid proton. The carboxylic acid proton will typically appear as a broad singlet in the downfield region (10-13 ppm)[3][4][5]. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm[4][5]. The signals for the pyrimidine ring carbons will also be present in their characteristic regions.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid[3][5].
-
A strong carbonyl (C=O) stretching vibration from the carboxylic acid group will be observed around 1700-1725 cm⁻¹[3].
-
The C=O stretching of the pyrimidinone ring will also be present, typically around 1650-1680 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity assessment is crucial and can be effectively performed using reverse-phase HPLC. A suitable method would employ a C18 column with a gradient elution of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. The purity is determined by the area percentage of the main peak.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 139.01 should be observed. In positive ion mode, a peak for [M+H]⁺ at m/z 141.03 would be expected.
-
Caption: Therapeutic applications of the this compound scaffold.
Conclusion
This compound represents a molecule of significant academic and industrial interest. Its straightforward synthesis, combined with its versatile chemical nature, makes it a valuable tool for medicinal chemists. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and integrity of the synthesized compound. As research into novel therapeutic agents continues, the strategic application of the this compound scaffold is poised to contribute to the development of next-generation medicines targeting a range of diseases.
References
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]
-
Product information, this compound methyl ester. P&S Chemicals. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
Whitepaper: The 4-Hydroxypyrimidine-5-Carboxylic Acid Scaffold in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. Within this vast chemical space, the 4-hydroxypyrimidine-5-carboxylic acid motif has emerged as a particularly powerful and versatile scaffold. Its intrinsic ability to act as a metal-binding pharmacophore has positioned it at the forefront of efforts to develop novel inhibitors for a critical class of drug targets: metalloenzymes. This guide provides an in-depth analysis of this scaffold, elucidating its chemical properties, strategic applications, and the causality behind its success in antiviral drug discovery, with a particular focus on targeting viral endonucleases. We will explore key structure-activity relationships, provide representative experimental protocols, and offer insights into the future trajectory of this privileged chemical framework.
The Strategic Value of a Privileged Scaffold
In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a robust starting point for creating libraries of compounds with diverse pharmacological activities. The this compound core is an exemplary privileged scaffold, not because it binds indiscriminately, but because it is exceptionally well-suited for a specific and vital class of enzymes: metalloenzymes.
Metalloenzymes utilize metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺) as cofactors for catalytic activity and are implicated in a host of pathological processes, including viral replication, cancer progression, and bacterial survival. The precise spatial arrangement of the hydroxyl group (or its keto tautomer) and the carboxylic acid on the pyrimidine ring of our title scaffold creates a high-affinity bidentate chelation site for these catalytic metal ions. This chelation effectively sequesters the ions, disabling the enzyme and halting the disease process.
The following diagram illustrates the fundamental structure and its key functional regions that are critical for both biological activity and synthetic modification.
Caption: Core structure of 5-hydroxypyrimidine-4-carboxylic acid.[1]
Physicochemical Properties
A foundational understanding of the scaffold's properties is essential for rational drug design. These parameters influence solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 140.10 g/mol | PubChem[1] |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Mechanism of Action: A Tale of Metal Chelation
The primary mechanism through which this scaffold exerts its inhibitory effects is the chelation of divalent metal ions within the active site of metalloenzymes. Viral enzymes like HIV integrase, HIV RNase H, and human cytomegalovirus (HCMV) pUL89 endonuclease possess active sites containing two magnesium or manganese ions. These ions are critical for stabilizing the transition state of the phosphodiester bond cleavage of nucleic acids.
The 4-hydroxy and 5-carboxylic acid groups, along with the ring nitrogen, form a coplanar triad of oxygen and nitrogen atoms that perfectly coordinate with these metal ions, effectively "freezing" the catalytic machinery. This mode of action is powerfully illustrated in the development of inhibitors for influenza's PAN endonuclease and HCMV's pUL89 endonuclease.[2][3]
Caption: Chelation of active site metal ions by the scaffold.
Case Study: Antiviral Drug Discovery
The utility of the this compound scaffold is most profoundly demonstrated in the field of virology. Its derivatives have been instrumental in the development of inhibitors for several critical viral enzymes.
Human Cytomegalovirus (HCMV) Endonuclease
HCMV infection is a major threat to immunocompromised individuals. The viral terminase complex, specifically the pUL89 endonuclease, is essential for viral genome packaging and represents a key drug target.[2] Research has shown that dihydroxypyrimidine (DHP) carboxylic acids are potent inhibitors of pUL89-C.[2][4]
A comparative study of DHP subtypes revealed a crucial structure-activity relationship (SAR):
-
Carboxylic Acids (14): Showed the best overall potency and binding affinity (thermal shift and docking scores).[2][4]
-
Carboxamides (15): Also showed activity but were generally less potent than the acids.[2][4]
Despite good in vitro ADME properties, the acid subtype suffered from poor permeability, a common challenge for highly polar, metal-chelating compounds that must be addressed in lead optimization.[2][4]
A Legacy in HIV and HCV Inhibition
The DHP carboxylic acid scaffold has a rich history in antiviral research. It was a prototypical inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[2] Intriguingly, medicinal chemistry efforts evolved this scaffold into different inhibitor classes by modifying key positions:
-
Conversion of the carboxylic acid to a carboxamide led to potent HIV-1 integrase inhibitors, a lineage that ultimately contributed to the development of the FDA-approved drug Raltegravir.[2]
-
Modification at the C-2 position of the pyrimidine ring generated inhibitors of HIV-1 RNase H.[2]
This demonstrates the scaffold's tunability, where subtle chemical changes can redirect binding affinity and selectivity from one viral metalloenzyme to another.
| Target Enzyme | Scaffold Form | Resulting Activity | Reference |
| HCMV pUL89-C | Dihydroxypyrimidine Carboxylic Acid | Potent Inhibition (sub-µM) | [2][4] |
| HCV NS5B | Dihydroxypyrimidine Carboxylic Acid | Effective Inhibition | [2] |
| HIV-1 Integrase | Dihydroxypyrimidine Carboxamide | Potent Inhibition (Led to Raltegravir) | [2] |
| HIV-1 RNase H | C-2 Modified DHP Carboxylic Acid | Selective Inhibition | [2] |
Synthetic & Experimental Protocols
Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis of a scaffold derivative and its subsequent evaluation in a biochemical assay.
Representative Synthesis: Biginelli-type Condensation
This protocol outlines a green chemistry approach for synthesizing a tetrahydropyrimidine-5-carboxylic acid ethyl ester derivative, which can be subsequently hydrolyzed to the target carboxylic acid.[5]
Objective: To synthesize 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (Solvent)
-
Catalytic amount of concentrated HCl
Step-by-Step Procedure:
-
Mixing Reagents: In a round-bottom flask, combine equimolar amounts of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea.
-
Solvent Addition: Add a minimal amount of ethanol to create a slurry.
-
Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 2-4 hours. Alternatively, for a microwave-assisted synthesis, heat the mixture in a sealed vessel for 3-5 minutes at 100W.[5]
-
Precipitation: Upon completion, pour the reaction mixture into crushed ice with stirring.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from ethanol to obtain the pure compound.
-
Characterization: Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.
Workflow: Biochemical Evaluation of Endonuclease Inhibition
This workflow describes a typical process for assessing the inhibitory activity of a synthesized compound against a viral endonuclease like HCMV pUL89-C.
Caption: Workflow for an enzyme inhibition biochemical assay.
Future Perspectives and Conclusion
The this compound scaffold is a proven asset in medicinal chemistry, particularly for targeting viral metalloenzymes. Its success stems from a combination of a synthetically accessible core and a privileged metal-binding pharmacophore.
The path forward involves addressing the known liabilities of this scaffold, primarily its often-high polarity and resulting poor cell permeability.[2][4] Future research should focus on:
-
Prodrug Strategies: Masking the carboxylic acid and hydroxyl groups to improve membrane transit, with subsequent cleavage inside the cell to release the active chelator.
-
Bioisosteric Replacement: Investigating isosteres for the carboxylic acid moiety that can retain metal-binding capacity while improving physicochemical properties, a strategy that has been explored for similar scaffolds.[3]
-
Exploring New Targets: Expanding the application of this scaffold to other classes of metalloenzymes, such as bacterial metallo-β-lactamases or human matrix metalloproteinases (MMPs), which are implicated in antibiotic resistance and cancer, respectively.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]
-
P&S Chemicals. (n.d.). This compound methyl ester. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 5-hydroxypyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Yu, H. W., Zhang, L. R., Zhou, J. C., Ma, L. T., & Zhang, L. H. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609–614. [Link]
-
Fischer, G., et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, V., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved January 11, 2026, from [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]
-
Lee, H. J., & Kim, J. S. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(11), 18590-18619. [Link]
-
Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 113, 198-213. [Link]
-
Kandefer-Szerszeń, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4992. [Link]
Sources
- 1. 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Spectral Data Analysis of 4-Hydroxypyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases and various therapeutic agents. The presence of both a hydroxyl and a carboxylic acid group on the pyrimidine ring imparts unique chemical properties and potential for diverse molecular interactions, making it a valuable building block in the synthesis of novel pharmaceutical compounds.
This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the free acid, this guide presents high-quality predicted data for the target molecule, supplemented with experimental data for its close analogue, ethyl 4-hydroxypyrimidine-5-carboxylate. This comparative approach allows for a robust interpretation of the expected spectral features of this compound.
Molecular Structure and Tautomerism
This compound can exist in tautomeric forms. The "hydroxy" form is in equilibrium with its "oxo" tautomer, 4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. In solid state and in most solvents, the oxo form is generally predominant. The spectral data presented herein will reflect the characteristics of this major tautomer.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its ethyl ester.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Broad Singlet | 1H | COOH |
| ~11.5 | Broad Singlet | 1H | N-H |
| ~8.5 | Singlet | 1H | H2 |
| ~8.2 | Singlet | 1H | H6 |
Experimental ¹H NMR Data for Ethyl 4-hydroxypyrimidine-5-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.55 | Broad Singlet | 1H | N-H | |
| 8.58 | Singlet | 1H | H2 | |
| 8.15 | Singlet | 1H | H6 | |
| 4.25 | Quartet | 7.1 | 2H | OCH₂CH₃ |
| 1.30 | Triplet | 7.1 | 3H | OCH₂CH₃ |
Interpretation and Causality:
-
Aromatic Protons (H2 and H6): The two singlets in the aromatic region correspond to the protons at positions 2 and 6 of the pyrimidine ring. Their downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl group.
-
Labile Protons (COOH and N-H): The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. The N-H proton of the pyrimidine ring also appears as a broad singlet, usually in the range of 11-13 ppm. The broadness of these signals is due to chemical exchange and quadrupole broadening.
-
Comparison with Ethyl Ester: In the experimental spectrum of the ethyl ester, the characteristic signals for the ethyl group (a quartet and a triplet) are observed. The absence of the broad carboxylic acid proton signal and the presence of the ethyl group signals are the key differences. The chemical shifts of the pyrimidine ring protons are expected to be similar in both compounds, with minor variations due to the electronic effect of the ester versus the carboxylic acid group.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~162 | C4 (C=O) |
| ~155 | C2 |
| ~145 | C6 |
| ~115 | C5 |
Experimental ¹³C NMR Data for Ethyl 4-hydroxypyrimidine-5-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O (Ester) |
| 161.2 | C4 (C=O) |
| 154.5 | C2 |
| 144.8 | C6 |
| 114.7 | C5 |
| 60.5 | OCH₂CH₃ |
| 14.1 | OCH₂CH₃ |
Interpretation and Causality:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl carbon appears at a characteristic downfield shift. The C4 carbon, also a carbonyl in the predominant oxo tautomer, is also found at a downfield position. In the ethyl ester, the ester carbonyl carbon is observed in a similar region.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C2 and C6 are typically found at more downfield positions compared to C5 due to their proximity to the electronegative nitrogen atoms.
-
Comparison with Ethyl Ester: The key differences in the ¹³C NMR spectra are the presence of the ester carbonyl and the two signals for the ethyl group in the ethyl ester, and the presence of the carboxylic acid carbonyl in the free acid.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Expected Mass Spectral Data for this compound
-
Molecular Ion (M⁺): The expected exact mass is approximately 156.02 g/mol . A prominent molecular ion peak should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).
-
Key Fragmentation Pathways:
-
Loss of H₂O: A fragment corresponding to the loss of a water molecule (M-18) from the molecular ion is possible.
-
Loss of COOH: Decarboxylation, the loss of the carboxylic acid group as CO₂ (M-44) or the COOH radical (M-45), is a common fragmentation pathway for carboxylic acids.
-
Ring Fragmentation: Cleavage of the pyrimidine ring can lead to various smaller fragments.
-
Experimental Mass Spectral Data for Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Molecular Ion (M⁺): The molecular weight is approximately 184.05 g/mol .
-
Key Fragmentation Pathways:
-
Loss of OCH₂CH₃: A common fragmentation for ethyl esters is the loss of the ethoxy group (M-45).
-
Loss of CH₂=CH₂: McLafferty rearrangement can lead to the loss of ethene (M-28).
-
Loss of COOCH₂CH₃: Loss of the entire ethyl carboxylate group (M-73) is also possible.
-
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring NMR and Mass Spectrometry data, based on standard laboratory practices.
NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often a good choice for polar compounds like carboxylic acids.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
-
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
-
Set the instrument parameters, including the capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to optimize the signal.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Caption: A conceptual workflow for the spectral analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the expected and comparative spectral data for this compound. By combining high-quality predicted data for the target molecule with experimental data from its ethyl ester analogue, a comprehensive understanding of its key spectral features in ¹H NMR, ¹³C NMR, and mass spectrometry can be achieved. The provided experimental protocols offer a practical framework for researchers to obtain and interpret spectral data for this and related compounds, aiding in their synthesis, characterization, and application in drug discovery and development.
References
Synthesis of 4-Hydroxypyrimidine-5-carboxylic Acid from Diethyl Ethoxymethylenemalonate: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases of DNA and RNA.[][2] 4-Hydroxypyrimidine-5-carboxylic acid, in particular, serves as a crucial building block for the development of novel therapeutics, especially in the realm of antiviral agents where it functions as a key pharmacophore.[3][4][5][6] This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to this valuable compound, starting from the readily available precursor, diethyl ethoxymethylenemalonate (DEEM). We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and offer expert insights into the causality behind critical process parameters, ensuring a reproducible and scalable synthesis.
Strategic Overview of the Synthetic Pathway
The construction of the pyrimidine ring system is most classically achieved through the condensation of a three-carbon (C-C-C) dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component.[2][7][8] The synthesis of this compound from diethyl ethoxymethylenemalonate (DEEM) is a quintessential example of this strategy.
The overall process can be logically dissected into two primary stages:
-
Stage 1: Cyclocondensation. Diethyl ethoxymethylenemalonate serves as the three-carbon precursor. Its reaction with formamidine, the N-C-N component, under basic conditions leads to the formation of the heterocyclic pyrimidine ring, yielding ethyl 4-hydroxypyrimidine-5-carboxylate.
-
Stage 2: Saponification. The ester intermediate is subsequently hydrolyzed to the target carboxylic acid. This transformation is critical as the carboxylic acid moiety often plays a pivotal role in the biological activity of derivative compounds, frequently acting as a key binding group for enzyme active sites.[9]
This two-step approach is efficient, high-yielding, and utilizes commercially available starting materials, making it an attractive method for both academic research and industrial drug development.
Reaction Mechanisms and Rationale
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol for analog synthesis.
Stage 1: The Cyclocondensation of DEEM and Formamidine
The formation of the pyrimidine ring is a base-catalyzed cascade of nucleophilic addition, elimination, and condensation steps.
-
Activation of Nucleophile: The reaction is typically conducted in the presence of a base, such as sodium ethoxide. The base deprotonates the formamidine salt (e.g., formamidine acetate), generating the free base which is a potent dinucleophile.
-
Michael-type Addition: Diethyl ethoxymethylenemalonate is a polarized alkene. The electron-withdrawing ester groups render the β-carbon highly electrophilic. One of the amino groups of formamidine performs a nucleophilic attack on this β-carbon.
-
Elimination: The resulting intermediate rapidly eliminates a molecule of ethanol, forming a more stable enamine intermediate.
-
Intramolecular Cyclization: The second amino group of the formamidine derivative then performs an intramolecular nucleophilic attack on one of the ester carbonyl carbons. This is the key ring-closing step.
-
Aromatization: The cyclic intermediate finally eliminates a second molecule of ethanol to yield the stable, aromatic 4-hydroxypyrimidine-5-carboxylate ring system. The "hydroxy" form is in tautomeric equilibrium with the more stable 4-pyrimidinone form.
Below is a diagrammatic representation of this mechanistic pathway.
Sources
- 2. bu.edu.eg [bu.edu.eg]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 4-Hydroxypyrimidine-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent structural resemblance to the nucleobases of DNA and RNA allows for critical interactions with a wide array of biological targets. Among the vast landscape of pyrimidine-based compounds, derivatives of 4-hydroxypyrimidine-5-carboxylic acid have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these versatile compounds, offering valuable insights for researchers and drug development professionals.
The Strategic Importance of the this compound Core
The unique arrangement of a hydroxyl group at the 4-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring endows these derivatives with distinct chemical properties that are pivotal to their biological functions. The 4-hydroxy group can exist in tautomeric equilibrium with its keto form (pyrimidin-4-one), influencing its hydrogen bonding capabilities and overall electronic properties. The adjacent carboxylic acid group provides a key site for hydrogen bonding, metal chelation, and derivatization to modulate pharmacokinetic and pharmacodynamic properties. This strategic combination of functional groups allows for multifaceted interactions with biological macromolecules, leading to a diverse range of therapeutic applications.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common and efficient method involves the cyclocondensation of a β-ketoester with an amidine.[1] Variations of this approach allow for the introduction of diverse substituents on the pyrimidine ring.
General Synthesis of Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
A robust and environmentally friendly one-pot multi-component reaction is often employed for the synthesis of tetrahydropyrimidine-5-carboxylate derivatives.[2]
Experimental Protocol:
-
Combine equimolar amounts of a substituted benzaldehyde, urea (or thiourea), and ethyl acetoacetate.
-
Add a catalytic amount of a Lewis acid, such as CuCl₂·2H₂O, and a few drops of a protic acid like HCl.
-
Grind the mixture for 10-15 minutes at room temperature.
-
Allow the reaction mixture to stand overnight.
-
Purify the resulting product by recrystallization from a suitable solvent, such as methanol.
Caption: General workflow for the one-pot synthesis of tetrahydropyrimidine-5-carboxylate derivatives.
Synthesis of 4,5-Dihydroxypyrimidine Carboxylic Acids and Amides
Further derivatization of the core structure is crucial for exploring structure-activity relationships. For instance, 4,5-dihydroxypyrimidine methyl carboxylates can be synthesized and subsequently converted to their corresponding carboxylic acids or amides.[3]
Experimental Protocol:
-
Synthesis of Methyl Carboxylate: A Michael addition of a substituted amidoxime with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement under microwave irradiation, yields the dihydroxypyrimidine methyl carboxylate.
-
Saponification to Carboxylic Acid: The methyl ester is hydrolyzed using a base, such as lithium hydroxide (LiOH), to yield the corresponding carboxylic acid.[3]
-
Amidation: Direct amidation of the methyl ester with a desired amine provides the corresponding carboxamide derivative.[3]
A Spectrum of Biological Activities
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
Certain 4-aryldihydropyrimidinone-5-carboxylate derivatives have been identified as inhibitors of Hsp90, a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability and function of numerous oncoproteins.[5]
Caption: Inhibition of Hsp90 by 4-aryldihydropyrimidinone-5-carboxylate derivatives leads to the degradation of oncogenic client proteins, resulting in apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7v | SK-N-SH (Neuroblastoma) | Most effective | [6] |
| 12c | Renal Cancer Cell Lines | Most potent | [5] |
| 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [7] |
| 2a, 2f | A549 (Lung Cancer) | IC50 = 42 µM, 47.5 µM (as LOX inhibitors) | [7] |
| 1d, 1h, 3d, 3g | U87, U251 (Glioma) | 6.36 - 14.01 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the anticancer activity of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Antiviral Activity
Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives have shown significant promise as antiviral agents, particularly against human cytomegalovirus (HCMV).[3]
Mechanism of Action: Inhibition of Viral Endonuclease
These compounds can act as metal-binding inhibitors of viral enzymes that are essential for viral replication, such as the pUL89 endonuclease in HCMV.[3][10] The dihydroxy- and carboxylic acid moieties can chelate metal ions in the active site of the enzyme, thereby inhibiting its function.
Quantitative Data on Antiviral Activity
| Compound Subtype | Virus | EC50 (µM) | Reference |
| DHP Carboxylic Acids (14) | HCMV | 14.4 - 22.8 | [3][10] |
| 4-amino-5-bromo derivative (19) | Murine Cytomegalovirus | Active in vivo at 5.6 mg/kg | [11] |
Antimicrobial Activity
The pyrimidine core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated activity against a range of bacteria and fungi.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A key mechanism of antimicrobial action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for nucleic acid synthesis in microorganisms.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates.
-
Carboxylic Acid vs. Esters and Amides: In antiviral studies against HCMV, the carboxylic acid derivatives generally exhibit better potency compared to their corresponding methyl esters and carboxamides.[3] This is likely due to the ability of the carboxylic acid to form crucial interactions, including metal chelation, within the enzyme's active site.
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence biological activity. For instance, in anticancer studies, the presence of specific aryl groups at the 4-position can enhance Hsp90 inhibitory activity.[5] In a series of 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates, specific substitutions led to potent anti-mycobacterial and anticancer activities.[6]
-
Halogenation: The introduction of halogen atoms at the 5-position of the pyrrolo[2,3-d]pyrimidine core, coupled with a 4-amino group, was found to enhance both antiproliferative and antiviral activities.[11]
Caption: Key structural modifications influencing the biological activity of this compound derivatives.
Future Perspectives and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antiviral, and antimicrobial effects, underscore the significant potential of this compound class. Future research should focus on elucidating the detailed mechanisms of action for various derivatives, expanding the structure-activity relationship studies to guide the design of more potent and selective inhibitors, and optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849. [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]
-
(2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Bioorganic & medicinal chemistry letters, 21(10), 2855–2859. [Link]
-
Pasetes, S. V., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial agents and chemotherapy, 62(11), e01223-18. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849. [Link]
-
Wudarska, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules (Basel, Switzerland), 26(8), 2118. [Link]
-
Xanthopoulou, M. N., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 27(3), 1032. [Link]
- Takeda Chemical Industries, Ltd. (1994). Process for preparing 4-hydroxypyrimidine.
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC medicinal chemistry. [Link]
-
Hassan, G. S., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 34(7), 2273–2279. [Link]
-
Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Cedrón, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640. [Link]
-
The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [Link]
-
De la Cueva, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1481. [Link]
-
Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal chemistry research, 33(1), 1–35. [Link]
-
Thieme. (2024). 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). [Link]
-
Liu, Y., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS medicinal chemistry letters, 12(4), 586–592. [Link]
-
ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. Retrieved from [Link]
-
Urban, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(23), 5727. [Link]
-
El-Feky, H. S., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules (Basel, Switzerland), 27(19), 6271. [Link]
-
El-Sayed, N. F., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. European journal of medicinal chemistry, 223, 113645. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]
-
Kálmán, F. H., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal growth & design, 24(2), 794–809. [Link]
Sources
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 6. Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxypyrimidine (DHP) Carboxylic Acids: A Technical Guide to Their Core Role in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The dihydroxypyrimidine (DHP) carboxylic acid scaffold has emerged as a cornerstone in modern antiviral drug discovery, serving as a versatile pharmacophore for the development of potent inhibitors against a range of clinically significant viruses. This technical guide provides an in-depth exploration of DHP carboxylic acids and their derivatives in antiviral research, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in the rational design and development of novel antiviral therapeutics based on this privileged scaffold. The guide will cover key viral targets, including HIV integrase, influenza virus endonuclease, hepatitis C virus (HCV) NS5B polymerase, and human cytomegalovirus (HCMV) pUL89 endonuclease, highlighting the chemical evolution from DHP carboxylic acids to clinically successful drugs.
Introduction: The Rise of a Privileged Scaffold
The journey of dihydroxypyrimidine (DHP) carboxylic acids in antiviral research is a compelling narrative of rational drug design. Initially identified as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, this chemical class demonstrated a remarkable ability to chelate divalent metal ions essential for the catalytic activity of various viral enzymes.[1][2][3] This metal-binding capability is central to their mechanism of action and has been the guiding principle in their evolution into potent drugs for other viral infections.
The core structure, characterized by two hydroxyl groups and a carboxylic acid on a pyrimidine ring, provides a perfect triad for coordinating with metal ions in the active sites of viral polymerases and integrases.[1][4] This fundamental interaction disrupts the normal enzymatic function, thereby halting viral replication. The true power of the DHP scaffold, however, lies in its amenability to chemical modification. Strategic substitutions at various positions on the pyrimidine ring have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of blockbuster drugs like the HIV integrase inhibitor raltegravir, which evolved from a DHP carboxamide lead.[1]
This guide will dissect the key features of DHP carboxylic acids and their derivatives, providing a comprehensive understanding of their application in antiviral research.
Mechanism of Action: A Tale of Metal Chelation
The primary mechanism by which DHP carboxylic acids and their derivatives exert their antiviral effect is through the inhibition of viral enzymes that are dependent on divalent metal ions (typically Mg²⁺ or Mn²⁺) for their catalytic activity. These enzymes often belong to the polynucleotidyl transferase superfamily. The DHP core acts as a pharmacophore that mimics the binding of pyrophosphate, a natural substrate or product of these enzymes.[4]
Inhibition of HIV Integrase
Human Immunodeficiency Virus (HIV) integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[5] The active site of HIV integrase contains a DDE (Asp-Asp-Glu) catalytic triad that coordinates two Mg²⁺ ions. DHP-based inhibitors, such as the clinically approved dolutegravir and cabotegravir, position their characteristic oxygen atoms to chelate these magnesium ions, effectively blocking the strand transfer reaction.[6]
dot
Caption: DHP derivatives inhibit HIV integrase by chelating Mg²⁺ ions in the active site, preventing viral DNA integration.
Inhibition of Influenza Endonuclease
Influenza virus relies on a unique "cap-snatching" mechanism to transcribe its genome. The viral polymerase acidic (PA) protein contains an endonuclease domain that cleaves the 5' caps from host pre-mRNAs to use as primers for viral mRNA synthesis. This endonuclease activity is dependent on two metal ions in its active site. Baloxavir marboxil, a prodrug of a DHP-like compound, targets this endonuclease, chelating the metal ions and preventing the cap-snatching process, thereby inhibiting viral replication.[7][8]
dot
Caption: DHP-like inhibitors block influenza replication by chelating metal ions in the PA endonuclease active site, preventing "cap-snatching".
Inhibition of Other Viral Metalloenzymes
The versatility of the DHP scaffold extends to other viral targets:
-
HCV NS5B Polymerase: DHP carboxylic acids were first identified as inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), NS5B.[2][3][4] They bind to the active site and chelate the two magnesium ions required for nucleotide incorporation, acting as pyrophosphate mimics.[4]
-
HCMV pUL89 Endonuclease: The C-terminus of the human cytomegalovirus (HCMV) pUL89 protein houses a metal-dependent endonuclease essential for viral DNA packaging. DHP carboxylic acids have been shown to inhibit this enzyme, demonstrating their broad-spectrum potential against herpesviruses.[1][9][10][11][12]
Structure-Activity Relationships (SAR): The Art of Optimization
The journey from a lead DHP carboxylic acid to a clinical candidate involves extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
-
The Carboxylic Acid Moiety: While the carboxylic acid is crucial for metal chelation, it can lead to poor cell permeability. This has driven the evolution to DHP carboxamides, as seen in the development of raltegravir from a DHP carboxylic acid inhibitor of HCV NS5B.[1][13] The amide provides a suitable isostere that maintains the necessary metal-chelating geometry while improving cellular activity.
-
Substitutions at the C2 Position: Modifications at the C2 position of the pyrimidine ring have a significant impact on antiviral potency. Bulky and hydrophobic groups are often favored, as they can interact with hydrophobic pockets in the enzyme's active site, enhancing binding affinity.[2]
-
The Benzyl Group in HIV Integrase Inhibitors: In many DHP-based HIV integrase inhibitors, a substituted benzyl group is a common feature. The nature and position of substituents on the benzyl ring can dramatically influence antiviral activity. For example, a p-fluorobenzylamide was found to be optimal in enzymatic assays for a series of DHP carboxamide HIV integrase inhibitors.[13]
Experimental Protocols: A Practical Guide
The evaluation of DHP carboxylic acids and their derivatives requires a combination of biochemical and cell-based assays.
Chemical Synthesis
A general approach to synthesizing 2-substituted-5,6-dihydroxypyrimidine-4-carboxylic acids involves the condensation of an amidine with a derivative of diethyl oxalacetate, followed by cyclization and hydrolysis.
General Synthetic Scheme: dot
Caption: General synthesis of 2-substituted DHP carboxylic acids.
Step-by-Step Example (Conceptual):
-
Amidine Formation: Prepare the desired amidine from the corresponding nitrile.
-
Condensation and Cyclization: React the amidine with a suitable diethyl oxalacetate derivative in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.
-
Hydrolysis: Hydrolyze the resulting ester intermediate under acidic or basic conditions to yield the final DHP carboxylic acid.
For more specific and varied synthetic routes, researchers can refer to literature on the synthesis of pyrimidine-5-carboxylic esters and related heterocyclic compounds.[14]
Biochemical Assays
4.2.1. HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV integration.
Protocol:
-
Prepare the reaction mixture: In a 96-well plate, combine a reaction buffer (containing HEPES, DTT, and MnCl₂ or MgCl₂), a biotinylated donor DNA duplex (representing the viral DNA end), and the test compound at various concentrations.
-
Add the enzyme: Add recombinant HIV-1 integrase to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA. Add a labeled target DNA (e.g., digoxigenin-labeled). If strand transfer has occurred, the target DNA will be integrated into the donor DNA. Detect the integrated product using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the signal and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.
A high-throughput version of this assay using magnetic beads has also been developed.[15]
4.2.2. Influenza Endonuclease Activity Assay
This assay assesses the inhibition of the cap-snatching activity of the influenza PA endonuclease.
Protocol:
-
Reaction Setup: In a suitable buffer containing Mn²⁺, combine the recombinant influenza PA endonuclease domain, a fluorogenic RNA substrate (e.g., a short RNA with a 5' cap and a fluorescent reporter and quencher), and the test compound.
-
Initiate Reaction: Incubate the mixture at 37°C.
-
Measurement: Monitor the increase in fluorescence over time. Cleavage of the RNA substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC₅₀ value.
Fluorescence polarization assays have also been developed for high-throughput screening of influenza endonuclease inhibitors.[16]
4.2.3. HCV NS5B Polymerase Assay
This assay measures the RNA-dependent RNA polymerase activity of HCV NS5B.
Protocol:
-
Reaction Mixture: In a reaction buffer containing MgCl₂, DTT, and NTPs (including a radiolabeled NTP, e.g., [α-³³P]CTP), add a homopolymeric template/primer (e.g., poly(A)/oligo(dT)) or a heteropolymeric RNA template.
-
Add Enzyme and Inhibitor: Add the recombinant HCV NS5B polymerase and the test compound.
-
Incubation: Incubate at 30°C for 1-2 hours.[5]
-
Product Capture: Stop the reaction and capture the radiolabeled RNA product on a filter membrane.
-
Quantification: Wash the membrane to remove unincorporated nucleotides and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Cell-Based Antiviral Assays
4.3.1. Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.[9][10][17][18][19]
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells for HIV, MDCK cells for influenza) in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Virus Infection: Infect the cells with a pre-titered amount of virus. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Viability Assessment: Measure cell viability using a colorimetric reagent such as MTT or neutral red, or by measuring ATP content.[10]
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) of the compound, which is the concentration that protects 50% of the cells from viral CPE. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
4.3.2. Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[1][11][20]
Protocol:
-
Cell Monolayer: Prepare confluent monolayers of susceptible cells in 6- or 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration and determine the EC₅₀ value.
4.3.3. Virus Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles.[3][21][22][23]
Protocol:
-
Infection and Treatment: Infect cell monolayers with the virus in the presence of varying concentrations of the test compound.
-
Incubation: Incubate for one viral replication cycle.
-
Harvest Supernatant: Collect the cell culture supernatant.
-
Titer Determination: Determine the viral titer in the supernatant by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield at each compound concentration and determine the EC₅₀ value.
Data Presentation: Quantifying Antiviral Potency
The following tables summarize representative antiviral activity data for DHP carboxylic acid derivatives against various viral targets.
Table 1: Anti-HIV Activity of DHP Carboxamide Derivatives
| Compound | HIV-1 Integrase IC₅₀ (nM) | Antiviral EC₉₅ (nM) | Reference |
| 9 | 80 | >5000 | [2] |
| 10 | 50 | 60 | [2] |
| 38 | - | 78 (CIC₉₅) | [24] |
Table 2: Anti-HCV NS5B Polymerase Activity of DHP Carboxylic Acid Derivatives
| Compound | HCV NS5B IC₅₀ (µM) | Replicon EC₅₀ (µM) | Reference |
| 34 | - | 9.3 | [25] |
Table 3: Anti-HCMV pUL89 Endonuclease Activity of DHP Derivatives
| Compound Subtype | pUL89-C IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Reference |
| Acid (14) | 0.2 - 10 | 14.4 - 22.8 | [1][12] |
| Ester (13) | >10 | >50 | [1][12] |
| Amide (15) | 1 - >50 | >50 | [1][12] |
Pharmacokinetics and Future Directions
While DHP carboxylic acids and their derivatives have demonstrated excellent in vitro potency, their development into successful drugs is contingent on favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A key challenge for the carboxylic acid series is often poor oral bioavailability.[12] The transition to carboxamide and other isosteres has been a successful strategy to improve these properties.[26] Preliminary pharmacokinetic studies on some pyrimidine derivatives have shown rapid absorption and good bioavailability.[12]
The future of DHP-based antiviral research lies in:
-
Exploring Novel Viral Targets: The proven success against several metalloenzymes suggests that other viral enzymes with similar active site architecture could be promising targets.
-
Combating Drug Resistance: The development of second-generation DHP derivatives with activity against resistant viral strains is a critical area of research.
-
Broad-Spectrum Antivirals: The inherent ability of the DHP scaffold to target conserved enzymatic mechanisms across different virus families makes it an attractive starting point for the development of broad-spectrum antiviral agents.
Conclusion
Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives represent a highly successful and versatile class of antiviral agents. Their mechanism of action, centered on the chelation of essential metal ions in viral enzymes, provides a robust platform for rational drug design. The extensive body of research on their synthesis, structure-activity relationships, and biological evaluation, as detailed in this guide, underscores their continued importance in the ongoing battle against viral diseases. By understanding the fundamental principles and experimental methodologies associated with this remarkable scaffold, researchers are well-equipped to innovate and develop the next generation of life-saving antiviral therapies.
References
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4314. [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5804-5824. [Link]
-
Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(9), 2225-2239. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SARS-CoV-2 Cytopathic Effect Assay. Retrieved from [Link]
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. bio-protocol.org. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1255-1261. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
Pridgen, C., & Jordan, R. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]
-
Behrens, S. E. (2000). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). In Methods in Molecular Medicine (Vol. 24, pp. 249-261). Humana Press. [Link]
-
protocols.io. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
-
ResearchGate. (n.d.). IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 3a to 3j. [Link]
-
Li, M. L., Rao, P., & Krug, R. M. (1998). The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits. The EMBO journal, 17(19), 5844–5852. [Link]
-
Kim, Y. C., et al. (2005). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. Journal of Biological Chemistry, 280(40), 34078-34088. [Link]
-
Rigat, K. L., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e84993. [Link]
-
Carroll, S. S., et al. (2003). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]
-
Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]
-
Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittel-Forschung, 41(6), 640-644. [Link]
-
Valero, L., et al. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology, 12, 746889. [Link]
-
Kim, H., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(1), 120-124. [Link]
-
Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(9), 2225-2239. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
ACS Publications. (n.d.). Computation-Guided Discovery of Influenza Endonuclease Inhibitors. [Link]
-
Di Francesco, M. E., et al. (2007). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Bioorganic & Medicinal Chemistry Letters, 17(2), 350-353. [Link]
-
Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649. [Link]
-
Gu, C., et al. (2013). Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. PLoS ONE, 8(8), e73016. [Link]
-
ResearchGate. (n.d.). Structure and EC50 values of inhibitors. [Link]
-
Chan, J. F.-W., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Pathogens, 11(2), 237. [Link]
-
Li, Y., et al. (2011). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica, 32(12), 1525-1532. [Link]
-
Semantic Scholar. (n.d.). Antiviral Potential of Natural Resources against Influenza Virus Infections. [Link]
-
JoVE. (2014). Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Narjes, F., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(1), 169-181. [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
YouTube. (2024). Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond. [Link]
-
ACS Publications. (n.d.). Fragment-Based Identification of Influenza Endonuclease Inhibitors. [Link]
-
Kim, H., et al. (2020). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 25(21), 5183. [Link]
-
ResearchGate. (n.d.). Steps of integration process performed by HIV-1 IN. [Link]
-
Targeted Inhibition of the Endonuclease Activity of Influenza Polymerase Acidic Proteins. (2021). Frontiers in Microbiology, 12, 691101. [Link]
-
MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]
Sources
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xpressbio.com [xpressbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 15. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pblassaysci.com [pblassaysci.com]
- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Initial Investigation of 4-Hydroxypyrimidine-5-carboxylic acid as an Antiviral Agent
An In-depth Technical Guide for Researchers
Foreword: The Rationale for Pyrimidine Scaffolds in Virology
The pyrimidine nucleus is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA. It is precisely this ubiquity that makes pyrimidine analogs compelling candidates for antiviral drug discovery. Viruses, as obligate intracellular parasites, are heavily reliant on the host's or their own nucleoside synthesis machinery for replication. By introducing molecules that mimic natural pyrimidines, we can exploit this reliance, creating a "Trojan horse" to disrupt critical viral processes.[1][2]
Numerous clinically successful antiviral drugs, such as Lamivudine (for HIV and Hepatitis B) and Remdesivir (for COVID-19), are pyrimidine derivatives.[1] Their mechanisms often involve the inhibition of viral DNA or RNA synthesis.[1][3] The compound at the center of this guide, 4-Hydroxypyrimidine-5-carboxylic acid, presents a unique scaffold. Its dihydroxypyrimidine (DHP) character is reminiscent of scaffolds found in inhibitors of viral enzymes like HIV-1 integrase and HCV NS5B polymerase, suggesting a potential for metal-chelating inhibitory activity.[4] This guide outlines a structured, multi-phased approach to conduct the initial, yet critical, investigation of this compound's antiviral potential.
Phase 1: Foundational Viability and Activity Screening
The primary objective of this initial phase is to answer two fundamental questions:
-
Is the compound toxic to host cells at concentrations that might be required for antiviral activity?
-
Does the compound exhibit any broad-spectrum antiviral activity against representative viruses?
A compound that is highly cytotoxic is unlikely to be a viable therapeutic, regardless of its antiviral potency. Therefore, cytotoxicity and antiviral screening must be performed concurrently.[5]
Assessment of In Vitro Cytotoxicity
The first step is to determine the concentration range at which this compound affects the viability of the host cells that will be used for antiviral assays. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the mitochondrial activity of viable cells.[5]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in a 96-well microplate at a density that will result in a near-confluent monolayer the next day (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of eight half-log10 serial dilutions in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.032 µM).[6]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to triplicate wells. Include "cell control" wells with medium only and "vehicle control" wells with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., a 1:1 mixture of isopropanol and 10% Triton X-100) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control wells. Plot the results to determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7][8]
Broad-Spectrum Antiviral Screening
For an initial investigation, screening against a panel of diverse viruses is crucial to understand the potential breadth of activity. A cytopathic effect (CPE) reduction assay is an efficient method for this primary screen.[7][9] CPE refers to the structural changes in host cells caused by viral invasion, and an effective antiviral will prevent or reduce this effect.[9]
We will select a panel of viruses representing different families and genome types:
-
Influenza A Virus (IAV): An enveloped, negative-sense RNA virus.
-
Herpes Simplex Virus-1 (HSV-1): An enveloped, double-stranded DNA virus.
-
Human Coronavirus 229E (HCoV-229E): An enveloped, positive-sense RNA virus, often used as a safer surrogate for more pathogenic coronaviruses.[10]
-
Cell Seeding: On the day before the experiment, seed host cells in 96-well plates as described in the MTT protocol.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound as before. Prepare a viral stock diluted to a concentration known to cause >80% CPE within the incubation period (e.g., 100 TCID₅₀).
-
Infection and Treatment: Remove the growth medium from the cells. Add 50 µL of the compound dilutions to triplicate wells. Immediately after, add 50 µL of the diluted virus to these wells.
-
Controls: Every plate must include:
-
Virus Control: Cells infected with the virus but not treated with the compound.
-
Cell Control: Uninfected, untreated cells.
-
Toxicity Control: Uninfected cells treated with each compound concentration to run a parallel cytotoxicity assessment.[6]
-
Positive Control: A known antiviral drug for the specific virus (e.g., Remdesivir for HCoV-229E).[10]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show approximately 80-90% CPE (typically 3-5 days).[7]
-
Quantification of Cell Viability: Assess cell viability using a stain such as Neutral Red or Crystal Violet.[7][11] After staining and washing, solubilize the dye and measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red).[7]
-
Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. This data provides the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE.[7]
Phase 2: Quantifying Antiviral Potency and Selectivity
With initial activity confirmed, the next phase focuses on quantifying the compound's therapeutic window. The key metric here is the Selectivity Index (SI) , which is a ratio of the compound's toxicity to its antiviral potency.[12]
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound, as it suggests that the concentration required for antiviral activity is much lower than the concentration that causes harm to the host cells.[8] An SI value ≥ 10 is often considered a good starting point for further investigation.
Data Presentation and Interpretation
The data from the dose-response experiments should be summarized in a clear, tabular format for easy comparison.
| Virus Target | Host Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A Virus | MDCK | >100 | 15.2 | >6.6 |
| Herpes Simplex Virus-1 | Vero | >100 | 8.5 | >11.8 |
| HCoV-229E | Huh-7 | >100 | 22.1 | >4.5 |
| Positive Control | Relevant Cell Line | Value | Value | Value |
Table 1: Hypothetical dose-response and selectivity data for this compound.
Interpretation: In this hypothetical example, the compound shows the most promising activity against HSV-1, with an SI > 11.8. The activity against the other viruses is less selective, but the lack of significant cytotoxicity (CC₅₀ > 100 µM) is a positive sign, warranting further investigation.
Phase 3: Preliminary Mechanism of Action (MoA) Elucidation
Understanding how a compound works is critical for its development. The structure of this compound suggests two primary hypothetical mechanisms based on established antiviral pyrimidine analogs:
-
Inhibition of Viral Replication: Acting as a nucleoside analog to inhibit viral polymerases.[1][13]
-
Inhibition of Host Factors: Interfering with host cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway.[14]
A Time-of-Addition assay is a powerful tool to begin dissecting the stage of the viral life cycle that the compound targets.[15]
Diagram: Proposed Antiviral Investigation Workflow
Caption: Workflow for the initial antiviral evaluation of a novel compound.
-
Cell Preparation: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Experimental Arms:
-
Full-Time: Compound is present from 1 hour before infection until the end of the experiment.
-
Pre-Infection: Compound is added to cells 1 hour before infection, then removed and replaced with fresh medium before adding the virus. (Tests for effect on viral entry).
-
Post-Infection: Virus is added to cells and allowed to adsorb for 1-2 hours. The viral inoculum is then removed, and medium containing the compound is added. (Tests for effect on post-entry replication).
-
-
Procedure:
-
Synchronize infection by pre-chilling the plates and virus at 4°C, allowing the virus to attach but not enter the cells.
-
After the attachment period, wash the cells with cold PBS to remove unbound virus.
-
Add warm medium to raise the temperature to 37°C, allowing viral entry to begin synchronously.
-
Add the compound at a concentration of ~5-10 times its EC₅₀ at the time points specified in the experimental arms.
-
-
Endpoint: After one replication cycle (e.g., 8-12 hours), quantify the viral yield using a method like a plaque assay or qPCR for viral genomes.
-
Interpretation:
-
Inhibition in the Pre-Infection arm suggests the compound blocks viral attachment or entry.
-
Inhibition in the Post-Infection arm points to an effect on replication, protein synthesis, or assembly.
-
Lack of inhibition in either arm but activity in the Full-Time arm may suggest a more complex mechanism or instability of the compound.
-
Diagram: Potential Mechanisms of Pyrimidine Analogs
Caption: Two potential antiviral mechanisms of a pyrimidine analog.
IV. Synthesis and Chemical Properties
While a full synthetic chemistry guide is beyond this scope, understanding the compound's origin is important for sourcing or reproducing it. 4-Hydroxypyrimidine derivatives can often be synthesized through condensation reactions. For example, a common route involves reacting a β-ketoester with an amidine or thiourea followed by desulfurization.[16] The presence of the carboxylic acid group suggests that a starting material like a malonic ester derivative could be used in a cyclocondensation reaction. The specific synthesis of related compounds like 4-hydroxy-pyrimidine-5-carboxylic acid methyl ester is documented, providing a starting point for developing a route to the target acid.[17][18]
V. Conclusion and Future Directions
This guide outlines the foundational steps for evaluating this compound as a potential antiviral agent. The initial phases are designed to be resource-efficient while providing the critical data needed to justify further investment.
If the compound demonstrates a promising selectivity index (SI ≥ 10) against one or more viruses and the time-of-addition assay points towards a specific stage of the viral life cycle, the following steps are recommended:
-
Lead Optimization: Synthesize analogs of the lead compound to improve potency and selectivity (Structure-Activity Relationship studies).
-
Mechanism of Action Deep Dive: Conduct specific enzyme assays (e.g., polymerase inhibition assays) or metabolic studies (e.g., nucleoside rescue experiments) to confirm the hypothesized MoA.[14]
-
Resistance Profiling: Determine how quickly viruses develop resistance to the compound by passaging them in the presence of sub-lethal concentrations.
-
In Vivo Efficacy: Advance the most promising candidates to animal models to assess their efficacy and safety in a living organism.
The path of drug discovery is long, but a systematic and logically staged initial investigation, as detailed here, provides the robust foundation necessary for success.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH.
- Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2021). PubMed.
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central.
- Cell-based Assays to Identify Inhibitors of Viral Disease. NIH.
- In Vitro Antiviral Testing.
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
- Chemical structures of the most active antiviral pyrimidine derivatives...
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
- In vitro methods for testing antiviral drugs. PubMed Central.
- Antiviral Drug Screening. Virology Research Services.
- Antiviral activities of pyrimidine nucleoside analogues: some structure--activity rel
- Gemcitabine and Nucleos(t)
- Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022).
- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.
- Enzymatic therapeutic index of acyclovir. Viral versus human polymerase gamma specificity. (2007). PubMed.
- The role of specialty laboratories in infectious disease research. (2026). News-Medical.Net.
- Identification of Potent and Safe Antiviral Therapeutic Candid
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds. (2022). YouTube.
- Process for preparing 4-hydroxypyrimidine.
- Therapeutic indices for antiviral.
- Calculation of therapeutic index of each of the identified compounds.
- Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). JOCPR.
- Therapeutic index. Wikipedia.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. (2011). PubMed.
- Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed.
- What is the synthesis process of 4-Hydroxypyridine? Guidechem.
- 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Process for preparing 4-hydroxypyridines.
- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic index - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 17. chemwhat.com [chemwhat.com]
- 18. Pyrimidine synthesis [organic-chemistry.org]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Hydroxypyrimidine-5-carboxylic Acid
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics.[1][2] 4-Hydroxypyrimidine-5-carboxylic acid represents a structurally intriguing yet underexplored member of this chemical class. Its combination of a hydroxyl group and a carboxylic acid on the pyrimidine ring suggests a high potential for specific interactions with biological macromolecules, including enzymes and receptors. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the mechanistic rationale for prioritizing specific target classes, provide detailed, field-proven experimental protocols for target validation, and offer insights into the interpretation of key experimental data. Our focus will be on two primary, high-probability target families: enzymes of the de novo pyrimidine biosynthesis pathway and nicotinamide N-methyltransferase, with a secondary exploration of metalloenzymes.
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a wide array of bioactive molecules.[2] Its derivatives have been successfully developed as antiviral, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the pyrimidine core allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This compound, with its dual functional groups, presents a compelling case for investigation as a potential therapeutic agent. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, while the 5-carboxylic acid provides a key site for ionic interactions or metal chelation. This guide will provide the scientific rationale and detailed methodologies to uncover the therapeutic targets of this promising molecule.
High-Priority Target Class I: Dihydroorotate Dehydrogenase (DHODH) and the De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making its enzymes attractive therapeutic targets.[4] Dihydroorotate dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme in this pathway and a validated target for cancer therapy, particularly in acute myeloid leukemia (AML).[3][5][6]
Mechanistic Rationale for Targeting DHODH
The structural features of this compound make it a prime candidate for a DHODH inhibitor. Structure-activity relationship studies of pyrimidine-based DHODH inhibitors have revealed that an intact pyrimidine ring and a carboxylic acid group are critical for significant enzyme inhibition.[7] These features are present in our molecule of interest. Inhibition of DHODH leads to pyrimidine starvation, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway and the central role of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.
Experimental Workflow for DHODH Target Validation
A multi-step approach is required to confirm DHODH as a target of this compound.
Caption: Experimental workflow for validating DHODH as a therapeutic target.
Detailed Experimental Protocols
This assay spectrophotometrically measures the enzymatic activity of recombinant human DHODH.
-
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of a co-substrate. The rate of reduction of the dye 2,6-dichloroindophenol (DCIP) is monitored as a decrease in absorbance at 600 nm.
-
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO)
-
Decylubiquinone (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
96-well clear-bottom plate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).
-
Add 178 µL of DHODH enzyme solution (e.g., final concentration of 0.02 µg per well) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a substrate mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate mixture to each well (final concentrations: e.g., 200 µM DHO, 120 µM DCIP, 50 µM CoQ10).
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]
-
Principle: Ligand binding increases the thermal stability of the target protein. When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures is quantified by Western blotting.
-
Materials:
-
AML cell line (e.g., MOLM-13, THP-1)
-
This compound
-
PBS, Lysis buffer with protease inhibitors
-
Antibody specific for DHODH
-
Standard Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured AML cells with either the compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-DHODH antibody.
-
-
Data Analysis:
High-Priority Target Class II: Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[14][15] Overexpression of NNMT is linked to various diseases, including cancer, diabetes, and obesity, making it a promising therapeutic target.[14][15][16]
Mechanistic Rationale for Targeting NNMT
The pyrimidine-5-carboxylic acid scaffold is structurally related to nicotinamide. Specifically, pyrimidine-5-carboxamide derivatives have been reported as potent NNMT inhibitors.[14] This suggests that this compound could also bind to the active site of NNMT and modulate its activity. Inhibition of NNMT can alter cellular methylation potential and impact metabolic pathways, offering a therapeutic avenue for diseases characterized by NNMT overexpression.[17][18]
NNMT Catalytic Reaction
The following diagram illustrates the reaction catalyzed by NNMT.
Caption: The enzymatic reaction catalyzed by Nicotinamide N-methyltransferase (NNMT).
Detailed Experimental Protocol: Fluorometric NNMT Inhibition Assay
This is a high-throughput screening-compatible assay to measure NNMT activity.
-
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT reaction. SAH is hydrolyzed to homocysteine, and the free thiol group of homocysteine is detected by a fluorescent probe.[19]
-
Materials:
-
Recombinant human NNMT
-
NNMT Assay Buffer
-
Nicotinamide
-
S-adenosylmethionine (SAM)
-
Enzymes for SAH hydrolysis
-
Thiol-detecting fluorescent probe
-
This compound
-
96-well black plate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, prepare a reaction mix containing NNMT enzyme, enzymes for SAH hydrolysis, and SAM in the assay buffer.
-
Add the compound dilutions or vehicle control to the wells containing the reaction mix.
-
Initiate the reaction by adding nicotinamide to all wells except the background control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).[2][20]
-
Stop the reaction (e.g., by adding a stopping reagent or solvent).
-
Add the thiol-detecting probe and incubate at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[20]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Other Potential Target Classes: Metalloenzymes and Viral Proteins
The 4-hydroxy and 5-carboxylic acid groups on the pyrimidine ring form a potential metal-binding pharmacophore.[21] This suggests that this compound could act as an inhibitor of metalloenzymes.
Rationale and Examples
-
Metalloenzyme Inhibition: A significant portion of enzymes require metal ions for their catalytic activity.[22] The chelation of these metal ions by small molecules is a validated strategy for enzyme inhibition.[23][24][25]
-
Antiviral Activity: Dihydroxypyrimidine carboxylic acids have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a metalloenzyme essential for viral replication.[26][27] This provides a precedent for pyrimidine carboxylic acids targeting viral metalloenzymes. The broader pyrimidine class has shown extensive antiviral activity against a range of viruses.[28][29][30][31]
Recommended Screening Approach
A panel of relevant metalloenzymes should be screened for inhibition by this compound. This could include:
-
Viral Endonucleases: (e.g., from HCMV, influenza virus)
-
Matrix Metalloproteinases (MMPs): Involved in cancer metastasis.
-
Histone Deacetylases (HDACs): A class of zinc-dependent enzymes targeted in cancer therapy.
Biochemical assays specific to each enzyme, similar to the DHODH assay described, should be employed. Positive hits can then be further validated using cellular assays.
Summary of Quantitative Data
The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experimental workflows.
| Target | Assay Type | Parameter | Value |
| DHODH | Biochemical | IC50 | e.g., µM |
| DHODH | CETSA | ΔTagg | e.g., °C |
| AML Cells | Cell Proliferation | GI50 | e.g., µM |
| NNMT | Biochemical | IC50 | e.g., µM |
| Metalloenzyme X | Biochemical | IC50 | e.g., µM |
Conclusion
This compound is a molecule with significant, yet untapped, therapeutic potential. Based on its structural features and precedents in medicinal chemistry, we have identified Dihydroorotate Dehydrogenase and Nicotinamide N-methyltransferase as high-priority targets for investigation. The detailed experimental workflows and protocols provided in this guide offer a robust and systematic approach to validate these targets and elucidate the compound's mechanism of action. Further exploration of its potential as a metalloenzyme inhibitor is also warranted. The successful identification and validation of its biological targets will be the crucial first step in developing this compound into a novel therapeutic agent.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(1), 115-122. Available at: [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 644-649. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Available at: [Link]
-
Krishnan, N., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(7), 787-802. Available at: [Link]
-
Bio-protocol. (2017). Methyltransferase activity of NNMT. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. Available at: [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1183-1195. Available at: [Link]
-
Singh, S., et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. The AAPS Journal, 24(1), 2. Available at: [Link]
-
Linder, S., et al. (2014). Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis. Oncogene, 33(27), 3538-3549. Available at: [Link]
-
Sykes, D. B. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Haematologica, 105(6), 1476-1478. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Available at: [Link]
-
Li, Y., et al. (2024). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 17(1), 1. Available at: [Link]
-
Gkeka, P., et al. (2022). Targeting Metalloenzymes: The “Achilles' Heel” of Viruses and Parasites. International Journal of Molecular Sciences, 23(19), 11295. Available at: [Link]
-
Kiefer, J. R., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Journal of Medicinal Chemistry, 61(1), 1-2. Available at: [Link]
-
Christian, S., et al. (2020). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood, 136(Supplement 1), 8-9. Available at: [Link]
-
Avnet, S., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Biomolecules, 15(11), 1553. Available at: [Link]
-
Wang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 874-884. Available at: [Link]
-
van Haren, M. J., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(10), 2502. Available at: [Link]
-
Avnet, S., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Biomolecules, 15(11), 1553. Available at: [Link]
-
Teske, J. A., et al. (2018). Investigating the Selectivity of Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1213-1218. Available at: [Link]
-
Schorlemmer, A., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Available at: [Link]
-
Pudlo, J. S., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1984-1992. Available at: [Link]
-
Dou, Y., et al. (2021). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry, 9, 703477. Available at: [Link]
-
El-Sayed, W. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 1-2. Available at: [Link]
-
Ashenafi, M., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(20), 6932. Available at: [Link]
-
Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. tribioscience.com [tribioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Metalloenzymes: The “Achilles’ Heel” of Viruses and Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents [frontiersin.org]
- 26. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review | MDPI [mdpi.com]
- 31. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for In Vitro Antiviral Efficacy and Cytotoxicity Screening of 4-Hydroxypyrimidine-5-carboxylic acid
Introduction: The Rationale for Screening Pyrimidine Analogs
The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery of new antiviral agents.[1] Pyrimidine analogs, a class of molecules that mimic the natural building blocks of nucleic acids, have historically been a fertile ground for antiviral drug development.[2] These compounds can exert antiviral effects by interfering with critical viral processes, such as DNA or RNA synthesis, by inhibiting specific viral enzymes like polymerases or host enzymes essential for viral replication.[2][3]
4-Hydroxypyrimidine-5-carboxylic acid belongs to this promising class of compounds. Related dihydroxypyrimidine (DHP) carboxylic acid scaffolds have been investigated as inhibitors of viral metalloenzymes, such as the human cytomegalovirus (HCMV) pUL89 endonuclease, highlighting the potential of this chemical motif.[4] Some broad-spectrum antiviral compounds function by targeting host cell pathways, such as the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pools essential for rapid viral replication.[5]
This document provides a comprehensive, field-proven guide for researchers to conduct a primary in vitro antiviral screening of this compound. The core objective is to determine the compound's therapeutic potential by quantifying two key parameters: its 50% cytotoxic concentration (CC50) and its 50% effective concentration (EC50). The ratio of these values yields the Selectivity Index (SI), a critical metric for identifying compounds with a promising window for antiviral activity.[1][6]
Assay Principle: A Dual-Pronged Approach
A successful antiviral screening protocol must be a self-validating system. It is not enough to demonstrate that a compound inhibits a virus; one must prove that this inhibition occurs at concentrations that are not harmful to the host cells. Therefore, our methodology is built on two parallel, interdependent assays:
-
Cytotoxicity Assay (CC50 Determination): This assay establishes the toxicity profile of the test compound on the host cell line in the absence of any virus. It determines the concentration at which the compound reduces cell viability by 50%. This is a mandatory baseline to ensure that any observed "antiviral" effect in the second assay is not merely a result of cell death.[1][7]
-
Antiviral Efficacy Assay (EC50 Determination): This assay measures the compound's ability to protect host cells from the virus-induced cytopathic effect (CPE).[6] The EC50 is the concentration at which the compound inhibits viral replication or its pathogenic effects by 50%.
The relationship between these two values, the Selectivity Index (SI = CC50 / EC50) , is the ultimate determinant of a compound's potential. A high SI value (typically >10) indicates that the compound is effective against the virus at concentrations far below those at which it becomes toxic to the host cell, marking it as a viable candidate for further development.[6][8]
Experimental Workflow and Logic
The overall experimental design is structured to generate robust and interpretable data by running the cytotoxicity and efficacy assays in parallel under identical conditions (e.g., incubation time, cell density, medium).
Caption: Overall workflow for determining the antiviral potential of a test compound.
Detailed Experimental Protocols
Causality Behind Choices:
-
Cell Line: The choice of cell line is critical and must be susceptible to infection by the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HeLa for various viruses).[1]
-
Controls: The inclusion of untreated/uninfected (cell control), untreated/infected (virus control), and positive control (a known antiviral drug) wells on every plate is non-negotiable for validating the assay's performance.[1][6]
-
Serum Concentration: Assay medium typically contains a reduced concentration of fetal bovine serum (FBS), e.g., 2%, as high serum levels can interfere with viral infection or bind to the test compound, confounding the results.[6]
Protocol Part A: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the test compound that is toxic to the host cells.
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 2X working stock of this compound by making serial dilutions in assay medium (e.g., DMEM with 2% FBS). A typical starting concentration might be 200 µM, with 2- or 3-fold serial dilutions.[1]
-
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add 100 µL of the diluted compound to the respective wells.
-
Include at least six wells with assay medium only (no compound) to serve as the "cell control" (100% viability).[6]
-
-
Incubation:
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator. This is crucial for a direct comparison of cytotoxicity and efficacy.[1]
-
-
Quantification of Cell Viability:
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.[6]
-
Protocol Part B: Antiviral Efficacy (CPE Reduction) Assay (EC50 Determination)
This assay measures the compound's ability to inhibit the virus-induced cytopathic effect (CPE).
-
Cell Seeding:
-
Prepare cell plates exactly as described in the cytotoxicity assay (Section 4.1, step 1).
-
-
Infection and Treatment:
-
On the day of the experiment, prepare serial dilutions of the test compound in assay medium at a 2X final concentration.
-
Prepare a virus stock diluted in assay medium to a concentration that will yield >80% CPE within the desired incubation period (e.g., Multiplicity of Infection - MOI of 0.01-0.1).
-
Remove the growth medium from the cells.
-
Add 50 µL of the 2X diluted compound to the appropriate wells.
-
Immediately add 50 µL of the diluted virus to these wells (final volume 100 µL).
-
Controls are essential:
-
Virus Control: 6 wells with cells + virus, but no compound.
-
Cell Control: 6 wells with cells + assay medium only (no virus, no compound).
-
Positive Control: Wells with cells + virus + a known effective antiviral drug.[1]
-
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Monitor the plates daily for the appearance of CPE in the virus control wells. The assay is typically stopped when virus controls show ≥80% CPE.[6]
-
-
Quantification of Viral CPE Reduction:
-
Quantify cell viability (i.e., protection from CPE) using the same method as in the cytotoxicity assay (e.g., Neutral Red).
-
-
Data Analysis:
-
Calculate the percentage of protection for each concentration using the formula: [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.
-
Plot the percentage of protection against the log of the compound concentration and use non-linear regression to calculate the EC50 value.[6]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation.
Table 1: Hypothetical Antiviral Screening Data for this compound against Virus X
| Compound Conc. (µM) | % Cell Viability (CC50 Assay) | % Virus Inhibition (EC50 Assay) |
| 100.0 | 45.3% | 98.7% |
| 33.3 | 88.1% | 95.2% |
| 11.1 | 96.5% | 89.6% |
| 3.7 | 98.2% | 75.3% |
| 1.2 | 99.1% | 51.8% |
| 0.4 | 100.0% | 22.4% |
| 0.13 | 100.0% | 8.1% |
| 0.0 | 100.0% | 0.0% |
| Calculated Value | CC50 = 95 µM | EC50 = 1.1 µM |
| Selectivity Index (SI) | \multicolumn{2}{c | }{SI = CC50 / EC50 = 86.4 } |
Interpretation: In this hypothetical example, the SI of 86.4 is well above the typical threshold of 10, indicating that this compound demonstrates potent and selective antiviral activity against Virus X in vitro and is a strong candidate for further investigation.
Potential Mechanism of Action & Advanced Protocols
While the CPE reduction assay confirms if a compound works, it does not explain how. Pyrimidine analogs often act by disrupting nucleic acid synthesis.[3] A plausible mechanism for this compound could be the inhibition of a key enzyme in the pyrimidine synthesis pathway, thereby starving the virus of essential building blocks for replication.[5]
Caption: Potential mechanism: Inhibition of host DHODH by a pyrimidine analog.
For compounds with a promising SI, a follow-up assay using real-time quantitative PCR (qPCR) is recommended. This technique directly quantifies the amount of viral RNA or DNA, providing a more precise measure of replication inhibition and helping to elucidate the compound's mechanism of action.[10][11] A qPCR-based assay would involve infecting cells in the presence of the compound, extracting total nucleic acids after incubation, and quantifying viral genomes relative to a housekeeping gene.[12][13]
References
-
BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]
-
Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
-
Gharabaghi, F., et al. (n.d.). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. PMC - NIH. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Viral Load Testing. Retrieved from [Link]
-
Protocols.io. (2024). SARS-CoV-2 TCID50. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Papin, J. F., et al. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription. Retrieved from [Link]
-
ResearchGate. (n.d.). Viral load quantification by qPCR and mGNS per patient sample. Retrieved from [Link]
-
Biology Lectures. (2021). TCID50 assay principle protocol and calculation explained. YouTube. Retrieved from [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Virology Research Services. (2017). Six useful viral qRT-PCR tips. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). PDF: Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Plaque Reduction Neutralization Test. Retrieved from [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro methods for testing antiviral drugs. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (2025). PDF: Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. Retrieved from [Link]
-
PubMed. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Load Testing - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. med.unc.edu [med.unc.edu]
- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Note & Protocols: Evaluating 4-Hydroxypyrimidine-5-carboxylic Acid as a Novel Inhibitor of HCMV pUL89 Endonuclease
For: Researchers, scientists, and drug development professionals investigating novel anti-herpesvirus therapeutics.
Introduction: A New Frontier in Anti-HCMV Drug Discovery
Human Cytomegalovirus (HCMV), a ubiquitous β-herpesvirus, establishes lifelong latency and can cause severe, life-threatening disease in immunocompromised individuals, such as transplant recipients and AIDS patients, as well as in newborns with congenital infections.[1][2] For decades, the clinical management of HCMV has been dominated by viral DNA polymerase inhibitors like ganciclovir and foscarnet.[3] However, their utility is frequently hampered by significant dose-related toxicities and the emergence of drug-resistant viral strains, creating a pressing unmet clinical need for mechanistically novel HCMV drugs.[2][3]
The viral terminase complex, a molecular motor essential for processing and packaging the viral genome into procapsids, represents a clinically validated and highly attractive target for antiviral intervention.[2][4] The FDA approval of letermovir, which targets the pUL56 subunit of the terminase complex, has paved the way for exploring other components of this machinery.[2][5] A key enzymatic component of this complex is the pUL89 protein, which contains an ATPase domain and a C-terminal endonuclease domain (pUL89-C).[6][7] The pUL89-C domain is responsible for the critical cleavage of concatemeric viral DNA into unit-length genomes, a step required for producing infectious virions.[6][7]
Structurally, the pUL89-C endonuclease possesses an RNase H-like fold with two divalent metal ions (typically Mn²⁺ or Mg²⁺) at its active site, which are essential for catalysis.[2] This structural feature is shared with other viral enzymes, such as HIV integrase and RNase H, which have been successfully targeted by metal-chelating inhibitors.[1] This application note focuses on a promising class of pUL89-C inhibitors: 4-Hydroxypyrimidine-5-carboxylic acids and the broader, well-characterized dihydroxypyrimidine (DHP) scaffold to which they belong.[8][9] These compounds function as metal-binding pharmacophores, offering a potent and specific mechanism for disrupting HCMV replication.
Principle of Inhibition: Metal Chelation at the pUL89-C Active Site
The catalytic mechanism of pUL89-C is critically dependent on the coordinated action of two divalent metal ions within its active site. These ions position the DNA substrate and activate a water molecule for the phosphodiester bond cleavage. The core inhibitory strategy of 4-Hydroxypyrimidine-5-carboxylic acid and related DHP compounds is to outcompete the natural substrate-binding process by directly chelating these essential metal ions.[2][10]
The hydroxypyrimidine core, combined with the adjacent carboxylic acid, forms a highly effective "chelating triad" of oxygen atoms. This triad positions itself within the active site to form strong coordinate bonds with both metal ions, effectively sequestering them and rendering the enzyme catalytically inert.[1] This mechanism prevents the cleavage of the viral genome, halting the viral replication cycle at a late stage.[2][6]
Figure 1: Mechanism of pUL89-C inhibition by metal chelation.
Experimental Validation: Protocols & Workflows
To rigorously evaluate the potential of this compound, a multi-assay approach is required to confirm its mechanism, potency, and antiviral efficacy. We present three key protocols: a biochemical assay for direct enzyme inhibition, a biophysical assay to confirm target engagement, and a cell-based assay to measure antiviral activity.
Protocol 1: In Vitro Biochemical Endonuclease Inhibition Assay
This protocol determines the direct inhibitory activity of the compound on purified recombinant pUL89-C endonuclease. The assay measures the cleavage of a fluorescently labeled DNA substrate.
Causality Behind Choices:
-
Recombinant pUL89-C: Using a purified C-terminal fragment of pUL89 ensures that the observed inhibition is due to direct interaction with the endonuclease domain, not other components of the terminase complex or cellular factors.
-
MnCl₂: pUL89-C activity is Mn²⁺-dependent, making it the catalytically relevant divalent cation for this in vitro assay.[1]
-
Fluorescent DNA Substrate: Provides a sensitive, high-throughput method for quantifying endonuclease activity compared to gel-based methods.
Workflow:
Figure 2: Workflow for the pUL89-C biochemical inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in DMSO, followed by a further dilution into the assay buffer.
-
Reaction Plate Setup: In a 96-well plate, add 5 µL of each compound dilution. Include wells for a positive control (a known pUL89-C inhibitor) and a negative control (DMSO vehicle).[3]
-
Enzyme Addition: Add 40 µL of assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 7.5 mM MnCl₂) containing recombinant pUL89-C enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a fluorescently labeled DNA substrate to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This biophysical assay confirms direct binding of the compound to pUL89-C by measuring changes in the protein's thermal stability.
Causality Behind Choices:
-
Principle: A ligand that binds to a protein will typically stabilize its folded structure, leading to an increase in its melting temperature (Tm). A positive shift in Tm (ΔTm) in the presence of the compound is strong evidence of direct physical interaction.[8][9]
-
SYPRO Orange: This dye is fluorescent in a hydrophobic environment. As the protein unfolds (melts) with increasing temperature, it exposes hydrophobic residues, causing the dye to bind and fluoresce.
Step-by-Step Methodology:
-
Preparation: In a 96-well PCR plate, prepare a reaction mix containing pUL89-C protein in a suitable buffer (e.g., HEPES-buffered saline), SYPRO Orange dye, and either the test compound or DMSO vehicle control.
-
Incubation: Briefly incubate the plate at room temperature.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve corresponds to the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A ΔTm > 2°C is generally considered significant.[8][11]
Protocol 3: Cell-Based HCMV Replication Assay
This protocol assesses the compound's ability to inhibit HCMV replication in a cellular context, providing a measure of its antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).
Causality Behind Choices:
-
Human Foreskin Fibroblasts (HFFs): These are a standard, permissive cell line for HCMV infection and replication studies.[12]
-
Plaque Reduction Assay (PRA): This is a gold-standard method for quantifying infectious virus production. It directly measures the ability of a compound to prevent the formation of viral plaques (zones of cell death).
-
Cytotoxicity Assay (e.g., MTT/XTT): Running this assay in parallel on uninfected cells is critical. It ensures that the observed reduction in viral plaques is due to specific antiviral activity and not simply because the compound is killing the host cells. The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a key parameter in drug development.
Workflow:
Figure 3: Workflow for the cell-based plaque reduction assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HFF cells into 24-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with HCMV (e.g., AD169 or Towne strain) at a low multiplicity of infection (MOI) for 1-2 hours.
-
Treatment: Remove the viral inoculum and wash the cells. Add fresh culture medium containing serial dilutions of the test compound. Include a known antiviral like Ganciclovir as a positive control and a DMSO vehicle control.
-
Overlay: After incubation, replace the medium with an overlay of medium mixed with methylcellulose to prevent secondary plaque formation.
-
Incubation: Incubate the plates for 7-14 days until plaques are clearly visible in the control wells.
-
Staining: Fix the cells (e.g., with methanol) and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the DMSO control for each compound concentration. Plot the percentage reduction against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).
-
Cytotoxicity: In a parallel plate with uninfected cells, perform a standard cytotoxicity assay (e.g., MTT) with the same compound dilutions to determine the 50% cytotoxic concentration (CC₅₀).
Data Interpretation & Expected Results
A successful pUL89-C inhibitor candidate will exhibit potent activity in the biochemical assay, confirmable target binding, and specific antiviral efficacy in cell culture with minimal cytotoxicity. Studies on the dihydroxypyrimidine carboxylic acid class have shown promising results.[8][9]
Table 1: Representative Data for a DHP Carboxylic Acid Inhibitor
| Parameter | Description | Expected Value | Rationale / Reference |
| IC₅₀ | 50% Inhibitory Concentration (Biochemical Assay) | 0.5 - 5.0 µM | DHP acids show potency in the sub to low µM range against pUL89-C.[8] |
| ΔTm | Thermal Shift (TSA) | > 3 °C | DHP acids demonstrate a substantially larger thermal shift compared to ester or amide analogs, indicating strong binding.[8][9] |
| EC₅₀ | 50% Effective Concentration (Antiviral Assay) | 10 - 25 µM | Cell-based activity is often lower than biochemical potency, potentially due to factors like cell permeability.[8][9] |
| CC₅₀ | 50% Cytotoxic Concentration | > 100 µM | The scaffold is generally expected to have low cytotoxicity.[13] |
| SI | Selectivity Index (CC₅₀ / EC₅₀) | > 5 | A higher SI indicates a better therapeutic window. The moderate EC₅₀ may be limited by poor permeability.[3][8] |
Conclusion
The this compound scaffold represents a mechanistically novel and promising class of inhibitors targeting the essential endonuclease function of the HCMV terminase complex protein pUL89. The protocols detailed herein provide a robust framework for evaluating these compounds, from direct enzymatic inhibition and target engagement to cellular antiviral efficacy. While challenges such as cellular permeability may need to be addressed through medicinal chemistry efforts, the data strongly support this chemotype as a valuable starting point for the development of next-generation anti-HCMV therapeutics that can overcome the limitations of current treatments.[8][9]
References
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. Available at: [Link]
-
Sato, A., et al. (2011). Establishment of a Cell-Based Assay for Screening of Compounds Inhibiting Very Early Events in the Cytomegalovirus Replication Cycle and Characterization of a Compound Identified Using the Assay. Antimicrobial Agents and Chemotherapy, 55(1), 77-83. Available at: [Link]
-
Edwards, T.C., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. TIB - German National Library of Science and Technology. Available at: [Link]
-
Wang, Z., & Geraghty, R.J. (2023). Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. ACS Infectious Diseases. Available at: [Link]
-
Sato, A., et al. (2011). Establishment of a Cell-Based Assay for Screening of Compounds Inhibiting Very Early Events in the Cytomegalovirus Replication Cycle. American Society for Microbiology. Available at: [Link]
-
Wang, L., et al. (2020). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. European Journal of Medicinal Chemistry, 199, 112384. Available at: [Link]
-
Wang, Z., & Geraghty, R.J. (2023). Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. PubMed Central. Available at: [Link]
-
He, T., et al. (2022). Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: synthesis and biological characterization. RSC Medicinal Chemistry, 13(10), 1251-1262. Available at: [Link]
-
Wang, Y., et al. (2017). Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. Journal of Virology, 91(7), e02152-16. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. Available at: [Link]
-
Almehmadi, M., et al. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. Molecules, 28(9), 3894. Available at: [Link]
-
Sato, A., et al. (2011). Establishment of a Cell-Based Assay for Screening of Compounds Inhibiting Very Early Events in the Cytomegalovirus Replication Cycle and Characterization of a Compound Identified Using the Assay. PubMed Central. Available at: [Link]
-
Almehmadi, M., et al. (2023). Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. Available at: [Link]
-
Wang, Z., & Geraghty, R.J. (2023). Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. PubMed. Available at: [Link]
-
Al-Kharraz, A., et al. (2015). Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus. Infection and Drug Resistance, 8, 283–294. Available at: [Link]
-
Wang, Y., et al. (2018). Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 13(16), 1658-1663. Available at: [Link]
-
Britt, W.J. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Viruses, 13(12), 2465. Available at: [Link]
-
Chiomento, A. (2018). Inhibition of HCMV replication by small molecules interfering with the dimerization of the DNA polymerase processivity factor UL44. University of Padua. Available at: [Link]
-
Wang, Y., et al. (2017). Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. ASM Journals. Available at: [Link]
-
Content, S. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Bentham Science Publishers. Available at: [Link]
-
Strang, B.L., et al. (2025). Inhibition of human cytomegalovirus replication by valaciclovir. Journal of General Virology, 106(1). Available at: [Link]
-
He, T., et al. (2023). Biochemical, antiviral and biophysical characterization of selected analogs. ResearchGate. Available at: [Link]
Sources
- 1. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: synthesis and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 13. Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Analytical Characterization of 4-Hydroxypyrimidine-5-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Hydroxypyrimidine-5-carboxylic acid is a pivotal heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] Its structural features, including a pyrimidine core, a hydroxyl group, and a carboxylic acid moiety, impart unique chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed framework of orthogonal analytical methods for the definitive identification, purity assessment, and physicochemical characterization of this compound. We delve into the causality behind experimental choices, offering field-proven insights and step-by-step protocols for chromatography, mass spectrometry, spectroscopy, and thermal analysis, designed to ensure scientific integrity and trustworthiness in drug discovery and development workflows.
The Strategic Imperative for Orthogonal Analysis
The following diagram illustrates the synergistic relationship between the primary analytical techniques discussed in this guide.
Caption: Orthogonal approach for comprehensive characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates.
Expertise & Rationale: Method Development for HPLC-UV
The choice of a reversed-phase (RP) C18 column is the logical starting point for a polar aromatic molecule like this compound. The key to a robust and reproducible method lies in controlling the ionization state of the analyte. The compound has two ionizable groups: a carboxylic acid (acidic) and a hydroxyl group on the pyrimidine ring which can exhibit tautomerism and has a pKa. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) serves a critical purpose: it fully protonates the carboxylic acid group, rendering it neutral. This prevents peak tailing and ensures consistent, sharp peaks, which is essential for accurate quantification. An ion-pairing agent is generally not necessary if the pH is well-controlled but can be an alternative.[4][5]
A gradient elution is preferred over an isocratic one for purity analysis. This ensures that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time, providing a complete impurity profile of the sample.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol is designed as a robust starting point for purity analysis.
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard for purity analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH to suppress ionization of the carboxylic acid.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Detection | UV at 256 nm | Corresponds to a strong absorbance maximum for the pyrimidine core.[7] |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution. |
Mass Spectrometry for Identity Confirmation
While HPLC confirms purity, it does not confirm identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of the target compound.
Expertise & Rationale: Ionization and Analysis
Electrospray Ionization (ESI) is the premier choice for a polar, ionizable molecule like this compound. It's a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Analysis in both positive and negative ion modes provides complementary and confirmatory data.
-
Positive Mode ([M+H]⁺): The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton.
-
Negative Mode ([M-H]⁻): The carboxylic acid is acidic and easily loses a proton. Observing the correct mass-to-charge ratio (m/z) for both adducts provides extremely high confidence in the compound's identity.
The development of LC-MS/MS methods allows for the simultaneous and sensitive detection of a wide range of purine and pyrimidine biomarkers in biological fluids.[8][9]
Protocol: LC-MS Analysis
Caption: A typical experimental workflow for LC-MS analysis.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC coupled to a Mass Spectrometer | Standard setup for identity confirmation. |
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, pre-ionized, or ionizable molecules.[10] |
| Polarity | Positive and Negative Switching | Provides comprehensive and confirmatory data. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for routine confirmation; TOF for high-resolution mass. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular weight and potential fragments. |
| Expected m/z | [M+H]⁺: 155.03[M-H]⁻: 153.02 | Based on a molecular formula of C₅H₄N₂O₃ and a molecular weight of 154.10 g/mol . |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide unambiguous confirmation of the chemical structure, identifying functional groups and the connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups. The spectrum is a molecular fingerprint. For this compound, the key is to identify the characteristic vibrations of the carboxylic acid and the aromatic ring.
Expertise & Rationale: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This has a profound and highly characteristic effect on the O-H stretching vibration, resulting in a very broad absorption band that often spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[11][12] This broad feature, coupled with a strong carbonyl (C=O) stretch, is a classic signature of a carboxylic acid.[13]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (H-bonded)[14] |
| ~1710 (strong) | C=O Stretch | Carboxylic Acid (dimer)[12] |
| 1650 - 1550 | C=C and C=N Stretches | Pyrimidine Ring |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid[13] |
| 950 - 910 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid (dimer)[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment of each proton (¹H) and carbon (¹³C) atom.
Expertise & Rationale: The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. It is a polar aprotic solvent capable of dissolving the sample, and importantly, it allows for the observation of exchangeable protons (from the -OH and -COOH groups), which appear as broad singlets. In contrast, using D₂O would cause these protons to exchange with deuterium, and their signals would disappear.
Predicted NMR Data (in DMSO-d₆):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 (very broad) | s | 1H | H OOC- |
| ~11.5 (broad) | s | 1H | -OH |
| ~8.7 | s | 1H | Pyrimidine C2-H |
| ~8.4 | s | 1H | Pyrimidine C6-H |
Rationale: The carboxylic acid proton is highly deshielded and appears far downfield, often above 12 ppm.[12] The protons on the electron-deficient pyrimidine ring will also be downfield.
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | C =O (Carboxylic Acid) |
| ~160 | C 4-OH |
| ~158 | C 2 |
| ~155 | C 6 |
| ~110 | C 5 |
Rationale: The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range.[12] The carbons attached to heteroatoms (O, N) will be significantly downfield.
Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.[15]
Expertise & Rationale
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, melting is observed as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. TGA measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose. For a stable, non-hydrated compound, no significant mass loss should be observed until the decomposition temperature is reached.[16][17]
Protocol: DSC/TGA Analysis
| Parameter | Recommended Setting | Rationale |
| Instrument | Simultaneous TGA/DSC Analyzer | Allows for concurrent measurement of heat flow and weight loss. |
| Sample Pan | Aluminum, pierced lid | Allows volatiles to escape while preventing sample sputtering. |
| Sample Mass | 2 - 5 mg | Sufficient for good signal without thermal lag. |
| Atmosphere | Nitrogen, 50 mL/min | Provides an inert environment to prevent oxidative decomposition. |
| Heating Rate | 10 °C/min | Standard rate balancing resolution and experiment time. |
| Temperature Range | 25 °C to 400 °C | Covers typical melting and decomposition ranges for such compounds. |
| Expected Results | DSC: Sharp endotherm indicating melting point.TGA: Stable baseline until onset of decomposition. | A sharp DSC peak indicates high purity. The TGA profile defines the upper limit of thermal stability. |
Conclusion
The analytical characterization of this compound is a critical step in its application for research and drug development. A single method is insufficient to guarantee identity, purity, and stability. The orthogonal approach detailed in this guide, combining HPLC, LC-MS, FT-IR, NMR, and Thermal Analysis, provides a comprehensive and self-validating framework. By understanding the principles behind each technique and the rationale for specific experimental parameters, scientists can generate reliable and robust data, ensuring the quality and integrity of this important chemical entity.
References
-
Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (n.d.). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2024). Journal of the Iranian Chemical Society. [Link]
-
Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. (2023). ResearchGate. [Link]
-
Synthesis and characterization of new pyrimidine derivatives. (n.d.). American Chemical Society. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). PubMed Central (PMC). [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE. [Link]
-
4-Hydroxypyridine. (n.d.). PubChem. [Link]
-
(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
5-hydroxypyrimidine-4-carboxylic Acid. (n.d.). PubChem. [Link]
-
4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. (n.d.). ChemWhat. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental). (n.d.). Human Metabolome Database. [Link]
-
Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (n.d.). Charles Explorer. [Link]
-
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. (2023). PubMed. [Link]
-
Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (2010). PubMed. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]
-
Thermal Analysis. (2022). Chemistry LibreTexts. [Link]
- Process for preparing 4-hydroxypyrimidine. (n.d.).
-
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. (2014). ResearchGate. [Link]
-
A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
HPLC Methods for Pharmaceutical Analysis. (n.d.). National Academic Digital Library of Ethiopia. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2014). PubMed Central (PMC). [Link]
-
Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. (2017). International Journal of Medical Research and Health Sciences. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. (n.d.). ResearchGate. [Link]
-
Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes. (2021). Scientific Research Publishing. [Link]
-
IR Chart. (n.d.). University of Colorado Boulder. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ResearchGate. [Link]
Sources
- 1. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmrhs.com [ijmrhs.com]
- 6. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Charles Explorer [explorer.cuni.cz]
- 10. Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application and Protocols for the Antibacterial Evaluation of 4-Hydroxypyrimidine-5-carboxylic acid
For: Researchers, scientists, and drug development professionals in the field of antibacterial discovery.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with unique mechanisms of action. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent antibacterial effects. This has led to a significant interest in exploring substituted pyrimidines as a source of new antibacterial drugs.
This application note focuses on 4-Hydroxypyrimidine-5-carboxylic acid , a compound of interest due to the established antibacterial potential of its structural analogs. While the direct antibacterial profile of this specific molecule is not yet extensively documented in publicly available literature, its chemical architecture suggests a high potential for interaction with bacterial-specific targets. This guide is designed to provide researchers with a comprehensive framework and detailed protocols to systematically evaluate the antibacterial efficacy and potential mechanism of action of this compound and its derivatives.
Scientific Rationale: Why Investigate this compound?
The rationale for investigating this compound is built on several key pillars:
-
Structural Precedent: Many pyrimidine-containing compounds exhibit significant antibacterial activity. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit the essential bacterial cell division protein FtsZ.[1][2]
-
Potential for Target Engagement: The 4-hydroxy and 5-carboxylic acid moieties are capable of forming key hydrogen bonds and coordinating with metal ions, which are often found in the active sites of bacterial enzymes.
-
A Promising, Under-explored Scaffold: While its derivatives have been studied, the core compound represents a foundational structure from which a diverse library of novel antibacterial candidates can be synthesized and evaluated.
This application note will guide the user through the essential in vitro assays to characterize the antibacterial potential of this compound, from initial screening to preliminary mechanism of action studies.
Synthesis of this compound
A common route to synthesizing this compound esters involves the condensation of a β-ketoester with an amidine. The resulting ester can then be hydrolyzed to the carboxylic acid. Below is a generalized synthetic scheme.
Caption: Generalized synthesis of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for determining the antibacterial activity of this compound. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[3][4][5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to the wells in column 1.
-
Perform serial dilutions by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process down to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the positive control (inoculum without the compound), and column 12 will be the negative control (broth only).
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8][9] This assay is a continuation of the MIC test.
Materials:
-
MIC plate from the previous protocol
-
Sterile Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined by plating the positive control from the MIC plate at time zero).
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[7]
Data Presentation: Hypothetical Antibacterial Activity
The following table presents hypothetical MIC and MBC data for this compound against representative Gram-positive and Gram-negative bacteria. This data is for illustrative purposes and should be determined experimentally.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 128 | >512 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 32 | 64 | 2 | Bactericidal |
Investigating the Mechanism of Action: Inhibition of the MEP Pathway
The methylerythritol phosphate (MEP) pathway is an essential metabolic pathway for the synthesis of isoprenoids in most bacteria, but it is absent in humans.[10] This makes the enzymes of the MEP pathway attractive targets for the development of novel antibiotics. One such enzyme is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), which catalyzes a critical step in this pathway. Given the chemical structure of this compound, it is plausible that it could act as an inhibitor of IspF.
Proposed Mechanism of Action
We hypothesize that this compound may inhibit the IspF enzyme by chelating the essential zinc ion in the active site and forming hydrogen bonds with key amino acid residues, thereby blocking substrate binding and catalysis.
Caption: Proposed mechanism of action of this compound.
Protocol 3: IspF Enzyme Inhibition Assay (Outline)
This protocol provides a general outline for an in vitro assay to determine the inhibitory activity of this compound against the IspF enzyme. Specific conditions may need to be optimized.
Materials:
-
Recombinant IspF enzyme
-
Substrate: 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent like DTT)
-
Detection reagent (e.g., a phosphate quantification kit or an HPLC-based method to measure product formation)
-
This compound
Procedure:
-
Enzyme Reaction:
-
In a microplate, combine the assay buffer, recombinant IspF enzyme, and varying concentrations of this compound.
-
Include controls with no inhibitor and no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
-
Initiation of Reaction:
-
Add the substrate (CDP-ME) to all wells to start the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of product formed (2-C-methyl-D-erythritol 2,4-cyclodiphosphate) or the depletion of the substrate using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. This application note provides a robust set of protocols to systematically evaluate its antibacterial activity and to begin investigating its mechanism of action. The provided workflows for MIC, MBC, and a proposed enzyme inhibition assay will enable researchers to generate the critical data needed to advance this and related compounds through the drug discovery pipeline. The structural simplicity and synthetic tractability of this pyrimidine scaffold offer significant opportunities for medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
-
Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., ... & Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(19), 10836-10844. Available from: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. Available from: [Link]
-
Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II), Co(II) and Zn(II) metal ions. Journal of Chemical and Pharmaceutical Research, 5(12), 644-649. Available from: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Jagwani, D., & Joshi, P. (2014). A greener chemistry approach for synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548. Available from: [Link]
-
Kunapareddy, C., No, J. H., Garcia-Salazar, J. J., Slayden, R. A., & Crick, D. C. (2022). Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium tuberculosis. International journal of molecular sciences, 23(19), 11823. Available from: [Link]
-
Northern Illinois University. (2017). Screening Inhibitors of Methylerythritol Phosphate (MEP) Pathway Enzymes. Huskie Commons. Available from: [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
-
Hagen, T. (n.d.). Design and Study of IspF Inhibitors as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonmevalonate Terpene Biosynthesis Enzymes as Antiinfective Drug Targets: Substrate Synthesis and High-Throughput Screening Methods. Retrieved from: [Link]
-
Northern Illinois University. (2018). The Design, Synthesis, and Evaluation of inhibitors of The ISPF Enzyme in The MEP Pathway. Huskie Commons. Available from: [Link]
-
Wińska, K., Mączka, W., Łyczko, M., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Antibacterial activity of some flavonoids and organic acids widely distributed in plants. Molecules, 24(21), 3909. Available from: [Link]
-
Veterinary World. (2021). Antibacterial activity of grapefruit peel extracts and green-synthesized silver nanoparticles. Veterinary World, 14(1), 195. Available from: [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]
-
Royal Society of Chemistry. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10836-10844. Available from: [Link]
-
PubMed Central. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(15), 10424-10440. Available from: [Link]
-
PubMed. (2022). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 204(3), 159. Available from: [Link]
-
National Institutes of Health. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. Available from: [Link]
-
MDPI. (2023). Research Progress on the Antibacterial Activity of Natural Flavonoids. Molecules, 28(13), 5083. Available from: [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]
-
National Institutes of Health. (2018). Mechanisms driving the antibacterial and antibiofilm properties of Hp1404 and its analogue peptides against multidrug-resistant Pseudomonas aeruginosa. PMC. Available from: [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. 4774-34-9|4-Hydroxypyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 4774-35-0|Methyl 4-hydroxypyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 9. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
Synthesis of 4-Hydroxypyrimidine-5-carboxylic Acid: An Experimental Protocol for Researchers
This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 4-hydroxypyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details and the scientific rationale behind the experimental design.
Introduction: The Significance of this compound
This compound and its derivatives are key heterocyclic scaffolds found in a multitude of biologically active compounds. The pyrimidine core is a fundamental component of nucleobases and, as such, is a privileged structure in the design of therapeutic agents. Specifically, the 4-hydroxy-5-carboxylic acid substitution pattern provides versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. The synthesis protocol detailed herein follows a robust and well-established route, beginning with the condensation of diethyl ethoxymethylenemalonate (DEEMM) with formamidine to yield the corresponding ethyl ester, followed by saponification to afford the target carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate via a condensation reaction.
-
Step 2: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Part 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This step involves the crucial cyclocondensation reaction to form the pyrimidine ring system. The use of formamidine acetate is recommended as it is a stable, non-hygroscopic solid, which simplifies handling compared to the highly deliquescent formamidine hydrochloride.[1] The free base, formamidine, is generated in situ.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 21.62 g | 100 |
| Formamidine Acetate | 104.11 | 10.41 g | 100 |
| Sodium Metal | 22.99 | 2.30 g | 100 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (2.30 g, 100 mmol) to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and perform this step under an inert atmosphere (nitrogen). Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of formamidine acetate (10.41 g, 100 mmol) in 50 mL of anhydrous ethanol.
-
Addition of DEEMM: Add diethyl ethoxymethylenemalonate (21.62 g, 100 mmol) dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate should form. If necessary, reduce the volume of the solvent under reduced pressure to facilitate precipitation.
-
Neutralization and Isolation: Carefully neutralize the cooled mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. This will precipitate the sodium acetate salt.
-
Purification: Filter the crude product and wash it with cold ethanol and then with diethyl ether to remove soluble impurities. The product, ethyl 4-hydroxypyrimidine-5-carboxylate, can be further purified by recrystallization from ethanol or a mixture of ethanol and water. Dry the purified product under vacuum.
Part 2: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-hydroxypyrimidine-5-carboxylate | 184.15 | 18.42 g | 100 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 200 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-hydroxypyrimidine-5-carboxylate (18.42 g, 100 mmol) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (8.00 g, 200 mmol) in water (100 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
Work-up: After the reaction is complete, cool the solution to room temperature. If any solid is present, it can be removed by filtration.
-
Acidification: Carefully acidify the clear solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any inorganic salts. The product can be purified by recrystallization from hot water or an ethanol/water mixture.[2][3][4] Dry the purified this compound in a vacuum oven.
Scientific Rationale and Mechanistic Insights
The synthesis of the pyrimidine ring is a classic example of a cyclocondensation reaction. In the first step, the sodium ethoxide acts as a strong base to deprotonate the formamidine acetate, generating free formamidine. The highly electrophilic C2 carbon of diethyl ethoxymethylenemalonate is then attacked by one of the nitrogen atoms of formamidine. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable aromatic pyrimidine ring.
The second step, saponification, is a base-catalyzed hydrolysis of the ethyl ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyrimidine ring vibrations.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Safety Precautions
-
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. It should be handled with care under an inert atmosphere.
-
Diethyl ethoxymethylenemalonate and formamidine acetate are chemical irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently synthesize this important building block for applications in drug discovery and medicinal chemistry.
References
- Miller, G. W., & Rose, F. L. (1962). The chemistry of heterocyclic compounds, The Pyrimidines. J. Chem. Soc., 5642.
- Organic Syntheses. (1955). Pyrimidines. Organic Syntheses, 35, 80.
-
Organic Syntheses Procedure. ethyl ethoxymethylenemalonate. Available at: [Link]
-
PrepChem. Synthesis of Diethyl Ethoxymethylenemalonate. Available at: [Link]
-
Organic Syntheses Procedure. formamidine acetate. Available at: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
-
CUNY. Purification by Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
Sources
Application Notes and Protocols: High-Throughput Screening for 4-Hydroxypyrimidine-5-carboxylic Acid Analog Inhibitors
Introduction
4-Hydroxypyrimidine-5-carboxylic acid and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, frequently investigated as inhibitors of various enzymes, particularly Fe(II)- and α-ketoglutarate-dependent dioxygenases.[1][2] This family of enzymes includes critical drug targets such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the AlkB homolog (ALKBH) family of RNA demethylases.[1][3][4] Dysregulation of these enzymes is implicated in numerous diseases, including cancer and viral infections, making the discovery of potent and selective inhibitors a high priority in drug development.[5][6][7]
High-throughput screening (HTS) is an essential methodology for identifying novel chemical matter that can modulate the activity of these targets.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the discovery of inhibitors against these dioxygenase targets, with a focus on this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation and follow-up studies.
Target Class Rationale: Dioxygenase Inhibition
The core chemical scaffold of this compound is structurally analogous to α-ketoglutarate (also known as 2-oxoglutarate), a key co-substrate for this enzyme superfamily. This structural mimicry allows these compounds to act as competitive inhibitors by binding to the active site and coordinating with the essential Fe(II) cofactor, thereby preventing the binding of the natural co-substrate and subsequent enzymatic activity.
PART 1: Assay Technology Selection and Principles
The selection of an appropriate HTS assay technology is paramount for a successful screening campaign. The choice depends on several factors, including the nature of the enzyme and substrate, reagent availability, cost, and the required throughput and sensitivity. For dioxygenase targets like JmjC histone demethylases and ALKBH5, several homogenous (no-wash) assay formats are particularly well-suited for HTS.
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a highly sensitive, bead-based immunoassay technology ideal for detecting enzymatic modifications of substrates, such as the demethylation of a histone peptide.[9][10][11][12][13]
Principle of a JmjC Demethylase AlphaLISA Assay: The assay measures the activity of a JmjC demethylase on a biotinylated peptide substrate containing a specific methylated lysine residue.[9][13] The demethylation event is detected using an antibody specific to the demethylated form of the peptide. Streptavidin-coated Donor beads bind to the biotinylated peptide, while the antibody is conjugated to an Acceptor bead. When the enzyme is active, it demethylates the peptide, allowing the antibody-acceptor bead to bind. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead (within ~200 nm), triggering a chemiluminescent signal at 615 nm.[11][12][13] Inhibitors prevent demethylation, leading to a decrease in signal.
Diagram: AlphaLISA Workflow for Dioxygenase Inhibitor Screening
Caption: Workflow for an AlphaLISA-based HTS assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay technology that offers high sensitivity and is less prone to interference from fluorescent compounds.[14][15][16]
Principle of a TR-FRET Assay: In a typical TR-FRET assay for a demethylase, a biotinylated peptide substrate is used in conjunction with a Europium (Eu)-labeled anti-histone antibody and a Streptavidin-conjugated acceptor fluorophore (e.g., APC or Dy647). When the substrate is demethylated, the antibody binds, bringing the Eu-donor and the acceptor fluorophore into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[15] The time-resolved detection minimizes background fluorescence from test compounds.[15]
Luminescence-Based Assays (e.g., ADP-Glo™, Succinate-Glo™)
Luminescence-based assays offer a universal approach by detecting the formation of a common reaction product, such as ADP or succinate.[17][18]
-
ADP-Glo™ Kinase Assay: While originally designed for kinases, this assay can be adapted for any enzyme that consumes ATP.[17][19] However, for dioxygenases, this is less direct.
-
Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay: This is a highly relevant format as succinate is a direct product of the α-ketoglutarate-dependent demethylation reaction. The assay works in two steps: first, the enzymatic reaction proceeds, generating succinate. Then, a succinate detection reagent is added, which contains enzymes that convert succinate into ATP. Finally, a luciferase/luciferin reagent is added to produce a luminescent signal proportional to the amount of succinate (and thus, enzyme activity).[18]
Fluorescence Polarization (FP)
FP is a homogeneous technique that measures changes in the apparent molecular weight of a fluorescent probe.[20][21][22]
Principle of a Competitive FP Assay: This method is well-suited for identifying inhibitors of protein-protein or protein-peptide interactions but can be adapted for enzyme assays.[20][21] For a demethylase, a fluorescently labeled peptide substrate would be used. In the absence of the enzyme, the peptide tumbles rapidly in solution, resulting in low polarization. When the enzyme binds to the peptide, the larger complex tumbles more slowly, leading to an increase in polarization. Test compounds that inhibit this interaction would compete with the labeled peptide, causing a decrease in the FP signal.[23][24]
PART 2: Detailed Protocols and Methodologies
Here, we provide a detailed, step-by-step protocol for an AlphaLISA-based HTS assay for a JmjC histone demethylase, a common target for this compound analogs.
Protocol: AlphaLISA HTS for JmjC Demethylase Inhibitors
This protocol is designed for a 384-well plate format and is based on established methodologies for enzymes like JMJD2A or JMJD3.[9][13]
Materials and Reagents:
-
Enzyme: Recombinant human JmjC demethylase (e.g., JMJD2A).
-
Substrate: Biotinylated histone H3 peptide with the target methylation mark (e.g., Biotin-H3K36me3).[13]
-
Cofactors: α-ketoglutarate (2-oxoglutarate), L-Ascorbic acid, Ammonium iron(II) sulfate hexahydrate.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.[13]
-
Detection Reagents: AlphaLISA Acceptor beads conjugated to an anti-demethylated histone antibody (e.g., anti-H3K36me2) and Streptavidin-coated Donor beads.[13]
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Plates: 384-well, low-volume, white microplates.
-
Instrumentation: A microplate reader capable of AlphaLISA detection.
Experimental Workflow:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of the 384-well assay plate. This results in a final DMSO concentration of ≤1%.
-
-
Enzyme and Cofactor Preparation:
-
Prepare a 2X enzyme/cofactor mix in assay buffer. The final concentrations should be optimized, but a starting point could be:
-
JMJD2A enzyme: 2 nM
-
Ammonium iron(II) sulfate: 2 µM
-
L-Ascorbic acid: 100 µM
-
-
Add 5 µL of this mix to each well containing the test compounds.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a 2X substrate/α-KG mix in assay buffer. Final concentrations could be:
-
Biotin-H3K36me3 peptide: 200 nM
-
α-ketoglutarate: 20 µM
-
-
Add 5 µL of this mix to each well to start the reaction. The total reaction volume is now 10 µL.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Final Detection Step:
-
Data Acquisition:
-
Read the plate on an EnVision or similar plate reader using standard AlphaLISA settings (680 nm excitation, 615 nm emission).
-
Data Analysis and Interpretation: The raw AlphaLISA counts are normalized relative to control wells:
-
High Control (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor).
-
Low Control (100% Inhibition): Substrate + DMSO (no enzyme).
The percent inhibition for each test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered excellent for HTS.
PART 3: Ensuring Scientific Integrity - Counter-Screens and Orthogonal Assays
A critical aspect of any HTS campaign is the implementation of a robust hit validation and triage strategy to eliminate false positives.[25][26][27][28]
The Importance of Counter-Screening
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[26][29] Failure to perform counter-screens can lead to significant wasted effort pursuing artifactual hits.
Common Modes of Assay Interference:
-
Luciferase Inhibition: For luminescence-based assays like Succinate-Glo™, compounds can directly inhibit the luciferase enzyme.[26][29]
-
Signal Quenching/Autofluorescence: Compounds may absorb light at the excitation or emission wavelengths, or be inherently fluorescent, interfering with fluorescence-based readouts (FP, TR-FRET).[30]
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[31]
-
Reactivity: Some compounds can react with assay components, such as the singlet oxygen in AlphaLISA assays.[31][32]
Diagram: Hit Triage and Validation Workflow
Caption: A robust workflow for hit validation and triage.
Protocol: Orthogonal Confirmatory Assay (Succinate-Glo™)
To confirm that hits from the primary screen are genuine inhibitors of the enzyme, an orthogonal assay with a different detection principle should be employed.
Methodology:
-
Perform the JmjC demethylase enzymatic reaction as described in the AlphaLISA protocol (steps 1-3).
-
Instead of adding AlphaLISA beads, follow the manufacturer's protocol for the Succinate-Glo™ assay.[18] This typically involves:
-
Adding a Succinate Detection Reagent I.
-
Incubating for a specified time.
-
Adding Succinate Detection Reagent II (containing luciferase/luciferin).
-
Incubating and then reading the luminescence signal.
-
-
Calculate IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale for this Choice: The Succinate-Glo™ assay directly measures an enzymatic product (succinate) and relies on a completely different detection technology (bioluminescence) than the primary AlphaLISA screen.[18] A compound that shows consistent inhibitory activity in both assays is highly likely to be a genuine, on-target inhibitor.
Data Summary and Comparison
All quantitative data from primary screening, dose-response follow-ups, and orthogonal assays should be compiled for clear comparison.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | AlphaLISA IC50 (µM) | Orthogonal Assay IC50 (µM) | Notes / Flags |
| Analog-001 | 85.2 | 1.5 | 1.8 | Confirmed Hit |
| Analog-002 | 78.9 | 2.3 | > 50 | Potential AlphaLISA interference |
| Analog-003 | 92.1 | 0.8 | 0.9 | Potent Confirmed Hit |
| Analog-004 | 15.6 | > 50 | > 50 | Inactive |
Conclusion
The successful identification of novel this compound analog inhibitors for dioxygenase targets hinges on a well-designed HTS campaign. This requires careful selection of a primary assay technology, such as the highly sensitive AlphaLISA format, followed by a rigorous hit validation strategy. By employing orthogonal assays, like the Succinate-Glo™ method, and implementing appropriate counter-screens, researchers can effectively eliminate false positives and focus resources on the most promising chemical matter. The protocols and workflows outlined in this guide provide a robust framework for prosecuting these important drug targets and advancing the development of new therapeutics.
References
- Revvity. (n.d.). AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay.
- Revvity. (n.d.). AlphaLISA LSD1 Histone H3-Lysine 4 demethylase assay.
- National Institutes of Health. (n.d.). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors.
- Revvity. (n.d.). AlphaLISA LSD1 Histone H3-Lysine 4 demethylase assay.
- Revvity. (n.d.). AlphaLISA JMJD2A Histone H3-lysine 36 demethylase assay.
- National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
- Royal Society of Chemistry. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
- National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- Evotec. (2025). Unlocking High-Throughput Screening Strategies.
- ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening.
- National Institutes of Health. (2020). Development and Application of a High Throughput Assay System for the Detection of Rieske Dioxygenase Activity.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- National Institutes of Health. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- National Institutes of Health. (n.d.). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors.
- National Institutes of Health. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors.
- BPS Bioscience. (n.d.). ALKBH5 Chemiluminescent Assay Kit.
- Analytical Biochemistry. (2011). Purification and assay protocols for obtaining highly active Jumonji C demethylases.
- BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery.
- Evosep. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Cold Spring Harbor Protocols. (2010). In vitro histone demethylase assay.
- Assay Genie. (n.d.). Human ALKBH5 (RNA demethylase ALKBH5) ELISA Kit.
- Royal Society of Chemistry. (2021). Development and application of a high throughput assay system for the detection of Rieske dioxygenase activity.
- National Institutes of Health. (2024). Insights into the m6A demethylases FTO and ALKBH5: structural, biological function, and inhibitor development.
- Creative Enzymes. (n.d.). Chemiluminescent Enzyme Assays.
- National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- ResearchGate. (n.d.). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
- ACS Publications. (2021). Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer.
- CD BioSciences. (n.d.). ALKBH5 Chemiluminescent Assay Kit.
- ResearchGate. (2021). Automation of Luminescence-based CYP Inhibition Assays using BioTek Instrumentation for use in Drug Discovery.
- Promega Corporation. (n.d.). Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Technical Manual.
- National Institutes of Health. (n.d.). A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP.
- ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays.
- Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- PubChem. (n.d.). Time Resolved-Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
- Current Protocols in Pharmacology. (2018). In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs).
- Creative Biolabs. (n.d.). Counter-Screen Service.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity.
- National Institutes of Health. (n.d.). Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases.
- ResearchGate. (2025). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors.
- PubMed. (n.d.). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
- Max-Planck-Gesellschaft. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies.
- ResearchGate. (n.d.). A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2.
- Journal of Medicinal Chemistry. (n.d.). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.
Sources
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay | Revvity [revvity.com]
- 10. revvity.com [revvity.com]
- 11. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com.br]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 30. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to perform a thermal shift assay with 4-Hydroxypyrimidine-5-carboxylic acid
An Application Guide to Thermal Shift Assays for Characterizing Protein-Ligand Interactions
Abstract
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful, high-throughput, and cost-effective method used extensively in drug discovery and structural biology to study protein thermal stability.[1][2] This technique provides critical insights into protein-ligand interactions by measuring changes in a protein's melting temperature (Tm) upon ligand binding.[1][3] A ligand that binds to and stabilizes a protein will typically increase its Tm. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to design, perform, and interpret a thermal shift assay, with a specific focus on characterizing the interaction between a target protein and the small molecule 4-Hydroxypyrimidine-5-carboxylic acid. The protocol emphasizes scientific integrity through robust controls, offers expert insights into the causality behind experimental choices, and provides a detailed troubleshooting guide.
The Principle of Thermal Shift Assay
The thermal shift assay operates on a straightforward principle: a protein's stability against thermal denaturation is altered upon the binding of a ligand.[4] The assay monitors this denaturation process in real-time using a fluorescent dye, such as SYPRO Orange, which has a preference for binding to hydrophobic environments.[5]
In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. The SYPRO Orange dye in the aqueous solution has low fluorescence. As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these newly exposed regions, causing a sharp increase in its fluorescence signal.[5][6] This process generates a sigmoidal melting curve when fluorescence is plotted against temperature. The midpoint of this transition, where 50% of the protein is unfolded, is defined as the melting temperature (Tm).[1]
When a ligand like this compound binds to the protein, it can stabilize the folded state. This additional stability means more thermal energy is required to denature the protein, resulting in a positive shift in the Tm (ΔTm).[5] This observed thermal shift is a strong indicator of a direct interaction between the protein and the ligand.
Materials and Instrumentation
Instrumentation & Consumables
-
Real-Time PCR (qPCR) System: Equipped with melt curve analysis capabilities (e.g., Bio-Rad CFX96, Thermo Fisher QuantStudio or ViiA7).[7][8]
-
Optical PCR Plates: 96-well or 384-well plates compatible with the qPCR instrument.[8]
-
Optical Plate Seals: Adhesive films designed for qPCR to prevent evaporation.
-
Multichannel Pipettes & Tips: For accurate and efficient plate setup.
-
Plate Centrifuge: To spin down plates and ensure all components are at the bottom of the wells.
Reagents
-
Target Protein: Purified to ≥90% homogeneity, as impurities can interfere with the assay.[1] The protein should be in a stable buffer and free of aggregates.
-
This compound: The ligand of interest. A high-purity stock is required.
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific), typically supplied as a 5000x concentrate in DMSO.[6]
-
Assay Buffer: A buffer known to maintain the protein's stability. A common starting point is 10-50 mM HEPES or Phosphate buffer with 100-150 mM NaCl, pH 7.4.[6]
-
Dimethyl Sulfoxide (DMSO): For solubilizing the ligand and diluting the SYPRO Orange dye.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating essential optimization steps and controls to ensure data integrity and trustworthiness.
Phase 1: Reagent Preparation
-
Target Protein Preparation:
-
Rationale: Protein quality is paramount. Aggregates or impurities can cause high background fluorescence or misleading results.[9]
-
Action: Dialyze the protein into the chosen assay buffer. Centrifuge at high speed (e.g., >14,000 x g for 10 minutes) to remove any precipitated protein immediately before use. Determine the final concentration using a reliable method (e.g., A280 with calculated extinction coefficient or BCA assay).
-
-
Ligand Stock Preparation (this compound):
-
Rationale: Accurate ligand concentration is critical for determining binding affinity. The ligand must be fully solubilized.
-
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Due to its carboxylic acid group, solubility may be enhanced at a slightly basic pH if using an aqueous buffer, but a DMSO stock is generally more reliable. Vortex thoroughly to ensure complete dissolution. Store appropriately, protected from light if necessary.
-
-
SYPRO Orange Working Stock:
-
Rationale: The commercial 5000x stock is too concentrated for direct use. A working stock minimizes pipetting errors and DMSO concentration in the final assay.
-
Action: Prepare a 200x working stock by diluting the 5000x stock 1:25 in DMSO.[6] This solution should be stored in a light-protected tube.
-
Phase 2: Assay Development and Optimization
Before screening the ligand, optimizing protein and dye concentrations is crucial for achieving a robust assay window.
-
Protein Titration: Test a range of final protein concentrations (e.g., 1 µM to 10 µM) to find one that produces a clear sigmoidal transition with a strong signal-to-noise ratio.
-
Dye Titration: For the optimal protein concentration, test a range of final SYPRO Orange concentrations (e.g., 2x to 10x). Use the lowest concentration that gives a maximal signal without increasing background fluorescence. A final concentration of 5x is a common starting point.[7]
Phase 3: Assay Plate Setup
The following steps describe the setup for a single 25 µL reaction. This can be scaled for a full 96-well or 384-well plate. It is essential to prepare a master mix to minimize pipetting variability.
-
Prepare Protein-Dye Master Mix:
-
Rationale: A master mix ensures that every well receives the same concentration of protein and dye.
-
Action: For N+1 reactions (to account for pipetting losses), combine the required volumes of assay buffer, protein stock, and 200x SYPRO Orange working stock. A typical final concentration might be 4 µM protein and 5x SYPRO Orange. Mix gently by inverting.
-
-
Aliquot Master Mix: Add the appropriate volume of the master mix to each well of the PCR plate.
-
Add Ligand and Controls:
-
Rationale: A ligand titration is necessary to observe a dose-dependent stabilization effect. Controls are non-negotiable for validating the results.
-
Action: Add a small volume (e.g., 0.5-1 µL) of this compound stock or DMSO to the appropriate wells to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤2%).
-
Table 1: Example 96-Well Plate Layout for Ligand Titration
| Well(s) | Protein | Ligand (this compound) | DMSO | SYPRO Orange | Purpose |
| A1-A3 | + | 100 µM | Constant | + | Test Condition (High) |
| B1-B3 | + | 50 µM | Constant | + | Test Condition |
| C1-C3 | + | 10 µM | Constant | + | Test Condition |
| D1-D3 | + | 1 µM | Constant | + | Test Condition (Low) |
| E1-E3 | + | 0 µM | Constant | + | Apo/Vehicle Control |
| F1-F3 | - | 100 µM | Constant | + | Ligand-Only Control |
| G1-G3 | - | 0 µM | Constant | + | No-Protein Control |
-
Seal and Spin: Carefully seal the plate with an optical adhesive film. Centrifuge the plate briefly (e.g., 1 minute at 800 x g) to collect the contents at the bottom of the wells.[3]
Phase 4: Data Acquisition
-
Instrument Setup: Place the plate in the qPCR instrument.
-
Run Method:
-
Rationale: A slow, steady temperature ramp ensures the protein reaches thermal equilibrium at each step, providing high-quality data.
-
Protocol:
-
Equilibration: Hold at 25°C for 30-60 seconds.
-
Melt Curve: Increase the temperature from 25°C to 95°C.
-
Ramp Rate: 0.5-1.0°C per minute.[10]
-
Data Acquisition: Record fluorescence at every temperature increment.
-
-
Fluorescence Channel: Set the excitation and emission wavelengths appropriate for SYPRO Orange (e.g., Excitation: ~470-490 nm, Emission: ~570-580 nm; often the "ROX" or a custom channel).[5][11]
-
-
Data Analysis and Interpretation
-
Generate Melt Curves: Plot the raw fluorescence data as a function of temperature for each well. A successful assay will yield a sigmoidal curve.[6]
-
Determine Tm: The melting temperature (Tm) is the temperature at the inflection point of the curve. This is most accurately determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).[12][13] Most modern qPCR software includes tools for automated Tm calculation.
-
Calculate ΔTm: The thermal shift (ΔTm) is the primary readout and is calculated as: ΔTm = Tm (Protein + Ligand) - Tm (Apo Protein Control)
-
Interpret the Shift:
-
Positive ΔTm: A significant positive shift (typically >2°C) indicates that this compound binds to and stabilizes the target protein. The magnitude of the shift often correlates with binding affinity.[8]
-
No Significant Shift (ΔTm ≈ 0): Suggests no meaningful interaction under the tested conditions.
-
Negative ΔTm: Indicates that the ligand binds and destabilizes the protein, which is also a valid binding outcome.[5]
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Thermal Shift Assays
| Observation | Possible Cause(s) | Recommended Action(s) |
| High Initial Fluorescence | - Protein is partially unfolded or aggregated.- Dye concentration is too high.- Contaminating proteins in the sample. | - Repurify the protein, consider adding stabilizing agents (e.g., glycerol).[14]- Perform a fresh protein prep and check for aggregation with DLS.- Optimize (lower) the dye concentration. |
| No Sigmoidal Transition | - Protein concentration is too low.- Protein does not have exposed hydrophobic regions upon unfolding.- Protein is already denatured or extremely stable (>95°C). | - Increase protein concentration.- Use an alternative method like nanoDSF that relies on intrinsic tryptophan fluorescence.[4]- Confirm protein activity with a functional assay. |
| Multiple Transitions/Peaks | - Protein has multiple domains that unfold independently.- Sample contains multiple protein species or impurities. | - This may be a true reflection of the protein's unfolding mechanism.- Improve protein purity via additional chromatography steps. |
| High Signal in "Ligand-Only" Control | - The ligand (this compound) is intrinsically fluorescent or interacts with the dye. | - Test ligand fluorescence across the spectrum to confirm.- If problematic, this assay may not be suitable; consider label-free methods like ITC or SPR. |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing in wells.- Poor plate sealing leading to evaporation. | - Use a master mix for all reagents.- Ensure proper centrifugation after setup.- Use high-quality optical seals and apply them firmly. |
References
-
Huynh, K., & Partch, C. L. (2015). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. PLoS ONE 10(7): e0132838. [Link]
-
AXXAM. Thermal shift assays for early-stage drug discovery. [Link]
-
Warwick, T. (2021). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]
-
National Institutes of Health (NIH). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. [Link]
-
Bio-Rad Laboratories. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]
-
University of California, San Diego. MDH Characterization Protocol: SYPRO ORANGE Fast Thermal Melt. [Link]
-
EUbOPEN. Thermal Shift Assay for screening inhibitors Version: 1.0. [Link]
-
Proteos. Thermal Shift Assay. [Link]
-
ResearchGate. Typical thermal shift assay data and analysis. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
Analytik Jena. Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. [Link]
-
JAXA Human Spaceflight Technology Directorate. Protein Characterization as Quality Control. [Link]
-
Thermott. Troubleshooting. [Link]
-
Bai, F., et al. (2019). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Journal of Visualized Experiments. [Link]
Sources
- 1. axxam.com [axxam.com]
- 2. proteos.com [proteos.com]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. eubopen.org [eubopen.org]
- 9. Troubleshooting - Thermott [thermott.com]
- 10. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analytik-jena.com [analytik-jena.com]
- 12. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: High-Purity Recovery of 4-Hydroxypyrimidine-5-carboxylic acid via Optimized Recrystallization
Abstract
4-Hydroxypyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for complex molecular scaffolds. Its purification is frequently complicated by its high polarity, extensive hydrogen-bonding capabilities, and potential for tautomerization, which can lead to challenging solubility profiles and the co-precipitation of impurities. This application note provides a comprehensive, field-proven guide for the purification of this compound using recrystallization. We delve into the scientific rationale behind solvent selection, provide a detailed step-by-step protocol for both single-solvent and dual-solvent systems, and offer a robust troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield with confidence.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility.[1][2] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[2] In an ideal recrystallization process, a carefully selected solvent dissolves the target compound and its impurities at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. Soluble impurities, being present in a much lower concentration, remain in the cold solvent (the "mother liquor").[3] The success of this technique hinges critically on the choice of the recrystallization solvent.
Physicochemical Profile and Solvent Selection Rationale
This compound possesses a unique combination of functional groups that dictate its solubility: a carboxylic acid and a 4-hydroxypyrimidine moiety.
-
Polarity and Hydrogen Bonding: The presence of the carboxylic acid group (-COOH), a hydroxyl group (-OH), and nitrogen atoms in the pyrimidine ring makes the molecule highly polar and an excellent hydrogen bond donor and acceptor. This suggests that polar solvents will be required for its dissolution.[4]
-
Tautomerism: The 4-hydroxypyrimidine ring can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. This tautomerism influences the molecule's crystal lattice structure and solubility.
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. In basic conditions, it will deprotonate to form a highly polar carboxylate salt, which is typically more soluble in aqueous media. For recrystallization from organic or mixed aqueous-organic solvents, maintaining acidic to neutral conditions is generally preferable to work with the less soluble, protonated form.[4][5]
Based on the "like dissolves like" principle, the most promising solvents are polar protic solvents such as water, ethanol, and methanol, or mixtures thereof.[4][5] The ideal solvent should exhibit high solubility for the compound at its boiling point but low solubility at or below room temperature.[3][6]
Materials and Equipment
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (Reagent Grade)
-
Methanol (Reagent Grade)
-
Isopropanol (Reagent Grade)
-
Activated Carbon (optional, for colored impurities)
-
Filter Paper (fluted for hot filtration, and standard for vacuum filtration)
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Reflux condenser
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Glass stirring rod
-
Spatulas
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
HPLC or TLC equipment for purity analysis
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified. Water or an ethanol/water mixture is often effective for polar molecules like the target compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., deionized water) to its boiling point.
-
Minimal Solvent Addition: Add the boiling solvent to the crude material in small portions while stirring and heating.[6] Continue adding the minimum amount of hot solvent until the compound just completely dissolves.[4] Rationale: Using the absolute minimum amount of solvent is critical for creating a supersaturated solution upon cooling, which maximizes the yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution through the pre-heated setup. Rationale: Pre-heating prevents premature crystallization of the product on the cold funnel or filter paper.[4]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[4][6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.[3][4]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the purified product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in a standard single-solvent recrystallization protocol.
Protocol 2: Dual-Solvent (Anti-Solvent) Recrystallization
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent), and no single solvent has the ideal temperature-solubility profile. The two solvents must be miscible.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant stirring until the solution becomes faintly cloudy (turbid).[4] This indicates the point of saturation has been reached.
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate until the solution is clear again.[4]
-
Crystallization and Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol. Use a cold mixture of the two solvents for the final washing step.[4]
Purity Assessment and Validation
The efficacy of the purification must be validated.
| Parameter | Method | Indication of High Purity |
| Melting Point | Capillary Melting Point Apparatus | A sharp melting range (typically < 1-2 °C) that matches the literature value. Impurities typically depress and broaden the melting range. |
| Chromatography | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | A single, well-defined spot (TLC) or a single major peak (HPLC) compared to the multiple spots/peaks in the crude material. |
| Appearance | Visual Inspection | Formation of well-defined, homogenous crystals. A change from an amorphous or discolored crude solid to a clean crystalline product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration and allow to cool again.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" from a previous pure batch.- Try a different solvent or an anti-solvent system.[3] |
| "Oiling Out" | - The solution was cooled too quickly.- The solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[3]- Choose a solvent with a lower boiling point. |
| Low Recovery / Yield | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility.[3]- Use a less effective solvent where the compound is less soluble.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated carbon to the hot solution before the filtration step. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Echemi. (n.d.).
- ChemicalBook. (n.d.). 4774-35-0(this compound methyl ester) Product Description.
- University of Rochester, Department of Chemistry. (n.d.).
- University of California, Davis. (n.d.).
- LibreTexts Chemistry. (2023).
Sources
Application Notes and Protocols: Molecular Docking Simulation of 4-Hydroxypyrimidine-5-carboxylic Acid with Viral Enzymes
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of 4-Hydroxypyrimidine-5-carboxylic acid with key viral enzymes. In an era where rapid antiviral discovery is paramount, in silico techniques such as molecular docking offer a powerful, cost-effective, and efficient first step in identifying and optimizing potential therapeutic agents. We will delve into the scientific rationale behind experimental choices, provide detailed, step-by-step protocols for ligand and protein preparation, execution of docking using the widely-adopted AutoDock Vina software, and thorough analysis of the resulting data. This guide is structured to provide both a conceptual understanding for newcomers and actionable protocols for experienced computational chemists.
Introduction: The Imperative for Novel Antiviral Agents
Viral diseases continue to pose a significant threat to global health. The emergence of novel viruses and the development of resistance to existing therapies necessitate a continuous pipeline of new antiviral drugs.[1] A critical strategy in antiviral drug discovery is the targeted inhibition of viral enzymes that are essential for the viral life cycle.[1][2] Key targets include proteases, which process viral polyproteins; polymerases, which replicate the viral genome; and helicases, which unwind nucleic acids.[1][3]
Structure-based drug design, particularly molecular docking, has become an indispensable tool in this endeavor.[4] It allows for the prediction of the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor) at an atomic level.[4] This computational approach enables the rapid screening of large compound libraries and provides insights into the molecular interactions that drive binding, thereby guiding the optimization of lead compounds.[5]
The focus of this application note, this compound and its derivatives, represents a class of compounds with demonstrated relevance in antiviral research. Specifically, the dihydroxypyrimidine (DHP) carboxylic acid scaffold is a known metal-binding chemotype that has been explored for its inhibitory activity against viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[6][7][8] This guide will use this scaffold as a representative case study to illustrate a robust molecular docking workflow against prominent viral enzyme targets.
The Molecular Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into four main stages: preparation of the receptor and ligand, performing the docking simulation, and analyzing the results. Each step is critical for the validity and accuracy of the final prediction.
Caption: High-level workflow for molecular docking simulation.
Detailed Protocols
This section provides field-proven, step-by-step protocols. While numerous software packages are available, we will focus on the widely used and freely accessible tools: AutoDockTools (part of MGLTools) for preparation and AutoDock Vina for the docking calculations.[9][10]
Ligand Preparation: this compound
The ligand must be converted into a three-dimensional structure with correct atom types, charges, and rotatable bonds defined.
Causality: The docking algorithm needs to know which bonds in the ligand can rotate freely to explore different conformations within the binding site.[11][12] Assigning partial charges (e.g., Gasteiger charges) is crucial for the scoring function to accurately calculate electrostatic interactions, a key component of binding energy.[13]
Protocol:
-
Obtain Ligand Structure:
-
Format Conversion and Preparation using AutoDockTools (ADT):
-
Open AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive atom types.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds detected by the software. The default selection is usually appropriate.[12]
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file format includes the necessary charge (Q) and atom type (T) information for Vina.[13]
-
Receptor Preparation: Viral Enzymes
The protein structure, typically obtained from the Protein Data Bank (PDB), must be cleaned and prepared for docking. This involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Causality: PDB files from X-ray crystallography often lack hydrogen atoms and may contain water molecules, co-factors, or other ligands from the crystallization experiment.[14][15] Water molecules are typically removed unless they are known to play a critical role in ligand binding (i.e., forming a stable bridge).[14] Adding polar hydrogens is essential for defining the correct hydrogen bonding network.[16][17] Assigning charges (e.g., Kollman charges for proteins) is necessary for the electrostatic calculations in the scoring function.[18]
Selected Viral Enzyme Targets:
| Target Enzyme | Virus | PDB ID | Rationale |
| HIV-1 Protease | Human Immunodeficiency Virus 1 | 1HPX | A classic and well-studied aspartyl protease, crucial for viral maturation. The chosen structure is complexed with a potent inhibitor.[19] |
| SARS-CoV-2 Main Protease (3CLpro) | SARS-CoV-2 | 7JYC | A cysteine protease essential for viral replication, making it a prime target for COVID-19 therapeutics. This structure is co-crystallized with an inhibitor.[20] |
| HCV NS3/4A Protease | Hepatitis C Virus | 4A92 | A serine protease complex essential for polyprotein processing. This structure includes both the protease and helicase domains with a bound inhibitor.[21][22] |
Protocol (using HIV-1 Protease, PDB: 1HPX as an example):
-
Download and Clean the PDB File:
-
Go to the RCSB PDB website ([Link]) and download the structure 1HPX in PDB format.
-
Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera) or a text editor.
-
Remove all HETATM records corresponding to water molecules (HOH) and the co-crystallized inhibitor. Save this cleaned file as 1HPX_protein.pdb.
-
-
Preparation using AutoDockTools (ADT):
-
Open ADT and go to File -> Read Molecule and load 1HPX_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select 1HPX_protein from the list. This step assigns the necessary AD4 atom types.
-
Save the prepared protein as a PDBQT file by navigating to Grid -> Output -> Save PDBQT. Save it as receptor.pdbqt.
-
Docking Simulation: AutoDock Vina
With the prepared ligand and receptor, the next step is to define the search space and run the simulation.
Causality: AutoDock Vina requires a defined 3D space, or "grid box," within which it will search for the best ligand binding poses.[13][23] The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while an overly large box will needlessly increase computation time. The most reliable method for defining the grid box is to center it on the position of a known, co-crystallized ligand.[2][6]
Protocol:
-
Define the Grid Box:
-
In ADT, load the original, unmodified PDB file (1HPX.pdb) that includes the co-crystallized inhibitor.
-
Select the inhibitor molecule.
-
Go to Grid -> Grid Box.... A box will appear, enclosing the selected inhibitor.
-
Adjust the x, y, and z dimensions to ensure the box comfortably encompasses the entire binding site. A good starting point is 24-30 Å in each dimension. Note down the center coordinates (center_x, center_y, center_z) and the size (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the Vina program by typing:
-
Vina will perform the docking and generate two output files: all_results.pdbqt (containing the coordinates of the predicted binding poses) and log.txt (containing the binding affinity scores).
-
Analysis and Interpretation of Results
Causality: The primary outputs are the binding affinity (a score predicting the strength of the interaction) and the 3D coordinates of the ligand poses.[5] A lower (more negative) binding affinity in kcal/mol suggests a more favorable interaction.[5][24] However, the score alone is insufficient. Visual inspection of the top-ranked poses is crucial to verify that the interactions are chemically sensible and to understand the binding mechanism.[24] Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[24][25][26]
Protocol:
-
Examine the Log File:
-
Open log.txt. It will contain a table listing the top binding modes (usually 9), their binding affinities (in kcal/mol), and the root-mean-square deviation (RMSD) from the best mode.
-
The pose with the lowest binding affinity is considered the top predicted pose.
-
-
Visualize the Docking Poses:
-
Open your molecular visualization software (e.g., PyMOL).
-
Load the prepared receptor file (receptor.pdbqt).
-
Load the Vina output file (all_results.pdbqt). This will display all the predicted binding poses of the ligand.
-
Focus on the top-ranked pose (mode 1).
-
Analyze the interactions between the ligand and the amino acid residues of the receptor's active site. Look for:
-
Hydrogen Bonds: Identify potential hydrogen bonds between donor/acceptor atoms on the ligand and the protein.
-
Hydrophobic Interactions: Observe how non-polar parts of the ligand are situated within hydrophobic pockets of the active site.
-
Electrostatic Interactions: Note any salt bridges or pi-stacking interactions.
-
-
Caption: Key molecular interactions to analyze in docking results.
Summarizing Quantitative Data
It is best practice to dock the ligand against multiple targets and summarize the results for comparative analysis.
Hypothetical Docking Results:
| Target Enzyme | PDB ID | Top Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| HIV-1 Protease | 1HPX | -7.8 | Asp25, Asp29, Gly27 |
| SARS-CoV-2 3CLpro | 7JYC | -6.9 | His41, Cys145, Glu166 |
| HCV NS3/4A Protease | 4A92 | -7.2 | His57, Asp81, Ser139 |
Self-Validation and Best Practices
To ensure the trustworthiness of docking results, a validation step is highly recommended.
-
Redocking: The most common validation method is to dock the co-crystallized ligand back into its own receptor's binding site.[2] A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2]
-
Use of Controls: Always include a known inhibitor (positive control) and a molecule not expected to bind (negative control) in your docking experiments to benchmark your results.
-
Scoring Function Awareness: Be aware that docking scores are predictions and do not always perfectly correlate with experimental binding affinities. They are most powerful for rank-ordering compounds in a virtual screen.[1][5]
Conclusion
Molecular docking is a foundational technique in modern drug discovery. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can effectively simulate the interaction of promising compounds like this compound with critical viral enzyme targets. This in silico analysis provides invaluable insights that can accelerate the journey from a virtual hit to a viable clinical candidate.
References
-
RCSB Protein Data Bank. (n.d.). 1BDR: HIV-1 (2: 31, 33-37) PROTEASE COMPLEXED WITH INHIBITOR SB203386. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of inhibitor 1 bound to the full-length NS3/4A (PDB ID code 4A92). Retrieved from [Link]
-
Protein Data Bank Japan. (n.d.). 7jyc - Crystal Structure of SARS-CoV-2 Main Protease (3CLpro/Mpro) in Complex with Covalent Inhibitor Narlaprevir. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 4A92: Full-length HCV NS3-4A protease-helicase in complex with a macrocyclic protease inhibitor. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 2OC1: Structure of the HCV NS3/4A Protease Inhibitor CVS4819. Retrieved from [Link]
-
Zheng, S., et al. (2023). Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease. PMC - PubMed Central. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 1HPX: HIV-1 PROTEASE COMPLEXED WITH THE INHIBITOR KNI-272. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 4K8B: Crystal structure of HCV NS3/4A protease complexed with inhibitor. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 2BPW: HIV-1 protease-inhibitor complex. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 2BPX: HIV-1 protease-inhibitor complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of HIV-1 protease complexed with CA-p2. PDB code 1F7A. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 4A1X: Co-Complex structure of NS3-4A protease with the inhibitory peptide CP5-46-A (Synchrotron data). Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 7X6J: SARS-CoV-2 3CL protease (3CLpro) in complex with compound 3af. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
University of Edinburgh. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (2018). What is your method for analyzing results from AutoDock VINA?. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 8VDJ: Crystal structure of SARS-CoV-2 3CL protease (3CLpro) as a covalent complex with EDP-235. Retrieved from [Link]
-
Wang, N., et al. (2019). Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Bioinformatics Review. (2021). Video Tutorial: How to use vs_analysis Python script for virtual screening result analysis of Autodock Vina?. Retrieved from [Link]
-
Protein Data Bank Japan. (n.d.). 8upv - Structure of SARS-Cov2 3CLPro in complex with Compound 33. Retrieved from [Link]
-
Bioinformatics Stack Exchange. (2025). Statistical Analysis of Autodock Vina Result (Binding Affinity). Retrieved from [Link]
-
Matter Modeling Stack Exchange. (n.d.). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Retrieved from [Link]
-
Reddit. (2022). how important are hydrophobic interactions and salt bridges in docking?. Retrieved from [Link]
-
Durrant, J. D., & McCammon, J. A. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of Cheminformatics. Retrieved from [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. Retrieved from [Link]
-
University of Nottingham. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
-
YouTube. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. Retrieved from [Link]
-
YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Evaluation of Greek Fig Cultivars Utilizing Instrumental Analytical Methodologies, In Silico Studies and Machine Learning Prediction. Retrieved from [Link]
-
ResearchGate. (2019). How to define the flexible bonds of a ligand for AutoDock Vina when you generate the PDBQT with MGLTools?. Retrieved from [Link]
-
ResearchGate. (2025). What is the correct workflow to prepare the protein (after removing water, other heteroatoms, and chain/s and ligand for molecular docking?. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Grid box used for docking calculation using Autodock Vina. (b).... Retrieved from [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Retrieved from [Link]
-
Bioinformatics Review. (2018). Video Tutorial: Autodock Vina Result Analysis with PyMol. Retrieved from [Link]
-
ResearchGate. (2019). How to prepare the ligands for Autodock Vina?. Retrieved from [Link]
-
PubChem. (n.d.). 5-hydroxypyrimidine-4-carboxylic Acid. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. 4,5-Dihydroxypyrimidine carboxylic acid | C5H4N2O4 | CID 69590451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. echemi.com [echemi.com]
- 15. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. rcsb.org [rcsb.org]
- 20. 7jyc - Crystal Structure of SARS-CoV-2 Main Protease (3CLpro/Mpro) in Complex with Covalent Inhibitor Narlaprevir - Summary - Protein Data Bank Japan [pdbj.org]
- 21. researchgate.net [researchgate.net]
- 22. rcsb.org [rcsb.org]
- 23. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. youtube.com [youtube.com]
Application Notes and Protocols: The Utility of 4-Hydroxypyrimidine-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry, underpinning the structures of numerous therapeutic agents. Among its many derivatives, the 4-hydroxypyrimidine-5-carboxylic acid scaffold has emerged as a particularly privileged chemotype. Its inherent ability to chelate metal ions, a critical function in the active sites of many viral and bacterial enzymes, has positioned it as a powerful tool in the design of novel inhibitors. This guide provides an in-depth exploration of the practical applications of this scaffold, focusing on its role in the development of antiviral agents, and offers detailed protocols for its synthesis and biological evaluation.
The core structure, characterized by a hydroxyl group at the 4-position and a carboxylic acid at the 5-position, creates a pharmacophore capable of coordinating with divalent metal cations, such as Mg²⁺ or Mn²⁺, which are essential cofactors for a variety of metalloenzymes. This metal-binding capability is central to the mechanism of action for many drugs derived from this scaffold.
Application Note I: A Versatile Scaffold for Antiviral Drug Discovery
The this compound moiety and its close analogs, particularly dihydroxypyrimidines (DHPs), have a rich history in the development of potent antiviral therapeutics. The scaffold's success is exemplified by its evolutionary path leading to the discovery of Raltegravir, the first FDA-approved HIV-1 integrase inhibitor. This journey began with the identification of a dihydroxypyrimidine carboxylic acid as an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.[1] Subsequent medicinal chemistry efforts led to the development of carboxamide derivatives with potent anti-HIV-1 integrase activity.[1][2]
More recently, this scaffold has been successfully employed to target other viral metalloenzymes, such as the pUL89 endonuclease of human cytomegalovirus (HCMV), a validated target for antiviral intervention.[1][3]
Mechanism of Action: A Tale of Metal Chelation
The inhibitory activity of the this compound scaffold is intrinsically linked to its ability to chelate the metal ions in the enzyme's active site. This coordination displaces the natural substrate and disrupts the catalytic cycle. The diagram below illustrates the proposed metal-chelating mechanism of a dihydroxypyrimidine carboxylic acid inhibitor within a generic viral endonuclease active site.
Caption: Proposed metal chelation by the inhibitor.
Protocol I: Synthesis of 4,5-Dihydroxypyrimidine Carboxylic Acid Derivatives
This protocol outlines a general synthetic route for the preparation of 4,5-dihydroxypyrimidine carboxylic acid derivatives, adapted from methodologies reported for the synthesis of HCMV pUL89 endonuclease inhibitors.[1]
Workflow Overview
Caption: General synthesis workflow for DHP derivatives.
Step-by-Step Methodology
-
Michael Addition:
-
Dissolve the substituted amidoxime in a suitable solvent such as methanol.
-
Add dimethylacetylenedicarboxylate dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude intermediate.
-
-
Claisen Rearrangement:
-
Subject the crude intermediate to microwave irradiation in a suitable high-boiling point solvent (e.g., diphenyl ether).
-
Typical conditions are 200-250 °C for 15-30 minutes.
-
After cooling, purify the resulting dihydroxypyrimidine methyl carboxylate by flash column chromatography.
-
-
Saponification to Carboxylic Acid:
-
Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature for 4-12 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Application Note II: Biological Evaluation of this compound Derivatives as Enzyme Inhibitors
The evaluation of novel compounds based on this scaffold typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess antiviral activity in a more biologically relevant context.
Protocol II: Biochemical Endonuclease Assay
This protocol is a generalized method for assessing the inhibitory activity of compounds against a viral endonuclease, such as HCMV pUL89-C.[1]
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A DNA or RNA substrate is labeled with a fluorophore and a quencher. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant endonuclease enzyme.
-
FRET-labeled oligonucleotide substrate.
-
Assay buffer (containing appropriate salts, pH buffer, and metal cofactors like MnCl₂).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding the enzyme and FRET substrate mixture.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data. Studies on HCMV pUL89-C inhibitors have shown that the carboxylic acid derivatives generally exhibit greater potency compared to their corresponding methyl ester and carboxamide counterparts.[1][3] This highlights the critical role of the free carboxylic acid in metal chelation and target engagement.
| Derivative Type | General Potency | Key Observations |
| Carboxylic Acids | High | Generally the most potent subtype, suggesting the carboxylate is crucial for activity.[1] |
| Methyl Esters | Moderate to Low | Reduced potency compared to the acids, likely due to the inability to effectively chelate metal ions.[1] |
| Carboxamides | Moderate | Potency is variable and dependent on the amine substituent.[1] |
In Vitro ADME Properties
While the carboxylic acid moiety is often optimal for potency, it can introduce challenges related to cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the dihydroxypyrimidine carboxylic acid inhibitors of HCMV pUL89-C demonstrated good in vitro ADME profiles but suffered from poor permeability.[1][3] This is a common challenge in drug design, where a balance must be struck between on-target activity and drug-like properties. The use of carboxylic acid isosteres can be a strategy to mitigate these issues while retaining the essential metal-binding interaction.[4]
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its proven success in targeting viral metalloenzymes provides a strong foundation for the development of new therapeutics against a range of pathogens. Future efforts will likely focus on refining the scaffold to improve pharmacokinetic properties, exploring a wider range of therapeutic targets, and leveraging computational methods to guide the design of next-generation inhibitors. The protocols and insights provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. Available from: [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548. Available from: [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty,R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed, 65(7), 5830-5849. Available from: [Link]
-
ResearchGate. (2022, April). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. Available from: [Link]
-
Cuccarese, M. F., et al. (2021). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. Available from: [Link]
-
Summa, V., Petrocchi, A., Matassa, V. G., Gardelli, C., Muraglia, E., Rowley, M., ... & Pace, P. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of medicinal chemistry, 49(23), 6646-6649. Available from: [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available from: [Link]
-
Yu, H. W., Zhang, L. R., Zhou, J. C., Ma, L. T., & Zhang, L. H. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & medicinal chemistry, 4(4), 609-614. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available from: [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Available from: [Link]
-
Ilona, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Structures of representative compounds of four kinds of inhibitors and.... Available from: [Link]
-
Khan, I., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available from: [Link]
-
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Note and Protocol: A Scalable Synthesis of 4-Hydroxypyrimidine-5-carboxylic Acid
Abstract
This document provides a comprehensive, scalable protocol for the synthesis of 4-Hydroxypyrimidine-5-carboxylic acid, a crucial intermediate in pharmaceutical development.[1][2][3] The synthesis is based on the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and formamide. This application note details the experimental procedure, explains the mechanistic rationale behind each step, and provides guidance for process scale-up. All quantitative data is summarized for clarity, and the workflow is visually represented. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] this compound, in particular, serves as a key building block for the synthesis of more complex bioactive molecules. The demand for efficient and scalable synthetic routes to this compound is therefore of high importance.
This protocol outlines a robust and scalable method for the preparation of this compound. The chosen synthetic strategy involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with formamide, followed by saponification and acidification. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale and includes considerations for scaling up the process.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example |
| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | 216.23 | >98% | Sigma-Aldrich |
| Formamide | 75-12-7 | 45.04 | >99.5% | Acros Organics |
| Sodium ethoxide | 141-52-6 | 68.05 | >95% | TCI Chemicals |
| Ethanol, anhydrous | 64-17-5 | 46.07 | 200 proof | VWR |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | >97% (pellets) | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | 37% w/w | EMD Millipore |
| Diethyl ether | 60-29-7 | 74.12 | ACS grade | J.T. Baker |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 400 mL of anhydrous ethanol.
-
Base Addition: Carefully add 25.5 g (0.375 mol) of sodium ethoxide to the ethanol with stirring. The dissolution is exothermic. Allow the solution to cool to room temperature.
-
Reagent Addition: In a separate flask, prepare a solution of 81.1 g (0.375 mol) of diethyl ethoxymethylenemalonate and 33.8 g (0.75 mol) of formamide in 100 mL of anhydrous ethanol.[6]
-
Reaction: Slowly add the DEEMM/formamide solution to the sodium ethoxide solution over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash with cold ethanol (2 x 50 mL) followed by diethyl ether (2 x 50 mL).
-
Drying: Dry the collected solid under vacuum to obtain the sodium salt of ethyl 4-hydroxypyrimidine-5-carboxylate.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the dried sodium salt from the previous step in 500 mL of deionized water.
-
Saponification: Add a solution of 30 g (0.75 mol) of sodium hydroxide in 100 mL of water to the aqueous solution of the sodium salt.
-
Heating: Heat the mixture to 80-90 °C for 2-3 hours to ensure complete saponification of the ester.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath to below 10 °C. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution reaches 2-3. A white precipitate will form.
-
Isolation: Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Process Scale-Up Considerations
Scaling up this synthesis requires careful attention to the following parameters:
-
Heat Management: The initial dissolution of sodium ethoxide and the final acidification are highly exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a larger scale.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the addition of reagents and the precipitation steps.
-
Reagent Addition: The rate of addition of the DEEMM/formamide solution and hydrochloric acid should be carefully controlled to maintain the desired temperature profile.
-
Material Handling: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results
| Parameter | Expected Value |
| Yield of Step 1 | 75-85% |
| Yield of Step 2 | 85-95% |
| Overall Yield | 63-80% |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Purity (by HPLC) | >98% |
Safety Information
-
Diethyl ethoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.
-
Formamide: Teratogen. Handle in a fume hood with appropriate PPE.
-
Sodium ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
References
-
Organic Syntheses. diethyl methylenemalonate. [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
-
PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]
-
Shaikh, M. N., & Subhedar, A. (2021). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry, 7(1), 1935515. [Link]
-
Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 7(31), e202201314. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140. [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101344. [Link]
-
Patel, K. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6458. [Link]
-
Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
Sources
Step-by-Step Synthesis of 4-Hydroxypyrimidine-5-carboxylic Acid Esters and Amides
An Application Note and Protocol Guide for Researchers
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 4-hydroxypyrimidine-5-carboxylic acid esters and amides. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The methodologies presented herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these syntheses for their specific needs.
Introduction: The Significance of the 4-Hydroxypyrimidine Core
The pyrimidine ring is a foundational heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The strategic placement of hydroxyl and carboxylic acid derivatives at the 4 and 5-positions, respectively, provides key hydrogen bonding and scaffolding opportunities for interaction with biological targets. This guide outlines two primary, reliable strategies for the synthesis of these valuable compounds: de novo ring construction and functionalization of a pre-formed pyrimidine ring.
Strategic Overview of Synthetic Pathways
Two principal and complementary strategies for the synthesis of this compound esters and their corresponding amides are detailed. The choice of strategy will depend on the availability of starting materials and the desired substitution patterns on the final molecule.
-
Strategy 1: De Novo Ring Construction. This "bottom-up" approach involves the cyclocondensation of acyclic precursors to form the pyrimidine ring. It is particularly useful when a wide variety of substituents are desired at other positions of the pyrimidine core.
-
Strategy 2: Functionalization of a Pre-formed Pyrimidine Ring. This "top-down" approach utilizes a commercially available or readily synthesized pyrimidine intermediate, such as a 4-chloropyrimidine derivative, which is then functionalized. This method is often more direct if the required chlorinated intermediate is accessible.
Caption: Overview of the two primary synthetic strategies.
Strategy 1: De Novo Ring Construction for Ester Synthesis
This approach builds the pyrimidine ring from simple, acyclic precursors. The core of this strategy is the reaction between a β-ketoester equivalent and an amidine, a classic and reliable method for pyrimidine synthesis.[1]
Principle and Rationale
The reaction proceeds via a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and an amidine. The regioselectivity, yielding the 4-hydroxy product, is driven by the specific reactivity of the starting materials. This method offers the flexibility to introduce various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.
Caption: Workflow for the de novo synthesis of the target ester.
Protocol 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This protocol is adapted from established procedures for pyrimidine synthesis.[1]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Sodium | 22.99 | 2.3 g | 100 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Diethyl ethoxymethylenemalonate | 216.23 | 21.6 g | 100 |
| Formamidine hydrochloride | 80.52 | 8.05 g | 100 |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g (100 mmol) of sodium metal in 100 mL of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Reaction with Diethyl Ethoxymethylenemalonate: To the freshly prepared sodium ethoxide solution, add 21.6 g (100 mmol) of diethyl ethoxymethylenemalonate dropwise with stirring.
-
Addition of Formamidine Hydrochloride: In a separate flask, dissolve 8.05 g (100 mmol) of formamidine hydrochloride in a minimal amount of absolute ethanol. Add this solution to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol and then diethyl ether.
-
Purification: The collected solid is the sodium salt of the product. To obtain the neutral compound, dissolve the salt in water and neutralize with glacial acetic acid until precipitation is complete. Filter the precipitate, wash with cold water, and dry under vacuum to yield ethyl 4-hydroxypyrimidine-5-carboxylate.
Strategy 2: Functionalization of a Pre-formed Pyrimidine Ring
This strategy leverages the reactivity of a 4-chloropyrimidine intermediate. The chloro group at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4]
Principle and Rationale
The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the chloro substituent and the ester group, facilitates the attack of nucleophiles at the 4-position.[5] This allows for the introduction of a hydroxyl group (via hydrolysis) to form the ester or an amino group to form the corresponding 4-aminopyrimidine derivative, which is a tautomer of the desired amide's imine form. The ester can then be converted to the amide in a subsequent step.
Caption: Workflow for the functionalization strategy.
Protocol 2: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate via Hydrolysis
This protocol starts with the commercially available or readily synthesized ethyl 4-chloropyrimidine-5-carboxylate.[6][7]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-chloropyrimidine-5-carboxylate | 186.60 | 18.66 g | 100 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 |
| Water | 18.02 | 200 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure
-
Hydrolysis: In a round-bottom flask, dissolve 18.66 g (100 mmol) of ethyl 4-chloropyrimidine-5-carboxylate in 200 mL of water. Add 4.0 g (100 mmol) of sodium hydroxide.
-
Heating: Heat the mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 3-4. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain ethyl 4-hydroxypyrimidine-5-carboxylate.
Protocol 3: Synthesis of 4-Hydroxypyrimidine-5-carboxamides via Aminolysis of the Ester
This protocol describes the conversion of the synthesized ester to the corresponding amide.[8][9]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-hydroxypyrimidine-5-carboxylate | 168.15 | 16.8 g | 100 |
| Amine (e.g., Ammonia, primary/secondary amine) | - | Excess | - |
| Solvent (e.g., Methanol, Ethanol, or neat) | - | As needed | - |
Procedure
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 16.8 g (100 mmol) of ethyl 4-hydroxypyrimidine-5-carboxylate in a suitable solvent (e.g., 100 mL of methanol).
-
Addition of Amine: Add an excess of the desired amine. For the synthesis of the primary amide, a solution of ammonia in methanol can be used. For substituted amides, the corresponding primary or secondary amine is added.
-
Heating: Heat the reaction mixture. The temperature and time will vary depending on the reactivity of the amine. For less reactive amines, heating at temperatures up to 120 °C may be necessary. Microwave irradiation can significantly shorten the reaction time.[8]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If a precipitate forms, it can be filtered, washed with a cold solvent, and dried. If no precipitate forms, the solvent and excess amine are removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and Key Considerations
-
Regioselectivity in De Novo Synthesis: The choice of starting materials is crucial for controlling the regioselectivity of the cyclization. Ensure the use of appropriately activated 1,3-dicarbonyl precursors.
-
Completeness of Hydrolysis: In Protocol 2, incomplete hydrolysis can lead to a mixture of the 4-hydroxy and 4-chloro compounds. Ensure the reaction goes to completion by monitoring with TLC.
-
Amide Formation: The conversion of esters to amides can be slow, especially with sterically hindered or electron-poor amines. Higher temperatures, longer reaction times, or the use of microwave heating can improve yields.[8]
-
Purification: Pyrimidine derivatives can be polar. For column chromatography, a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a higher percentage of ethyl acetate) is often required.
-
Safety: Handle sodium metal with extreme care. The reaction with ethanol is highly exothermic and produces flammable hydrogen gas. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthetic protocols detailed in this guide provide reliable and adaptable methods for the preparation of this compound esters and amides. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and modify these procedures to synthesize a diverse range of derivatives for applications in drug discovery and chemical biology.
References
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. Available from: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. Available from: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
- Process for preparing 4-hydroxypyrimidine - Google Patents.
-
Synthesis of Amides from Esters And Amines Under Microwave Irradiation - ResearchGate. Available from: [Link]
-
4-Chloro-pyrimidine-5-carboxylic acid ethyl ester | 41103-17-7 - J&K Scientific. Available from: [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles - ResearchGate. Available from: [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. Available from: [Link]
Sources
- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Measuring the Binding Affinity of 4-Hydroxypyrimidine-5-carboxylic Acid: A Guide for Researchers
In the landscape of contemporary drug discovery and chemical biology, the precise quantification of molecular interactions is paramount. Small molecules, such as 4-Hydroxypyrimidine-5-carboxylic acid, are frequently investigated for their potential to modulate the function of protein targets. A critical parameter in this investigation is the binding affinity, which describes the strength of the interaction between the small molecule (ligand) and its target protein. A comprehensive understanding of binding affinity is essential for establishing structure-activity relationships (SAR), optimizing lead compounds, and elucidating mechanisms of action. This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques and protocols for accurately measuring the binding affinity of this compound to a putative protein target.
Introduction to this compound and Its Therapeutic Potential
This compound belongs to the pyrimidine carboxylic acid class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. For instance, derivatives of pyrimidine carboxylic acids have been explored as inhibitors of enzymes in infectious disease pathogens and as modulators of protein-protein interactions.[1][2] The carboxylic acid and hydroxyl moieties of this compound suggest its potential to engage in hydrogen bonding and electrostatic interactions within a protein's binding pocket, making it a promising candidate for targeted therapeutic development.
Accurate determination of the binding affinity of this compound to its protein target is a foundational step in its evaluation as a potential therapeutic agent. This application note will focus on two robust and widely adopted biophysical techniques for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . These methods provide complementary information, with SPR excelling in determining kinetic parameters (association and dissociation rates) and ITC offering a complete thermodynamic profile of the binding interaction.
Section 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3] In a typical SPR experiment for a small molecule like this compound, the larger protein target is immobilized on a sensor chip, and the small molecule is flowed over this surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
Expertise & Experience: Causality Behind Experimental Choices in SPR
The success of an SPR experiment hinges on careful planning and execution. The choice to immobilize the protein rather than the small molecule is deliberate; due to the low molecular weight of this compound, immobilizing it would likely result in a very small change in the refractive index upon protein binding, leading to a poor signal-to-noise ratio.[4] Amine coupling is a common and robust method for immobilizing proteins with accessible lysine residues. However, it is crucial to ensure that this random covalent attachment does not compromise the protein's native conformation or obstruct the binding site. The selection of an appropriate running buffer is also critical. The inclusion of a small percentage of a non-ionic surfactant like Tween 20 is a standard practice to minimize non-specific binding of the small molecule to the sensor surface.
Trustworthiness: A Self-Validating SPR Protocol
A trustworthy SPR protocol incorporates several validation steps. A reference flow cell, either blank or with an immobilized irrelevant protein, is essential to subtract any bulk refractive index changes or non-specific binding. A concentration series of the analyte should be tested, and the resulting sensorgrams should be globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to ensure the consistency of the derived kinetic parameters.[5] The quality of the data is also assessed by examining the residuals of the fit, which should be randomly distributed around zero.
Experimental Workflow for SPR
Caption: A generalized workflow for measuring the binding affinity of a small molecule to a protein using Surface Plasmon Resonance.
Detailed SPR Protocol
1. Preparation of Reagents and Buffers:
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20. Filter and degas the buffer before use.
-
Immobilization Buffers: 10 mM Sodium Acetate buffers at pH 4.0, 4.5, 5.0, and 5.5 for pH scouting.
-
Protein Solution: Prepare the protein target at a concentration of 20-50 µg/mL in the selected immobilization buffer. Ensure the protein is dialyzed against a salt-free buffer before dilution into the acetate buffer to facilitate electrostatic pre-concentration on the sensor surface.
-
Analyte (this compound): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequently, prepare a dilution series in the running buffer. The final DMSO concentration in all samples, including a "zero analyte" control, should be matched and ideally kept below 5% to avoid artifacts. The solubility of related compounds like pyrimidine-4-carboxylic acid is approximately 1 mg/ml in PBS, so it is crucial to ensure the final concentrations of this compound in the running buffer do not exceed its solubility limit.[6]
2. Protein Immobilization:
-
Perform pH scouting to determine the optimal pH for protein pre-concentration on the sensor chip (e.g., a CM5 chip).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 5,000-15,000 RU for small molecule analysis).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
3. Binding Analysis:
-
Inject the dilution series of this compound over the immobilized protein surface and the reference flow cell. Use a multi-cycle kinetic approach, where each concentration is injected followed by a regeneration step.
-
Typical injection parameters are a flow rate of 30 µL/min, a contact time of 60-120 seconds, and a dissociation time of 120-600 seconds.
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl pH 2.5) if necessary. The stability of the immobilized protein to the regeneration solution must be confirmed.
4. Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the "zero analyte" control injection.
-
Perform a global fit of the processed sensorgrams to a 1:1 binding model to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₒ).
Data Presentation for SPR
| Parameter | Value | Standard Error |
| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁴ | 0.2 x 10⁴ |
| kₔ (s⁻¹) | 3.0 x 10⁻³ | 0.1 x 10⁻³ |
| Kₒ (µM) | 0.2 | 0.03 |
| Chi² | 0.5 | N/A |
Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (Kₒ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8] For the interaction of this compound with its target protein, ITC provides a comprehensive thermodynamic signature of the binding event, offering insights into the driving forces of the interaction.
Expertise & Experience: Causality Behind Experimental Choices in ITC
In a typical ITC experiment for a small molecule-protein interaction, the protein is placed in the sample cell and the small molecule is in the titration syringe.[9] This arrangement is often chosen to minimize the amount of protein required, as it is usually the more precious reagent. The choice of buffer is even more critical in ITC than in SPR, as buffer ionization can contribute significantly to the measured heat change.[10] Using a buffer with a low ionization enthalpy, such as phosphate or PIPES, is recommended to minimize this effect. It is also imperative that the buffer in the syringe (containing the small molecule) is identical to the buffer in the cell (containing the protein) to avoid large heats of dilution that can obscure the binding signal.
Trustworthiness: A Self-Validating ITC Protocol
A reliable ITC experiment includes control titrations to ensure the validity of the results. A titration of the small molecule into the buffer alone should be performed to determine the heat of dilution, which is then subtracted from the binding data. The concentration of both the protein and the small molecule must be accurately known. The "c-window" (c = n[Protein]/Kₒ) is a critical parameter for obtaining a well-defined sigmoidal binding isotherm, with an optimal range typically between 10 and 500.[9] This often requires an initial estimate of the Kₒ to design the experiment appropriately.
Experimental Workflow for ITC
Caption: A generalized workflow for measuring the thermodynamic parameters of a small molecule-protein interaction using Isothermal Titration Calorimetry.
Detailed ITC Protocol
1. Preparation of Reagents:
-
Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Prepare a large volume of this buffer and use it for the final dialysis of the protein and for dissolving the small molecule.
-
Protein Solution: Dialyze the purified protein target extensively against the ITC buffer. After dialysis, determine the final protein concentration accurately (e.g., by measuring A₂₈₀). A typical starting concentration in the sample cell is 10-50 µM.
-
Analyte (this compound): Dissolve the compound directly in the final dialysis buffer to create a stock solution. The concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM). If DMSO is required for solubility, prepare the protein solution with the same final DMSO concentration.
2. Instrument Setup and Loading:
-
Set the experimental temperature (e.g., 25°C).
-
Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
-
Load the this compound solution into the titration syringe.
3. Titration Experiment:
-
Allow the system to equilibrate thermally.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.
4. Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kₐ, from which Kₒ is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Data Presentation for ITC
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Affinity (Kₐ) (M⁻¹) | 5.0 x 10⁶ ± 0.3 x 10⁶ |
| Dissociation Constant (Kₒ) (µM) | 0.2 ± 0.01 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 ± 0.2 |
| Entropy (TΔS) (kcal/mol) | 0.7 |
Conclusion
The measurement of binding affinity is a cornerstone of modern drug discovery and chemical biology. For a promising small molecule like this compound, techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provide invaluable quantitative data. SPR offers a detailed view of the kinetics of the interaction, while ITC provides a complete thermodynamic profile. By employing the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reliable data to confidently assess the binding properties of this compound, thereby enabling informed decisions in the progression of their research and development efforts.
References
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
-
Xie, X., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Current pharmaceutical design, 16(14), 1597-1614. [Link]
-
Schade, M., et al. (2013). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Journal of Biomolecular Screening, 18(5), 567-575. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). The Royal Society of Chemistry. [Link]
-
Jagilinki, B. P., et al. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 14(15), e5041. [Link]
-
Ladbury, J. E. (2010). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Wang, Z., et al. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. In Methods in Molecular Biology (Vol. 2261, pp. 129-137). Springer. [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]
-
MST Guidelines. (n.d.). Vanderbilt University, Center for Structural Biology. [Link]
-
Maynes, J. T., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 356(1), 113-120. [Link]
-
Wang, Z., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Wang, S., & Li, D. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
Surface plasmon resonance. (n.d.). University of Glasgow. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ResearchGate. [Link]
-
Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2554, 111-120. [Link]
-
Jagilinki, B. P., et al. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Publications. [Link]
-
Velazquez-Campoy, A., et al. (2015). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 1278, pp. 183-204). Springer. [Link]
-
Miller, M. J., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). PubMed Central. [Link]
-
Wang, Z., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]
-
Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. (2023). MDPI. [Link]
-
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2024). MDPI. [Link]
-
Correlation of carboxylic acid pKa to protein binding and antibacterial activity of a novel class of bacterial translation inhibitors. (2007). PubMed. [Link]
-
Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. (n.d.). ChemWhat. [Link]
-
In vitro binding affinity by radioligand binding assay using cell line expressing human 5-hydroxytryptamine 1B receptor. (n.d.). PubChem. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2012). PubMed Central. [Link]
Sources
- 1. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 4-Hydroxypyrimidine-5-carboxylic Acid as a Versatile Starting Material for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in essential biomolecules like the nucleobases cytosine, thymine, and uracil underscores its biological significance and inherent biocompatibility.[4][5] This, combined with its synthetic tractability, allows for the creation of vast compound libraries targeting a wide array of diseases, including cancers, viral infections, and inflammatory conditions.[3][4] 4-Hydroxypyrimidine-5-carboxylic acid is a particularly attractive starting material for library synthesis due to its two orthogonal functional groups—a carboxylic acid and a hydroxyl group—which can be selectively derivatized to generate a diverse range of molecules.
This guide provides a comprehensive overview of the use of this compound in library synthesis, detailing its chemical properties, reactivity, and step-by-step protocols for the generation of amide, ester, and ether libraries.
Understanding the Reactivity of this compound
A critical aspect of utilizing this compound is understanding its tautomeric nature. The "4-hydroxy" form exists in equilibrium with its 4(3H)-pyrimidinone tautomer. In solution, the pyrimidinone (keto) form is generally favored.[1][6][7] This has significant implications for the reactivity of the "hydroxyl" group, as it can react either on the oxygen atom (O-alkylation/acylation) or the nitrogen atom at the 3-position (N-alkylation/acylation).[8][9]
The carboxylic acid at the 5-position, being a standard aromatic carboxylic acid, can be readily converted into a variety of functional groups such as esters and amides using well-established coupling protocols.[10][11][12] This allows for the introduction of a diverse set of building blocks at this position.
The strategic choice of reagents and reaction conditions allows for the selective derivatization of either the C5-carboxylic acid or the C4-hydroxyl/N3-amide moiety, enabling a systematic exploration of the chemical space around the pyrimidine core.
Workflow for Library Synthesis
The general workflow for generating a compound library from this compound involves a two-pronged approach: diversification at the C5 position and diversification at the C4/N3 position.
Caption: General workflow for library synthesis.
Part 1: Diversification of the C5-Carboxylic Acid
The carboxylic acid group is a versatile handle for introducing diversity. Standard amide and ester formation reactions are highly amenable to parallel synthesis formats.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the synthesis of an amide library using a 96-well plate format with a variety of primary and secondary amines.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
Prepare 0.3 M stock solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 50 µL (25 µmol) of the HATU stock solution to each well.
-
Add 40 µL (40 µmol) of the DIPEA stock solution to each well.
-
Using a multichannel pipette, add 100 µL (30 µmol) of each unique amine stock solution to the corresponding wells.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 12-16 hours.
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the residues in a suitable solvent (e.g., DMSO) for direct use in biological screening or for further purification.
-
Data Presentation: Representative Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Key Advantages | Common Side Reactions |
| HATU | None | DIPEA, TEA | DMF, DCM | Fast reaction times, high yields, low racemization | - |
| EDC | HOBt or NHS | DIPEA, TEA | DCM, DMF, Water | Water-soluble byproducts, good for aqueous media | Racemization, formation of N-acylurea |
| DCC | HOBt | DIPEA, TEA | DCM, THF | Inexpensive | Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for N-acylurea formation |
Protocol 2: Parallel Ester Library Synthesis via Fischer Esterification
This protocol is suitable for generating a library of simple alkyl esters using a variety of alcohols.
Materials:
-
This compound
-
A library of diverse primary and secondary alcohols
-
Sulfuric acid (concentrated)
-
Anhydrous Dioxane
-
96-well reaction block with sealing mat
-
Heating block
Procedure:
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 15.6 mg (100 µmol) of this compound.
-
Add 500 µL of the desired alcohol to each corresponding well.
-
Add 200 µL of anhydrous dioxane to each well.
-
Carefully add 5 µL of concentrated sulfuric acid to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat at 80-100°C for 8-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction block to room temperature.
-
Neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the solvents using a centrifugal evaporator.
-
The crude esters can be purified by preparative HPLC or used directly for screening if purity is sufficient.
-
Part 2: Diversification of the C4-Hydroxyl / N3-Amide Moiety
As previously discussed, the tautomeric nature of the 4-hydroxypyrimidine ring presents a challenge and an opportunity for diversification. Reactions at this position can yield either O-substituted or N-substituted products.
Caption: Tautomerism and competitive alkylation.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis can be adapted for the O-alkylation of 4-hydroxypyrimidines. The choice of base and solvent is crucial to favor O-alkylation over N-alkylation. Using a milder base like potassium carbonate can favor the formation of the O-alkylated product.
Materials:
-
This compound methyl ester (protecting the carboxylic acid is recommended)
-
A library of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone or DMF
-
96-well reaction block with sealing mat
-
Heating block
Procedure:
-
Ester Protection: It is advisable to first protect the carboxylic acid as a methyl or ethyl ester using the Fischer esterification protocol described above to prevent unwanted side reactions.
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 17 mg (100 µmol) of this compound methyl ester.
-
Add 20.7 mg (150 µmol) of potassium carbonate to each well.
-
Add 500 µL of anhydrous acetone or DMF to each well.
-
Add 120 µmol of the desired alkyl halide to each corresponding well.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat at 60°C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction block and filter to remove the inorganic salts.
-
Evaporate the solvent in a centrifugal evaporator.
-
The crude product can then be subjected to ester hydrolysis if the free carboxylic acid is desired, followed by purification.
-
Protocol 4: N-Alkylation using a Strong Base
To selectively alkylate the N3 position, a strong base is typically required to fully deprotonate the pyrimidinone, making the nitrogen a more potent nucleophile.
Materials:
-
This compound methyl ester
-
A library of alkyl halides
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous THF (Tetrahydrofuran)
-
96-well reaction block with sealing mat
Procedure:
-
Ester Protection: Protect the carboxylic acid as a methyl ester as described in Protocol 3.
-
Reaction Setup (under inert atmosphere in a 96-well reaction block):
-
To each well containing a stir bar, add 4.4 mg (110 µmol) of sodium hydride.
-
Carefully add 300 µL of anhydrous THF to each well.
-
Prepare a 0.2 M solution of this compound methyl ester in anhydrous THF. Add 500 µL (100 µmol) of this solution dropwise to each well.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 110 µmol of the desired alkyl halide to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and stir at room temperature for 4-8 hours, or gently heat if necessary.
-
Monitor the reaction progress by LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent and purify the product.
-
Table of Expected Regioselectivity in Alkylation
| Alkylating Agent Type | Base | Expected Major Product | Rationale |
| "Hard" (e.g., dimethyl sulfate) | Mild (e.g., K₂CO₃) | O-Alkylated | Favors reaction at the harder oxygen atom. |
| "Soft" (e.g., methyl iodide) | Strong (e.g., NaH) | N-Alkylated | Favors reaction at the softer, more nucleophilic nitrogen atom.[13] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries. By understanding the tautomeric equilibrium and employing selective reaction conditions, researchers can systematically explore the chemical space around this privileged scaffold. The protocols outlined in this guide provide a solid foundation for the generation of amide, ester, and alkylated pyrimidine libraries, which can be instrumental in the discovery of novel therapeutic agents.
References
- Plech, T., Wujec, M., & Siwek, A. (2011). Pyrimidine scaffold in medicinal chemistry. E-Journal of Chemistry, 8(1), 1-15.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Katritzky, A. R., & Lagowski, J. M. (2011). The principles of heterocyclic chemistry. Elsevier.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. Retrieved from [Link]
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (2016). European Journal of Medicinal Chemistry, 113, 198-213.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 143-149.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 335-356.
-
4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. (2019). Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Retrieved from [Link]
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & medicinal chemistry letters, 23(16), 4663-4668.
-
4-Pyridone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Why n-alkylation is more favorable than o-alkyation ?. (2016). Retrieved from [Link]
- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(2), 247-256.
-
4-Hydroxypyridine-Tautomerism. (n.d.). Retrieved from [Link]
Sources
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxypyrimidine-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-hydroxypyrimidine-5-carboxylic acid. Here, we address common issues, particularly low yields, by providing in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?
A low overall yield in this two-step synthesis typically points to issues in either the initial cyclization reaction to form ethyl 4-hydroxypyrimidine-5-carboxylate or the subsequent hydrolysis to the final carboxylic acid.
For the cyclization step (diethyl ethoxymethylenemalonate with formamidine):
-
Incomplete Reaction: The reaction may not have gone to completion. Factors such as reaction time, temperature, and the quality of reagents are critical. A patent on 4-hydroxypyrimidine synthesis notes that the reaction between a β-ketoester and formamidine can sometimes result in low yields.
-
Side Reactions: Diethyl ethoxymethylenemalonate is a reactive intermediate. It can participate in side reactions if the reaction conditions are not optimal.
-
Quality of Formamidine: Formamidine is unstable and is often used as a salt (e.g., acetate or hydrochloride). The free base is required for the reaction, and its incomplete generation or degradation can significantly impact the yield.
For the hydrolysis (saponification) step:
-
Incomplete Hydrolysis: The ester may not be fully hydrolyzed to the carboxylic acid. This can be due to insufficient base, reaction time, or temperature.
-
Product Loss During Workup: The final product, this compound, is water-soluble. Improper pH adjustment during acidification or excessive washing can lead to significant loss of product in the aqueous phase.
-
Degradation of the Pyrimidine Ring: Harsh hydrolysis conditions (e.g., very high temperatures or prolonged reaction times) can potentially lead to the degradation of the pyrimidine ring.
Q2: I am observing a low yield in the first step, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate. How can I optimize this reaction?
Optimizing the cyclization reaction is crucial for a good overall yield. Here are key parameters to investigate:
-
Base Selection and Stoichiometry: A strong base, such as sodium ethoxide or sodium methoxide, is required to generate the nucleophilic formamidine from its salt and to catalyze the reaction. Ensure that at least a stoichiometric amount of base is used relative to the formamidine salt. Some protocols suggest using a slight excess of the base.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of formamidine and the formation of side products. A typical temperature range is 90-130°C. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
-
Solvent: Anhydrous ethanol is a common solvent for this reaction, as it is the source of the ethoxide base when sodium is used. Ensure the solvent is dry, as water can interfere with the base and hydrolyze the starting materials.
-
Quality of Reagents: Use freshly prepared or purified diethyl ethoxymethylenemalonate. This starting material can degrade upon storage. The quality of the formamidine salt is also critical; it should be dry and of high purity.
Q3: The hydrolysis of ethyl 4-hydroxypyrimidine-5-carboxylate to the carboxylic acid is giving me a poor yield. What can I do to improve this step?
The saponification of the ester is a critical step where significant yield loss can occur. Here’s how to troubleshoot it:
-
Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide are commonly used for saponification. The choice of solvent can influence the reaction; a mixture of ethanol and water is often effective to ensure the solubility of both the ester and the inorganic base.
-
Monitoring the Reaction: The hydrolysis should be monitored to ensure it goes to completion without prolonged exposure to harsh conditions. TLC or LC-MS can be used to track the disappearance of the starting ester.
-
Careful Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to precipitate the carboxylic acid. This step is critical. The pH should be carefully adjusted to be below the pKa of the carboxylic acid, typically around pH 2-3, to ensure complete protonation and precipitation. Adding the acid slowly and with cooling is recommended to control the exotherm and obtain a more easily filterable precipitate.
-
Product Isolation: As this compound has some water solubility, it is advisable to cool the acidified solution in an ice bath to maximize precipitation before filtration. Washing the collected solid should be done with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield of Ethyl Ester (<40%) | Inactive formamidine | Use fresh formamidine salt and ensure complete conversion to free base. | Yield increase towards 60-80%. |
| Suboptimal reaction temperature | Optimize temperature in the range of 90-130°C. | Improved reaction rate and reduced side products. | |
| Incorrect stoichiometry of base | Use at least one equivalent of strong base (e.g., NaOEt) per equivalent of formamidine salt. | Drive the reaction to completion. | |
| Low Yield of Carboxylic Acid (<70%) | Incomplete hydrolysis | Increase reaction time or temperature (e.g., reflux) and monitor by TLC. | Complete disappearance of the starting ester. |
| Product loss during workup | Carefully adjust pH to ~2-3 during acidification and wash with minimal cold water. | Increased recovery of the precipitated product. | |
| Degradation of product | Avoid excessively harsh hydrolysis conditions (prolonged high temperatures). | Minimized formation of degradation byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This protocol is a generalized procedure based on common synthetic routes. Optimization may be required.
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure stirring) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Formamidine Salt: Once the sodium has completely dissolved to form sodium ethoxide, cool the solution to room temperature and add formamidine acetate (1.0 eq). Stir the mixture for 30 minutes.
-
Addition of Diethyl Ethoxymethylenemalonate: Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield ethyl 4-hydroxypyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Saponification: In a round-bottom flask, dissolve ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.1-1.5 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then with a cold organic solvent like ethanol or ether to remove any remaining impurities. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization from water or an alcohol/water mixture.
References
- Process for preparing 4-hydroxypyrimidine. (EP0326389B1).
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Deriv
- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central.
- Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis.
- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI.
- What is the synthesis process of 4-Hydroxypyridine? - FAQ. Guidechem.
- Purification of (S)
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed).
- Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed.
Technical Support Center: HPLC Purification of Polar Pyrimidine Derivatives
Welcome to the technical support guide for scientists and researchers encountering challenges with High-Performance Liquid Chromatography (HPLC) purification of polar pyrimidine derivatives. This resource is designed to provide in-depth, actionable solutions to common issues, particularly peak tailing, ensuring the integrity and reproducibility of your separations.
Troubleshooting Guide: Conquering Peak Tailing
This section addresses specific, common problems encountered during the purification of polar, nitrogen-containing pyrimidine compounds. Each answer explains the underlying cause and provides a clear, step-by-step protocol to resolve the issue.
Q1: Why are my polar pyrimidine peaks tailing on a standard C18 column, even with a simple acetonitrile/water gradient?
A1: The primary cause is secondary ionic interactions between your basic pyrimidine analyte and acidic residual silanol groups on the HPLC column's silica stationary phase.
-
Mechanism Explained: Standard silica-based C18 columns are manufactured by bonding C18 alkyl chains to a silica support. Due to steric hindrance, it's impossible to cover all the surface silanol (Si-OH) groups.[1][2] These exposed silanols are acidic and can become ionized (Si-O⁻), especially at mobile phase pH levels above 3.[3][4] Pyrimidine derivatives are basic due to the nitrogen atoms in the ring (pKa of protonated pyrimidine is ~1.23) and are often protonated (positively charged) in typical reversed-phase mobile phases.[5][6][7] This leads to a strong, unwanted ionic interaction between the positively charged analyte and the negatively charged silanols, a phenomenon known as a "secondary retention mechanism."[4][8][9] This interaction has slow kinetics compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[8][10]
-
Visualizing the Problem:
Caption: Unwanted ionic interaction causing peak tailing.
-
Immediate Solution: Mobile Phase pH Adjustment. The most direct way to combat this is to suppress the ionization of the silanol groups.
-
Protocol:
-
Prepare your aqueous mobile phase (e.g., Water or Buffer).
-
Before adding the organic modifier (e.g., Acetonitrile), adjust the pH of the aqueous portion to between 2.5 and 3.0 using an acid like trifluoroacetic acid (TFA) or formic acid.[11][12] A final concentration of 0.1% (v/v) is a standard starting point.
-
This low pH ensures the silanol groups are protonated (Si-OH) and neutral, minimizing the secondary ionic interactions.[10]
-
Re-run your sample using the pH-adjusted mobile phase. You should observe a significant improvement in peak symmetry.
-
-
Q2: I've lowered the mobile phase pH to <3 with 0.1% TFA, but my peaks still show tailing. What's my next step?
A2: If pH control alone is insufficient, the issue may be an insufficient concentration of ions to shield the remaining silanol activity or a highly basic analyte. The solution is to introduce a buffer or use a competitive base.
-
Mechanism Explained: While low pH protonates most silanols, some highly acidic silanols can remain ionized.[8] Furthermore, TFA at 0.1% may not provide enough buffering capacity to prevent localized pH shifts as the sample bolus enters the column, especially if the sample is dissolved in a neutral or basic diluent.[13][14] A proper buffer maintains a consistent pH environment throughout the separation.[15][16] An alternative approach is to add a "silanol blocker" or competitive base, like triethylamine (TEA), which is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your pyrimidine analyte.[10][17]
-
Solution 1: Implement a Buffered Mobile Phase.
Buffer System Effective pH Range UV Cutoff (approx.) Notes Formate (Formic Acid/Ammonium Formate) 2.8 - 4.8 210 nm Excellent for LC-MS applications due to its volatility.[11] Phosphate (Phosphoric Acid/Potassium Phosphate) 2.1 - 3.1 & 6.2 - 8.2 200 nm High buffering capacity but non-volatile; ideal for UV detection but not MS.[15] Acetate (Acetic Acid/Ammonium Acetate) 3.8 - 5.8 210 nm Volatile and good for LC-MS, but may not buffer at a low enough pH for this issue.[11] -
Protocol: Preparing a 20 mM Potassium Phosphate Buffer (pH 2.8)
-
Weigh out the required amount of monobasic potassium phosphate (KH₂PO₄) for a 20 mM solution in HPLC-grade water.
-
Titrate the solution with phosphoric acid (H₃PO₄) until the pH meter reads 2.8.
-
Filter the buffer through a 0.22 µm membrane filter.
-
Use this as your aqueous mobile phase "A". For LC-MS, use a 10-20 mM ammonium formate buffer adjusted to pH 3.0 with formic acid.
-
-
-
Solution 2: Use a Competitive Base (for UV detection only).
-
Protocol:
-
To your existing low-pH mobile phase (e.g., water with 0.1% TFA), add 0.05% - 0.1% (v/v) of triethylamine (TEA).
-
The TEA will compete with your analyte for the active silanol sites, improving peak shape.
-
Caution: TEA is not suitable for LC-MS as it can cause significant ion suppression.
-
-
Q3: My pyrimidine derivative is extremely polar. It elutes near the void volume with poor retention and peak shape, even in 100% aqueous mobile phase. What are my options?
A3: For compounds too polar for conventional reversed-phase, you must change the chromatographic mode or column chemistry. The two primary alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) or using specialized "aqueous stable" reversed-phase columns.
-
Option 1: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mechanism Explained: HILIC is a technique designed specifically for highly polar compounds.[18][19][20] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[19][21] A thin layer of water is adsorbed onto the stationary phase, and your polar analyte partitions between this aqueous layer and the organic mobile phase.[20] Retention increases with analyte polarity, which is the opposite of reversed-phase.[22]
-
Protocol: HILIC Starting Conditions
-
Column: Use a HILIC column (e.g., Amide or bare Silica).
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Gradient: Start at 100% A and run a gradient to 50% B over 10-15 minutes.
-
Note: HILIC requires longer equilibration times than reversed-phase. Ensure the column is well-conditioned before the first injection.[18]
-
-
-
Option 2: Modern Polar-Compatible Reversed-Phase Columns.
-
Technology Explained: Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, where the C18 chains fold in on themselves, leading to loss of retention.[23] Modern columns overcome this:
-
Polar-Embedded Columns: These have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This allows the phase to remain wetted and functional in 100% aqueous conditions.[24]
-
Polar-Endcapped Columns: These use a polar group to cap the residual silanols, which both reduces tailing and improves aqueous stability.[25][26]
-
-
Recommendation: Switch to a column specifically designated as "AQ-stable" or having a polar-embedded/endcapped phase for your analysis.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal mobile phase pH for my specific pyrimidine derivative?
The ideal pH is at least 1.5 to 2 pH units away from the pKa of your analyte to ensure it exists in a single, stable ionic state.[27][28] Operating near the pKa will result in a mixed population of ionized and neutral species, leading to broad or split peaks.[24][29] Since pyrimidines are basic, you have two main choices:
-
Low pH (e.g., 2.5-3.0): This is the most common approach. The pyrimidine will be fully protonated (cationic), and silica silanols will be neutral. This provides consistent retention, though you must still manage secondary interactions as described above.
-
High pH (e.g., 9-11): This renders the pyrimidine neutral, increasing its hydrophobicity and retention on a C18 column.[30] The silanols will be fully deprotonated (anionic), but since the analyte is neutral, the problematic ionic interaction is avoided. This requires a pH-stable column (e.g., a hybrid-silica column) to prevent stationary phase degradation.[30]
Q2: Which HPLC column is the best starting point for a new polar pyrimidine compound?
A systematic approach is best. Use the following decision workflow to guide your selection.
Caption: Decision workflow for initial column selection.
-
Default Start: Begin with a modern, high-purity, end-capped C18 column. These have lower silanol activity than older columns and provide good performance for a wide range of compounds.[24][25]
-
If Poor Retention: If your compound shows little to no retention even with high aqueous mobile phase, move to a polar-embedded/AQ-type column.[26]
-
If Extremely Polar: If the compound is very polar (e.g., calculated LogP < 0) and still shows poor retention on an AQ column, HILIC is the most appropriate technique.[18][31]
Q3: Can other factors like temperature or buffer concentration affect peak tailing?
Yes, absolutely.
-
Temperature: Increasing the column temperature (e.g., to 35-45°C) can improve peak shape. It lowers mobile phase viscosity, which improves mass transfer efficiency. More importantly, it can accelerate the kinetics of the slow secondary interactions with silanols, making the peak sharper and more symmetrical.
-
Buffer Concentration: The concentration should be sufficient to control the pH and shield silanol interactions without causing precipitation. For UV applications, 20-25 mM is a good range.[32] For LC-MS, keep the concentration lower (5-10 mM) to avoid ion suppression.[32] Insufficient buffer concentration can lead to the same peak shape problems as having no buffer at all, especially with higher sample loads.[13][14]
References
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
- Role of Buffers in Liquid Chrom
- Control pH During Method Development for Better Chrom
- Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023).
- How to fix asymmetrical chrom
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
- Pyrimidine. Wikipedia.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Exploring the Role of pH in HPLC Separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
- Peak Tailing in HPLC. Element Lab Solutions.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- The use of Mobile Phase pH as a Method Development Tool. (2020).
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012).
- The Role of End-Capping in RP. Phenomenex.
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- Secondary-Retention Effects in Reversed-Phase Chrom
- Mixed-Mode Chromatography vs.
- Discover the Art of Buffer selection in HPLC Development part 2. (2025). PharmaCores.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub.
- Ion Pairing — Blessing or Curse?. (2008).
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Infographic: What's the Best Column for Polar Compound Retention?. (2017).
- Pyrimidines, Purines and Azepines – synthesis, reactions and applic
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- A Guide to HPLC and LC-MS Buffer Selection.
- Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. (2020).
- Retention of Acid, Base, and Neutral Compound in Ion Pair Chrom
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- Pyrimidine | C4H4N2 | CID 9260. PubChem - NIH.
- What can I use to purify polar reaction mixtures?. (2023). Biotage.
- Why HILIC is what your polar compounds need for purific
- Pyridine and Pyrimidine. (2022). YouTube.
- Common Causes Of Peak Tailing in Chrom
- How can I prevent peak tailing in HPLC?. (2013).
- HPLC Troubleshooting Guide. YMC.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
- HILIC Purification Strategies for Flash Chrom
- How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
Sources
- 1. LC Technical Tip [discover.phenomenex.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 16. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 17. researchgate.net [researchgate.net]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. biotage.com [biotage.com]
- 20. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 21. teledynelabs.com [teledynelabs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. welch-us.com [welch-us.com]
- 24. chromtech.com [chromtech.com]
- 25. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 26. waters.com [waters.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. moravek.com [moravek.com]
- 30. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 31. lcms.cz [lcms.cz]
- 32. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Synthesis of 4-Hydroxypyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability. The most common synthetic route involves the cyclocondensation of an amidine source, typically formamidine, with a β-ketoester equivalent, followed by the hydrolysis of the resulting ester. This guide will focus on the prevalent method starting from diethyl formylsuccinate and formamidine acetate, addressing the critical steps and potential pitfalls.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Ethyl 4-Hydroxypyrimidine-5-carboxylate | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of Hantzsch-type dihydropyridine byproducts, especially at elevated temperatures. 3. Poor quality of reagents: Hygroscopic formamidine acetate or impure diethyl formylsuccinate. 4. Product loss during workup: The product may have some solubility in the aqueous phase. | 1. Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Temperature Control: Maintain the reaction temperature as specified in the protocol. Avoid excessive heating which can promote side reactions. 3. Reagent Quality: Use freshly prepared or purchased high-purity formamidine acetate. Ensure diethyl formylsuccinate is pure. 4. Workup Optimization: After initial filtration, the aqueous filtrate can be extracted with a more polar solvent like ethyl acetate to recover any dissolved product. |
| Product Discoloration (Yellow to Brown) | Oxidation: The pyrimidine ring can be susceptible to oxidation, especially if residual catalysts or impurities are present. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Purification: Recrystallization of the crude product can effectively remove colored impurities. The use of activated carbon during recrystallization can also be beneficial. |
| Difficulty in Hydrolyzing the Ethyl Ester | 1. Incomplete saponification: Insufficient base, reaction time, or temperature. 2. Product precipitation: The sodium salt of the carboxylic acid may precipitate, hindering further reaction. | 1. Optimize Hydrolysis Conditions: A moderate excess of base (e.g., 2-3 equivalents of NaOH or LiOH) is recommended. Monitor the reaction by TLC until the starting ester is fully consumed. Gentle heating (e.g., 50-60 °C) can accelerate the reaction. 2. Solvent System: Using a co-solvent like methanol or ethanol with water can improve the solubility of the starting material and the intermediate salt. |
| Decarboxylation During Hydrolysis or Workup | Harsh conditions: High temperatures or strongly acidic conditions during workup can lead to the loss of the carboxylic acid group. Pyrimidine-5-carboxylic acids are known to be susceptible to decarboxylation. | 1. Mild Hydrolysis: Perform the hydrolysis at the lowest effective temperature. 2. Careful Acidification: During workup, acidify the reaction mixture slowly at low temperature (e.g., 0-5 °C) to precipitate the carboxylic acid. Avoid a large excess of strong acid. |
| Challenges in Purifying the Final Carboxylic Acid | High polarity and low solubility: The final product is often a polar solid with limited solubility in common organic solvents, making recrystallization difficult. | 1. Recrystallization from Polar Solvents: Attempt recrystallization from polar protic solvents like water, ethanol, or mixtures thereof. The use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by the addition of an anti-solvent (like water or diethyl ether) can also be effective. 2. Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.[1] 3. Reversed-Phase Chromatography: For highly polar compounds, purification using C18 reversed-phase flash chromatography can be a viable option.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the starting material, diethyl formylsuccinate?
A1: Diethyl formylsuccinate is not always readily available commercially in high purity. A common and reliable laboratory preparation involves the Claisen condensation of diethyl succinate and ethyl formate using a strong base like sodium ethoxide.[2] It is crucial to use anhydrous conditions to ensure a good yield.
Q2: Can I use other amidines besides formamidine?
A2: Yes, other amidines can be used to introduce different substituents at the 2-position of the pyrimidine ring. However, the reactivity of the amidine and the reaction conditions may need to be optimized accordingly.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Low reaction rates can be due to several factors. Ensure your reagents are of high quality and the reaction is conducted under anhydrous conditions, as moisture can consume the base. A modest increase in temperature can also accelerate the reaction, but this must be balanced against the risk of side product formation. Monitoring the reaction by TLC is crucial to find the optimal balance.
Q4: I see a significant amount of a fluorescent byproduct in my reaction. What is it and how can I avoid it?
A4: A common fluorescent byproduct in similar reactions is a Hantzsch-type 1,4-dihydropyridine. This can form when two equivalents of the β-ketoester (or a related species) react with an aldehyde and ammonia (which can be formed from the decomposition of certain amidine precursors at higher temperatures). To minimize this, it is important to control the reaction temperature and stoichiometry carefully.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound can be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy. The presence of the carboxylic acid proton and the characteristic shifts of the pyrimidine ring protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, are key indicators.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Formylsuccinate
This protocol describes the synthesis of the key starting material, diethyl formylsuccinate, via a Claisen condensation.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Dry toluene
-
Diethyl succinate
-
Ethyl formate
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol (sufficient to dissolve the sodium) under an inert atmosphere.
-
Once all the sodium has reacted, add dry toluene.
-
Cool the mixture in an ice bath and add a mixture of diethyl succinate (1 equivalent) and ethyl formate (1.2 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl formylsuccinate, which can be purified by vacuum distillation.
Protocol 2: Synthesis of Ethyl 4-Hydroxypyrimidine-5-carboxylate
This protocol details the cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
Diethyl formylsuccinate
-
Formamidine acetate
-
Sodium ethoxide
-
Absolute ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add formamidine acetate (1 equivalent) and stir until dissolved.
-
Add diethyl formylsuccinate (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield ethyl 4-hydroxypyrimidine-5-carboxylate.
Protocol 3: Synthesis of this compound
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (1 M)
-
Ice
Procedure:
-
Suspend ethyl 4-hydroxypyrimidine-5-carboxylate (1 equivalent) in water.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Gently heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture in an ice bath.
-
Slowly and with vigorous stirring, add 1 M hydrochloric acid to adjust the pH to 2-3. A white precipitate should form.
-
Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Visualized Workflows and Logic
General Synthetic Workflow
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield
Sources
Common byproducts in 4-Hydroxypyrimidine-5-carboxylic acid synthesis and their removal
Welcome to the technical support center for the synthesis of 4-hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental workflow.
Introduction to the Synthesis
The most common and efficient route to this compound involves a two-step process. The first step is the cyclocondensation of diethyl ethoxymethylenemalonate (DEEMM) with formamidine, typically in the presence of a base like sodium ethoxide, to form ethyl 4-hydroxypyrimidine-5-carboxylate. The subsequent step is the saponification of the ethyl ester to yield the final carboxylic acid.
While this pathway is generally reliable, several challenges can arise, leading to low yields or impure products. This guide will walk you through the identification and resolution of these common issues.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Ethyl 4-Hydroxypyrimidine-5-carboxylate in the Cyclization Step
Question: I am getting a very low yield of my desired ethyl 4-hydroxypyrimidine-5-carboxylate after the reaction of DEEMM and formamidine. What are the possible causes and how can I improve the yield?
Answer:
A low yield in the initial cyclization step can be attributed to several factors, primarily related to the stability of the reactants and the reaction conditions.
Causality and Mitigation Strategies:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While the reaction is often carried out at reflux, excessively high temperatures can lead to the decomposition of reactants and products. Conversely, a temperature that is too low will result in a sluggish reaction. Optimization of the temperature, typically in the range of 60-80°C in ethanol, is advised.
-
Base Stoichiometry: The stoichiometry of the base (e.g., sodium ethoxide) is crucial. An insufficient amount of base will result in incomplete deprotonation of the intermediate, hindering the cyclization. Conversely, a large excess of a strong base might promote side reactions. A molar equivalent of base to the starting materials is a good starting point.
-
Hydrolysis of DEEMM: Diethyl ethoxymethylenemalonate is susceptible to hydrolysis, especially in the presence of moisture and base. This hydrolysis can lead to the formation of diethyl malonate and other byproducts, which will not participate in the desired cyclization. It is imperative to use anhydrous solvents and reagents.
Experimental Protocol: Optimizing the Cyclization Reaction
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous ethanol as the solvent.
-
Prepare sodium ethoxide in situ by reacting sodium metal with anhydrous ethanol for the most active base.
-
Add the formamidine salt (e.g., hydrochloride or acetate) to the sodium ethoxide solution and stir for 30 minutes.
-
Slowly add diethyl ethoxymethylenemalonate to the reaction mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 78°C for ethanol) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~7 before workup.
Issue 2: Presence of Unreacted Starting Materials in the Crude Product
Question: My crude ethyl 4-hydroxypyrimidine-5-carboxylate shows the presence of unreacted DEEMM and formamidine. How can I remove them?
Answer:
The presence of unreacted starting materials is a common issue, often resulting from an incomplete reaction or suboptimal stoichiometry.
Byproduct Profile and Removal Strategy:
| Byproduct/Impurity | Chemical Structure | Reason for Presence | Removal Method |
| Diethyl ethoxymethylenemalonate (DEEMM) | EtOOC-CH=CH-OEt | Incomplete reaction; excess reagent. | Recrystallization, Column Chromatography. |
| Formamidine | H₂N-CH=NH | Incomplete reaction; excess reagent. | Acidic wash during workup. |
Detailed Removal Protocols:
-
Removal of Formamidine: Formamidine is a basic compound. During the aqueous workup of the reaction, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the formamidine, making it water-soluble and thus easily removed into the aqueous phase.
-
Removal of Diethyl Ethoxymethylenemalonate (DEEMM): DEEMM is a non-polar organic compound. It can be removed from the more polar product, ethyl 4-hydroxypyrimidine-5-carboxylate, by the following methods:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The desired product is typically less soluble and will crystallize out, leaving the more soluble DEEMM in the mother liquor.[1]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the less polar DEEMM from the more polar product.
-
Issue 3: Formation of a White Precipitate During Saponification
Question: During the saponification of ethyl 4-hydroxypyrimidine-5-carboxylate with NaOH, a thick white precipitate forms, making stirring difficult. What is this precipitate and how should I proceed?
Answer:
The white precipitate that forms during the saponification is the sodium salt of this compound. This is the expected intermediate before acidification.
Chemical Explanation:
The saponification reaction involves the hydrolysis of the ethyl ester in the presence of a base (e.g., NaOH or KOH).[2] The initial product is the carboxylate salt, which is often insoluble in the reaction medium, especially if a mixed solvent system like ethanol/water is used.
Workflow for Saponification and Product Isolation:
Caption: Workflow for the saponification of ethyl 4-hydroxypyrimidine-5-carboxylate.
Troubleshooting the Precipitation:
-
Stirring: If the precipitate becomes too thick for magnetic stirring, switch to mechanical stirring to ensure proper mixing and complete reaction.
-
Solvent: Adding more water to the reaction mixture can help to dissolve the salt and improve stirrability. However, be mindful that this will dilute the reactants and may require a longer reaction time.
Issue 4: Potential Decarboxylation of the Final Product
Question: Is this compound prone to decarboxylation? If so, how can I avoid this?
Answer:
Yes, this compound can undergo decarboxylation, especially under harsh acidic conditions and/or high temperatures. The carboxylic acid group at the 5-position is beta to the carbonyl-like group at the 4-position of the pyrimidine ring, which can facilitate the loss of carbon dioxide.[3][4]
Mechanism of Decarboxylation:
The decarboxylation is thought to proceed through a cyclic transition state, similar to that of β-keto acids.
Preventative Measures:
-
Avoid Strong Acids and High Temperatures: During the final acidification step of the saponification, use a dilute acid (e.g., 1-2M HCl) and maintain a low temperature (e.g., 0-5 °C) to minimize the risk of decarboxylation.
-
Purification: If the final product needs to be purified by recrystallization, avoid using highly acidic solvents or prolonged heating. A neutral solvent system is preferable.
-
Storage: Store the final product in a cool, dry place to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the initial cyclization reaction?
A1: The base, typically sodium ethoxide, plays a crucial role in deprotonating the formamidine, making it a more potent nucleophile to attack the electrophilic carbon of the DEEMM. It also facilitates the subsequent cyclization and aromatization steps.
Q2: Can I use a different base for the cyclization?
A2: While sodium ethoxide is commonly used, other bases like potassium tert-butoxide or sodium hydride can also be employed. However, the choice of base can affect the reaction rate and the formation of byproducts. It is recommended to stick with sodium ethoxide in ethanol for this specific transformation unless optimization is required.
Q3: My final product, this compound, has poor solubility. How can I purify it?
A3: The low solubility of this compound in many common organic solvents can make purification challenging. Here are a few approaches:
-
Recrystallization from a specific solvent system: Try dissolving the crude product in a hot polar solvent like water or a mixture of dimethylformamide (DMF)/water or dimethyl sulfoxide (DMSO)/water, and then allowing it to cool slowly to induce crystallization.
-
Acid-Base Purification: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to form the soluble sodium salt. Filter the solution to remove any insoluble impurities. Then, re-precipitate the pure carboxylic acid by slowly adding dilute acid.
-
Sublimation: For small quantities, vacuum sublimation can be an effective purification method for compounds with sufficient volatility.
Q4: I suspect the formation of 4,6-dihydroxypyrimidine as a byproduct. How would this occur and how can it be removed?
A4: The formation of 4,6-dihydroxypyrimidine could potentially occur if there is hydrolysis of the ester groups of DEEMM to a malonic acid derivative, which could then react with formamidine. However, this is generally not a major byproduct under standard anhydrous conditions. If its presence is suspected, separation can be challenging due to similar polarities. Careful recrystallization or preparative HPLC might be necessary for separation. The best approach is to prevent its formation by strictly maintaining anhydrous reaction conditions.
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Overview of the synthesis of this compound and potential byproduct formation at each stage.
References
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]
-
Chemistry Stack Exchange. Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Available from: [Link]
- Google Patents. Synthesizing method of diethyl ethoxy-methylene malonate.
-
Organic Syntheses. diethyl methylenemalonate. Available from: [Link]
- Google Patents. Process for preparing 4-hydroxypyrimidine.
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
National Center for Biotechnology Information. Decarboxylation in Natural Products Biosynthesis. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
National Center for Biotechnology Information. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Available from: [Link]
-
ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Available from: [Link]
-
Organic Syntheses. ethyl ethoxymethylenemalonate. Available from: [Link]
-
OperaChem. Saponification-Typical procedures. Available from: [Link]
Sources
Degradation of 4-Hydroxypyrimidine-5-carboxylic acid in solution and prevention
Welcome to the dedicated technical support guide for 4-Hydroxypyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a key building block in medicinal chemistry and pharmaceutical development. However, like many heterocyclic compounds, its stability in solution can be a critical factor influencing experimental reproducibility and the overall success of a research project. Degradation can lead to a loss of potency, the formation of impurities, and confounding experimental results. This guide will equip you with the knowledge to anticipate, identify, and mitigate these stability issues.
Part 1: Troubleshooting Guide - Diagnosing Degradation
This section is designed to help you identify if your this compound is degrading and to pinpoint the potential causes.
Symptom: Inconsistent or non-reproducible bioassay results.
-
Question: Are you observing a gradual or sudden drop-off in the activity of your compound in cell-based or biochemical assays?
-
Possible Cause: The active compound may be degrading in your assay medium or stock solution over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Time-Course Experiment: If your assay protocol involves long incubation times, consider taking aliquots of your compound solution at different time points and analyzing them for degradation (see Analytical Protocols section).
-
Control for Medium Effects: Assess the stability of the compound directly in your assay buffer or cell culture medium under the same conditions (temperature, CO2, etc.) but without cells or other reagents.
-
Symptom: Appearance of new peaks or disappearance of the main peak in analytical chromatograms (HPLC, LC-MS).
-
Question: Are you seeing unexpected peaks in your chromatograms when analyzing your compound? Is the area of your main peak decreasing over time?
-
Possible Cause: This is a direct indication of degradation. The new peaks represent degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile of your compound, perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. This will help you identify the potential degradation products and develop a stability-indicating analytical method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of your main compound. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.
-
Symptom: Visible changes in the solution.
-
Question: Has your solution of this compound changed color (e.g., turned yellow or brown) or become cloudy?
-
Possible Cause: Color changes often indicate oxidative degradation or the formation of polymeric byproducts. Cloudiness suggests precipitation, which could be the compound itself crashing out of solution or a less soluble degradation product forming.
-
Troubleshooting Steps:
-
Solubility Check: Re-evaluate the solubility of your compound in the chosen solvent. You may be exceeding its solubility limit, which can be exacerbated by temperature changes.
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Part 2: Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
Q2: What is the best solvent for preparing stock solutions?
-
Q3: How long can I store stock solutions in DMSO?
-
A3: While a DMSO stock may be stable for a short period at -20°C or -80°C, it is best practice to prepare fresh stocks regularly. For critical experiments, fresh preparation is always recommended. Some suppliers suggest that aqueous solutions should not be stored for more than a day.[2]
-
-
Q4: Should I be concerned about freeze-thaw cycles?
-
A4: Yes, repeated freeze-thaw cycles can accelerate degradation. It is advisable to aliquot your stock solution into single-use vials to avoid this.
-
Degradation Mechanisms and Prevention
-
Q5: What are the likely degradation pathways for this compound in solution?
-
A5: While specific data for this molecule is limited, based on its structure, the following are plausible degradation pathways:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions.
-
Oxidation: The hydroxypyrimidine ring is electron-rich and can be prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when heated.[5]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[6][7]
-
-
-
Q6: How does pH affect the stability of this compound?
-
A6: The pH of the solution is a critical factor.[8][9] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the pyrimidine ring. The ionization state of the molecule will also change with pH, which can influence its reactivity and degradation pathways.[8] It is recommended to conduct experiments at a pH where the compound is most stable, which often is near neutral pH, but this must be determined experimentally.
-
-
Q7: What steps can I take to prevent degradation during my experiments?
-
A7:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Control pH: Use buffers to maintain a stable pH throughout your experiment.
-
Protect from Light: Work in a dimly lit area and use amber-colored labware.
-
De-gas Solvents: To minimize oxidation, you can bubble an inert gas like nitrogen or argon through your solvents before use.
-
Control Temperature: Avoid exposing the compound to high temperatures. If heating is necessary, keep the duration as short as possible.
-
-
Part 3: Experimental Protocols
These protocols provide a starting point for assessing the stability of your this compound.
Protocol 1: Preliminary Stability Assessment in Different Solvents
Objective: To quickly assess the short-term stability of the compound in various commonly used solvents.
Materials:
-
This compound
-
DMSO, Ethanol, Acetonitrile, PBS (pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Amber HPLC vials
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 50 µg/mL in each of the test solvents (DMSO, Ethanol, Acetonitrile, PBS pH 7.4).
-
Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC and record the chromatogram. This will be your baseline.
-
Store the vials under different conditions:
-
Room temperature on the benchtop (exposed to light)
-
Room temperature in the dark (wrapped in foil)
-
4°C in a refrigerator
-
-
Analyze aliquots from each vial at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. Also, monitor for the appearance and growth of any new peaks.
Data Presentation:
| Solvent | Storage Condition | % Remaining (2h) | % Remaining (4h) | % Remaining (8h) | % Remaining (24h) | % Remaining (48h) |
| DMSO | Room Temp, Light | |||||
| DMSO | Room Temp, Dark | |||||
| DMSO | 4°C | |||||
| Ethanol | Room Temp, Light | |||||
| ... | ... |
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H2O2
-
HPLC-MS system is recommended for identification of degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for 1-2 hours.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 4-8 hours.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature just below its melting point for 24 hours. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the main peak and the appearance of new peaks. Attempt to identify the mass of the degradation products using LC-MS.
Part 4: Visualizing Workflows
Workflow for Investigating Compound Instability
Caption: A logical workflow for troubleshooting suspected compound degradation.
Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Available at: [Link]
-
ResearchGate. Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media | Request PDF. (2002). Available at: [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. Available at: [Link]
-
Taylor & Francis Online. PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. (2002). Available at: [Link]
-
R.J.P.T. Stability Indicating Forced Degradation Studies. (2018). Available at: [Link]
-
B.J.S.T.R. Forced Degradation – A Review. (2022). Available at: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2013). Available at: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Available at: [Link]
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2015). Available at: [Link]
-
ResearchGate. Thermal degradation behavior of poly(4-hydroxybutyric acid) | Request PDF. (2005). Available at: [Link]
-
ResearchGate. Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2019). Available at: [Link]
-
PubMed. An unexpected pH effect on the stability of moexipril lyophilized powder. (1989). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 4-Hydroxypyrimidine-5-carboxylic Acid for Biological Assays
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for 4-Hydroxypyrimidine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a common hurdle in drug discovery and can lead to unreliable assay results and underestimated potency.[1] This guide provides a series of structured, question-and-answer-based troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these challenges and ensure the integrity of your experimental data.
The core structure of this compound contains both a weakly acidic carboxylic acid group and a pyrimidine ring which can exhibit acidic or basic properties. This amphoteric nature is the key to manipulating its solubility. This guide will walk you through a systematic approach, from simple pH adjustments to the use of co-solvents and advanced formulation strategies, to achieve a stable and soluble compound preparation suitable for your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
Answer: The first and most critical step is to adjust the pH. This compound is a weak acid due to its carboxylic acid group. In a neutral or acidic buffer, the carboxylic acid will be protonated (-COOH), making the molecule less polar and thus less soluble in water.
By increasing the pH, you deprotonate the carboxylic acid to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will readily dissolve in aqueous solutions.
Causality: The Role of pKa
The relationship between pH, solubility, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation. A weak acid is 50% ionized when the pH of the solution equals its pKa. To achieve >99% ionization and maximize solubility, the pH should be raised to at least 2 units above the pKa of the carboxylic acid group. While the exact pKa for this specific molecule is not readily published, typical carboxylic acids have a pKa in the range of 3-5. Therefore, adjusting the pH to ≥ 7 should significantly improve solubility.
dot
Caption: Effect of pH on the ionization and solubility of the compound.
Protocol 1: Basic pH Adjustment for Solubilization
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS) to the powder. It will likely form a suspension.
-
Titrate with Base: While stirring, add a low molarity base, such as 0.1 N NaOH, dropwise.
-
Monitor Dissolution: Continue adding the base and stirring until the compound fully dissolves. The solution should become clear.
-
Check Final pH: Use a calibrated pH meter to check the final pH of your stock solution. Ensure it is compatible with your assay's downstream requirements.
-
Adjust to Final Volume: Once dissolved, add the remaining buffer to reach your target final concentration.
-
Sterile Filter: If for use in cell culture, filter the final solution through a 0.22 µm syringe filter.
Q2: I dissolved my compound at a high pH, but it precipitates when I dilute it into my neutral pH cell culture media. How can I fix this?
Answer: This is a common problem known as "dilution-induced precipitation." Your high pH stock solution keeps the compound in its soluble, ionized state. When you dilute this into a large volume of neutral buffer (like cell media at pH ~7.4), the pH of the local environment around the compound drops, causing it to revert to its less soluble, protonated form and precipitate out.
The solution is to use a suitable, biocompatible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[2]
Workflow: Preparing a DMSO Stock Solution
The strategy is to dissolve the compound at a very high concentration in 100% DMSO and then dilute this stock to a final working concentration where the final DMSO percentage is non-toxic to your cells.
dot
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparing a Concentrated DMSO Stock
-
Determine Final Assay Concentration: Decide the highest concentration of the compound you will test in your assay (e.g., 10 µM).
-
Calculate Stock Concentration: Prepare a stock solution that is at least 1000x higher than your final concentration (e.g., 10 mM for a 10 µM final concentration). This ensures the final DMSO concentration will be ≤ 0.1%.[3]
-
Dissolution: Weigh the appropriate amount of this compound and dissolve it in the calculated volume of high-purity, sterile DMSO. Use gentle vortexing or sonication if needed.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[4]
-
Dilution into Media: For your experiment, perform a serial dilution. First, make an intermediate dilution of the DMSO stock in your assay buffer/media. Then, perform the final dilution to the desired concentration. Always add the DMSO stock to the aqueous solution while vortexing, not the other way around, to facilitate rapid mixing and prevent precipitation.[2]
| Parameter | Recommendation | Rationale |
| Stock Concentration | 1000x to 10,000x final concentration | Minimizes final co-solvent percentage in the assay. |
| Final DMSO % (Cell-based) | ≤ 0.1% (ideal), up to 0.5% (tolerable for robust lines)[2][3] | High concentrations of DMSO are cytotoxic.[5] |
| Final DMSO % (Biochemical) | < 1-2% | Higher concentrations may interfere with enzyme activity. |
| Control | Always include a "vehicle control" (media + same final % of DMSO) | To account for any effects of the solvent on the biological system.[3] |
Q3: Even with DMSO, I'm seeing slight precipitation or getting inconsistent results. Are there more advanced strategies I can try?
Answer: Yes. If standard pH adjustment and co-solvent methods are insufficient, you can explore formulation strategies using excipients. For poorly soluble compounds, cyclodextrins are a highly effective and widely used option.[6]
Mechanism: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[7] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[8][] This complex effectively shields the hydrophobic parts of the molecule from water, dramatically increasing its apparent solubility without covalent modification.[]
-
Beta-cyclodextrins (β-CD) are commonly used, but their modified, more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred for their higher aqueous solubility and improved safety profiles.[]
Protocol 3: Formulation with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process, but check for compound stability first.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.
-
Quantify Solubilized Compound: Carefully collect the supernatant. The concentration of the solubilized compound in this clear solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
-
Sterilize and Store: Sterile filter the final stock solution and store it appropriately (typically at 4°C or -20°C).
| Cyclodextrin Type | Key Features | Common Use |
| α-Cyclodextrin | Smallest cavity | Best for small, linear molecules |
| β-Cyclodextrin | Intermediate cavity, lowest water solubility | Oral solid dosage forms, not ideal for high conc. solutions[] |
| γ-Cyclodextrin | Largest cavity | Suitable for larger, more complex molecules[] |
| HP-β-CD / SBE-β-CD | High aqueous solubility, low toxicity | Preferred for parenteral and high concentration formulations |
Summary and Key Takeaways
Improving the solubility of this compound for biological assays requires a systematic approach.
-
Start with pH: The simplest method is to deprotonate the carboxylic acid by raising the pH with a base like NaOH. This is effective for preparing stock solutions but risks precipitation upon dilution into neutral media.
-
Use a Co-Solvent: For cell-based assays, preparing a concentrated stock in 100% DMSO is the standard and most reliable method. Always ensure the final DMSO concentration in your assay is non-toxic (ideally ≤ 0.1%).
-
Employ Advanced Formulation: If solubility issues persist, using cyclodextrin derivatives like HP-β-CD to form a water-soluble inclusion complex is a powerful strategy.
Always validate your chosen method by visually inspecting for precipitation after dilution and by including appropriate vehicle controls in every experiment to ensure that your solubilization method does not interfere with your biological results.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Innovare Academic Sciences Pvt Ltd. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
- NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
- Solubility of Things. (n.d.). Pyrimidine.
- ACS Medicinal Chemistry Letters. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
- Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
- YouTube. (2023, September 26). How to prepare Stock Solution | Preparation of Working Solution from Stock.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
- NIH. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC.
- ChemicalBook. (2025, July 4). 4-Hydroxypyrimidine | 51953-17-4.
- Thermo Fisher Scientific - UK. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
- YouTube. (2015, December 3). Carboxylic Acids 4. Methods of Preparation.
- PubChem. (n.d.). 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182.
- ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0 • ChemWhat | Database of Chemicals & Biologicals.
- PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid | C5H4N2O4 | CID 69590451.
- Sigma-Aldrich. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid 95 23945-44-0.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reaction efficiency of 4-Hydroxypyrimidine-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance the efficiency and success of your synthesis.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active compounds, including various pharmaceuticals. Achieving a high yield and purity of this compound is crucial for the subsequent steps in a multi-step synthesis. This guide provides practical, field-proven insights to help you navigate the common challenges associated with its preparation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low or no yield is a common issue that can often be traced back to several key factors in the reaction setup and execution.
-
Potential Cause A: Incomplete Reaction. The condensation reaction to form the pyrimidine ring may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.[1] However, be cautious as excessive heat can lead to byproduct formation.[1]
-
-
Potential Cause B: Inactive Catalyst/Base. The basic catalyst, typically an alkoxide like sodium ethoxide, is crucial for the cyclization step. Its activity can be compromised by moisture.
-
Potential Cause C: Suboptimal Reagent Quality. The purity of your starting materials, such as formamide and diethyl ethoxymethylenemalonate, directly impacts the reaction outcome.
-
Solution: Use high-purity reagents. If necessary, distill the formamide and diethyl ethoxymethylenemalonate before use to remove any impurities that might interfere with the reaction.
-
Question 2: I'm observing significant byproduct formation. What's going wrong?
Answer: The formation of byproducts often indicates that side reactions are competing with the desired reaction pathway.
-
Potential Cause A: Incorrect Order of Reagent Addition. The sequence in which reagents are added can influence the reaction pathway.
-
Solution: A common procedure involves the slow addition of diethyl ethoxymethylenemalonate to a solution of formamide and sodium ethoxide in ethanol.[3] This helps to control the initial condensation and minimize the formation of self-condensation products.
-
-
Potential Cause B: Uncontrolled Reaction Temperature. Excursions in temperature can promote undesirable side reactions.
-
Solution: Maintain a stable and controlled reaction temperature. Use a reliable heating mantle with a temperature controller and ensure efficient stirring to distribute heat evenly. For exothermic reactions, consider using an ice bath to manage the initial stages of the reaction.
-
Question 3: I'm struggling with the isolation and purification of the final product. Any advice?
Answer: The workup and purification steps are critical for obtaining a high-purity product.
-
Potential Cause A: Incorrect pH during Workup. The product's solubility is pH-dependent.
-
Solution: After the reaction is complete, the mixture is typically cooled and the pH is carefully adjusted with an acid (e.g., hydrochloric acid) to precipitate the this compound.[3] Monitor the pH closely to ensure complete precipitation without causing degradation.
-
-
Potential Cause B: Inefficient Purification Method. The crude product may contain unreacted starting materials or byproducts that are difficult to remove.
-
Solution: Recrystallization is a common and effective method for purifying the crude product.[4] Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find the optimal conditions for obtaining high-purity crystals. If recrystallization is insufficient, column chromatography may be necessary.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a condensation reaction to form a heterocyclic ring. The process involves the reaction of an amidine (or a precursor like formamide) with a β-ketoester equivalent (like diethyl ethoxymethylenemalonate). The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and subsequent aromatization to form the stable pyrimidine ring.[6][7]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium ethoxide is a strong base and is corrosive; handle it with care. Formamide is a teratogen and should be handled with extreme caution.
Q4: Can I use alternative reagents or solvents?
A4: While the formamide and diethyl ethoxymethylenemalonate route is common, other variations exist.[7] Different bases and solvents can also be employed, but this may require significant optimization of the reaction conditions.[8] For instance, using a higher boiling point solvent could increase the reaction rate, but also potentially lead to more byproducts.[8]
Experimental Protocols
Here we provide a standard protocol and an optimized version to improve reaction efficiency.
Data Presentation: Reagent and Condition Comparison
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Solvent | Ethanol | Anhydrous Ethanol | Minimizes deactivation of the base.[2] |
| Base | Sodium Ethoxide | Freshly prepared Sodium Ethoxide | Ensures maximum catalytic activity.[1] |
| Temperature | Reflux (approx. 78 °C) | 60 °C | Lower temperature can reduce byproduct formation.[1] |
| Atmosphere | Ambient | Inert (Nitrogen) | Protects the reaction from moisture and oxygen.[2] |
| Monitoring | Time-based | TLC Monitoring | Allows for precise determination of reaction completion.[1] |
Optimized Step-by-Step Methodology
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add anhydrous ethanol, followed by the cautious addition of freshly prepared sodium ethoxide.
-
Formamide Addition: Add formamide to the reaction mixture and stir until a homogenous solution is formed.
-
Substrate Addition: Slowly add diethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add hydrochloric acid to neutralize the base and precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.
Visualizations
Reaction Mechanism Overview
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the condensation conditions. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-Hydroxypyrimidine-5-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-Hydroxypyrimidine-5-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of the Synthesis
This compound is a vital heterocyclic compound, serving as a key building block in the development of various pharmaceutical agents.[][2] The most common and reliable synthetic route involves the condensation of a three-carbon component with a source of the N-C-N fragment, a cornerstone of pyrimidine synthesis.[3] Specifically, the reaction between diethyl ethoxymethylenemalonate and formamide in the presence of a strong base like sodium ethoxide is a widely adopted method.[4]
Understanding the mechanism is critical for effective troubleshooting and optimization. The reaction proceeds through a sequence of nucleophilic addition, cyclization, and elimination steps.
Caption: Reaction mechanism for this compound synthesis.
Standard Experimental Protocol
This protocol is a validated starting point for the synthesis. Subsequent sections will address common deviations and optimization strategies.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Formamide (high purity)
-
Sodium metal or commercial sodium ethoxide
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Isopropanol
-
Deionized Water
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried, three-necked flask equipped with a reflux condenser and nitrogen inlet, add 750 ml of absolute ethanol.
-
Carefully add 14.8 g of sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is highly exothermic. Allow the sodium to react completely to form sodium ethoxide.
-
Alternatively, use a commercially prepared sodium ethoxide solution.
Step 2: Condensation Reaction
-
To the sodium ethoxide solution, add 46.2 g of diethyl ethoxymethylenemalonate.[4]
-
While stirring under nitrogen, add an excess of formamide (e.g., 2 to 10 molar equivalents relative to the malonate).[5]
-
Heat the mixture to reflux (approximately 78-85°C) for 4-6 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After reflux, allow the mixture to cool to room temperature overnight. A precipitate of the sodium salt of the ethyl ester will form.[4]
-
Filter the salt and wash it with cold isopropanol to remove unreacted starting materials.
Step 3: Saponification (Hydrolysis)
-
Suspend the filtered salt in 214 ml of 2 N potassium hydroxide (KOH) solution.[4]
-
Heat the suspension to 70°C and stir for 4 hours to hydrolyze the ethyl ester to the carboxylate salt.[4]
Step 4: Isolation of the Final Product
-
Cool the reaction mixture and treat it with activated charcoal to remove colored impurities, then filter.
-
Slowly add the filtrate to 325 ml of 2 N hydrochloric acid (HCl) with vigorous stirring. The product will precipitate as the pH becomes acidic.[4]
-
Filter the white precipitate, wash thoroughly with cold water, followed by ethanol, and finally ether to remove residual impurities and aid in drying.[4]
-
Dry the final product, this compound, in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: Why is sodium ethoxide used as the base? Can I use another base? A1: Sodium ethoxide serves as a strong, non-nucleophilic base (in this context) required to deprotonate formamide, initiating the Michael addition to diethyl ethoxymethylenemalonate. While other strong bases like sodium methoxide or potassium tert-butoxide can be used, sodium ethoxide is common because the reaction is typically run in ethanol, making it the conjugate base of the solvent and preventing transesterification issues.[5] Weaker bases are generally insufficient to drive the reaction to completion.
Q2: My formamide has turned yellow. Can I still use it? A2: Yellowing of formamide indicates decomposition, often to ammonia and carbon monoxide, or polymerization, especially if exposed to moisture or acidic/basic contaminants. Using decomposed formamide can lead to significantly lower yields and the formation of impurities. It is highly recommended to use freshly opened or purified (distilled under reduced pressure) formamide for best results.
Q3: What is the expected yield and melting point? A3: Yields can vary based on the purity of reagents and adherence to anhydrous conditions. Well-executed syntheses can achieve yields in the range of 70-85%. The reported melting point for the final product is typically high, around 313-314°C with decomposition.[4] A lower or broad melting point range is a strong indicator of impurities.
Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the disappearance of the diethyl ethoxymethylenemalonate starting material. Staining with potassium permanganate can help visualize the spots if they are not UV-active. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[5]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common experimental issues.
Caption: A troubleshooting decision tree for common synthesis issues.
Problem 1: The reaction yields are consistently low or no product is formed.
-
Potential Cause A: Reagent Inactivation.
-
Explanation: Sodium ethoxide is extremely sensitive to moisture and will rapidly hydrolyze to sodium hydroxide and ethanol, which is a much weaker base and ineffective for this reaction. Similarly, formamide can degrade over time.
-
Solution: Always use freshly prepared sodium ethoxide or a newly opened bottle of commercial-grade reagent. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, dry formamide.
-
-
Potential Cause B: Incorrect Stoichiometry or Reaction Conditions.
-
Explanation: The molar ratios of the reactants, especially the base, are critical. An insufficient amount of base will result in an incomplete reaction. The reaction temperature and duration also play a crucial role in driving the cyclization.
-
Solution: Ensure at least one equivalent of base is used relative to the limiting reagent (diethyl ethoxymethylenemalonate). An excess of formamide is often beneficial.[5] Adhere to the recommended reflux temperature and time, using TLC to confirm the reaction's completion before proceeding with the work-up.
-
Problem 2: The final product is discolored (yellow/brown) and has a low or broad melting point.
-
Potential Cause A: Side Reactions from Overheating.
-
Explanation: Excessive heating during the reflux or work-up stages can cause the decomposition of formamide and other reagents, leading to polymeric, colored impurities.
-
Solution: Maintain a controlled reflux temperature using a heating mantle with a temperature controller. Avoid aggressive heating. During work-up, particularly the acidification step, perform the addition slowly in an ice bath to dissipate any heat generated.
-
-
Potential Cause B: Ineffective Purification.
-
Explanation: The initial precipitate may contain trapped starting materials or by-products. Simple filtration and washing may not be sufficient to achieve high purity.
-
Solution: Recrystallization is the most effective method for purification. A common solvent system is N,N-dimethylacetamide-water.[4] Dissolve the crude product in a minimal amount of hot DMAc, treat with activated charcoal to remove colored impurities, filter while hot, and then slowly add water until precipitation begins. Allow it to cool slowly to form well-defined crystals.
-
Problem 3: The product does not precipitate during the final acidification step.
-
Potential Cause A: Incorrect pH.
-
Explanation: this compound is amphoteric. It is soluble at high pH (as the carboxylate salt) and at very low pH (due to protonation of the pyrimidine ring). Precipitation is maximal within a specific pH range.
-
Solution: Carefully monitor the pH during the addition of HCl. The optimal pH for precipitation is typically in the range of 2-4. Add the acid dropwise and check the pH with a meter or pH paper. If too much acid is added, the product may redissolve.
-
-
Potential Cause B: Insufficient Concentration.
-
Explanation: If the reaction was too dilute, the product concentration might be below its solubility limit, even at the optimal pH.
-
Solution: If precipitation is sparse, try cooling the solution in an ice bath for an extended period. If that fails, you may need to concentrate the solution by removing some of the water under reduced pressure before attempting the precipitation again.
-
Optimization of Reaction Conditions
For researchers aiming to maximize yield and purity, systematic optimization of key parameters is recommended.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact on Yield |
| Base | Sodium Ethoxide (1.0-1.2 eq) | Screen other alkoxide bases (e.g., NaOMe, KOtBu). Increasing equivalents to 2-5 fold may accelerate the reaction, but can complicate work-up.[5] | Moderate to High |
| Solvent | Absolute Ethanol | While ethanol is standard, other high-boiling point polar aprotic solvents could be explored, but may require different bases. n-Butanol has been used in similar syntheses.[5] | Moderate |
| Temperature | Reflux (~80°C) | Increasing the temperature (e.g., to 90-130°C if using a higher boiling solvent) can reduce reaction time but may increase side products.[5] A temperature screen is advised. | High |
| Reaction Time | 4-6 hours | Monitor by TLC/HPLC to find the minimum time required for completion. Extending the time beyond completion offers no benefit and may promote decomposition.[5] | Moderate |
| Reagent Ratio | Formamide (2-10 eq) | Increasing the excess of formamide can push the equilibrium towards the product, potentially increasing the yield.[5] | Moderate |
References
-
ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from ResearchGate. [Link]
-
CD Biosynsis. (n.d.). Pyrimidine Biosynthesis. Retrieved from CD Biosynsis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Aminophenyl)-4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from PrepChem.com. [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from Microbe Notes. [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central.[Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from an unknown source. [Link]
-
He, Z.-X., et al. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. PubMed.[Link]
Sources
Technical Support Center: Enhancing Cellular Uptake of Dihydroxypyrimidine Carboxylic Acids
Welcome to the Technical Support Center dedicated to addressing a significant challenge in cell-based assays: the poor membrane permeability of dihydroxypyrimidine carboxylic acid subtypes. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected potency or inconsistent results with this important class of compounds. Here, we dissect the underlying physicochemical challenges and provide a comprehensive suite of troubleshooting strategies, detailed protocols, and frequently asked questions to empower you to overcome these experimental hurdles.
Understanding the Core Challenge: The Physicochemical Profile of Dihydroxypyrimidine Carboxylic Acids
Dihydroxypyrimidine carboxylic acids are characterized by a combination of physicochemical properties that inherently limit their ability to passively diffuse across the lipid bilayer of a cell membrane.
-
High Polarity and Hydrophilicity: The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to a high polar surface area (PSA) and hydrophilicity. For instance, a representative member of this class, 4,5-dihydroxypyrimidine carboxylic acid, has a calculated XLogP3 of -0.9, indicating its strong preference for aqueous environments over lipid membranes[1].
-
Ionization at Physiological pH: The carboxylic acid group is typically acidic, with predicted pKa values around 5.0[1][2]. This means that at the physiological pH of cell culture media (typically ~7.4), the carboxylic acid will be deprotonated, carrying a negative charge. This charge significantly hinders passive diffusion across the nonpolar cell membrane[3].
This combination of high polarity and ionization is a primary reason for the discrepancy often observed between potent enzymatic activity and weak whole-cell activity. A 2017 study on 4,5-dihydroxypyrimidine derivatives highlighted their poor permeability in Parallel Artificial Membrane Permeability Assays (PAMPA), a common in vitro model for passive diffusion[4].
Frequently Asked Questions (FAQs)
Here are some common questions we receive from researchers working with dihydroxypyrimidine carboxylic acids:
Q1: My dihydroxypyrimidine carboxylic acid derivative is highly potent in my biochemical assay but shows little to no activity in my cell-based assay. What is the likely cause?
A1: The most probable reason for this discrepancy is poor cell permeability. Your compound is likely struggling to cross the cell membrane to reach its intracellular target due to its hydrophilic and ionized nature at physiological pH. Other contributing factors could include active efflux by cellular transporters or compound instability in the cell culture medium.
Q2: What is a good starting point for troubleshooting poor cell permeability?
A2: A stepwise approach is recommended. First, confirm the compound's solubility in your assay medium. Then, consider simple formulation adjustments like using a co-solvent (e.g., DMSO) at a low, non-toxic concentration. If these initial steps do not yield improvement, more advanced strategies such as prodrug derivatization or the use of permeability enhancers may be necessary.
Q3: How can I determine if my compound is being actively pumped out of the cells?
A3: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp). A bidirectional Caco-2 assay can help determine this. If the permeability from the basolateral to the apical side is significantly higher than in the reverse direction (efflux ratio > 2), it suggests active efflux[5]. You can also co-incubate your compound with a known P-gp inhibitor, such as verapamil, to see if its intracellular accumulation or activity increases[6][7].
Q4: Can the pH of my cell culture medium affect the permeability of my acidic compound?
A4: Absolutely. While most cell lines have an optimal pH range for growth (typically 7.2-7.4)[8], even slight variations can alter the ionization state of your compound. A lower pH will increase the proportion of the more permeable, non-ionized form of your dihydroxypyrimidine carboxylic acid. However, significantly altering the medium pH can be detrimental to cell health[9]. A careful balance must be struck, and any pH modifications should be validated for their effect on cell viability.
Q5: Are there any cellular transporters that might help my compound get into cells?
A5: Yes, it's possible. Carboxylic acid-containing compounds can be substrates for Organic Anion Transporting Polypeptides (OATPs), which are influx transporters[4][10]. If your cells express the relevant OATP subtypes, this could facilitate uptake. You can investigate this by using cell lines that overexpress specific OATPs or by using known OATP inhibitors to see if the uptake of your compound is reduced[11][12][13].
Troubleshooting Guides and Detailed Protocols
This section provides in-depth troubleshooting strategies and step-by-step protocols to address poor cell permeability.
Issue 1: Low Apparent Permeability in Initial Screens
If your initial assessment, for example, using a PAMPA or Caco-2 assay, indicates low passive permeability, consider the following strategies.
The way you formulate your compound and the composition of your assay buffer can have a significant impact on its apparent permeability.
Troubleshooting Steps:
-
Co-Solvent Utilization: For highly lipophilic compounds that have poor aqueous solubility, a co-solvent like dimethyl sulfoxide (DMSO) is often used. While dihydroxypyrimidine carboxylic acids are generally hydrophilic, ensuring they remain in solution at the desired concentration is crucial. However, be mindful that DMSO can affect membrane fluidity at higher concentrations[14][15].
-
Recommendation: Keep the final DMSO concentration in your cell-based assays below 0.5% to minimize solvent-induced artifacts[14].
-
-
pH Adjustment of Assay Buffer: As per the pH-partition hypothesis, the uncharged form of a compound is more likely to passively diffuse across a lipid membrane[9].
-
Recommendation: You can experimentally test a slightly more acidic assay buffer (e.g., pH 6.5) for a short duration during the compound incubation period to increase the proportion of the non-ionized, more permeable species. Always run a parallel cell viability control to ensure the pH change is not causing toxicity.
-
-
Inclusion of Serum Proteins: The presence of serum in the cell culture medium can impact the free concentration of your compound. Acidic drugs can bind to serum albumin[16][17].
-
Recommendation: Be aware that serum protein binding can reduce the effective concentration of your compound available for cellular uptake. Consider this when comparing results between serum-free and serum-containing assays.
-
Chemical permeability enhancers are compounds that can transiently and reversibly increase the permeability of the cell membrane.
Causality: These agents can work through various mechanisms, such as disrupting the lipid bilayer or modulating tight junctions between cells[18].
Table 1: Common Chemical Permeability Enhancers
| Enhancer Class | Example | Proposed Mechanism of Action | Typical Concentration Range (in vitro) |
| Fatty Acids | Oleic Acid | Disrupts lipid packing in the stratum corneum and fluidizes the lipid bilayer[18][19]. | 0.1 - 1% |
| Surfactants | Sodium Lauryl Sulfate | Interacts with proteins and lipids to increase membrane fluidity. | 0.01 - 0.1% |
| Bile Salts | Sodium Deoxycholate | Forms micelles that can incorporate and transport drug molecules across the membrane. | 0.02 - 0.5% |
| Cyclodextrins | β-Cyclodextrin | Forms inclusion complexes with hydrophobic moieties of drugs, increasing their apparent solubility and interaction with the cell membrane[3][20][21][22][23]. | 1 - 10 mM |
Caution: Permeability enhancers can be cytotoxic. It is crucial to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line and assay duration.
Issue 2: Suspected Involvement of Cellular Transporters
If simple formulation changes are ineffective, the interplay of influx and efflux transporters should be investigated.
Caption: Cellular transport of dihydroxypyrimidine carboxylic acids.
As previously mentioned, P-gp is a common efflux transporter that can reduce the intracellular concentration of various compounds.
Experimental Protocol: P-glycoprotein Inhibition Assay with Verapamil
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental, non-overexpressing counterpart in parallel in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with pre-warmed PBS. Add media containing a non-toxic concentration of verapamil (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add your dihydroxypyrimidine carboxylic acid derivative at various concentrations to the wells, both with and without verapamil.
-
Incubation: Incubate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your cell viability or other functional assay.
-
Data Analysis: Compare the dose-response curves of your compound in the presence and absence of verapamil. A significant leftward shift in the IC50 curve in the presence of verapamil suggests that your compound is a P-gp substrate.
OATPs are key influx transporters for acidic compounds in tissues like the liver[10][15].
Experimental Protocol: OATP-Mediated Uptake Assay
-
Cell Lines: Utilize a cell line known to express the OATP of interest (e.g., OATP1B1-transfected HEK293 cells) and a corresponding mock-transfected control cell line.
-
Cell Seeding: Seed both cell lines in a 24-well plate and grow to confluency.
-
Assay Initiation: Wash the cells with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the uptake buffer containing your radiolabeled or fluorescently tagged dihydroxypyrimidine carboxylic acid derivative, with or without a known OATP inhibitor (e.g., rifampicin for OATP1B1).
-
Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C. To distinguish between active transport and passive diffusion, run a parallel set of incubations at 4°C, where active transport is inhibited.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and quantify the amount of intracellular compound using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: Calculate the rate of uptake. A significantly higher uptake in the OATP-expressing cells compared to the mock cells, which is inhibited by a known OATP inhibitor and reduced at 4°C, indicates that your compound is a substrate for that transporter[11].
Issue 3: Compound Modification is an Option
When formulation and assay condition optimizations are insufficient, chemical modification of the dihydroxypyrimidine carboxylic acid itself can be a powerful strategy.
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug[8][24]. For carboxylic acids, a common strategy is esterification to mask the polar, ionizable group.
Causality: By converting the carboxylic acid to a more lipophilic ester, the overall lipophilicity of the molecule is increased, facilitating passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid[7].
Caption: The prodrug strategy for enhancing cell permeability.
Protocol: General Synthesis of an Ethyl Ester Prodrug of a Dihydroxypyrimidine Carboxylic Acid
This is a general guideline and may require optimization for your specific molecule.
-
Starting Material: Dissolve your dihydroxypyrimidine carboxylic acid (1 equivalent) in anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl ester prodrug.
Validation: The synthesized prodrug should be tested in your cell-based assay to confirm that the improved permeability leads to an increase in potency. It is also advisable to confirm its conversion back to the active acid within the cells, for example, by LC-MS analysis of cell lysates.
Conclusion
Overcoming the poor permeability of dihydroxypyrimidine carboxylic acid subtypes in cell-based assays is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical properties of these molecules and employing a logical progression of troubleshooting strategies—from simple formulation adjustments to the more complex, yet powerful, prodrug approach—researchers can significantly improve the quality and reliability of their experimental data. This guide provides a foundation for diagnosing and solving permeability issues, ultimately enabling a more accurate assessment of the therapeutic potential of this promising class of compounds.
References
-
PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
- Timm, M., Saaby, L., Moesby, L., & Hansen, S. H. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141.
- Haque, T., & Lane, M. E. (2018). Chemical Permeation Enhancers: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Pharmaceuticals, 11(3), 61.
-
Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]
-
BioIVT. (n.d.). OATP1B3 Transporter Assay. Retrieved from [Link]
- Karlgren, M., Vildhede, A., Norinder, U., Wisniewski, J. R., Kimoto, E., Lai, Y., Haglund, U., & Artursson, P. (2012). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Pharmaceutical Research, 29(2), 411–426.
- Wang, Y., et al. (2017). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Infectious Diseases, 3(10), 755-769.
- Niemi, M. (2007). Role of OATP transporters in the disposition of drugs. Pharmacogenomics, 8(7), 787–802.
- New, R. R. C. (1990). Liposomes: A Practical Approach. IRL Press.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
-
Reddit. (2024). DMSO vs. DMF for biological testing. Retrieved from [Link]
- Pathan, I. B., & Ke, P. C. (2021).
-
Portland Press. (n.d.). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Retrieved from [Link]
-
Drug Target Review. (2022). Comprehensive in vitro approach to evaluate transporter-mediated drug interactions in drug discovery. Retrieved from [Link]
- Al-Obaidi, H., & Lawrence, M. J. (2007). The effect of pH on the uptake of a weakly basic drug into cells. Journal of Pharmacy and Pharmacology, 59(9), 1241–1249.
- Martin, A. C., & Liras, J. L. (2012). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Biochemistry, 51(10), 2145–2153.
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]
- Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (Vol. 763, pp. 249–265). Humana Press.
- Modrzyński, J. J., Zviagin, E., & Püssa, T. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Scientific Bioprocessing. (n.d.). pH Monitoring is the Key to Cell Culture. Retrieved from [Link]
- Taylor, D., & An, J. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.
-
YouTube. (2016). The Impact of pH on Cell Culture in Bioreactors – Two Minute Tuesday Video. Retrieved from [Link]
-
ResearchGate. (2022). What should be the pH of Cell culture media before keeping it in the CO2 incubator? Retrieved from [Link]
- Loureiro, A. I., & Gsponer, J. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. International Journal of Molecular Sciences, 23(23), 14753.
- Sinko, P. J. (2017). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045–2076.
-
Bio-protocol. (n.d.). In Vitro DDI Drug Transporter Studies: Efflux and Uptake. Retrieved from [Link]
-
YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]
- Figge, J., Rossing, T. H., & Fencl, V. (1991). The role of serum proteins in acid-base equilibria. The Journal of Laboratory and Clinical Medicine, 117(6), 453–467.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
- Connors, K. A. (1997). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons.
- Kratochwil, N. A., Huber, W., Müller, F., Oufir, M., & Fischer, T. (2002). Characterization of drug interactions with serum proteins by using high-performance affinity chromatography.
- LoRusso, P. M., et al. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 18(11), 3105–3113.
- Divi, M. K., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. The Journal of Organic Chemistry, 88(9), 5683–5692.
- McNamara, P. J., & Levy, G. (1977). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Journal of Pharmaceutical Sciences, 66(4), 558–561.
Sources
- 1. 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0 [m.chemicalbook.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientificbio.com [scientificbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bioivt.com [bioivt.com]
- 13. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. The role of serum proteins in acid-base equilibria. | Semantic Scholar [semanticscholar.org]
- 17. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. | Semantic Scholar [semanticscholar.org]
- 18. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purification of 4-Hydroxypyrimidine-5-carboxylic Acid
Welcome to the technical support center for the purification of 4-Hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Section 1: Understanding the Core Challenges
The purification of this compound presents a unique set of challenges primarily stemming from its molecular structure. The presence of both an acidic carboxylic acid group and a weakly basic pyrimidine ring, combined with its ability to exist in different tautomeric forms, significantly influences its solubility, stability, and chromatographic behavior.
Tautomerism: A Key Consideration
This compound can exist in equilibrium between its enol (hydroxy) and keto (pyrimidinone) forms. This tautomerism is a critical factor to consider during purification, as the two forms may exhibit different polarities and solubilities.[1][2][3] The equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to issues such as band broadening in chromatography or difficulty in achieving sharp crystallization.[3][4] In many cases, you will be purifying a mixture of tautomers.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- The compound has "oiled out" instead of crystallizing.- Premature crystallization during hot filtration. | - Solvent Selection: Use a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated. Good starting points for carboxylic acids include ethanol, methanol, or water.[6] Consider a mixed solvent system (e.g., ethanol/water, DMF/DCM).- Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., DMF, DMSO) and slowly add an anti-solvent (e.g., water, DCM, or ethyl acetate) until turbidity persists. Heat to redissolve and then allow to cool slowly.[7]- Preventing Oiling Out: Ensure a slow cooling rate. If oiling persists, redissolve the oil by heating and add more solvent before cooling again. Seeding with a pure crystal can also promote crystallization over oiling out.- Hot Filtration: Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. |
| Persistent Impurities in Recrystallized Product | - Co-crystallization of impurities with similar solubility profiles.- Incomplete removal of starting materials or by-products. | - Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration. Be aware that this can sometimes adsorb the desired product, so use it sparingly.- Second Recrystallization: Perform a second recrystallization from a different solvent system to target impurities with different solubility characteristics.- Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or acid-base extraction. |
| Poor Separation in Column Chromatography | - Tailing or Broad Peaks: This can be due to the acidic nature of the compound interacting with silica gel or the presence of multiple tautomers.- Compound Stuck on the Column: The compound may be too polar for the chosen mobile phase. | - Deactivate Silica Gel: For normal-phase chromatography, pre-treat the silica gel with a solvent system containing 1-3% triethylamine to neutralize acidic sites.[8]- Use a Polar Mobile Phase: Increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective.[9]- Reversed-Phase Chromatography: For highly polar or ionic compounds, reversed-phase chromatography (C18 silica) is often more effective. Use a buffered mobile phase (e.g., water/methanol with 0.1% formic or acetic acid) to ensure the compound is in a single ionic state.[10]- Load as a Solid: If the compound has low solubility in the starting mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8] |
| Formation of an Emulsion During Acid-Base Extraction | - The presence of finely divided solids or amphiphilic impurities. | - Break the Emulsion: Add a small amount of a saturated brine solution. Gentle swirling or passing the mixture through a bed of Celite can also help.- Change Solvent: Try using a different organic solvent that has a greater density difference from water. |
| Product Degradation During Purification | - The compound may be sensitive to high temperatures or extreme pH. | - Temperature Control: Avoid prolonged heating during recrystallization. If using a rotary evaporator, use a moderate temperature water bath.- pH Management: During acid-base extraction, avoid using excessively strong acids or bases if the compound is known to be labile. Neutralize the product gently.[11] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Such as β-ketoesters or amidine derivatives.[12]
-
By-products: From side reactions inherent to the chosen synthesis.
-
Residual Reagents and Solvents: Strong bases like sodium methoxide or high-boiling point solvents like DMF. Impurities can even arise from the decomposition of solvents at high temperatures.[12][13]
-
Inorganic Salts: Formed during the neutralization step of the work-up.[12]
Q2: My compound is only soluble in DMSO and DMF. How can I purify it?
A2: This is a common challenge for polar, heterocyclic compounds.
-
Diffusion Crystallization: Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this open vial inside a larger, sealed container that has a layer of a more volatile anti-solvent (like dichloromethane, diethyl ether, or ethyl acetate) at the bottom. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually inducing crystallization. This method was successful for a poorly soluble pyrimidinone derivative.[7]
-
Reversed-Phase Chromatography: This is often the best option for compounds with such solubility profiles. You can dissolve the sample in DMSO for loading onto a C18 column and elute with a water/acetonitrile or water/methanol gradient.
Q3: How does tautomerism affect the purification of this compound?
A3: Tautomerism can complicate purification because you may be dealing with a mixture of isomers with different physical properties.
-
Chromatography: In HPLC or column chromatography, tautomerism can lead to broadened or split peaks if the interconversion between tautomers is slow on the chromatographic timescale. Using a buffered mobile phase can help to "lock" the compound into a single predominant form.
-
Crystallization: The presence of multiple tautomers in solution can sometimes inhibit crystallization or lead to the formation of an amorphous solid. The solid state may consist of one predominant tautomer.
-
Characterization: Be aware that spectroscopic data (like NMR) may show signals for both tautomers, which can complicate analysis.
Q4: What is a good starting point for developing a recrystallization procedure?
A4: A good starting point is to test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene). Look for a solvent that dissolves the compound when hot but gives poor solubility when cold. For carboxylic acids, protic solvents like ethanol and water are often good candidates.[6] A mixed solvent system, such as ethanol-water, is also a very common and effective choice.
Section 4: Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for recrystallizing this compound. The choice of solvent(s) should be determined by preliminary solubility tests.
-
Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol, water, ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Acid-Base Extraction
This method is useful for separating this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 5% HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it thoroughly.
Section 5: Visualizing Workflows
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
References
-
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
PubMed. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]
-
PubMed Central. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. [Link]
-
ChemWhat. 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. [Link]
-
University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Biotage. Purifying ionic compounds by flash column chromatography. [Link]
-
ResearchGate. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]
-
PubMed Central. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
PubMed Central. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
ResearchGate. Solubility curve for BHM using 4:5 water-acetone mixed solvent at different temperatures. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]
-
ResearchGate. The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]
-
Chemistry Online @ UTSC. Solubility. [Link]
-
P&S Chemicals. Product information, this compound methyl ester. [Link]
-
PubMed. Temperature effects on the hydrogen-bond patterns in 4-piperidinecarboxylic acid. [Link]
-
ResearchGate. 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?[Link]
-
Royal Society of Chemistry. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
PubMed. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. [Link]
- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
Sources
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification Protocol for 4-Hydroxypyrimidine-5-carboxylic Acid
Welcome to the technical support center dedicated to the purification of 4-Hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to achieve high purity for your downstream applications.
Introduction: The unique challenges of purifying this compound
This compound is a vital building block in medicinal chemistry. Its purification, however, can be non-trivial due to its unique physicochemical properties. The presence of both a weakly acidic carboxylic acid group and a potentially tautomeric hydroxyl group on the pyrimidine ring can lead to zwitterionic character, influencing its solubility and interaction with purification media. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing potential causes and recommended solutions.
Question 1: My crude product is a dark brown or black solid. How can I remove the color?
Possible Cause: The dark color often indicates the presence of polymeric or highly conjugated impurities formed during the synthesis.
Recommended Solution:
-
Charcoal Treatment during Recrystallization: This is the most common and effective method for removing colored impurities.[1][2]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).
-
Heat the mixture for a short period.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the filtrate to cool and crystallize.
-
-
Silica Gel Filtration: For stubborn coloration, a quick filtration through a plug of silica gel can be effective.
Question 2: I am getting a low yield after recrystallization. What can I do to improve it?
Possible Cause:
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Using too much solvent: This will keep more of your product in solution.
-
Cooling the solution too quickly: This can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
Recommended Solution:
-
Optimize the Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be very effective.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.[2]
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What is happening?
Possible Cause:
-
The solution is supersaturated with impurities.
-
The compound is coming out of solution above its melting point.
Recommended Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely, perhaps adding a small amount of additional solvent. Then, allow it to cool much more slowly.[2]
-
Preliminary Purification: Impurities can significantly inhibit crystallization. Consider performing a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before attempting recrystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for this compound?
A1: The primary purification methods for pyrimidine-5-carboxylic acids are recrystallization, acid-base extraction, and column chromatography.[2] A combination of these techniques is often necessary to achieve the desired purity.
Q2: What are some common impurities I might encounter in my crude this compound?
A2: Impurities can stem from starting materials, side reactions, or product degradation. Common impurities may include unreacted starting materials and byproducts from the specific synthetic route used.[2][3] Techniques like NMR, mass spectrometry, and HPLC are crucial for identifying specific impurities.
Q3: My this compound appears to have poor solubility in many common organic solvents. How does its potential zwitterionic nature affect purification?
A3: Zwitterionic compounds can be challenging to purify due to their unique solubility profiles. They may be soluble in aqueous solutions across a range of pH values, making extractions difficult. Purification often relies on carefully adjusting the pH to the isoelectric point, where the compound has minimal solubility and can be precipitated.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
This protocol is effective for removing minor impurities and achieving a crystalline final product.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol/Water | Highly Effective | Good for removing minor impurities.[1] |
| Acetone | Effective | Good recovery (80-90%).[4] |
| Ethyl Acetate | Moderately Effective | Lower recovery (70-80%).[4] |
| Ethanol | Less Effective | Lower recovery (60-70%).[4] |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Diagram 1: Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Acid-Base Extraction
This protocol is particularly effective for separating the acidic product from neutral or basic impurities.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate to form its sodium salt and move into the aqueous layer. Repeat this extraction 2-3 times.
-
Wash: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Diagram 2: Acid-Base Extraction Workflow
Caption: A schematic of the acid-base extraction process for purifying this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloro-4-pyrimidinecarboxylic Acid.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine-5-Carboxylic Acids.
- Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
- Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
Sources
Troubleshooting inconsistent results in 4-Hydroxypyrimidine-5-carboxylic acid antiviral assays
Welcome to the technical support center for antiviral assays involving 4-Hydroxypyrimidine-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflow. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound in antiviral assays.
Q1: What is the expected antiviral activity of this compound?
A1: 4,5-Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives are a significant class of metal-binding chemotypes in antiviral drug discovery.[1] They have shown inhibitory activity against a variety of viral enzymes. For instance, certain DHP carboxylic acid derivatives have demonstrated moderate activity against human cytomegalovirus (HCMV) with EC50 values in the range of 14.4–22.8 μM.[1][2] It's important to note that the specific antiviral activity can be highly dependent on the viral target and the specific derivative of the DHP scaffold being tested.[1]
Q2: Why is a cell-based assay preferred over a purely enzymatic one for this compound?
A2: While enzymatic assays are valuable for determining direct inhibition of a viral enzyme, cell-based assays provide more biologically relevant data.[3] They account for crucial factors like cell permeability, potential cellular metabolism of the compound, and any cytotoxicity, offering a more comprehensive understanding of the compound's potential as a therapeutic agent.[3][4]
Q3: What are the standard assays to determine the antiviral activity of this class of compounds?
A3: Common cell-based assays to evaluate the antiviral efficacy of compounds like this compound include the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.[3] These assays measure the compound's ability to inhibit viral replication and protect host cells from virus-induced death. A parallel cytotoxicity assay is essential to determine the compound's safety profile and differentiate between specific antiviral effects and general toxicity to the host cells.[3][5][6]
Q4: What is the mechanism of action for this compound derivatives?
A4: Dihydroxypyrimidine (DHP) derivatives often function as metal-chelating inhibitors of viral metalloenzymes.[1] For example, some DHP carboxylic acids target the metal-dependent endonuclease at the C-terminus of pUL89 in human cytomegalovirus (HCMV).[1] The active form of some related protease inhibitors can form a covalent bond with a critical cysteine residue in the active site of the main protease (Mpro), blocking the cleavage of viral polyproteins and halting replication.[3]
II. Troubleshooting Guide: Inconsistent Antiviral Assay Results
Inconsistent results in antiviral assays can be frustrating and can arise from a multitude of factors. This guide provides a structured approach to identifying and resolving these issues, ensuring the reliability of your findings.
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of your compound. Below is a systematic approach to diagnosing and mitigating this issue.
| Potential Cause | Recommended Solution & Rationale |
| Pipetting Errors | Solution: Ensure proper pipette calibration and technique. For viscous solutions, consider using reverse pipetting. Rationale: Inaccurate or inconsistent liquid handling is a primary source of variability. Even small errors in dispensing cells, virus, or compound can lead to significant differences in the final readout. |
| Uneven Cell Seeding Density | Solution: Optimize and maintain a consistent cell seeding density across all wells. Rationale: Over- or under-confluent cell monolayers can significantly impact viral replication and the apparent efficacy of the compound.[3] An even cell distribution is critical for reproducible infection and treatment. |
| Edge Effects | Solution: Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. Rationale: Evaporation in the outer wells can concentrate media components and the test compound, leading to altered cell growth and compound activity, a well-documented phenomenon known as the "edge effect."[7] |
| Incomplete Mixing | Solution: Thoroughly mix all reagents, including compound dilutions and the virus inoculum, before adding them to the wells. Rationale: Inadequate mixing can lead to concentration gradients within your solutions, resulting in inconsistent exposure of the cells to the virus and the compound across the plate. |
Issue 2: Positive Control (Known Antiviral Drug) Not Showing Expected Inhibition
Failure of the positive control points to a fundamental problem with the assay system itself.
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Drug Concentration | Solution: Verify the concentration and dilution calculations of the positive control drug. Prepare fresh dilutions for each experiment from a frozen stock solution and avoid repeated freeze-thaw cycles.[3] Rationale: The efficacy of the positive control is dose-dependent. Errors in concentration will directly impact its ability to inhibit the virus. Repeated freeze-thaw cycles can degrade the compound. |
| Virus Titer Too High | Solution: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the control drug. Re-titer the virus stock and use a lower, optimized MOI.[8] Rationale: The MOI is a critical parameter. If the viral load is too high, even a potent antiviral may not be able to inhibit replication effectively, leading to a false-negative result for the positive control. |
| Poor Cell Health | Solution: Regularly check cell viability and morphology. Ensure cells are within a low passage number and are not contaminated. Rationale: Unhealthy or compromised cells may not support robust viral replication or may be overly sensitive to the positive control, leading to inconsistent results. |
| Degraded Virus Stock | Solution: Titer your virus stock regularly to ensure its potency. Store the virus at the recommended temperature and avoid multiple freeze-thaw cycles. Rationale: The infectivity of a virus stock can decline over time, even when stored properly. Using a virus stock with a lower-than-expected titer can lead to reduced or no observable inhibition by the positive control. |
Issue 3: High Cytotoxicity Observed
It is crucial to distinguish true antiviral activity from non-specific toxic effects of the compound.
| Potential Cause | Recommended Solution & Rationale |
| Compound Concentration Too High | Solution: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of your compound in the chosen cell line.[3][6] Ensure that the concentrations used in the antiviral assay are well below the CC50 value.[3] Rationale: At high concentrations, many compounds can cause cell death, which can be mistaken for an antiviral effect. Determining the CC50 is essential for establishing a therapeutic window where the compound is active against the virus but not harmful to the host cells.[6] |
| Solvent Toxicity | Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all wells and is at a non-toxic level for the cells.[3] Include a solvent control (cells treated with the same concentration of solvent without the compound) in your experiments.[3] Rationale: Solvents like DMSO can be toxic to cells at higher concentrations. The solvent control helps to isolate the effect of the compound from any potential solvent-induced cytotoxicity. |
| Interaction with Assay Reagents | Solution: Test for any direct interaction between your compound and the reagents used for measuring cell viability or viral replication (e.g., dyes, substrates). Rationale: Some compounds can interfere with the assay chemistry itself, leading to false-positive or false-negative results. For example, a compound that quenches the fluorescence of a reporter protein could be misinterpreted as having antiviral activity. |
Issue 4: Lack of Dose-Response Relationship
A clear dose-response relationship is a hallmark of a specific antiviral effect.
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Concentration Range | Solution: Test a wider range of compound concentrations, including both higher and lower concentrations than initially planned. A logarithmic dilution series is often most effective. Rationale: The active concentration range of a compound can be narrow. If the tested concentrations are all too high or too low, a dose-response curve will not be observed. |
| Compound Solubility Issues | Solution: Visually inspect your compound dilutions for any precipitation. Consider using a different solvent or a lower concentration of the compound if solubility is an issue. Rationale: If the compound precipitates out of solution at higher concentrations, the actual concentration exposed to the cells will be lower than intended, leading to a plateau in the dose-response curve. |
| Time-Dependent Effects | Solution: Vary the incubation times for drug treatment and viral infection.[3] Rationale: The inhibitory effect of some compounds can be time-dependent.[3] It may take longer for the compound to exert its effect, or its effect may diminish over time due to degradation or metabolism. |
III. Experimental Protocols & Workflows
To ensure consistency, it is crucial to follow standardized and validated protocols.
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a solvent control and a no-treatment control.
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the compound to protect cells from virus-induced death.
-
Cell Seeding: Seed cells in a 96-well plate and incubate to form a confluent monolayer.
-
Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a pre-determined MOI. Include a virus-only control (positive control for CPE) and a cells-only control (negative control for CPE).
-
Incubation: Incubate the plate until significant CPE is observed in the virus-only control wells.
-
Staining: Stain the cells with a vital dye such as crystal violet or neutral red.
-
Quantification: Elute the dye and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.
Workflow Visualization
The following diagrams illustrate the key workflows and decision points in troubleshooting your antiviral assays.
Caption: Decision tree for troubleshooting inconsistent results.
IV. Data Interpretation and Quality Control
Key Quality Control Parameters
For high-throughput screening assays, several statistical parameters are used to assess the quality and robustness of the assay.
| Parameter | Definition | Acceptable Range |
| Z'-factor | A measure of the statistical effect size that reflects both the assay signal dynamic range and the data variation. [9] | > 0.5 for an excellent assay. [9][10] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control (e.g., cells only) to the mean signal of the positive control (e.g., virus only). [10] | > 10 is generally considered good. [10] |
| Coefficient of Variation (CV) | A measure of the relative variability of the data, calculated as the standard deviation divided by the mean. [10] | < 10% for controls is desirable. [10] |
Interpreting Dose-Response Curves
The dose-response curve is a critical piece of data for characterizing the antiviral activity of a compound.
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower EC50 indicates a more potent compound.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic candidate, as it suggests a wider window between the concentration required for antiviral activity and the concentration that is toxic to host cells. [11] The slope of the dose-response curve can also provide valuable information about the mechanism of action of the compound. [12] By systematically addressing these potential sources of variability and adhering to robust experimental protocols and quality control measures, you can significantly improve the consistency and reliability of your this compound antiviral assays.
V. References
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC. (n.d.). PubMed Central. [Link]
-
Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES. [Link]
-
Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC. (2021, January 19). NIH. [Link]
-
Understanding Cytotoxicity. (2024, March 9). VIROLOGY RESEARCH SERVICES. [Link]
-
The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC. (n.d.). PubMed Central. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. (n.d.). NIH. [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC. (n.d.). PubMed Central. [Link]
-
Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC. (n.d.). NIH. [Link]
-
Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Taylor & Francis. [Link]
-
(PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. (n.d.). ResearchGate. [Link]
-
Antiviral assay strategies at different stages of virus infection. (A) Pre-treatment assay. (n.d.). ResearchGate. [Link]
-
Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis. (2025, August 7). ResearchGate. [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. [Link]
-
Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens | Biology Methods and Protocols | Oxford Academic. (n.d.). Oxford Academic. [Link]
-
Application of Orthoflavivirus Pseudovirus Technology in Antiviral Research. (2026, January 10). MDPI. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. (n.d.). ResearchGate. [Link]
-
High-Throughput Determination of Infectious Virus Titers by Kinetic Measurement of Infection-Induced Changes in Cell Morphology - PubMed Central. (n.d.). PubMed Central. [Link]
-
Antiviral Screening | Regional Biocontainment Laboratory | UTHSC. (2025, August 25). UTHSC. [Link]
-
A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. (2016, June 2). Frontiers. [Link]
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. (2024, December 17). ASM Journals. [Link]
-
Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. (2018, June 19). FDA. [Link]
-
Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens. (n.d.). NIH. [Link]
-
Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis | Lab Manager. (2023, December 26). Lab Manager. [Link]
-
Host Factors Influencing Antiviral Response: Unraveling the Compl. (n.d.). Longdom Publishing. [Link]
-
In Vitro Antiviral Testing | IAR | USU. (n.d.). USU. [Link]
-
Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC. (n.d.). NIH. [Link]
-
Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. (n.d.). NIH. [Link]
-
Selected Phenotypic Assays Used to Evaluate Antiviral Resistance and Viral Fitness of Hepatitis B Virus and Its Variants. (2014, July 15). Karger Publishers. [Link]
-
Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. (2011, April 5). PubMed. [Link]
-
Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (n.d.). PubMed. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022, April 14). PubMed. [Link]
-
-
Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC. (n.d.). NIH. [Link]
-
-
Mutation rate variability in viral populations: Implications for lethal mutagenesis | PNAS. (n.d.). PNAS. [Link]
-
Practical updates in clinical antiviral resistance testing - PMC. (n.d.). PubMed Central. [Link]
-
A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC. (n.d.). NIH. [Link]
-
What underlies inconsistent results in clinical trials for COVID-19 drugs? (2021, July 6). News at IU. [Link]
-
Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. (2022, April 13). Frontiers. [Link]
-
The role of specialty laboratories in infectious disease research. (2026, January 9). News-Medical.Net. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]
- 10. Antiviral Screening | Regional Biocontainment Laboratory | UTHSC [uthsc.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Hydroxypyrimidine-5-carboxylic acid
Welcome to the technical support center dedicated to the scale-up synthesis of 4-Hydroxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this key heterocyclic intermediate.
Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient large-scale synthesis of this compound.
Troubleshooting Guide: Navigating Scale-up Challenges
This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Issue 1: Significant Yield Reduction Upon Scale-up
Question: My lab-scale synthesis (grams) of this compound from diethyl ethoxymethylenemalonate and formamidine acetate consistently provides a high yield. However, upon scaling up to the kilogram scale, the yield has dropped dramatically. What are the likely causes and how can I rectify this?
Answer: A decrease in yield during scale-up is a frequent challenge in chemical synthesis and can be attributed to several interconnected factors. A systematic investigation is key to pinpointing the root cause.
Potential Causes & Recommended Actions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products and degradation of the desired product.[1]
-
Action: Ensure the stirring rate and the design of the impeller are suitable for the larger vessel to maintain a homogeneous reaction mixture.[1] For exothermic reactions, which are common in pyrimidine synthesis, controlled addition of reagents is crucial. Monitor the internal reaction temperature closely with calibrated probes and ensure the reactor's cooling system can handle the heat generated.[1]
-
-
Incomplete Dissolution of Formamidine Acetate: Formamidine acetate can be challenging to dissolve, especially in large quantities. Undissolved solids will lead to a non-homogeneous reaction mixture and reduced conversion.
-
Action: Consider using a co-solvent system or gently warming the solvent to aid dissolution before the addition of other reagents. Ensure vigorous agitation is in place to keep any solids suspended.
-
-
Quality of Starting Materials: The purity of diethyl ethoxymethylenemalonate and formamidine acetate can have a more pronounced impact on a larger scale. Impurities that were insignificant in smaller reactions can now act as catalysts for side reactions or inhibitors.
-
Action: Qualify your raw material suppliers and perform rigorous quality control on incoming batches. Key parameters to check are purity (by HPLC or GC), moisture content, and the presence of any residual starting materials from their synthesis.
-
-
Changes in Reaction Kinetics: The surface area-to-volume ratio decreases significantly upon scale-up, which can affect reaction kinetics.
-
Action: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and reaction time at the intended scale. A Design of Experiments (DoE) approach can be beneficial in systematically exploring these parameters.
-
Issue 2: Product Isolation and Purification Challenges
Question: On a small scale, I can easily isolate and purify this compound by simple filtration and washing. However, at a larger scale, the product is forming a fine precipitate that is difficult to filter and retains a significant amount of solvent and impurities.
Answer: Filtration and drying are common bottlenecks in scale-up. The physical properties of the precipitate can change with the scale of the reaction.
Potential Causes & Recommended Actions:
-
Crystal Morphology: Rapid precipitation or "crashing out" of the product can lead to the formation of very small, amorphous particles that are difficult to filter.
-
Action: Optimize the cooling profile during product precipitation. A slower, controlled cooling rate can promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also encourage controlled crystallization.
-
-
Solvent Selection for Washing: The solvent used for washing the filter cake is critical for removing impurities without dissolving a significant amount of the product.
-
Action: Evaluate different wash solvents. A solvent in which the product has low solubility but the impurities are readily soluble is ideal. Consider a multi-solvent wash strategy, starting with a solvent to remove the bulk of the reaction solvent, followed by a non-solvent to displace the first wash solvent and dry the cake.
-
-
Filtration and Drying Equipment: The choice of filtration and drying equipment becomes critical at scale.
-
Action: For difficult-to-filter solids, consider using a filter press or a centrifugal filter instead of a simple Buchner funnel setup. For drying, a vacuum oven with controlled temperature is generally more efficient and gentler than air drying, which can lead to product degradation or discoloration.
-
Issue 3: Presence of Unexpected Impurities
Question: My scaled-up batch of this compound shows several impurities on the HPLC that were not present or were negligible in the lab-scale synthesis. How can I identify and minimize them?
Answer: The formation of new or increased levels of impurities is often linked to the factors discussed in Issue 1, particularly heat and mass transfer limitations.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: The presence of diethyl ethoxymethylenemalonate or formamidine acetate indicates an incomplete reaction.
-
Mitigation: Re-evaluate the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. Also, confirm that the reaction time and temperature are sufficient for full conversion at the larger scale.
-
-
Side Products from Diethyl Ethoxymethylenemalonate: Diethyl ethoxymethylenemalonate can undergo side reactions, such as hydrolysis or reaction with itself under certain conditions.
-
Mitigation: Ensure that the reaction is carried out under anhydrous conditions if moisture is promoting hydrolysis. Control the temperature to minimize self-condensation reactions.
-
-
Discoloration (Yellow to Brown Product): The product may darken upon scale-up, indicating the presence of colored impurities.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and mitigating impurities during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from diethyl ethoxymethylenemalonate and formamidine acetate?
A1: The synthesis proceeds through a condensation reaction. The more nucleophilic nitrogen of formamidine attacks the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the pyrimidine ring.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The reaction can be exothermic, so proper temperature control and an adequate cooling system are essential to prevent a runaway reaction.[1] Formamidine acetate can be irritating, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The use of a fume hood is recommended to avoid inhalation of any volatile reagents or byproducts.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For final product characterization, along with HPLC for purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure.
Q4: Can other bases be used instead of relying on the basicity of formamidine acetate?
A4: While the reaction can proceed without an additional base, the use of a non-nucleophilic base like sodium methoxide or sodium ethoxide can accelerate the reaction and improve yields, particularly at a larger scale.[3] The base helps to deprotonate the formamidine, increasing its nucleophilicity.
Q5: What are the typical solvents used for this reaction?
A5: Alcohols such as ethanol or methanol are commonly used solvents for this reaction. The choice of solvent can influence the solubility of the reactants and the final product, as well as the reaction rate.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
Materials:
-
Diethyl ethoxymethylenemalonate
-
Formamidine acetate
-
Ethanol (anhydrous)
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Filtration vessel (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charge the reactor with anhydrous ethanol and begin stirring.
-
Add formamidine acetate to the reactor and stir until fully dissolved. Gentle warming may be applied if necessary.
-
In a separate vessel, dissolve diethyl ethoxymethylenemalonate in anhydrous ethanol.
-
Slowly add the diethyl ethoxymethylenemalonate solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 20-25°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add hydrochloric acid to adjust the pH to approximately 2-3 to precipitate the product.
-
Cool the mixture to 0-5°C and stir for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the filter cake with cold ethanol, followed by a non-solvent like methyl tert-butyl ether (MTBE).
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Recrystallization for Purification
-
Suspend the crude this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Heat the suspension with stirring until the solid is completely dissolved.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-up Parameters and Outcomes
| Parameter | Lab-Scale (10 g) | Scale-up (1 kg) - Initial Attempt | Scale-up (1 kg) - Optimized |
| Yield | 85-90% | 50-60% | >80% |
| Purity (HPLC) | >98% | 90-95% (with impurities) | >98% |
| Addition Time | 15 minutes | 30 minutes | 2 hours (controlled) |
| Cooling Profile | Rapid cooling in ice bath | Uncontrolled cooling | Slow, controlled cooling |
| Filtration Time | 5 minutes | > 1 hour | 15-20 minutes |
Visualization of Key Relationships
Caption: Interconnected factors crucial for successful scale-up synthesis.
References
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. Available at: [Link]
-
Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Available at: [Link]
- Process for preparing 4-hydroxypyrimidine. Google Patents.
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SpringerLink. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Preprints.org. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Formamidine acetate. Organic Syntheses. Available at: [Link]
-
Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II), Co(II) and Zn(II) metal ions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. Available at: [Link]
-
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Synthetic Applications of Diethyl Ethoxymethylenemalonate. ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. Available at: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]
- Process for preparing 4-hydroxypyridines. Google Patents.
-
Pyrimidine Synthesis. YouTube. Available at: [Link]
-
Enzymes open the door for simpler, more efficient oligo therapeutic synthesis. BioXconomy. Available at: [Link]
-
Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available at: [Link]
-
Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Publications. Available at: [Link]
-
Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society. Available at: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Synthesis and Workup of 4-Hydroxypyrimidine-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the workup and purification of 4-Hydroxypyrimidine-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to address common challenges encountered during its synthesis, with a focus on the critical final steps of isolation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can arise during the synthesis and workup of this compound, particularly when prepared via the hydrolysis of its corresponding ethyl ester.
Q1: My yield of this compound is very low after precipitation. What are the likely causes?
Low yields are a frequent challenge and can often be attributed to several factors during the workup procedure.
-
Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid may not have gone to completion. It is crucial to monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.
-
Incorrect pH for Precipitation: this compound is an amphoteric molecule, meaning it can act as both an acid and a base. The precipitation of the free acid from the aqueous solution of its salt is highly pH-dependent. If the pH is too high, the compound will remain in solution as its carboxylate salt. If the pH is too low, the pyrimidine ring may become protonated, also increasing solubility.
-
Excessive Washing with Water: While washing the filtered product is necessary to remove inorganic salts, excessive washing, especially with large volumes of water, can lead to significant product loss due to its slight solubility in aqueous media.
-
Co-precipitation of Impurities: If the crude product is heavily contaminated with impurities, this can interfere with the crystallization process and lead to a lower yield of the desired product.
Q2: After acidifying the reaction mixture, no precipitate forms, or the solution becomes oily. What should I do?
This is a common issue related to solubility and crystallization kinetics.
-
Insufficient Acidification: Ensure that the pH of the solution is low enough to fully protonate the carboxylate. A pH of 2-3 is generally recommended for the precipitation of carboxylic acids.[1] Use a calibrated pH meter for accurate measurement.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
-
"Oiling Out": The product may be precipitating as a liquid or "oil" rather than a solid. This can happen if the concentration of the product is too high or if the temperature is too warm. Try diluting the solution with more water and cooling it slowly in an ice bath.
-
Solvent Effects: If the reaction was performed in a co-solvent like ethanol, a high concentration of the organic solvent in the aqueous workup can increase the solubility of the product. If possible, remove the organic solvent under reduced pressure before acidification.
Q3: The color of my final product is off-white or yellowish, not the expected white solid. How can I improve the purity and color?
Colored impurities often arise from side reactions during the pyrimidine synthesis or from the degradation of starting materials.
-
Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated charcoal can effectively remove colored impurities. After a short boiling period, the charcoal is removed by hot filtration.
-
Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Washing: Ensure the filtered product is washed with a small amount of cold solvent to remove any residual colored mother liquor.
Optimized Workup and Purification Protocol
This protocol details the workup procedure for the synthesis of this compound, assuming it is prepared by the saponification of Ethyl 4-hydroxypyrimidine-5-carboxylate.
Step 1: Saponification of the Ester
The initial step is the hydrolysis of the ethyl ester using a base, typically sodium hydroxide.
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydroxide (NaOH) | A strong base that effectively hydrolyzes the ester. |
| Solvent | Water or a mixture of water and a co-solvent (e.g., ethanol) | Water is the primary solvent for the base. A co-solvent may be needed to dissolve the starting ester. |
| Temperature | Reflux | Heating accelerates the rate of hydrolysis. |
| Reaction Time | 2-4 hours | The reaction should be monitored for completion. |
Experimental Protocol:
-
Dissolve Ethyl 4-hydroxypyrimidine-5-carboxylate in a minimal amount of ethanol (if necessary) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting ester is no longer visible.
Step 2: Workup and Precipitation
This step involves the isolation of the crude carboxylic acid from the reaction mixture.
Experimental Protocol:
-
Cool the reaction mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Slowly add a dilute acid (e.g., 1M HCl) to the aqueous layer with vigorous stirring until the pH reaches 2-3.
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the crude product in a vacuum oven.
Caption: Workflow for the workup and purification of this compound.
Step 3: Recrystallization
For obtaining a high-purity product, recrystallization is essential.
| Solvent System | Suitability |
| Water | A good option due to the polar nature of the molecule. Solubility is expected to be significantly higher in hot water than in cold water. |
| Ethanol/Water | A versatile solvent pair. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly. |
| Acetic Acid/Water | Another effective solvent pair for polar, acidic compounds. |
Experimental Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent pair) until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the final product in a vacuum oven to a constant weight.
Concluding Remarks
The successful isolation and purification of this compound hinges on a systematic approach to the workup procedure. Careful control of pH during precipitation is paramount for maximizing yield, and a well-executed recrystallization is key to achieving high purity. By understanding the chemical principles behind each step and anticipating potential challenges, researchers can optimize their workflow and obtain a high-quality final product.
References
-
Organic Syntheses. An annual publication of detailed and tested procedures for the synthesis of organic compounds. ([Link])
-
Journal of Organic Chemistry. A peer-reviewed scientific journal for original contributions of fundamental research in all branches of the theory and practice of organic chemistry. ([Link])
-
Journal of Medicinal Chemistry. A peer-reviewed journal publishing original research on the design, synthesis, and biological evaluation of novel biologically active compounds. ([Link])
-
PrepChem. A free database of chemical syntheses. The synthesis of 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid provides a relevant procedure. ([Link])
-
WJEC. Resources for the Welsh examination board, providing overviews of chemical principles such as the properties and reactions of carboxylic acids. ([Link])
-
PubChem. A public database of chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). ([Link])
-
University of Rochester, Department of Chemistry. Online resources for organic chemistry laboratory techniques, including recrystallization. ([Link])
Sources
Validation & Comparative
A Comparative Analysis of 4-Hydroxypyrimidine-5-Carboxylic Acid and Its Derivatives in Antiviral Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of antiviral drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents.[1] Its inherent ability to engage in various biological interactions has led to its incorporation into numerous clinically approved drugs.[2] This guide provides an in-depth comparison of the biological activity of 4-hydroxypyrimidine-5-carboxylic acid and its key derivatives, the methyl ester and carboxamide, with a focus on their potential as enzyme inhibitors. While direct comparative data for this specific series is limited, we will draw upon robust experimental evidence from closely related analogs, particularly 4,5-dihydroxy-pyrimidine derivatives, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy.[1] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of molecules.
The Central Role of the 5-Position Substituent: A Comparative Overview
The functional group at the 5-position of the 4-hydroxypyrimidine ring plays a pivotal role in dictating the compound's interaction with biological targets, particularly metalloenzymes that are crucial for viral replication. The carboxylic acid, methyl ester, and carboxamide functionalities each impart distinct physicochemical properties that influence target binding, cell permeability, and overall antiviral activity.
A seminal study by He et al. on 4,5-dihydroxypyrimidine (DHP) derivatives as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease provides a strong framework for our comparison.[1][3] This enzyme, essential for viral genome packaging, features a dinuclear metal center in its active site, a common characteristic of targets for this class of inhibitors.[1] The findings from this study, which directly compared the carboxylic acid, methyl carboxylate (a methyl ester), and carboxamide subtypes, offer invaluable insights into the SAR of these compounds.[1][3]
Key Findings from Comparative Studies:
-
Carboxylic Acid Derivatives: Generally exhibit the highest potency against viral metalloenzymes. The carboxylate group is an effective metal-chelating pharmacophore, enabling strong coordination with the metal ions in the enzyme's active site.[1][4] This strong binding affinity often translates to low IC50 values in biochemical assays.[1] However, the polar nature of the carboxylic acid can limit cell permeability, potentially reducing efficacy in cell-based assays.[1]
-
Methyl Ester Derivatives: Often serve as prodrugs of the corresponding carboxylic acids. The esterification of the carboxylic acid can improve cell permeability by masking the polar carboxyl group. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid.[1] However, the inhibitory activity of the ester form itself is typically lower than the carboxylic acid, and incomplete conversion to the active form can limit overall potency.[1]
-
Carboxamide Derivatives: Present a more complex SAR profile. The activity of carboxamides can be highly dependent on the specific biological target and the nature of the substituents on the amide nitrogen. In some cases, the carboxamide can also participate in metal chelation and hydrogen bonding interactions within the active site, leading to potent inhibition.[5] For instance, the HIV-1 integrase inhibitor Raltegravir evolved from a dihydroxypyrimidine carboxamide lead.[1] However, in other contexts, the carboxamide may be less effective than the carboxylic acid.[1]
Quantitative Comparison of Biological Activity
The following table summarizes the comparative inhibitory activity of 4,5-dihydroxypyrimidine derivatives against the HCMV pUL89-C endonuclease, as reported by He et al.[1] This data serves as a strong proxy for understanding the expected activity trends for the this compound series.
| Compound Subtype | R-Group | IC50 (µM) for pUL89-C Inhibition | Thermal Shift (ΔTm in °C) |
| Carboxylic Acid | 4-fluorobenzyl | 0.35 ± 0.04 | 6.9 |
| 4-chlorobenzyl | 0.41 ± 0.05 | 6.5 | |
| 4-bromobenzyl | 0.39 ± 0.06 | 6.8 | |
| Methyl Ester | 4-fluorobenzyl | 1.8 ± 0.2 | 3.9 |
| 4-chlorobenzyl | 2.1 ± 0.3 | 3.5 | |
| 4-bromobenzyl | 2.3 ± 0.4 | 3.7 | |
| Carboxamide | 4-fluorobenzyl | 0.89 ± 0.11 | 4.0 |
| N-cyclopropyl | 1.2 ± 0.1 | 3.2 | |
| N-benzyl | 0.95 ± 0.12 | 3.8 |
Data extracted from He et al., J Med Chem. 2022, 65(7), 5830-5849.[1]
As the data clearly indicates, the carboxylic acid derivatives consistently demonstrated the most potent inhibition of the target enzyme, with sub-micromolar IC50 values and the largest thermal shifts, indicative of strong target engagement. The methyl esters and carboxamides were less potent, though still active in the low micromolar range.[1]
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for this class of compounds as antiviral agents is the inhibition of essential viral enzymes, particularly those involved in nucleic acid replication and processing. The ability of the hydroxypyrimidine core, in concert with the 5-position functional group, to chelate divalent metal ions (e.g., Mg2+ or Mn2+) in the enzyme's active site is central to their inhibitory activity.[1][4]
Figure 1. A simplified diagram illustrating the proposed mechanism of action for this compound derivatives as inhibitors of viral metalloenzymes.
Experimental Protocols for Activity Assessment
To rigorously evaluate and compare the activity of these pyrimidine derivatives, a series of well-defined experimental protocols are necessary. The following outlines a standard workflow for assessing their potential as enzyme inhibitors.
Enzyme Inhibition Assay (Biochemical)
This assay directly measures the ability of the compounds to inhibit the catalytic activity of the target enzyme.
Principle: The assay quantifies the reduction in enzyme activity in the presence of the inhibitor. This is often achieved by monitoring the conversion of a substrate to a product, which can be detected by various means such as fluorescence, absorbance, or luminescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare stock solutions of the test compounds (carboxylic acid, methyl ester, carboxamide) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare the assay buffer containing any necessary cofactors (e.g., divalent metal ions).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).
-
Add the enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the signal (e.g., fluorescence) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Figure 2. A streamlined workflow for a typical enzyme inhibition assay.
Thermal Shift Assay (TSA)
TSA is a biophysical method used to assess the binding of a ligand (inhibitor) to a protein (enzyme) by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The magnitude of this thermal shift (ΔTm) can be correlated with the binding affinity of the ligand.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified target enzyme in a suitable buffer.
-
Prepare stock solutions of the test compounds.
-
Prepare a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a PCR plate, mix the enzyme, the test compound at various concentrations, and the fluorescent dye.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the transition in the melting curve represents the Tm.
-
Calculate the ΔTm by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
-
Conclusion and Future Directions
The available evidence from closely related analogs strongly suggests that this compound is likely to be a more potent direct inhibitor of viral metalloenzymes compared to its methyl ester and carboxamide derivatives.[1] The carboxylic acid functionality is a superior metal-chelating group, leading to stronger target engagement.[1][4] However, the methyl ester may offer advantages in terms of cell permeability, potentially acting as a valuable prodrug. The activity of the carboxamide derivative is more difficult to predict and is likely to be highly target-dependent.
Future research should focus on obtaining direct comparative data for this compound and its derivatives against a panel of relevant viral and cellular targets. This will provide a more definitive understanding of their SAR and guide the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds and their ultimate therapeutic potential.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
Debenham, J. S., Madsen-Duggan, C., Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., ... & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Request PDF. [Link]
-
Do, K., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126639. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. [Link]
-
Asadipour, A., et al. (2013). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 12(3), 435–443. [Link]
-
Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646–6649. [Link]
-
Al-Ostath, A. I., et al. (2021). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant and antimicrobial activities. Journal of King Saud University - Science, 33(5), 101469. [Link]
-
Wang, H., et al. (2020). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 25(18), 4296. [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 654-659. [Link]
-
Pudlo, J. S., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1984–1992. [Link]
-
Glavaš, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. [Link]
-
Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10. [Link]
-
Liu, H. L., et al. (2001). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 6(12), 978–985. [Link]
-
Gaber, F. A., et al. (2021). New Anticancer 4-Aryldihydropyrimidinone-5-Carboxylates Targeting Hsp90. Molecules, 26(24), 7488. [Link]
-
Kumar, V., et al. (2018). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 164-171. [Link]
-
El-Sayed, W. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(1), 2-16. [Link]
-
Adnani, N., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Viruses, 14(10), 2235. [Link]
-
Gaber, F. A., et al. (2021). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. Molecules, 26(24), 7488. [Link]
-
Gaber, F. A., et al. (2021). New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. PMC. [Link]
-
Beena, K. P., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. ResearchGate. [Link]
-
Singh, P., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4938. [Link]
-
Beena, K. P., et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]
-
Wang, Z., et al. (2016). 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H. Journal of Medicinal Chemistry, 59(13), 6136–6148. [Link]
-
Sim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]
-
Li, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
-
Sahu, J. K., et al. (2022). Design, Synthesis, Characterization, and Study of in vitro Antioxidant Activity of Some Substituted Biginelli Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 784-797. [Link]
-
Forlani, G., et al. (2010). δ1-Pyrroline-5-carboxylate reductase as a new target for therapeutics: inhibition of the enzyme from Streptococcus pyogenes and effects in vivo. Amino Acids, 38(4), 1195–1203. [Link]
-
Hong, Z., et al. (2000). Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. Plant Physiology, 122(4), 1129–1136. [Link]
-
Smaoui, S., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. EC Pharmacology and Toxicology, 7(7), 675-685. [Link]
-
Shih, C., et al. (1997). Multiple folate enzyme inhibition: mechanism of a novel pyrrolopyrimidine-based antifolate LY231514 (MTA). Advances in Experimental Medicine and Biology, 426, 317-323. [Link]
-
Tanner, J. J. (2021). Structure, biochemistry, and gene expression patterns of the proline biosynthetic enzyme pyrroline-5-carboxylate reductase (PYCR), an emerging cancer therapy target. Amino Acids, 53(7), 939–953. [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine-Based Carboxylic Acids and Other Viral Metalloenzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 4-hydroxypyrimidine-5-carboxylic acid derivatives against other established viral metalloenzyme inhibitors. We will explore the mechanistic nuances, comparative efficacy, and the experimental validation behind these crucial antiviral agents.
Introduction: The Critical Role of Viral Metalloenzymes in Replication
Viral metalloenzymes are essential for the life cycle of many pathogenic viruses, playing critical roles in processes such as nucleic acid replication and integration of the viral genome into the host's DNA.[1] These enzymes utilize metal ions, typically one or two magnesium (Mg²⁺) or manganese (Mn²⁺) ions, within their active sites to catalyze phosphodiester bond cleavage and formation. This reliance on metal cofactors makes them prime targets for therapeutic intervention. Inhibitors designed to chelate these essential metal ions can effectively block enzymatic activity and halt viral replication.[1] Key examples of viral metalloenzymes that are validated drug targets include influenza virus PA endonuclease, human immunodeficiency virus (HIV) integrase, and hepatitis C virus (HCV) NS5B polymerase.
The 4,5-Dihydroxypyrimidine Carboxylic Acid Scaffold: A Versatile Metal-Chelating Pharmacophore
The 4,5-dihydroxypyrimidine (DHP) scaffold, a close analog of this compound, has emerged as a versatile and potent metal-binding pharmacophore in antiviral drug discovery.[2][3] The core structure of DHP derivatives, particularly the presence of a carboxylic acid or a related functional group, allows for the effective chelation of the divalent metal ions in the active site of viral metalloenzymes. This interaction mimics the binding of the natural substrate, thereby competitively inhibiting the enzyme.
Interestingly, subtle modifications to the DHP scaffold can dramatically alter its target specificity. For instance, 4,5-dihydroxypyrimidine carboxamides have been developed as potent inhibitors of HIV-1 integrase, while the corresponding carboxylic acid derivatives show significant activity against HCV NS5B polymerase and human cytomegalovirus (HCMV) pUL89 endonuclease.[2][3] This highlights the tunability of the DHP scaffold for targeting a range of viral metalloenzymes.
Comparative Analysis of Viral Metalloenzyme Inhibitors
This section provides a head-to-head comparison of dihydroxypyrimidine-based inhibitors with currently approved and well-characterized viral metalloenzyme inhibitors.
Influenza PA Endonuclease Inhibitors
The influenza virus PA endonuclease is responsible for "cap-snatching," a process where the virus cleaves host pre-mRNAs to prime its own transcription.
Baloxavir Marboxil (Xofluza®) , a prodrug of baloxavir acid, is a first-in-class PA endonuclease inhibitor.[4][5][6] Baloxavir acid potently inhibits the endonuclease activity by chelating the two Mn²⁺ ions in the active site, thereby preventing viral gene transcription.[6][7]
Table 1: Comparison of Influenza PA Endonuclease Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | In Vitro Efficacy (IC₅₀/EC₅₀) | Key Features |
| Dihydroxypyrimidine Derivatives | (Hypothetical) | Metal chelation in PA endonuclease active site | Data not available | Potential for broad-spectrum anti-influenza activity based on scaffold. |
| Polycyclic Cage Compounds | Baloxavir Acid (active form of Baloxavir Marboxil) | Inhibition of "cap-snatching" by chelating Mn²⁺ ions in the PA endonuclease active site.[6][7] | IC₅₀: 1.4-3.1 nM (PA endonuclease assay) | Single-dose oral antiviral with activity against influenza A and B viruses.[4][5] |
HIV Integrase Inhibitors
HIV integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host genome, a critical step for viral replication.
Raltegravir (Isentress®) is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[9][10] It functions by binding to the integrase-viral DNA complex and chelating the two Mg²⁺ ions in the active site, thereby blocking the strand transfer step of integration.[11]
4,5-Dihydroxypyrimidine Carboxamides have been identified as a promising class of HIV integrase inhibitors.[1][12][13] These compounds exhibit potent inhibition of the strand transfer process with low nanomolar activity in cellular assays.[1] The carboxamide moiety is crucial for the interaction with the enzyme's active site.
Table 2: Comparison of HIV Integrase Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | In Vitro Efficacy (IC₅₀/EC₅₀) | Key Features |
| Dihydroxypyrimidine Carboxamides | N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides | Inhibition of the HIV-integrase-catalyzed strand transfer process.[12] | CIC₉₅: 78 nM (cell-based assay)[12] | Potent and selective with favorable pharmacokinetic properties in preclinical studies.[12] |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir | Blocks the strand transfer step of HIV DNA integration by binding to the integrase active site.[10][11] | IC₅₀: 2-7 nM (recombinant integrase assay)[14] | First-in-class, well-tolerated oral antiretroviral.[9] |
HCV NS5B Polymerase Inhibitors
HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. Inhibitors of NS5B are a cornerstone of modern direct-acting antiviral (DAA) therapy for hepatitis C.
Sofosbuvir (Sovaldi®) is a nucleoside analog inhibitor of HCV NS5B polymerase.[15][16] It acts as a chain terminator after being incorporated into the growing viral RNA chain, thus halting replication.[17][18]
Dasabuvir (Exviera®) is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[19][20]
2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids have been identified as potent active site inhibitors of the HCV NS5B polymerase.[21] These compounds have demonstrated low nanomolar enzyme inhibition across multiple HCV genotypes and single-digit micromolar inhibition in replicon assays.[21]
Table 3: Comparison of HCV NS5B Polymerase Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | In Vitro Efficacy (IC₅₀/EC₅₀) | Key Features |
| Dihydroxypyrimidine Carboxylic Acids | 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives | Active site non-nucleoside inhibitors of NS5B polymerase.[21] | Low nanomolar enzyme inhibition; single-digit micromolar in replicon assays.[21] | Potent inhibition across multiple HCV genotypes.[21] |
| Nucleoside Inhibitors | Sofosbuvir | Chain termination of viral RNA synthesis.[17][18] | EC₅₀ values in the low nanomolar range against various HCV genotypes. | Pangenotypic activity and a high barrier to resistance.[15] |
| Non-Nucleoside Inhibitors | Dasabuvir | Allosteric inhibition of NS5B polymerase.[19][20] | EC₅₀: 7.7 nM (genotype 1a), 1.8 nM (genotype 1b)[22] | Highly potent against specific HCV genotypes. |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section outlines the fundamental experimental methodologies used to assess the efficacy of these viral metalloenzyme inhibitors.
Enzymatic Assays (IC₅₀ Determination)
These assays measure the direct inhibitory effect of a compound on the purified viral enzyme.
This assay typically employs a fluorescence resonance energy transfer (FRET)-based method.
Caption: Workflow for HIV integrase strand transfer assay.
Protocol:
-
Reaction Setup: Biotinylated donor DNA, digoxigenin-labeled target DNA, and purified HIV integrase are incubated with serial dilutions of the test compound.
-
Product Capture: The reaction products are captured on streptavidin-coated magnetic beads.
-
Detection: An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, followed by a chemiluminescent substrate.
-
Signal Measurement: The resulting luminescence is measured, which is proportional to the amount of strand transfer product.
-
Data Analysis: The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.
A common method is a non-radioactive, ELISA-based assay. [1]
Caption: Workflow for ELISA-based HCV NS5B polymerase assay.
Protocol:
-
Plate Preparation: A biotinylated RNA template is immobilized on a streptavidin-coated 96-well plate.
-
Enzymatic Reaction: Purified HCV NS5B polymerase, a mixture of nucleotides including digoxigenin-labeled UTP, and serial dilutions of the test compound are added to the wells.
-
Detection: The incorporated digoxigenin is detected using an anti-digoxigenin-HRP antibody conjugate and a chromogenic substrate.
-
Absorbance Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of absorbance versus inhibitor concentration.
Cell-Based Antiviral Assays (EC₅₀ Determination)
These assays measure the ability of a compound to inhibit viral replication in a cellular context.
This protocol can be adapted for various viruses, including influenza, HIV, and HCV. [4]
Caption: General workflow for cell-based antiviral assay.
Protocol:
-
Cell Seeding: A susceptible host cell line is seeded into 96-well plates and incubated overnight. [4]2. Infection and Treatment: The cells are infected with the virus at a predetermined multiplicity of infection (MOI) and simultaneously treated with serial dilutions of the test compound. [4]3. Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Assessment of Viral Replication: The extent of viral replication is quantified. Common methods include:
-
Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound against virus-induced cell death is measured using a cell viability reagent (e.g., MTT or CellTiter-Glo). [4] * Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase or GFP) is used, and the reporter signal is measured.
-
Quantitative PCR (qPCR): The amount of viral nucleic acid is quantified.
-
-
Data Analysis: The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percentage of inhibition against the compound concentration. [4]
Conclusion
The 4,5-dihydroxypyrimidine carboxylic acid scaffold represents a highly promising and versatile platform for the development of novel viral metalloenzyme inhibitors. By leveraging the metal-chelating properties of this core structure, potent and selective inhibitors against a range of viruses, including HIV, HCV, and potentially influenza, can be designed. The comparative analysis with established drugs like Baloxavir marboxil, Raltegravir, and Sofosbuvir demonstrates that dihydroxypyrimidine derivatives can achieve comparable in vitro potencies. Further optimization of this scaffold, guided by a thorough understanding of the target enzyme's active site and the principles of metal chelation, holds significant promise for the future of antiviral drug discovery. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of such novel compounds.
References
-
MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment. (n.d.). Retrieved from [Link]
- Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2006). 4, 5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of medicinal chemistry, 49(23), 6646-6649.
-
Baloxavir marboxil. (2024). In Wikipedia. Retrieved from [Link]
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4, 5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of medicinal chemistry, 65(7), 5830-5849.
- Omoto, S., Kudo, E., & Kawakami, K. (2018). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Viruses, 10(7), 356.
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4, 5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- Summa, V., Petrocchi, A., Pace, P., Matassa, V. G., Taliani, M., Laufer, R., ... & De Francesco, R. (2004). Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5, 6-dihydroxypyrimidine-4-carboxylic acid. Bioorganic & medicinal chemistry letters, 14(20), 5085-5088.
- Steigbigel, R. T., Cooper, D. A., Kumar, P. N., Eron, J. E., Schechter, M., Markowitz, M., ... & Protocol 018 Study Team. (2008). Raltegravir with optimized background therapy for resistant HIV-1 infection. The New England journal of medicine, 359(4), 339-354.
-
RxList. (n.d.). Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir tablets; Dasabuvir Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- De Clercq, E. (2009). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Viruses, 1(3), 1279-1303.
-
Dasabuvir. (2023). In Wikipedia. Retrieved from [Link]
- Espeseth, A. S., Felock, P., Wolfe, A., Witmer, M., Grobler, J., Anthony, N., ... & Hazuda, D. (2008). Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients. Proceedings of the National Academy of Sciences, 105(41), 15984-15989.
- Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Raltegravir: molecular basis of its mechanism of action. The Journal of antimicrobial chemotherapy, 56(3), 413-415.
-
Sofosbuvir. (2024). In Wikipedia. Retrieved from [Link]
-
Raltegravir. (2024). In Wikipedia. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir? Retrieved from [Link]
- Kati, W. M., Koev, G., Irvin, M., Beyer, J., O'Boyle, D. R., 2nd, Mistry, P., ... & Podsadecki, T. J. (2015). In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor. Antimicrobial agents and chemotherapy, 59(5), 2771-2779.
- Al-Busafi, S. A., & Al-Harthi, L. (2016). Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction.
- Di Francesco, M. E., Gardelli, C., Monteagudo, E., Nizi, E., Pace, P., Petrocchi, A., ... & Summa, V. (2021). Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. ACS medicinal chemistry letters, 12(5), 819-825.
-
Quora. (2017, March 10). What is the mechanism of action of sofosbuvir in the body? Retrieved from [Link]
- He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4, 5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Request PDF.
-
U.S. Food and Drug Administration. (n.d.). VIEKIRA PAK (ombitasvir, paritaprevir, and ritonavir tablets. Retrieved from [Link]
- De la Rosa-Zamboni, D., Ochoa-Mora, E., Vazquez-Perez, J. A., & Gomez-Barreto, D. (2017). A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. Viruses, 9(10), 289.
-
YouTube. (2024, November 9). Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. Retrieved from [Link]
- Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of medicinal chemistry, 50(10), 2225-2239.
- Harper, S., Di Francesco, M. E., Gardelli, C., Monteagudo, E., Nizi, E., Pace, P., ... & Summa, V. (2010). Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase. ACS medicinal chemistry letters, 1(6), 266-270.
- Canadian Agency for Drugs and Technologies in Health. (2014). Sofosbuvir (Sovaldi).
- Ghasemi, M., & Dehghan, G. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian journal of pharmaceutical research : IJPR, 15(4), 595-628.
- Ju, H., Zhang, J., Huang, B., Kang, D., Huang, B., Liu, X., & Zhan, P. (2017). Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives. Journal of medicinal chemistry, 60(10), 4075-4098.
- Dias, A., Bouvier, D., Crépin, T., McCarthy, A. A., Hart, D. J., Baudin, F., Cusack, S., & Ruigrok, R. W. (2021). Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism. Nucleic acids research, 49(1), 445-456.
- Harper, S., Di Francesco, M. E., Gardelli, C., Monteagudo, E., Nizi, E., Pace, P., ... & Summa, V. (2008). 2-(3-Thienyl)-5, 6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Bioorganic & medicinal chemistry letters, 18(1), 229-232.
Sources
- 1. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "An Optimized Cell-Based Assay To Assess Influenza Virus Replication By" by Mira C Patel, Daniel Flanigan et al. [digitalcommons.library.tmc.edu]
- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: synthesis and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 18. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 21. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Viral Terminase Complex Inhibitors: Exploring Alternatives to 4-Hydroxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, the viral terminase complex has emerged as a compelling target. This essential multi-subunit enzyme orchestrates the crucial final steps of viral replication: the cleavage of concatemeric viral DNA into genome-length units and their subsequent packaging into nascent capsids. Its absence of a mammalian homologue makes it an ideal candidate for the development of highly specific and less toxic antiviral agents.
This guide provides an in-depth comparison of various chemical scaffolds that, like 4-Hydroxypyrimidine-5-carboxylic acid, target the viral terminase complex, with a primary focus on human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers in the field.
The Viral Terminase Complex: A Primer
The terminase complex in herpesviruses, including HCMV, is a sophisticated molecular motor. In HCMV, it is primarily composed of three protein subunits: pUL51, pUL56, and pUL89.[1] Each subunit plays a distinct and indispensable role:
-
pUL56: This subunit is crucial for recognizing and binding to the viral DNA.[2] It also plays a role in the ATP hydrolysis that powers the DNA translocation process.[3]
-
pUL89: This subunit possesses the endonuclease activity responsible for cleaving the long DNA concatemers.[4][5] It also has ATPase activity, providing the energy for DNA packaging.[5]
-
pUL51: The precise function of pUL51 is less understood, but it is known to be essential for the cleavage and packaging process and interacts with both pUL56 and pUL89.[2]
The coordinated action of these subunits ensures the high-fidelity processing and packaging of the viral genome, making the disruption of this complex a potent antiviral strategy.
This compound and its Analogs: Targeting the Endonuclease
The this compound scaffold and its derivatives, particularly the dihydroxypyrimidine (DHP) carboxylic acids, have been investigated as inhibitors of the viral terminase complex.[6][7] Their mechanism of action is centered on the inhibition of the endonuclease activity of the pUL89 subunit.[6][8]
Biochemical assays have demonstrated that DHP carboxylic acid analogs can inhibit the pUL89 endonuclease with IC50 values in the low micromolar to sub-micromolar range.[6] In cell-based antiviral assays, these compounds have shown moderate activity against HCMV, with reported EC50 values typically in the range of 14.4 to 22.8 μM.[6][7] A significant advantage of this class of compounds is their low cytotoxicity, with CC50 values generally exceeding 100 μM, indicating a favorable selectivity index.[6]
A Comparative Analysis of Alternative Scaffolds
Several other classes of small molecules have been identified as potent inhibitors of the viral terminase complex, each with a unique mechanism of action and efficacy profile.
Letermovir (3,4-Dihydroquinazoline derivative)
Letermovir (Prevymis®) is a clinically approved antiviral drug that represents a significant advancement in the targeting of the viral terminase complex.[6][7] Unlike the pyrimidine carboxylic acids, Letermovir's primary target is the pUL56 subunit.[9] By binding to pUL56, it disrupts the normal function of the terminase complex, leading to the accumulation of unprocessed viral DNA concatemers and the production of non-infectious virions.[9]
Letermovir exhibits potent and highly specific anti-HCMV activity, with an EC50 of 2.1 nM.[8] A key advantage of Letermovir is its distinct mechanism of action, which results in no cross-resistance with existing DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[6]
Benzimidazole Nucleosides (TCRB and BDCRB)
The benzimidazole nucleosides, such as 2,5,6-trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), were among the first terminase inhibitors to be identified.[10] These compounds interfere with the interaction between the C-terminal region of pUL56 and the portal protein pUL104, which is essential for docking the terminase complex to the viral capsid.[3] Resistance to these compounds has been mapped to mutations in both the UL56 and UL89 genes, suggesting a complex interaction with the terminase machinery.[10] In cell culture, benzimidazole ribonucleosides have demonstrated anti-HCMV activity with mean 50% effective concentration (EC50) values in the range of 1 to 5 μM.[11]
Sulfonamides (Tomeglovir/BAY 38-4766)
The sulfonamide derivative, Tomeglovir (formerly BAY 38-4766), is another non-nucleosidic inhibitor of the HCMV terminase complex.[12] Resistance mutations for Tomeglovir have been mapped to the UL89 and UL104 genes, indicating that it likely disrupts the endonuclease and/or portal interaction functions of the complex.[4] Tomeglovir has shown potent anti-HCMV activity with a reported IC50 of 0.34 μM in a biochemical assay and an EC50 of approximately 1.03 μM in cell-based plaque reduction assays.[6][8] It also exhibits good selectivity, with a CC50 value of 85 μM in human embryonic lung fibroblasts.[6]
Hydroxypyridonecarboxylic Acids (HPCAs) and N-hydroxy thienopyrimidine-2,4-diones (HtPDs)
Recent research has focused on metal-chelating scaffolds, such as hydroxypyridonecarboxylic acids (HPCAs) and N-hydroxy thienopyrimidine-2,4-diones (HtPDs), as inhibitors of the pUL89 endonuclease.[4] These compounds are designed to coordinate with the divalent metal ions in the active site of the pUL89 endonuclease, thereby inhibiting its DNA cleavage activity. HtPDs, in particular, have shown very potent inhibition of the pUL89-C endonuclease in biochemical assays, with IC50 values in the nanomolar range, and antiviral activity against HCMV in the low micromolar range in cell culture.[1]
Quantitative Comparison of Viral Terminase Inhibitors
| Compound Class | Primary Target(s) | Mechanism of Action | Anti-HCMV EC50/IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Dihydroxypyrimidine Carboxylic Acids | pUL89 Endonuclease | Inhibition of DNA cleavage | 14.4 - 22.8 μM[6][7] | > 100 μM[6] | > 4.4 - 6.9 |
| Letermovir | pUL56 | Disruption of terminase complex function | 2.1 nM[8] | > 15,000 nM[9] | > 7142 |
| Benzimidazole Nucleosides (BDCRB) | pUL56, pUL89 | Inhibition of pUL56-pUL104 interaction | ~1 - 5 μM[11] | Similar to Ganciclovir[11] | Varies |
| Sulfonamides (Tomeglovir/BAY 38-4766) | pUL89, pUL104 | Inhibition of endonuclease/portal interaction | IC50: 0.34 μM; EC50: ~1.03 μM[6][8] | 85 μM[6] | ~82.5 |
| N-hydroxy thienopyrimidine-2,4-diones (HtPDs) | pUL89 Endonuclease | Metal chelation in the active site | Low μM range[1] | > 50 μM | > 10 (varies by analog) |
Note: EC50 and IC50 values can vary depending on the specific analog, cell line, and assay conditions used. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
Accurate and reproducible evaluation of antiviral compounds is paramount. Below are detailed, step-by-step methodologies for key assays used in the characterization of viral terminase inhibitors.
Plaque Reduction Assay for HCMV
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the inhibition of viral plaque formation.
Materials:
-
Human foreskin fibroblasts (HFF) or MRC-5 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HCMV strain (e.g., AD169 or Towne)
-
Test compound stock solution
-
Overlay medium (e.g., growth medium with 0.5% methylcellulose or 0.4% agarose)
-
Formalin (10%)
-
Crystal Violet staining solution (0.8% in 50% ethanol)
Procedure:
-
Seed HFF or MRC-5 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in growth medium.
-
Aspirate the growth medium from the cell monolayers.
-
Inoculate the cells with a dilution of HCMV calculated to produce 40-80 plaques per well.
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
Aspirate the viral inoculum.
-
Add 1.5 mL of the overlay medium containing the various concentrations of the test compound to triplicate wells for each concentration. Include a virus-only control (no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells.
-
Fix the cell monolayers with 10% formalin.
-
Stain the cells with crystal violet solution and then wash with water.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
HFF or MRC-5 cells
-
Complete growth medium
-
Test compound stock solution
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Seed HFF or MRC-5 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in growth medium.
-
Add the compound dilutions to the cells in triplicate. Include a cells-only control (no compound).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the cells-only control.[5]
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral replication cycle that is inhibited by the compound.
Materials:
-
Synchronized culture of HFF or MRC-5 cells
-
High-titer HCMV stock
-
Test compound and known control inhibitors (e.g., a DNA polymerase inhibitor and a known terminase inhibitor)
-
Method for quantifying viral replication (e.g., qPCR for viral DNA, or a reporter virus)
Procedure:
-
Infect a synchronized monolayer of cells with HCMV at a high multiplicity of infection (MOI).
-
At various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), add the test compound at a concentration several-fold higher than its EC50.
-
Include wells where known early-stage (e.g., entry inhibitor) and late-stage (e.g., polymerase or terminase inhibitor) inhibitors are added at the same time points.
-
At a fixed time point after infection (e.g., 96 hours), harvest the cells or supernatant.
-
Quantify the level of viral replication in each sample.
-
Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the point in the replication cycle at which its target is active. For terminase inhibitors, the inhibitory effect is typically maintained even when the compound is added late in the replication cycle.[10]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the viral terminase complex, the mechanism of action of different inhibitor classes, and the experimental workflow for a plaque reduction assay.
Caption: The HCMV terminase complex (pUL51, pUL56, pUL89) binds and cleaves concatemeric viral DNA for packaging into procapsids.
Caption: Different classes of inhibitors target distinct subunits and functions of the viral terminase complex.
Sources
- 1. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [tib.eu]
- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral evaluation of novel 4'-hydroxymethyl branched thioapiosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroxypyrimidine Carboxylic Acid Analogs in Antiviral Assays: A Guide for Researchers
In the dynamic field of antiviral drug discovery, the dihydroxypyrimidine (DHP) scaffold has emerged as a privileged structure, yielding compounds with potent activity against a range of viral pathogens. This guide provides a comparative analysis of dihydroxypyrimidine carboxylic acid analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their antiviral properties, mechanisms of action, and the experimental methodologies used for their evaluation. This document is designed to be an in-depth technical resource, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices.
The Dihydroxypyrimidine Carboxylic Acid Scaffold: A Versatile Tool in Antiviral Research
The dihydroxypyrimidine core is a key pharmacophore in several clinically successful antiviral drugs. A prime example is Raltegravir, the first-in-class HIV-1 integrase strand transfer inhibitor, which features a related N-methylpyrimidinone carboxamide structure.[1] The versatility of the DHP scaffold lies in its ability to chelate divalent metal ions, which are essential cofactors for many viral enzymes, including polymerases and integrases.[2] This guide will focus on a comparative analysis of three key subtypes of DHP derivatives: methyl carboxylates, carboxylic acids, and carboxamides, with a primary emphasis on their activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.
Evaluating Antiviral Efficacy: A Step-by-Step Approach
The robust evaluation of antiviral compounds requires a multi-faceted approach, encompassing the determination of a compound's efficacy in inhibiting viral replication and its potential for cellular toxicity. Here, we detail the standard experimental workflow for assessing the antiviral activity of dihydroxypyrimidine carboxylic acid analogs.
General Experimental Workflow for Antiviral Screening
The process of screening and characterizing antiviral compounds typically follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the screening and characterization of antiviral compounds.
Detailed Protocol: Plaque Reduction Assay for Human Cytomegalovirus (HCMV)
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is a cornerstone for determining the efficacy of antiviral compounds.[3] This assay measures the reduction in the number of viral plaques, which are localized areas of cell death, in the presence of a test compound.
Rationale: This method provides a direct measure of the inhibition of infectious virus production and is highly reproducible when standardized.
Protocol:
-
Cell Seeding: Seed human foreskin fibroblast (HFF) or MRC-5 cells in 24-well plates and grow until a confluent monolayer is formed.
-
Virus Inoculation: Infect the cell monolayers with a dilution of HCMV calculated to produce 40-80 plaque-forming units (PFU) per well. Allow the virus to adsorb for 90 minutes at 37°C.[3]
-
Compound Treatment: Following adsorption, remove the virus inoculum and overlay the cells with a medium containing 0.4% agarose and serial dilutions of the dihydroxypyrimidine carboxylic acid analogs.[3] Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-12 days, or until plaques are clearly visible in the control wells.[3][4]
-
Plaque Visualization: Fix the cell monolayers with 10% formalin and stain with 0.8% crystal violet.[3] Plaques will appear as clear, unstained zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated using non-linear regression analysis.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Rationale: The MTT assay is a rapid, sensitive, and reliable method for quantifying the cytotoxic potential of a compound.[6]
Protocol:
-
Cell Seeding: Seed the same host cells used in the antiviral assay (e.g., HFF or MRC-5) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the dihydroxypyrimidine carboxylic acid analogs used in the antiviral assay. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined using non-linear regression analysis. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more promising therapeutic window.
Comparative Antiviral Activity of Dihydroxypyrimidine Carboxylic Acid Analogs
A study by He et al. (2022) provides a valuable dataset for the comparative analysis of dihydroxypyrimidine methyl carboxylate, carboxylic acid, and carboxamide analogs against the pUL89 endonuclease of HCMV. The data from this study is summarized below.
| Compound Subtype | R1 Group | EC50 (µM) against HCMV[7] |
| Carboxylic Acid (14) | 4-fluorobenzyl | 14.4 |
| 4-chlorobenzyl | 15.6 | |
| 3-fluorobenzyl | 17.0 | |
| Methyl Ester (13) | 4-fluorobenzyl | 22.8 |
| Carboxamide (15) | 4-fluorobenzyl | > 25 |
| 4-chlorobenzyl | > 25 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends. Notably, the carboxylic acid analogs consistently demonstrated superior potency against HCMV compared to the corresponding methyl esters and carboxamides.[7] Within the carboxylic acid series, substitutions on the benzyl group at the R1 position influenced activity, with the 4-fluorobenzyl analog showing the highest potency. The esterification of the carboxylic acid to a methyl ester resulted in a moderate decrease in activity, while conversion to a carboxamide led to a significant loss of antiviral efficacy against HCMV. These findings underscore the critical role of the free carboxylic acid moiety for potent anti-HCMV activity, likely due to its ability to effectively chelate the metal ions in the active site of the viral endonuclease.
Mechanisms of Action: Beyond Direct Viral Inhibition
The antiviral activity of dihydroxypyrimidine carboxylic acid analogs is not limited to a single mechanism. While direct inhibition of viral enzymes is a primary mode of action, some analogs can also modulate host cell pathways to exert a broad-spectrum antiviral effect.
Inhibition of Viral Enzymes: A Tale of Two Polymerases
-
HCMV pUL89 Endonuclease: As demonstrated in the comparative analysis, dihydroxypyrimidine carboxylic acids are effective inhibitors of the HCMV pUL89 endonuclease, an essential enzyme for viral DNA processing and packaging.[7] The proposed mechanism involves the chelation of two divalent metal ions in the enzyme's active site by the dihydroxypyrimidine and carboxylic acid functionalities.
-
HCV RNA-Dependent RNA Polymerase (NS5B): Certain dihydroxypyrimidine carboxylates have been shown to act as pyrophosphate (PPi) mimics, inhibiting the HCV NS5B polymerase.[3] These compounds are thought to bind to the active site and coordinate the two magnesium ions required for catalysis, thereby blocking nucleotide incorporation and terminating viral RNA synthesis.
Targeting Host Cell Pathways: Inhibition of Pyrimidine Biosynthesis
Some pyrimidine analogs exhibit broad-spectrum antiviral activity by targeting the host cell's de novo pyrimidine biosynthesis pathway. Specifically, they inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the synthesis of pyrimidine nucleotides required for both viral and cellular nucleic acid synthesis.[8][9] By depleting the cellular pool of pyrimidines, these compounds create an environment that is inhospitable for viral replication. This mechanism has been observed for compounds active against a range of RNA and DNA viruses, including influenza virus and herpes simplex virus.[8]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by certain dihydroxypyrimidine analogs.
Conclusion and Future Directions
Dihydroxypyrimidine carboxylic acid analogs represent a promising class of antiviral agents with diverse mechanisms of action. The comparative analysis presented in this guide highlights the superior potency of the carboxylic acid subtype against HCMV and underscores the importance of the free carboxylate for activity. The ability of some analogs to inhibit the host DHODH enzyme opens up avenues for the development of broad-spectrum antiviral therapeutics.
Future research in this area should focus on expanding the comparative analysis to a wider range of viruses to fully delineate the antiviral spectrum of these compounds. Further optimization of the scaffold to improve pharmacokinetic properties and minimize off-target effects will be crucial for the clinical translation of these promising antiviral leads. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to advance the development of novel and effective antiviral therapies based on the versatile dihydroxypyrimidine scaffold.
References
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (URL: [Link])
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (URL: [Link])
-
Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells. (URL: [Link])
-
HCMV Plaque assay Method? (URL: [Link])
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (URL: [Link])
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (URL: [Link])
-
Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. (URL: [Link])
-
Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. (URL: [Link])
-
The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (URL: [Link])
-
Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (URL: [Link])
-
Viral Plaque Assay. (URL: [Link])
-
Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. (URL: [Link])
-
Quantitation of Cytomegalovirus: Methodologic Aspects and Clinical Applications. (URL: [Link])
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (URL: [Link])
-
MTT assay to evaluate the cytotoxic potential of a drug. (URL: [Link])
-
The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (URL: [Link])
-
Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (URL: [Link])
-
Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1. (URL: [Link])
-
Anti‐influenza virus agents: Synthesis and mode of action. (URL: [Link])
-
4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. (URL: [Link])
-
Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. (URL: [Link])
-
Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. (URL: [Link])
-
Small Molecule Drugs Targeting Viral Polymerases. (URL: [Link])
-
Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. (URL: [Link])
-
Progression of Antiviral Agents Targeting Viral Polymerases. (URL: [Link])
-
Repurposing antiviral drugs against the human monkeypox virus DNA-dependent RNA polymerase; in silico perspective. (URL: [Link])
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (URL: [Link])
-
Viral DNA Polymerase Inhibitors. (URL: [Link])
Sources
- 1. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Hydroxypyrimidine-5-carboxylic Acid Scaffolds and Raltegravir: A Guide for Antiviral Drug Development
In the landscape of antiviral therapeutics, particularly in the fight against Human Immunodeficiency Virus (HIV), the discovery of integrase strand transfer inhibitors (INSTIs) marked a pivotal turning point. Raltegravir, the first FDA-approved INSTI, revolutionized treatment regimens with its novel mechanism of action.[1][2] This guide provides a comparative technical analysis of Raltegravir and the foundational 4-hydroxypyrimidine-5-carboxylic acid scaffold from which it and other related antiviral compounds have been derived. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important class of molecules.
Introduction: A Shared Lineage in Antiviral Innovation
Raltegravir's development originated from the exploration of compounds capable of chelating essential metal ions within the active site of viral enzymes.[3] The core structure of a dihydroxypyrimidine (DHP) carboxamide was identified as a potent and selective scaffold for inhibiting the strand transfer step of HIV integration.[2][4] this compound represents a fundamental component of this pharmacophore, which has demonstrated broad utility in targeting various viral metalloenzymes.[3]
Raltegravir, with its complex heterocyclic structure, features a central pyrimidone core. This arrangement is critical for its function as an integrase inhibitor.[5] The evolution from simpler pyrimidine carboxylic acids to the highly optimized structure of Raltegravir highlights a successful drug development campaign focused on maximizing potency, selectivity, and pharmacokinetic properties.[2]
Mechanism of Action: Metal Chelation at the Heart of Inhibition
Both Raltegravir and compounds derived from the this compound scaffold share a common mechanism of action: the inhibition of viral enzymes through the chelation of divalent metal ions (typically Mg²⁺) in the enzyme's catalytic core.[3][5]
Raltegravir and HIV-1 Integrase
Raltegravir specifically targets the strand transfer activity of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome.[3][5] By binding to the metal ions in the active site, Raltegravir prevents the binding of host DNA, thus halting the integration process and interrupting the viral replication cycle.[5]
This compound Derivatives as Broader Antiviral Scaffolds
Research has shown that the dihydroxypyrimidine (DHP) scaffold is versatile. While the carboxamide derivatives led to potent HIV integrase inhibitors like Raltegravir, the carboxylic acid and ester subtypes have shown activity against other viral enzymes, such as human cytomegalovirus (HCMV) pUL89 endonuclease and HCV NS5B polymerase.[3][6] This highlights the critical role of the substituent at the 5-position of the pyrimidine ring in determining target specificity. For instance, the carboxylic acid functionality appears to be favored for inhibiting HIV-1 RNase H and HCV NS5B, whereas the carboxamide is preferred for potent HIV-1 integrase inhibition.[3]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
A direct comparison of the specific compound this compound with Raltegravir is challenging due to the lack of extensive published data for the former. However, we can compare the properties of Raltegravir with the general class of pyrimidine carboxylic acid derivatives.
| Property | Raltegravir | This compound Derivatives (General) |
| Chemical Formula | C₂₀H₂₁FN₆O₅[5] | Varies depending on substituents |
| Molar Mass | 444.42 g/mol [5] | Varies |
| Mechanism of Action | HIV-1 Integrase Strand Transfer Inhibitor[3][5] | Can inhibit various viral enzymes (e.g., endonucleases, polymerases) depending on the derivative[3][6] |
| Bioavailability | Moderate, affected by food[7] | Generally expected to have lower permeability for the acid subtype[3][6] |
| Metabolism | Primarily via UGT1A1-mediated glucuronidation[4] | Varies based on specific structure |
| Half-life | Approximately 9 hours[7] | Undetermined |
Antiviral Activity: Potency and Spectrum
Raltegravir
Raltegravir demonstrates potent anti-HIV activity in both treatment-naïve and experienced patients.[3] It effectively reduces HIV-1 RNA levels and leads to an increase in CD4+ T cell counts.[3][8]
| Assay | IC₅₀ / EC₅₀ |
| In vitro HIV-1 Integrase Inhibition (Strand Transfer) | 2–7 nM[3] |
| Cell-based HIV Spread Assay (50% NHS) | 31 nM (IC₉₅)[8] |
This compound Derivatives
While specific data for this compound is not available, studies on related dihydroxypyrimidine derivatives show promising antiviral activity against other viruses. For example, certain 4,5-dihydroxypyrimidine carboxylic acid derivatives have shown moderate activity against HCMV with EC₅₀ values in the range of 14.4–22.8 μM.[3][6] The carboxamide derivatives of dihydroxypyrimidines, the direct precursors to Raltegravir's development, exhibit low nanomolar activity against HIV in cellular assays.[4]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This biochemical assay is crucial for determining the inhibitory potential of compounds against the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (plasmid or oligonucleotide)
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 7.5 mM MnCl₂)
-
Test compound and DMSO for dilutions
-
96-well plates
-
Detection system (e.g., radioactivity, fluorescence, or colorimetric)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the recombinant HIV-1 integrase with the test compound.
-
Initiate the reaction by adding the donor and target DNA substrates.
-
Incubate to allow the strand transfer reaction to proceed.
-
Stop the reaction and analyze the products to determine the extent of inhibition.
Conclusion and Future Perspectives
The comparative study of this compound derivatives and Raltegravir reveals a fascinating story of targeted drug design. The pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent antiviral agents that function by chelating metal ions in the active sites of viral enzymes.
Raltegravir stands as a testament to the successful optimization of a lead scaffold, resulting in a highly potent and selective inhibitor of HIV-1 integrase. The broader family of this compound derivatives continues to be a fertile ground for the discovery of new antivirals targeting a range of viruses. Future research should focus on exploring further modifications of this scaffold to enhance potency, broaden the spectrum of activity, and overcome drug resistance. The nuanced structure-activity relationships, particularly the influence of the substituent at the 5-position, will be key to unlocking the full therapeutic potential of this chemical class.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
Summa, V., Petrocchi, A., Bonelli, F., Crescenzi, B., Donghi, M., Ferrara, M., ... & Rowley, M. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646–6649. [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]
-
Wenning, L. A., Friedman, E. J., & Kost, J. T. (2010). Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. Infectious disorders drug targets, 10(4), 256–262. [Link]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849. [Link]
-
A facile and an efficient one-pot green synthesis of pyrimidine derivatives using the environmentally friendly Cerium(IV) ammonium nitrate (CAN) as catalyst and water as a solvent has been described. ResearchGate. [Link]
-
Ankad, P., & Ankad, G. (2014). Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients. Avicenna journal of medicine, 4(4), 83–90. [Link]
-
Kumar, D., & Kumar, N. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 49-57. [Link]
-
Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of medicinal chemistry, 50(9), 2225–2239. [Link]
-
Summa, V., Petrocchi, A., Bonelli, F., Crescenzi, B., Donghi, M., Ferrara, M., ... & Rowley, M. (2008). Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection. Journal of medicinal chemistry, 51(18), 5843–5855. [Link]
Sources
- 1. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Antiviral Potential of 4-Hydroxypyrimidine-5-Carboxylic Acid Derivatives: A Comparative Guide
In the relentless pursuit of novel antiviral therapeutics, the pyrimidine scaffold has consistently emerged as a privileged structure, yielding compounds with potent and diverse mechanisms of action. This guide provides an in-depth technical analysis of a promising subclass: 4-hydroxypyrimidine-5-carboxylic acid derivatives. We will objectively compare their confirmed antiviral performance, particularly against Human Cytomegalovirus (HCMV), with established and alternative antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and field-proven insights to facilitate further investigation and development.
Introduction: The Rationale for Targeting Viral Metalloenzymes
Viruses, being obligate intracellular parasites, rely on a host of enzymes for their replication, many of which are metalloenzymes. These enzymes utilize metal ions, typically Mg²⁺ or Mn²⁺, as cofactors for their catalytic activity. Key examples include viral polymerases, integrases, and endonucleases, which are essential for nucleic acid synthesis and processing. The critical dependence on these metal cofactors makes the active sites of these enzymes attractive targets for therapeutic intervention.
4,5-Dihydroxypyrimidine (DHP) derivatives, particularly those bearing a carboxylic acid moiety, have been identified as a significant metal-binding chemotype in antiviral drug discovery.[1] This scaffold's ability to chelate the metal ions in the active site of viral enzymes can effectively disrupt their function and halt viral replication. A notable success story originating from this chemical space is Raltegravir, the first FDA-approved HIV-1 integrase inhibitor, which evolved from a DHP carboxamide lead.[1] This precedent underscores the potential of DHP carboxylic acids as a versatile platform for developing novel antiviral agents.
This guide focuses on the antiviral activity of 4,5-dihydroxypyrimidine carboxylic acids, with a primary focus on their well-documented efficacy against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[1]
Mechanism of Action: Inhibition of HCMV pUL89 Endonuclease
The primary antiviral mechanism of 4,5-dihydroxypyrimidine carboxylic acids against HCMV is the inhibition of the viral terminase complex, specifically the pUL89 endonuclease subunit.[1][2] The terminase complex is crucial for the cleavage of viral DNA concatemers and their packaging into new viral capsids, a critical step in the viral replication cycle.
The pUL89 endonuclease possesses an RNase H-like active site fold that is dependent on divalent metal ions for its catalytic activity.[1] The 4,5-dihydroxypyrimidine carboxylic acid scaffold acts as a metal-chelating pharmacophore, binding to these essential metal ions within the enzyme's active site. This binding event disrupts the catalytic machinery of the endonuclease, preventing it from cleaving the viral DNA and thus inhibiting the production of new, infectious virions.
Diagram: Proposed Mechanism of Action
Caption: Inhibition of HCMV pUL89 endonuclease by 4,5-dihydroxypyrimidine carboxylic acids.
Comparative Antiviral Activity Against Human Cytomegalovirus (HCMV)
Experimental data has demonstrated the moderate to potent anti-HCMV activity of 4,5-dihydroxypyrimidine carboxylic acid derivatives. In cell-based assays, several analogs have exhibited 50% effective concentrations (EC₅₀) in the range of 14.4–22.8 μM.[1][2]
To contextualize this activity, a comparison with established anti-HCMV drugs and other pyrimidine-based antivirals is essential.
Data Presentation: Comparative Anti-HCMV Activity
| Compound Class/Drug | Viral Target | Mechanism of Action | EC₅₀ against HCMV (μM) | Reference(s) |
| 4,5-Dihydroxypyrimidine Carboxylic Acids | pUL89 Endonuclease | Metal Chelation in Active Site | 14.4 - 22.8 | [1][2] |
| Ganciclovir | DNA Polymerase (pUL54) | Chain Termination | 0.58 - 5.36 | [3] |
| Letermovir | Terminase Complex (pUL56) | Allosteric Inhibition | ~0.0024 | [4] |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis Inhibition | Not specifically reported for HCMV, but active against other DNA viruses | [5][6] |
Analysis:
-
Potency: 4,5-dihydroxypyrimidine carboxylic acids demonstrate moderate anti-HCMV activity. While their EC₅₀ values are higher than the highly potent terminase inhibitor Letermovir, they are in a comparable range to the widely used DNA polymerase inhibitor Ganciclovir.
-
Mechanism of Action: The distinct mechanism of targeting the pUL89 endonuclease offers a significant advantage. This provides a potential therapeutic option for viral strains that have developed resistance to DNA polymerase inhibitors like Ganciclovir.
-
Derivative Comparison: Studies have shown that the carboxylic acid moiety is crucial for the antiviral activity of this scaffold. Corresponding methyl ester and carboxamide derivatives exhibit significantly reduced or abolished activity, highlighting the importance of the acidic group for metal chelation.[1]
Broader Antiviral Spectrum: A Potential for Pan-Viral Inhibition?
While the anti-HCMV activity is well-documented, the broader antiviral potential of this compound derivatives is an area of active investigation. The conservation of metalloenzyme active sites across different viral families suggests that these compounds could exhibit a broader spectrum of activity.
Indeed, other pyrimidine derivatives that target host cell enzymes have demonstrated broad-spectrum antiviral effects. For instance, inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis, have shown activity against a wide range of both RNA and DNA viruses.[5][6] This is because rapidly replicating viruses place a high demand on the host cell's nucleotide pools.
A notable example is Brequinar , a potent DHODH inhibitor, which has demonstrated in vitro activity against:
-
RNA Viruses: Influenza A and B viruses, Respiratory Syncytial Virus (RSV), Dengue virus, Zika virus, and Enteroviruses.
-
DNA Viruses: Adenovirus and Herpes Simplex Virus-1 (HSV-1).
The EC₅₀ values for Brequinar against various enteroviruses range from 29.26 nM to 82.40 nM. While the mechanism is different (host-targeting vs. direct-acting), the success of other pyrimidine-based compounds provides a strong rationale for exploring the broader antiviral potential of this compound derivatives. Further screening against a diverse panel of viruses is warranted to confirm this hypothesis.
Diagram: Direct-Acting vs. Host-Targeting Antiviral Strategies
Caption: Comparison of direct-acting and host-targeting antiviral strategies.
Experimental Protocols for Antiviral Activity Assessment
To ensure the reproducibility and validation of antiviral activity findings, standardized experimental protocols are crucial. The following are detailed, step-by-step methodologies for key assays used to characterize the antiviral properties of this compound derivatives.
Viral Endonuclease Inhibition Assay (FRET-based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target viral endonuclease.
Principle: A fluorescence resonance energy transfer (FRET)-based substrate is used, which consists of a short oligonucleotide with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Dilute the purified recombinant viral endonuclease to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the FRET-labeled oligonucleotide substrate.
-
Prepare serial dilutions of the this compound derivatives and control inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add the test compounds to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the diluted endonuclease to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore using a plate reader.
-
Continue to measure the fluorescence at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Antiviral Assay: Plaque Reduction Assay
This assay is considered the gold standard for quantifying the inhibition of viral replication in a cell culture system.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is directly proportional to the amount of infectious virus. Antiviral compounds that inhibit viral replication will reduce the number and/or size of the plaques.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed susceptible host cells (e.g., human foreskin fibroblasts for HCMV) into 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
-
Virus Infection:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add the medium containing the different concentrations of the test compound.
-
Overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the corresponding concentration of the test compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this varies depending on the virus, e.g., 7-14 days for HCMV).
-
After the incubation period, fix the cells (e.g., with methanol or formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value.
-
Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This is a higher-throughput method for assessing antiviral activity, particularly for viruses that cause visible damage to host cells.
Principle: Viral infection often leads to morphological changes in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. This assay measures the ability of a compound to protect cells from virus-induced CPE. Cell viability is typically quantified using a colorimetric or fluorometric readout.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed host cells into 96-well plates and allow them to adhere and grow overnight.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the cell plates.
-
Infect the cells with a dilution of virus that causes significant CPE within a few days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator until CPE is maximal in the virus control wells.
-
-
Quantification of Cell Viability:
-
Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) to all wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of CPE inhibition against the compound concentration and calculate the EC₅₀ value.
-
Diagram: Experimental Workflow for Antiviral Compound Evaluation
Caption: A typical workflow for the evaluation of antiviral compounds.
Conclusion and Future Directions
This compound derivatives represent a promising class of antiviral agents with confirmed activity against Human Cytomegalovirus. Their mechanism of action, involving the inhibition of the viral pUL89 endonuclease through metal chelation, provides a distinct therapeutic strategy compared to currently approved drugs that primarily target the viral DNA polymerase. While their potency against HCMV is moderate, their novel mechanism makes them valuable candidates for further optimization and for use in combination therapies or against drug-resistant viral strains.
The potential for these compounds to exhibit broad-spectrum antiviral activity is a compelling area for future research. Given the success of other pyrimidine derivatives as broad-spectrum inhibitors, systematic screening of this compound libraries against a diverse panel of RNA and DNA viruses is a logical and promising next step. Further medicinal chemistry efforts to enhance potency and improve pharmacokinetic properties will also be critical in advancing this chemical class towards clinical development.
References
-
Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. Available at: [Link]
-
He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. Available at: [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]
-
Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. PubMed. Available at: [Link]
-
In vitro assessment of the combined effect of letermovir and sirolimus on cytomegalovirus replication. Revista Española de Quimioterapia. Available at: [Link]
Sources
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seq.es [seq.es]
- 5. researchgate.net [researchgate.net]
- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metalloenzyme Cross-Reactivity: A Case Study of 4-Hydroxypyrimidine-5-carboxylic Acid
Introduction: The Double-Edged Sword of Metal Chelation in Drug Discovery
Metalloenzymes, which represent a significant portion of the proteome, are critical regulators of numerous physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] Small molecule inhibitors that function by chelating the catalytic metal ion at the enzyme's active site have proven to be a successful strategy in developing drugs for a range of diseases, from hypertension to cancer and viral infections.[2][3]
Within this class of inhibitors, compounds featuring a dihydroxypyrimidine (DHP) scaffold have emerged as a versatile and potent chemotype. Specifically, DHP carboxylic acids have been identified as effective inhibitors of viral metalloenzymes, such as human cytomegalovirus (HCMV) pUL89 endonuclease and HCV NS5B polymerase, where the hydroxyl and carboxylic acid moieties are crucial for metal coordination.[4][5] This guide focuses on a representative member of this class, 4-Hydroxypyrimidine-5-carboxylic acid , to explore a critical aspect of its development: cross-reactivity with other metalloenzymes.
While the ability to bind a metal ion is the basis of their therapeutic action, it also presents a significant challenge. The conserved nature of metal-containing active sites across different enzyme families raises the potential for off-target inhibition, which can lead to undesired side effects and toxicities. Therefore, a thorough evaluation of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of its preclinical validation. This guide provides a framework for researchers, scientists, and drug development professionals to understand and assess the cross-reactivity of metal-binding inhibitors, using this compound as a conceptual model.
The Imperative of Selectivity Profiling: Why Cross-Reactivity Matters
The development of metalloenzyme inhibitors is a lesson in the importance of selectivity. Early forays into this field, particularly with matrix metalloproteinase (MMP) inhibitors, were hampered by a lack of specificity. Broad-spectrum inhibitors, while potent against their intended targets, caused significant side effects, such as musculoskeletal syndrome, due to the inhibition of other structurally related but functionally distinct MMPs.[6] This historical context underscores a fundamental principle: the therapeutic window of a metalloenzyme inhibitor is dictated as much by its inactivity against off-targets as its potency against the on-target.
A systematic cross-reactivity screen against a panel of diverse metalloenzymes is therefore essential.[7][8] Such a screen provides a "selectivity profile" that can predict potential liabilities early in the drug discovery pipeline. The choice of enzymes for this panel is critical and should include representatives from different families that are both structurally and functionally diverse and are known to be implicated in common off-target effects.
A well-chosen panel for a zinc-binding inhibitor like this compound would typically include:
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Key off-target considerations include MMP-1, MMP-2, and MMP-9.[9][10]
-
Carbonic Anhydrases (CAs): Zinc-containing enzymes crucial for pH regulation and CO2 transport. Common isoforms for screening are the ubiquitous hCA I and hCA II.[11][12]
-
Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a pivotal role in epigenetic regulation. Class I (e.g., HDAC1, HDAC2) and Class IIb (e.g., HDAC6) are important to assess.[13][14]
-
Angiotensin-Converting Enzyme (ACE): A key zinc-containing enzyme in the renin-angiotensin system that regulates blood pressure.[15][16]
The following sections will detail the experimental workflow for conducting such a selectivity screen and present a comparative analysis based on the known behavior of the dihydroxypyrimidine carboxylic acid scaffold.
Experimental Design for Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity relies on standardized and well-controlled enzymatic assays. The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value). A significantly higher IC50 value for an off-target enzyme compared to the primary target is indicative of selectivity.
General Workflow for Metalloenzyme Selectivity Screening
The process begins with the acquisition of purified, active enzyme preparations and suitable substrates. For many common metalloenzymes, recombinant human enzymes and fluorogenic substrates are commercially available, which greatly facilitates the screening process.
Caption: Workflow for determining the IC50 of an inhibitor against a panel of metalloenzymes.
Step-by-Step Protocol: Fluorogenic Enzyme Inhibition Assay
This protocol provides a general template that can be adapted for various metalloenzymes using fluorogenic substrates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor stock solution in assay buffer. The final concentrations should span a range that is expected to capture the full dose-response curve (e.g., from 1 nM to 100 µM).
-
Prepare working solutions of the enzyme and its corresponding fluorogenic substrate in the appropriate assay buffer. The optimal enzyme and substrate concentrations should be determined empirically (typically at or below the substrate's Km value).
-
-
Assay Execution (96- or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the microplate. Include wells with solvent only (0% inhibition control) and wells with a known potent inhibitor for that enzyme (100% inhibition control).
-
Add a defined amount of the enzyme solution (e.g., 20 µL) to each well.
-
Gently mix and pre-incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.
-
Initiate the reaction by adding the substrate solution (e.g., 25 µL) to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence vs. time plot.
-
Normalize the rates to the 0% inhibition control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Comparative Analysis: The Selectivity Profile of this compound
The dihydroxypyrimidine carboxylic acid scaffold has demonstrated potent, low micromolar to sub-micromolar inhibition of its intended viral endonuclease targets.[4][5] This potent activity is attributed to the specific geometry of the active site and the precise coordination of two divalent metal ions.
When considering potential off-targets like the zinc-containing MMPs, CAs, and HDACs, the inhibitory activity is expected to be significantly lower. These enzymes typically contain a single catalytic zinc ion, and the geometry of their active sites differs considerably from the viral endonucleases. While the hydroxypyrimidine-carboxylic acid moiety can still chelate zinc, the overall binding affinity is likely to be much weaker without the favorable interactions provided by the rest of the inhibitor's structure within the specific context of the on-target active site. Indeed, studies on other metalloenzyme inhibitors have shown that even compounds with potent metal-binding groups can exhibit high selectivity for their intended targets over other metalloenzymes.[7]
The table below summarizes the known activity and the anticipated selectivity profile of this compound. This profile is illustrative and underscores the necessity of empirical testing.
| Enzyme Target Class | Representative Enzyme | Known/Anticipated IC50 | Data Source/Rationale |
| Primary Target | HCMV pUL89 Endonuclease | ~0.5 - 5 µM | Published data for DHP carboxylic acid analogs.[4] |
| Off-Target Panel | MMP-2 | > 50 µM (Anticipated) | Single Zn2+ active site; different geometry. Carboxylate-based MMP inhibitors often require specific backbone interactions not present here.[9] |
| hCA II | > 100 µM (Anticipated) | Open active site, but specific interactions with key residues are required for potent inhibition, which are unlikely for this scaffold.[7] | |
| HDAC1 | > 50 µM (Anticipated) | While hydroxy-pyrimidine scaffolds have been linked to HDAC inhibition, the carboxylic acid moiety is not a typical zinc-binding group for potent HDACis, which often feature hydroxamates.[13] | |
| ACE | > 100 µM (Anticipated) | ACE inhibitors typically mimic dipeptide substrates, a structural feature absent in this compound.[15][17] |
This anticipated selectivity is visualized in the diagram below, highlighting the desired separation between on-target potency and off-target inactivity.
Caption: Ideal selectivity profile of a metalloenzyme inhibitor.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of inhibitors against specific metalloenzymes, particularly viral targets. Its mechanism of action, centered on metal chelation, necessitates a rigorous evaluation of its selectivity to ensure a favorable therapeutic window.
This guide has outlined the critical rationale, experimental methodologies, and interpretive framework for assessing metalloenzyme cross-reactivity. While direct, comprehensive experimental data for this specific compound against a broad panel is pending, the analysis based on its known on-target activity and the principles of metalloenzyme inhibition strongly suggests a favorable selectivity profile.
For researchers working with this or similar compounds, the path forward is clear: empirical validation is paramount. The protocols and panel of enzymes described herein provide a robust starting point for these crucial studies. A thorough understanding of a compound's selectivity is the foundation upon which safe and effective medicines are built.
References
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link][4][5]
-
Remacle, A. G., et al. (2016). Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo. Mediators of Inflammation, 2016, 8927389. [Link][9]
-
Wagner, F. F., et al. (2015). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. Bioorganic & Medicinal Chemistry Letters, 25(22), 5128–5133. [Link][13]
-
Arvela, P. M., et al. (2017). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Medicinal Chemistry Research, 26, 2125–2138. [Link]
-
Day, J. A., & Cohen, S. M. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 56(21), 8659–8668. [Link][7]
-
Wikipedia contributors. (2023). Histone deacetylase inhibitor. In Wikipedia, The Free Encyclopedia. [Link][14]
-
He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link][5]
-
Chen, A. Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323–1455. [Link][2]
-
Laronha, H., & Caldeira, J. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(6), 871. [Link][10]
-
On the hunt for metalloenzyme inhibitors: Investigating the Presence of Metal-Chelating Compounds in Screening Libraries and Chemical Spaces. (2023). ChemRxiv. [Link][18]
-
Day, J. A., & Cohen, S. M. (2013). Investigating the selectivity of metalloenzyme inhibitors. ChEMBL. [Link][8]
-
Almquist, R. G., et al. (1985). Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. Journal of Medicinal Chemistry, 28(8), 1062–1066. [Link][17]
-
Ferreira, D. V., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules, 28(14), 5373. [Link]
-
Karioti, A., & Supuran, C. T. (2016). An Update on Natural Products with Carbonic Anhydrase Inhibitory Activity. Current Medicinal Chemistry, 23(8), 758–771. [Link][11]
-
Galdiseva, A., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(22), 14353. [Link]
-
D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 6985. [Link][12]
-
Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1036398. [Link][15]
-
Gessner, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]
-
Chen, A. Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. eScholarship. [Link][1]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Biomolecules, 9(11), 717. [Link][6]
-
Day, J. A., & Cohen, S. M. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. ChemMedChem, 10(10), 1733–1738. [Link][3]
-
Li, Y., et al. (2016). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. RSC Advances, 6(10), 8345–8357. [Link]
-
Beura, A., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers in Molecular Biosciences, 9, 839151. [Link]
-
Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1036398. [Link][16]
-
Day, J. A., & Cohen, S. M. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Request PDF. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: Investigating the selectivity of metalloenzyme inhibitors. (CHEMBL2434956) - ChEMBL [ebi.ac.uk]
- 9. Synthesis and Validation of a Hydroxypyrone-Based, Potent, and Specific Matrix Metalloproteinase-12 Inhibitor with Anti-Inflammatory Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Update on Natural Products with Carbonic Anhydrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 16. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Evaluating Novel Antiviral Compounds: A Comparative Framework Using Foscarnet and Investigational 4-Hydroxypyrimidine-5-carboxylic Acid Derivatives
In the landscape of antiviral drug development, the constant evolution of viral resistance necessitates a perpetual search for novel therapeutic agents. This guide provides a comprehensive framework for the preclinical and clinical evaluation of new antiviral candidates, using the established drug Foscarnet as a benchmark for comparison against emerging compounds like 4-hydroxypyrimidine-5-carboxylic acid and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies and rationale behind the comparative efficacy assessment of antiviral agents.
Introduction: The Imperative for Novel Antiviral Strategies
The clinical utility of many antiviral drugs is challenged by the emergence of drug-resistant viral strains. This is particularly true for infections in immunocompromised individuals, where prolonged viral replication provides ample opportunity for the selection of resistance mutations. Foscarnet, a cornerstone in the treatment of cytomegalovirus (CMV) infections, especially in cases of ganciclovir resistance, is not immune to this challenge. Consequently, the exploration of compounds with novel mechanisms of action, such as derivatives of this compound, is of paramount importance. This guide will dissect the established antiviral profile of Foscarnet and contrast it with the investigational profile of a promising class of compounds, not as a direct head-to-head comparison of approved drugs, but as a methodological guide to the evaluation of new chemical entities.
Unraveling the Mechanisms of Action: A Tale of Two Targets
A fundamental aspect of antiviral drug development is the elucidation of the compound's mechanism of action. Understanding how a drug inhibits viral replication is crucial for predicting its spectrum of activity, potential for resistance, and synergistic or antagonistic interactions with other drugs.
Foscarnet: A Pyrophosphate Analog Targeting Viral DNA Polymerase
Foscarnet (trisodium phosphonoformate) is a structural analog of pyrophosphate.[1] Its mechanism of action is well-characterized and involves the direct, non-competitive inhibition of viral DNA polymerase.[2][3][4] Unlike nucleoside analogs such as ganciclovir, Foscarnet does not require intracellular phosphorylation for its antiviral activity.[1] It binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates.[2] This effectively halts the elongation of the viral DNA chain. Foscarnet exhibits selective inhibition of viral polymerases, with concentrations required to inhibit host cell DNA polymerases being significantly higher.[5]
Figure 1: Mechanism of action of Foscarnet.
This compound Derivatives: Targeting the Viral Terminase Complex
In contrast to Foscarnet, investigational compounds such as 4,5-dihydroxypyrimidine carboxylic acids represent a class of metal-chelating inhibitors that target a different essential viral enzyme: the terminase complex.[6][7] Specifically, these compounds have been shown to inhibit the endonuclease activity of the pUL89 protein, a component of the human cytomegalovirus (HCMV) terminase complex.[6][7] The terminase complex is responsible for cleaving newly replicated viral DNA into unit-length genomes for packaging into new virions. By inhibiting this crucial step, these compounds prevent the formation of infectious viral particles. This distinct mechanism of action makes them promising candidates for overcoming resistance to DNA polymerase inhibitors.
Figure 3: Workflow for a virus yield reduction assay.
Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of an antiviral candidate before it can be considered for human trials.
Animal Models for CMV Infection:
-
Murine Cytomegalovirus (MCMV) Model: While HCMV is species-specific, MCMV infection in mice shares many pathological features with HCMV infection in humans and is a widely used model for studying antiviral efficacy and pathogenesis. [8][9]* Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, allowing for the study of HCMV replication and pathogenesis in a more physiologically relevant system. [10][11] Endpoints for In Vivo Efficacy:
-
Reduction in viral load in target organs (e.g., spleen, liver, lungs).
-
Improved survival rates in lethal infection models.
-
Amelioration of disease symptoms (e.g., inflammation, tissue damage).
Clinical trials in humans are the final and most critical step in the evaluation of a new antiviral drug. The design of these trials is complex and tailored to the specific viral infection and patient population.
Clinical Trial Endpoints for Foscarnet in CMV Retinitis:
-
Time to progression of retinitis: This was a primary endpoint in early clinical trials of Foscarnet for CMV retinitis in AIDS patients. [12][13]* Visual acuity and visual field changes: These are important measures of the clinical benefit of the treatment. [12]* Viral load reduction: In some studies, the effect of Foscarnet on CMV viremia was assessed. [14] For a novel compound like a this compound derivative to progress to clinical trials, it would need to demonstrate a favorable safety profile and convincing evidence of antiviral activity in preclinical models.
Conclusion: A Multi-faceted Approach to Antiviral Drug Evaluation
The comparison between an established drug like Foscarnet and an investigational compound class like this compound derivatives highlights the dynamic nature of antiviral drug development. While Foscarnet's efficacy and mechanism of action are well-documented through extensive clinical use, the latter represents a promising new frontier with a distinct molecular target. The rigorous, multi-step evaluation process, from in vitro assays to in vivo models and clinical trials, is essential for determining the true potential of any new antiviral candidate. The ultimate goal is to expand our therapeutic arsenal with safer and more effective drugs that can overcome the ever-present challenge of viral resistance.
References
- Foscarnet: An overview. (2017). UpToDate.
- What is Foscarnet Sodium used for? (2024). Patsnap Synapse.
- Mechanism of action of foscarnet against viral polymerases. (1992). PubMed.
- What is the mechanism of Foscarnet Sodium? (2024). Patsnap Synapse.
- Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections. (1995). PubMed.
- Different modalities of in vivo models of CMV infection and their uses... (2021). ResearchGate.
- Humanized Mouse Models of Human Cytomegalovirus Infection. (2016). PMC - NIH.
- Advances in Model Systems for Human Cytomegalovirus Latency and Reactivation. (2022). mBio.
- Animal models for CMV infection and disease. (2023). ResearchGate.
- Effect of a 14-day course of foscarnet on cytomegalovirus (CMV) blood markers in a randomized study of human immunodeficiency virus-infected patients with persistent CMV viremia. (1999). PubMed.
- Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo. (1989). PubMed.
- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). PMC - PubMed Central.
- Foscarnet-Ganciclovir Cytomegalovirus Retinitis Trial. 4. Visual outcomes. (1994). PubMed.
- Studies of the Ocular Complications of AIDS (SOCA)--Foscarnet-Ganciclovir CMV Retinitis Trial (FGCRT). (n.d.). ClinicalTrials.gov.
- 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed.
- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
Sources
- 1. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 2. Mechanism of action of foscarnet against viral polymerases [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Foscarnet-Ganciclovir Cytomegalovirus Retinitis Trial. 4. Visual outcomes. Studies of Ocular Complications of AIDS Research Group in collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Effect of a 14-day course of foscarnet on cytomegalovirus (CMV) blood markers in a randomized study of human immunodeficiency virus-infected patients with persistent CMV viremia. Agence National de Recherche du SIDA 023 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine-Based Inhibitors: Benchmarking 4-Hydroxypyrimidine-5-Carboxylic Acid Scaffolds
For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile structure is found in a multitude of clinically significant agents, from antiviral to anticancer therapeutics. This guide provides an in-depth, head-to-head comparison of inhibitors based on the 4-hydroxypyrimidine-5-carboxylic acid framework against other key classes of pyrimidine-based inhibitors. We will dissect their mechanisms, compare their potencies with supporting experimental data, and provide detailed protocols for their evaluation.
The Central Role of the Pyrimidine Scaffold
Pyrimidine-based compounds often function as antimetabolites. By mimicking endogenous pyrimidines (cytosine, thymine, and uracil), these molecules can competitively inhibit enzymes crucial for nucleic acid synthesis, thereby disrupting DNA and RNA replication. This fundamental mechanism is particularly effective in targeting rapidly proliferating cells, such as cancer cells or virus-infected cells.[1][2] However, the versatility of the pyrimidine ring extends far beyond this, serving as a key pharmacophore for inhibitors of kinases, cyclooxygenases, and viral enzymes through diverse mechanisms of action.
Spotlight on this compound and Its Analogs
The this compound moiety, particularly in its dihydroxypyrimidine (DHP) form, is a powerful pharmacophore for inhibiting viral metalloenzymes.[3]
Mechanism of Action: Metal Chelation and Pyrophosphate Mimicry
Derivatives of dihydroxypyrimidine carboxylic acid have been identified as potent inhibitors of viral enzymes like influenza endonuclease, human cytomegalovirus (HCMV) pUL89 endonuclease, and hepatitis C virus (HCV) NS5B polymerase.[3][4][5] Their inhibitory power stems from a dual-action mechanism:
-
Divalent Metal Ion Chelation: The active sites of these viral polymerases and endonucleases contain two essential divalent metal ions (typically Mg²⁺ or Mn²⁺). The hydroxypyrimidine core, along with the adjacent carboxylic acid, is perfectly positioned to chelate these metal ions, effectively neutralizing the enzymatic machinery.[4]
-
Pyrophosphate Mimicry: During nucleotide incorporation, a pyrophosphate (PPi) molecule is released. DHP inhibitors are suggested to act as PPi mimics, competitively binding to the active site and stalling the polymerase activity.[6]
This mechanism makes the DHP scaffold a valuable starting point for developing antivirals that target essential, conserved enzymatic functions.
Comparative Analysis with Other Pyrimidine-Based Inhibitors
To understand the unique position of the this compound class, we will compare it against other prominent pyrimidine-based inhibitors targeting different pathological pathways.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
-
Target: Dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][7]
-
Mechanism: By blocking DHODH, these inhibitors deplete the cellular pool of pyrimidines necessary for DNA and RNA synthesis. This suppresses the proliferation of rapidly dividing cells, particularly the T and B lymphocytes involved in autoimmune responses.[1]
-
Therapeutic Application: Primarily used in autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[1] Well-known examples include Teriflunomide and Leflunomide.
-
Comparison Point: DHODH inhibitors act on a host cell enzyme to indirectly suppress viral replication or autoimmune responses by limiting nucleotide availability.[2] In contrast, DHP carboxylic acids directly target viral enzymes, offering a more specific antiviral strategy.
Kinase Inhibitors (Aurora Kinase & Tyrosine Kinases)
-
Target: Serine/threonine kinases like Aurora kinases or receptor tyrosine kinases (e.g., EGFR, VEGFR2).[8][9][10][11]
-
Mechanism: These inhibitors are typically ATP-competitive, binding to the ATP pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that control cell cycle progression, proliferation, and angiogenesis.[9][12]
-
Therapeutic Application: Widely used in oncology. For instance, pyrimidine-based Aurora kinase inhibitors are being developed to target MYC-amplified cancers, while others target kinases like EGFR in non-small cell lung cancer.[12][13][14][15]
-
Comparison Point: Kinase inhibitors modulate cellular signaling pathways, a fundamentally different mechanism from the direct enzymatic inhibition of viral replication machinery by DHP carboxylic acids. The pyrimidine core in kinase inhibitors often serves as a scaffold for positioning functional groups that interact with the kinase hinge region.
Cyclooxygenase-2 (COX-2) Inhibitors
-
Target: Cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammatory conditions and various cancers.[16][17][18]
-
Mechanism: By selectively inhibiting COX-2 over the COX-1 isoform, these compounds reduce the production of prostaglandins that mediate pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[17][19]
-
Therapeutic Application: Anti-inflammatory agents and potential anticancer therapies.[17]
-
Comparison Point: This class highlights the structural diversity achievable with the pyrimidine scaffold, adapting it to fit the distinct active site of COX enzymes. The goal is to modulate inflammatory responses, a different therapeutic endpoint compared to the antiviral focus of DHP carboxylic acids.
Quantitative Performance: A Head-to-Head Data Summary
The following table summarizes the inhibitory potency of representative compounds from each class. It is crucial to note that direct comparison of IC₅₀/EC₅₀ values should be approached with caution, as experimental conditions (e.g., cell lines, assay types, substrate concentrations) vary between studies.
| Inhibitor Class/Compound | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Source |
| DHP Carboxylic Acid Analog | HCMV pUL89 Endonuclease | Cell-based Antiviral | EC₅₀ = 14.4–22.8 μM | [3] |
| DHP Carboxylic Acid Analog | HCV NS5B Polymerase | Biochemical | IC₅₀ = 0.73 μM | [6] |
| Aurora Kinase Inhibitor (Cpd 13) | Aurora A Kinase | Biochemical | IC₅₀ = 38.6 nM | [8][13] |
| Aurora Kinase Inhibitor (Cpd 11j) | Aurora A Kinase | Biochemical | IC₅₀ = 7.1 nM | [20] |
| Tyrosine Kinase Inhibitor (Cpd 65) | PDGFr / FGFr / EGFr | Biochemical | IC₅₀ = 1.11 / 0.13 / 0.45 μM | [12] |
| COX-2 Inhibitor (Cpd 5d) | COX-2 | Biochemical | IC₅₀ = 0.16 μM | [16] |
| COX-2 Inhibitor (Cpd 6) | COX-2 | Biochemical | IC₅₀ = 1.8 μM | [18] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key inhibitory pathway and a standard experimental workflow.
Caption: Mechanism of DHODH inhibitors in suppressing lymphocyte proliferation.
Caption: Workflow for a viral endonuclease inhibition fluorescence assay.
Experimental Protocols: A Practical Guide
Reproducible and robust data is the bedrock of drug discovery. Below are detailed, self-validating protocols for key assays used to evaluate these inhibitors.
Protocol 1: Viral Endonuclease Inhibition Assay (Fluorescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified viral endonuclease, such as influenza PA or HCMV pUL89.
-
Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Materials:
-
Purified, recombinant viral endonuclease protein.
-
Fluorescently-labeled substrate (e.g., from a commercial supplier).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Test compounds and a known inhibitor (positive control).
-
Black, opaque 96- or 384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare dilutions for your positive control.
-
Enzyme Preparation: Dilute the endonuclease enzyme to its optimal working concentration (e.g., 2X final concentration) in cold assay buffer.
-
Assay Plating: To the microplate wells, add:
-
1 µL of compound dilution (or DMSO for no-inhibitor control).
-
50 µL of the 2X enzyme solution.
-
Include "no enzyme" controls containing only buffer and substrate to determine background fluorescence.
-
-
Pre-incubation: Centrifuge the plate briefly to mix and incubate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Dilute the fluorescent substrate to its 2X final concentration in assay buffer.
-
Reaction Initiation: Add 50 µL of the 2X substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates relative to the DMSO (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Protocol 2: Cell-Based Antiviral Assay (Virus Yield Reduction Assay)
This assay quantifies the amount of infectious virus produced by infected cells in the presence of an inhibitor.
-
Principle: Host cells are infected with a virus and simultaneously treated with the test compound. After an incubation period, the supernatant containing newly produced virions is harvested and titrated to determine the viral titer. A reduction in titer compared to untreated controls indicates antiviral activity.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.[22]
-
After a 1-hour adsorption period, wash the cells with PBS to remove unattached virus.[21]
-
Add 100 µL of the medium containing the serially diluted compounds to the wells. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.
-
-
Incubation: Incubate the plates for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).[21]
-
Harvesting: After incubation, collect the culture supernatant from each well.
-
Virus Titeration (TCID₅₀ Assay):
-
Perform a 10-fold serial dilution of the harvested supernatant.
-
Add these dilutions to a fresh 96-well plate containing a confluent monolayer of host cells.
-
Incubate for several days and then assess the wells for virus-induced cytopathic effect (CPE).
-
Calculate the 50% Tissue Culture Infectious Dose (TCID₅₀)/mL for each sample using the Reed-Muench method.
-
-
Data Analysis:
-
Compare the viral titers from compound-treated wells to the "virus only" control.
-
The EC₅₀ is the compound concentration that reduces the virus yield by 50%. Plot the log₁₀ reduction in viral titer against the compound concentration to determine this value.
-
-
Cytotoxicity Assessment: In a parallel plate without virus, perform a standard cell viability assay (e.g., MTS or CellTiter-Glo) with the same compound dilutions to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.
-
Conclusion
The pyrimidine scaffold is a testament to nature's efficiency, providing a robust framework for developing highly specific and potent inhibitors against a wide range of biological targets. While this compound and its DHP analogs have carved out a significant niche as direct-acting antiviral agents through metal chelation, other pyrimidine-based inhibitors demonstrate remarkable efficacy in oncology and anti-inflammatory applications by targeting cellular kinases and enzymes. Understanding these distinct mechanisms of action, supported by robust quantitative data from well-designed experiments, is paramount for drug development professionals aiming to select and optimize the right scaffold for their therapeutic target.
References
-
Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines. Virology. [Link]
-
Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. PubMed. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
-
Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PubMed. [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).. ResearchGate. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
-
Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. [Link]
-
Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. PMC. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE. [Link]
-
(a) Chart comparing the IC50 values of the compounds for different cell.... ResearchGate. [Link]
-
Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease. NIH. [Link]
-
In vitro % inhibition at concentrations of 10 −5 M-10 −9 M and IC50 values of the tested com. ResearchGate. [Link]
-
Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. ACS Chemical Biology. [Link]
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]
-
Comparison of good IC 50 to MIC values. ResearchGate. [Link]
-
Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses. PNAS. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines.. ResearchGate. [Link]
-
What are DPR oxidase inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Comparative IC50 (µM) and selectivity index (SI) values.. ResearchGate. [Link]
-
A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. Semantic Scholar. [Link]
-
Broad-spectrum Antiviral That Interferes with De Novo Pyrimidine Biosynthesis. PubMed. [Link]
-
Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
Sources
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Structure Assisted Optimization of 4,5-Dihydroxypyrimidine-6-Carboxamide Inhibitors of Influenza Virus Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 18. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 4-Hydroxypyrimidine-5-carboxylic Acid and Its Derivatives
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro evaluation of these parameters allows researchers to identify and optimize promising drug candidates, mitigating the risk of late-stage failures. This guide provides a comparative analysis of the in vitro ADME properties of 4-hydroxypyrimidine-5-carboxylic acid and its key derivatives, namely esters and amides. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess this important chemical scaffold.
The this compound core is a recognized pharmacophore in medicinal chemistry. However, the intrinsic properties of the carboxylic acid group, while often crucial for target engagement, can present challenges in achieving a desirable ADME profile. Derivatization to esters or amides is a common strategy to modulate these properties. This guide will delve into the nuanced differences in solubility, permeability, metabolic stability, and plasma protein binding between the parent acid and its derivatives, supported by experimental data and detailed protocols.
The Pivotal Role of In Vitro ADME in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. In vitro ADME studies serve as an indispensable early-warning system, providing critical insights into a compound's potential behavior in a biological system.[1] By simulating key physiological processes in a controlled laboratory setting, these assays enable the rapid and cost-effective screening of compound libraries, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[2]
A favorable ADME profile is characterized by a delicate balance of several key parameters:
-
Aqueous Solubility: Sufficient solubility is a prerequisite for absorption and distribution. Poorly soluble compounds often exhibit low bioavailability and can be challenging to formulate.
-
Membrane Permeability: The ability of a compound to traverse cellular membranes, such as the intestinal epithelium, is crucial for oral absorption.
-
Metabolic Stability: Resistance to enzymatic degradation, primarily in the liver, determines a drug's half-life and its potential for drug-drug interactions.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug.
Understanding these properties for a lead scaffold like this compound and its derivatives is essential for informed decision-making in the optimization process.
Comparative In Vitro ADME Profile: Carboxylic Acid vs. Ester and Amide Derivatives
While comprehensive, direct comparative studies on a wide array of this compound derivatives are not extensively published, valuable insights can be gleaned from existing research on analogous dihydroxypyrimidine (DHP) systems. A notable study on DHP carboxylic acids, methyl esters, and carboxamides as antiviral agents revealed important trends in their in vitro ADME properties.[3][4]
The "acid subtype" of these derivatives generally exhibited good in vitro ADME characteristics, with the significant exception of poor permeability.[3][4] This observation aligns with the general understanding that while carboxylic acids can be highly soluble, their ionized state at physiological pH can limit passive diffusion across lipid membranes.
The following table summarizes the expected trends in key in vitro ADME parameters when converting a this compound to its corresponding ester and amide derivatives, based on established medicinal chemistry principles and available data on similar scaffolds.
| In Vitro ADME Parameter | This compound | Ester Derivatives (e.g., Methyl Ester) | Amide Derivatives | Rationale for the Trend |
| Aqueous Solubility | High | Moderate to Low | Moderate to Low | The carboxylic acid group is ionizable, leading to high aqueous solubility. Esterification and amidation mask this polar group, generally reducing solubility. |
| Permeability (e.g., Caco-2) | Low to Moderate | Moderate to High | Moderate to High | The increased lipophilicity and reduced ionization of esters and amides typically enhance passive membrane permeability. |
| Metabolic Stability (Liver Microsomes) | High | Low to Moderate | Moderate to High | Carboxylic acids are generally less susceptible to Phase I metabolism. Esters are prone to hydrolysis by esterases, while amides are typically more stable. |
| Plasma Protein Binding | Low to Moderate | Moderate to High | Moderate to High | Increased lipophilicity of the ester and amide derivatives often leads to higher binding to plasma proteins like albumin. |
Note: The data presented in this table are generalized trends. Actual values can vary significantly based on the specific substituents on the pyrimidine ring and the nature of the ester or amide group.
One study on 4,5-dihydroxypyrimidine carboxylic acid derivatives reported "very high aqueous solubility and extraordinary plasma and microsomal stability in both humans and mice," which supports the trends outlined above for the parent acid scaffold.[3] However, the same study highlighted the "poor PAMPA permeability" of these acidic compounds, reinforcing the permeability challenge.[3]
Experimental Workflows for In Vitro ADME Assessment
To empower researchers in their drug discovery efforts, this section provides detailed, step-by-step methodologies for key in vitro ADME assays. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Aqueous Solubility Determination (Kinetic Solubility Assay)
Rationale: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often representative of the conditions encountered during initial dissolution in the gastrointestinal tract.
Caption: Workflow for Kinetic Solubility Assay.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well microplate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.
-
Measurement: Analyze the samples using a nephelometer to measure the extent of light scattering caused by undissolved particles.
-
Data Analysis: Compare the nephelometry readings to a standard curve generated with a compound of known insolubility to quantify the kinetic solubility.[5]
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a reliable in vitro model to predict oral drug absorption.[6]
Caption: Caco-2 Permeability Assay Workflow.
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition: Add the test compound (typically at a concentration of 10 µM) to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability assessment.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the collected samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[7]
Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs. This assay provides an indication of a compound's susceptibility to hepatic clearance.[8]
Caption: Microsomal Stability Assay Workflow.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or other species) and phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From the slope of the initial linear phase, calculate the half-life (t1/2) and intrinsic clearance (CLint).[9]
Plasma Protein Binding (Equilibrium Dialysis)
Rationale: Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding. It measures the unbound fraction of a drug at equilibrium, which is the pharmacologically active portion.[10]
Caption: Equilibrium Dialysis Workflow for PPB.
Protocol:
-
Membrane Preparation: Hydrate a semi-permeable dialysis membrane (with a molecular weight cut-off that retains plasma proteins but allows free drug to pass).
-
Apparatus Setup: Assemble the equilibrium dialysis apparatus, which consists of two chambers separated by the dialysis membrane.
-
Sample Loading: Add plasma spiked with the test compound to one chamber (the plasma chamber) and an equal volume of protein-free buffer (e.g., PBS) to the other chamber (the buffer chamber).
-
Incubation: Seal the apparatus and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Conclusion and Future Perspectives
The in vitro ADME properties of this compound and its derivatives present a classic medicinal chemistry challenge: balancing the desirable properties of a polar, ionizable group for target interaction with the need for favorable pharmacokinetic characteristics. The available data and established principles suggest that while the parent carboxylic acid offers high solubility and metabolic stability, its permeability is likely to be a significant hurdle. Conversion to ester or amide derivatives is a viable strategy to enhance permeability, but this often comes at the cost of increased metabolic liability (especially for esters) and potentially higher plasma protein binding.
The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these trade-offs. By generating quantitative data on solubility, permeability, metabolic stability, and plasma protein binding for a series of derivatives, researchers can build a comprehensive understanding of the structure-property relationships within this chemical space. This data-driven approach is crucial for the rational design of novel this compound-based drug candidates with an optimized ADME profile, ultimately increasing the probability of clinical success. Future work should focus on generating a more extensive and publicly available dataset of in vitro ADME properties for a diverse range of this compound derivatives to further aid the drug discovery community.
References
- Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849.
- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.
- Zhou, L., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Animal Cells and Systems, 23(3), 155-163.
- Design, synthesis, in silico ADME/T profiling of pseudo-pyrimidine derivatives and anticancer activity evaluation. (2025).
- Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI.
- Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
- Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis Online.
- Human plasma protein binding values of the four compounds (n=3).This... (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.
- 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).
- Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. (2014). PubMed Central.
- 4,5-Dihydroxypyrimidine carboxylic acid | C5H4N2O4 | CID 69590451. (n.d.). PubChem.
- 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid. (n.d.). CymitQuimica.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- Metabolic stability. (n.d.). Admeshop.
- In Vitro ADME. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2021). PubMed Central.
- Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. (2019). PubMed.
- Plasma protein binding in drug discovery and development. (2009). PubMed.
- Pyrimidine-4-carboxylic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
- Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. (2023). WUR eDepot.
- In vitro solubility assays in drug discovery. (2008). PubMed.
- ADME Properties. (2019). Cambridge MedChem Consulting.
- A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2017). PubMed.
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (2013). PubMed Central.
- Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and R
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH.
- Physicochemical Descriptors Related to ADME Properties | Download Table. (n.d.).
- Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). (n.d.). Cayman Chemical.
- Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. (2023). MDPI.
- 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441. (n.d.). PubChem.
- The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). PubMed.
- Plasma protein binding of drugs. (n.d.). PubMed Central.
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. (n.d.). Cayman Chemical.
- 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0. (n.d.). ChemicalBook.
Sources
- 1. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. bioivt.com [bioivt.com]
- 10. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxypyrimidine-5-carboxylic Acid and Its Analogs as Enzyme Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the inhibitory potential of 4-Hydroxypyrimidine-5-carboxylic acid and its structural analogs, with a focus on their activity against key metabolic enzymes. As drug discovery increasingly targets metabolic pathways, understanding the structure-activity relationships of enzyme inhibitors is paramount for the rational design of more potent and selective therapeutic agents.
Introduction: The Therapeutic Potential of Pyrimidine Analogs
Pyrimidine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties. A key mechanism through which many pyrimidine analogs exert their therapeutic effects is the inhibition of enzymes involved in nucleotide metabolism. By disrupting the synthesis of DNA and RNA precursors, these compounds can selectively target rapidly proliferating cells, such as cancer cells or pathogens.
One such enzyme of interest is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. Its role in cell proliferation makes it an attractive target for the development of novel therapeutics. This guide will delve into the inhibitory properties of this compound and its analogs, using DHODH as a primary example to illustrate the principles of comparative analysis.
Comparative Inhibitory Potency
While specific inhibitory data for this compound is not extensively reported in publicly available literature, we can infer its potential activity by examining its structural analogs for which experimental data exists. The following table summarizes the inhibitory potency of several pyrimidine derivatives against DHODH.
| Compound/Analog | Target Enzyme | IC50 Value | Reference |
| Brequinar | Human DHODH | 29 nM | |
| Leflunomide (A77 1726) | Human DHODH | 12 µM | |
| 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-hepten-4-carboxamide | Human DHODH | 5 nM | |
| 5-Fluoroorotate | DHODH | Not specified |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that modifications to the pyrimidine core can significantly impact inhibitory potency. For instance, Brequinar and Leflunomide, both well-characterized DHODH inhibitors, feature more complex substitutions compared to a simple hydroxypyrimidine structure. The potent activity of the 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-hepten-4-carboxamide highlights the importance of specific functional groups in binding to the enzyme's active site. The inclusion of a trifluoromethylphenyl group often enhances binding affinity through hydrophobic and electronic interactions.
For this compound, the presence of the carboxylic acid group at the 5-position is a key feature. This group could potentially mimic the substrate, orotate, and interact with key residues in the enzyme's active site. However, without direct experimental data, its potency relative to established inhibitors remains speculative.
Experimental Protocol: In Vitro DHODH Inhibition Assay
To determine the inhibitory potency of this compound and its analogs, a robust in vitro assay is essential. The following protocol outlines a common method for measuring DHODH activity.
Principle:
This assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is monitored spectrophotometrically and is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (this compound and analogs)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle control
-
Recombinant human DHODH enzyme
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of dihydroorotate and DCIP to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Self-Validation:
To ensure the reliability of the results, include positive and negative controls. A known DHODH inhibitor (e.g., Brequinar) should be used as a positive control to validate the assay's sensitivity. The negative control (vehicle only) establishes the baseline enzyme activity.
Visualizing the DHODH Inhibition Pathway
The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by pyrimidine analogs.
Caption: Inhibition of DHODH by pyrimidine analogs blocks the conversion of dihydroorotate to orotate.
Conclusion and Future Directions
While direct comparative data for this compound is limited, the analysis of its structural analogs provides valuable insights into the structure-activity relationships governing the inhibition of key enzymes like DHODH. The presence of the carboxylic acid moiety suggests a potential for interaction with the enzyme's active site, warranting further investigation.
Future research should focus on synthesizing this compound and its derivatives and evaluating their inhibitory potency against a panel of metabolic enzymes. Such studies, coupled with computational modeling and structural biology, will be instrumental in elucidating their mechanism of action and guiding the development of next-generation inhibitors with improved efficacy and selectivity. The experimental protocol provided herein offers a robust framework for such investigations.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypyrimidine-5-Carboxylic Acid Analogs as Enzyme Inhibitors
In the landscape of modern drug discovery, heterocyclic scaffolds serve as the bedrock for a multitude of therapeutic agents. Among these, the pyrimidine core, a fundamental component of nucleic acids, has proven to be a privileged structure, offering a versatile framework for the design of potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet highly significant, class of these compounds: 4-hydroxypyrimidine-5-carboxylic acid analogs. Our focus will be on elucidating the intricate interplay between chemical structure and biological function, with a particular emphasis on their role as enzyme inhibitors in oncology and virology.
The this compound scaffold is a key pharmacophore that mimics the endogenous substrates of several enzyme classes, enabling it to act as a competitive inhibitor. The hydroxyl group at the 4-position and the carboxylic acid at the 5-position are critical for establishing key interactions within the enzyme active site, often involving metal chelation and hydrogen bonding.[3][4] This guide will dissect the SAR of this scaffold by examining modifications at various positions of the pyrimidine ring and exploring isosteric replacements for the carboxylic acid moiety.
The Core Scaffold: this compound
The fundamental structure of this compound provides a rigid and planar core, presenting key functional groups in a well-defined spatial orientation. The nitrogen atoms at positions 1 and 3, the hydroxyl group at position 4, and the carboxylic acid at position 5 are all potential points of interaction with enzyme active sites.
Caption: The core chemical structure of this compound.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions. The following sections explore the impact of these modifications on inhibitory potency against key enzyme targets.
Modifications at the C2 Position
The C2 position of the pyrimidine ring offers a vector for introducing substituents that can probe deeper into the enzyme's binding pocket.
-
Small Alkyl and Aryl Groups: Introduction of small, lipophilic groups at the C2 position can enhance binding affinity by exploiting hydrophobic pockets within the active site. For instance, in the context of histone demethylase inhibitors, a phenyl or substituted phenyl group at C2 can lead to a significant increase in potency.[5]
-
Hydrogen Bond Donors and Acceptors: The incorporation of groups capable of forming hydrogen bonds, such as amino or substituted amino groups, can establish additional interactions with key residues, thereby improving inhibitory activity.
Modifications at the C6 Position
The C6 position is often solvent-exposed, making it an ideal site for introducing larger substituents to improve pharmacokinetic properties or to target adjacent sub-pockets of the enzyme.
-
Impact on Selectivity: Strategic modifications at C6 can influence the selectivity profile of the inhibitor. For example, in the design of dihydroorotate dehydrogenase (DHODH) inhibitors, bulky substituents at the C6 position can discriminate between different isoforms of the enzyme.[6]
-
Introduction of Charged Groups: The addition of charged or polar groups can enhance aqueous solubility, a critical parameter for drug development.
The Indispensable Role of the 5-Carboxylic Acid
The carboxylic acid at the 5-position is a cornerstone of the pharmacophore for many target enzymes. It often acts as a bidentate ligand, coordinating with divalent metal ions (e.g., Mg2+, Mn2+) in the active site, mimicking the phosphate group of endogenous substrates.[3][4]
-
Requirement for Activity: For enzymes like dihydroorotate dehydrogenase, the intact carboxylic acid group is essential for significant inhibitory activity.[4] Studies have shown that replacing it with other functional groups like sulfonamides or tetrazoles often leads to a decrease in potency.[4]
-
Isosteric Replacements: While the carboxylic acid is often crucial, it can contribute to poor cell permeability and rapid metabolism. Consequently, isosteric replacements are an active area of research. Tetrazoles, for example, have been investigated as carboxylic acid isosteres and have shown comparable activity in some cases, likely due to their similar acidic properties and ability to coordinate with metal ions.[3][7]
| Modification | Enzyme Target | Effect on Activity | Reference |
| Phenyl at C2 | Histone Demethylases | Increased Potency | [5] |
| Bulky Group at C6 | DHODH | Increased Selectivity | [6] |
| 5-Carboxylic Acid | DHODH | Essential for Activity | [4] |
| 5-Tetrazole | Various | Potential Isosteric Replacement | [3][7] |
| 5-Carboxamide | HCMV pUL89 Endonuclease | Active Subtype | [8][9] |
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key assays are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a 384-well microplate.
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: A streamlined workflow for a typical enzyme inhibition assay.
Cell-Based Proliferation Assay
This assay evaluates the effect of the compounds on the growth of cancer cell lines.
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Concluding Remarks and Future Directions
The this compound scaffold represents a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The SAR data clearly indicates that modifications at the C2 and C6 positions are crucial for optimizing potency and selectivity, while the 5-carboxylic acid group plays a pivotal role in anchoring the molecule within the active site.
Future research in this area should continue to explore novel isosteric replacements for the carboxylic acid to improve pharmacokinetic profiles. Furthermore, the application of structure-based drug design, leveraging co-crystal structures of inhibitors bound to their target enzymes, will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile scaffold. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of enzyme inhibitor design.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614.
- ResearchGate.
- PubMed. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.
- PubMed. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- ResearchGate. Structure activity relationship (SAR)
- ACS Publications. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters.
- bioRxiv. (2021).
- MDPI. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.
- NIH. (2022). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors.
- NIH.
- PubMed. (1988).
- ResearchGate. (2020).
- NIH.
- PubMed. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
- Al-Tamimi, W. H., & Abdulwahid, A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- PubMed Central. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease.
- PubMed. (2011). Structure-activity Relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas Aeruginosa.
- R&D Systems. Histone Demethylase Inhibitors Products.
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- BOC Sciences.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Hydroxypyrimidine-5-carboxylic Acid as a Lead Compound for Antiviral Drug Development: A Comparative Guide
Introduction: The Pressing Need for Novel Antiviral Scaffolds
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for new antiviral therapeutics. The pyrimidine scaffold has long been a cornerstone in the development of such agents, primarily as nucleoside analogs that disrupt viral replication.[1] However, the exploration of non-nucleoside pyrimidine derivatives offers a promising avenue for identifying novel mechanisms of action and overcoming existing resistance profiles. This guide focuses on the validation of 4-Hydroxypyrimidine-5-carboxylic acid as a potential lead compound for antiviral drug development. While direct antiviral data for this specific molecule is emerging, we will draw upon robust experimental evidence from the closely related 4,5-dihydroxypyrimidine carboxylic acid scaffold to build a strong case for its potential and outline a clear path for its validation.
The Rationale for Investigating this compound
The core hypothesis is that the this compound moiety represents a key pharmacophore for antiviral activity. This is substantiated by studies on analogous compounds, such as 4,5-dihydroxypyrimidine carboxylic acids, which have demonstrated efficacy against human cytomegalovirus (HCMV) by inhibiting the viral pUL89 endonuclease.[2][3] The carboxylic acid group is often crucial for biological activity, as demonstrated by the superior potency of dihydroxypyrimidine carboxylic acids compared to their corresponding ester or amide derivatives.[2] This suggests that the electronic and structural features of the this compound core are well-suited for interaction with viral enzyme active sites.
Comparative Performance Analysis: A Data-Driven Perspective
To objectively assess the potential of this compound, we will compare the performance of its close analog, a representative 4,5-dihydroxypyrimidine carboxylic acid (DHP acid), with established antiviral agents targeting similar viruses, such as Ganciclovir (a nucleoside analog) and Letermovir (a non-nucleoside inhibitor of the HCMV terminase complex).
Antiviral Efficacy
The primary measure of a compound's antiviral potential is its 50% effective concentration (EC50), the concentration at which it inhibits viral replication by 50%. Lower EC50 values indicate higher potency.
| Compound | Virus | EC50 (µM) | Mechanism of Action | Reference |
| DHP Acid Analog | Human Cytomegalovirus (HCMV) | 14.4 - 22.8 | pUL89 Endonuclease Inhibition | [2][3] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | 0.5 - 5.0 | DNA Polymerase Inhibition | [4] |
| Letermovir | Human Cytomegalovirus (HCMV) | 0.002 - 0.01 | Terminase Complex Inhibition | [5] |
| Remdesivir | SARS-CoV-2 | 0.77 | RNA-dependent RNA polymerase (RdRp) inhibition | [6] |
This table presents a comparative overview of the antiviral efficacy of a 4,5-dihydroxypyrimidine carboxylic acid analog against established antiviral drugs.
Cytotoxicity and Selectivity Index
A viable lead compound must exhibit minimal toxicity to host cells. This is quantified by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window. A higher SI value is desirable.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| DHP Acid Analog | Human Foreskin Fibroblasts | >100 | > 4.4 - 6.9 | [2] |
| Ganciclovir | Various | Variable (often in the low µM range) | Variable | [4] |
| Letermovir | Various | >50 | > 5000 | [5] |
This table summarizes the cytotoxicity and selectivity index of a 4,5-dihydroxypyrimidine carboxylic acid analog in comparison to other antivirals.
Proposed Mechanism of Action: A Focus on Viral Metalloenzymes
The antiviral activity of dihydroxypyrimidine carboxylic acids against HCMV is attributed to the inhibition of the pUL89 endonuclease, a metalloenzyme essential for viral DNA processing and packaging.[2][3] The carboxylic acid and adjacent hydroxyl groups are hypothesized to chelate essential metal ions in the enzyme's active site, thereby blocking its function. This mechanism is distinct from that of nucleoside analogs, offering a potential advantage against viruses resistant to current therapies.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Validation
To rigorously validate this compound as a lead compound, the following experimental workflow is proposed:
Caption: Experimental workflow for lead compound validation.
Antiviral Efficacy Assay (EC50 Determination)
This assay determines the concentration of the test compound required to inhibit the cytopathic effect (CPE) of a virus by 50%.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serially diluted compound to the wells. Include appropriate controls (uninfected cells, virus-infected untreated cells, and a positive control antiviral).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days for HCMV).
-
Quantification of Viral CPE: Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the test compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Seed a 96-well plate with the host cell line as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells containing uninfected cells.
-
Incubation: Incubate the plate under the same conditions as the antiviral assay.
-
Cell Viability Assessment: Determine cell viability using the same method as in the antiviral assay.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action Studies: Enzyme Inhibition Assay
To investigate if this compound inhibits a specific viral enzyme (e.g., pUL89 endonuclease), a biochemical assay is required.
Protocol:
-
Recombinant Enzyme Expression and Purification: Produce and purify the target viral enzyme.
-
Assay Setup: In a suitable buffer, combine the purified enzyme, its substrate (e.g., a fluorescently labeled oligonucleotide for an endonuclease), and varying concentrations of this compound.
-
Reaction and Detection: Initiate the enzymatic reaction and monitor the product formation over time using an appropriate detection method (e.g., fluorescence).
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.
Conclusion and Future Directions
The available evidence from the closely related 4,5-dihydroxypyrimidine carboxylic acid scaffold strongly supports the potential of this compound as a lead compound for antiviral drug development. Its proposed mechanism of action, targeting viral metalloenzymes, offers a compelling alternative to existing antiviral therapies. The experimental protocols outlined in this guide provide a clear and robust framework for the comprehensive validation of this promising compound. Further investigation into its broader antiviral spectrum, in vivo efficacy, and pharmacokinetic properties will be crucial next steps in its journey from a lead compound to a potential clinical candidate.
References
-
Wang, Y., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]
-
Goldner, T., et al. (2011). The novel human cytomegalovirus terminase inhibitor letermovir (AIC246) is a potent and selective antiviral agent in vitro and in vivo. Journal of Virology, 85(20), 10884-10893. [Link]
-
Pruijssers, A. J., et al. (2020). Remdesivir inhibits SARS-CoV-2 in human lung cells and chimeric SARS-CoV expressing the SARS-CoV-2 RNA polymerase in mice. Cell Reports, 32(3), 107940. [Link]
-
National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 69590451, 4,5-Dihydroxypyrimidine carboxylic acid. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Crumpacker, C. S. (1996). Ganciclovir. The New England Journal of Medicine, 335(10), 721-729. [Link]
-
El-Sayed, N. F., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 246-263. [Link]
-
Pudlo, J. S., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1984-1992. [Link]
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Topic: The Superior Potency of Dihydroxypyrimidine Carboxylic Acids: A Comparative Analysis of Carboxylic Acid, Ester, and Amide Analogs
An In-Depth Guide for Drug Development Professionals
Introduction: The Dihydroxypyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[4] Within this broad class, dihydroxypyrimidine-based compounds have emerged as potent inhibitors of critical enzymes, such as Dihydroorotate Dehydrogenase (DHODH) and HIV integrase, making them highly valuable scaffolds for drug development.[5][6]
A recurring and critical observation in the structure-activity relationship (SAR) of these inhibitors is the profound impact of the substituent at a key position on the pyrimidine ring. Specifically, the carboxylic acid moiety (-COOH) consistently imparts superior potency compared to its ester (-COOR) or amide (-CONH₂) analogs. This guide provides an in-depth technical comparison, supported by experimental evidence and mechanistic insights, to elucidate the chemical and biological reasons behind this crucial SAR trend. We will explore the roles of these functional groups in target engagement, cellular permeability, and metabolic fate, providing a clear rationale for researchers engaged in the design and optimization of pyrimidine-based therapeutics.
Part 1: Comparative Potency Analysis
Experimental data consistently demonstrates that the free carboxylic acid is the most active form of these inhibitors at the enzymatic and cellular level. Esters often act as prodrugs, requiring intracellular hydrolysis to exert their effect, while amides typically show significantly reduced or abolished activity.
A clear example is seen in the development of novel DHODH inhibitors as broad-spectrum antiviral agents.[7] A study directly comparing an ester-containing compound with its carboxylic acid derivative revealed a dramatic increase in potency upon hydrolysis.[7]
Table 1: Comparative Activity of Dihydroxypyrimidine Analogs
| Compound ID | Functional Group | Target | Assay Type | Potency (IC₅₀) | Source |
| Compound 11 | Carboxylic Acid | Influenza A Virus | Cell-based Antiviral | 0.85 ± 0.05 µM | [7] |
| Compound 15 | Ethyl Ester | Influenza A Virus | Cell-based Antiviral | Significantly less potent | [7] |
| OA Derivative | Carboxylic Acid | DHODH | Enzyme Inhibition | Active Inhibitor | [8] |
| OA Analogs | Sulfonamide, Tetrazole | DHODH | Enzyme Inhibition | Less potent than COOH | [8] |
Note: The data highlights that the hydrolysis of the ester in compound 15 to yield the carboxylic acid (compound 11) resulted in significantly enhanced antiviral potency.[7] Similarly, studies on orotic acid (OA) analogs as DHODH inhibitors established that the 6-carboxylic acid is required for significant enzyme inhibition, with other functional groups being less preferred by the enzyme.[8]
Part 2: Mechanistic Deep Dive: Why the Carboxylic Acid Excels
The superior potency of the carboxylic acid form is not coincidental; it is rooted in its unique physicochemical properties that govern molecular interactions, membrane transport, and metabolic stability.
The Critical Role in Target Engagement
The primary reason for the high potency of the carboxylic acid is its ability to act as a powerful hydrogen bond donor and, when deprotonated to carboxylate (-COO⁻) at physiological pH, a strong hydrogen bond acceptor and an ion-pairing partner. Many target enzymes, such as DHODH, have evolved to recognize and bind carboxylate-containing substrates.
-
Ionic and Hydrogen Bonding: The negatively charged carboxylate can form a strong salt bridge (ionic bond) with a positively charged amino acid residue, such as Arginine or Lysine, in the enzyme's active site. This high-energy interaction is a powerful anchoring point that significantly contributes to the overall binding affinity.
-
Precise Mimicry: In the case of DHODH, the natural substrate is dihydroorotate, which contains a carboxylic acid. Inhibitors bearing this group are therefore effective mimics that can occupy the active site with high fidelity.[8] Studies have confirmed that the intact carboxylic acid group is essential for significant DHODH inhibition.[8]
The ester and amide functionalities are poor bioisosteres for the carboxylic acid in this context:
-
Esters (-COOR): Are neutral, larger, and cannot form the critical ionic bond. They can act as hydrogen bond acceptors but not donors.[9]
-
Amides (-CONH₂): While capable of hydrogen bonding as both donors and acceptors, they are neutral and cannot form the high-energy salt bridge. Their geometry and electronic distribution differ significantly from a carboxylate.[10]
Figure 2: The ester prodrug activation workflow.
The Metabolic Stability of the Amide
Amide bonds are significantly more resistant to enzymatic cleavage in vivo than ester bonds. [10][11]While this metabolic stability is often a desirable trait in drug design to increase a compound's half-life, it is a disadvantage if the amide is intended as a prodrug for a carboxylic acid. The slow or non-existent conversion of the amide to the active acid form means the compound never reaches a sufficient concentration at the target site to be effective. Furthermore, as a standalone functional group, its inability to form the crucial ionic bond renders it a much weaker inhibitor.
Part 3: Experimental Protocols for Validation
To validate the SAR findings discussed, two key experiments are typically performed: an enzyme inhibition assay to measure direct target engagement and a cell-based assay to assess overall efficacy, which accounts for cell permeability and intracellular activation.
Protocol 1: In-Vitro DHODH Enzyme Inhibition Assay
This protocol quantifies the ability of a compound to directly inhibit the enzymatic activity of human DHODH.
Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, reducing a dye like 2,6-dichloroindophenol (DCIP) in the process. Inhibition of DHODH slows the rate of DCIP reduction, which can be measured spectrophotometrically as a decrease in absorbance at 600 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Solution: 10 mM Dihydroorotate (DHO) in assay buffer.
-
Electron Acceptor: 2.4 mM DCIP in assay buffer.
-
Enzyme: Recombinant human DHODH, diluted to a working concentration (e.g., 20 nM) in assay buffer.
-
Test Compounds: Serially dilute dihydroxypyrimidine carboxylic acid, ester, and amide in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution to the wells of a 96-well plate.
-
Add 75 µL of assay buffer.
-
Add 10 µL of DCIP solution.
-
Add 5 µL of DHO solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of the DHODH enzyme solution to each well.
-
Immediately measure the absorbance at 600 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3: Workflow for a DHODH enzyme inhibition assay.
Conclusion and Future Directions
The evidence is unequivocal: the carboxylic acid functional group is paramount for the high potency of dihydroxypyrimidine inhibitors that target enzymes with cationic binding pockets. Its ability to form strong ionic and hydrogen bonds provides an anchoring interaction that esters and amides cannot replicate.
-
Carboxylic Acid: The intrinsically active pharmacophore. The primary challenge is often its pharmacokinetic profile.
-
Ester: An effective prodrug strategy to overcome the membrane permeability limitations of the parent acid. Its success is contingent on efficient intracellular hydrolysis by esterases.
-
Amide: Generally a poor substitute due to its inability to form the key ionic bond and its high metabolic stability, which prevents it from acting as an effective prodrug.
For drug development professionals, this guide underscores a critical principle: while bioisosteric replacement is a powerful tool, the unique role of an ionizable group like a carboxylic acid in a specific protein-ligand interaction is often irreplaceable. Future design efforts should focus on optimizing the delivery of the active carboxylic acid form, either through advanced prodrug strategies or novel formulation technologies, to fully harness the therapeutic potential of the dihydroxypyrimidine scaffold.
References
-
Zaragoza, F., Stephen, H. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-9. [Link]
-
Patel, V., et al. (2012). CoMFA and CoMSIA studies on aryl carboxylic acid amide derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors. Medicinal Chemistry Research, 21(12). [Link]
-
Indian Journal of Chemistry. (2012). QSAR analysis on inhibitors of human dihydroorotate dehydrogenase (hDHODH): The aryl carboxylic acid amide derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 51(12), 1749-1757. [Link]
-
Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances. [Link]
-
Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6846-6874. [Link]
-
Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(9), 2225-35. [Link]
-
Wang, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 24(19), 14605. [Link]
-
ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]
-
Patel, V., et al. (2013). QSAR study on a series of aryl carboxylic acid amide derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). Current Computer-Aided Drug Design, 9(2), 268-76. [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1341-7. [Link]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]
-
Tlili, C., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(3), 1969-2028. [Link]
-
Reddit. (2022). esters vs. carboxylic acids. r/Mcat. [Link]
-
ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
-
Summa, V., et al. (2005). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4. [Link]
-
European Journal of Medicinal Chemistry. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry, 86, 743-57. [Link]
-
Brown, M. L., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 21(18), 5206-9. [Link]
-
Gissen, Z. A., et al. (1981). Differential nerve blockade: esters v. amides and the influence of pKa. British Journal of Anaesthesia, 53(11), 1193-9. [Link]
-
Ulu, A. U., et al. (2020). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
-
Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. [Link]
-
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. [Link]
-
Sleno, L., et al. (2010). Metabolic Activation of Carboxylic Acids. Current Drug Metabolism, 11(5), 405-23. [Link]
-
Wiley-VCH. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Carboxylic Acid (Bio)Isosteres in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CoMFA and CoMSIA studies on aryl carboxylic acid amide derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7.4 Esters and Amides – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydroxypyrimidine-5-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-Hydroxypyrimidine-5-carboxylic acid, is not merely a regulatory hurdle but a critical component of a robust laboratory safety culture. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound, while not classified as dangerous for transport, presents specific risks that necessitate careful handling.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are summarized below.
Table 1: GHS Hazard Identification for Pyrimidine Derivatives
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
These classifications demand the stringent use of Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or Butyl rubber gloves | Prevents skin contact, which can cause irritation.[2] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against dust particles causing serious eye irritation.[2] A face shield may be required for larger quantities. |
| Skin and Body Protection | Long-sleeved laboratory coat | Provides a primary barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator (if needed) | Use if ventilation is inadequate or if dust is generated.[2] A dust mask (e.g., N95) is a minimum precaution when handling fine powders. |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and meticulous segregation at the point of generation. Although this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a chemical waste.[4] State and local regulations may have more stringent requirements.
Protocol for Waste Segregation:
-
Designate a Waste Container: Use a clearly labeled, sealable container for solid this compound waste. The label should include the full chemical name and associated hazard symbols.
-
Isolate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3]
-
Avoid Mixing Waste: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any items that come into direct contact with the chemical, such as gloves, weigh paper, and pipette tips, must be considered contaminated and disposed of in the same designated container.[5]
Part 3: Disposal Procedures and Workflow
The disposal route for this compound is dictated by its classification as a non-hazardous but regulated chemical waste. The primary and universally accepted method is disposal via an approved waste disposal plant, typically involving incineration.[6][7]
The following workflow provides a logical decision-making process for handling this chemical waste from generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Protocol for Laboratory-Scale Disposal:
-
Preparation: Before handling waste, ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Containerization: Place a designated, properly labeled hazardous waste container in a fume hood or well-ventilated area.
-
Waste Transfer: Carefully transfer solid this compound waste into the container using a spatula or scoop. Place any contaminated disposables (e.g., weighing paper, contaminated wipes) into the same container.
-
Sealing: Securely close the container lid. Do not leave the container open.
-
Storage: Store the sealed container in a designated satellite accumulation area. This area must be secure and clearly marked, away from drains and incompatible chemicals.[8]
-
Disposal Request: Once the container is full or ready for disposal according to your lab's schedule, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste transporter.[9]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Protocol for Solid Spills:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the material is a fine powder.
-
Containment: Prevent the powder from becoming airborne or entering drains.
-
Cleanup:
-
Gently sweep or vacuum up the spilled material.[3] Use cleaning equipment that will not generate dust.
-
Place the collected material and any contaminated cleaning supplies into a labeled, sealable container for hazardous waste.
-
Clean the affected area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Fisher Scientific. (2009, June 12). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dihydroxypyrimidine-5-carboxylic acid.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%.
- Angene Chemical. (2025, February 2). Safety Data Sheet.
- MetaSci. (n.d.). Safety Data Sheet: 2,4-Dihydroxypyrimidine-5-carboxylic acid.
- Thermo Fisher Scientific. (2012, January 23). Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine-4-carboxylic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. connmaciel.com [connmaciel.com]
- 9. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety Guide: Handling and Disposal of 4-Hydroxypyrimidine-5-carboxylic Acid
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 4-Hydroxypyrimidine-5-carboxylic acid. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe chemical handling.
Hazard Identification and Risk Assessment
This compound and its structural analogs are key building blocks in medicinal chemistry. However, their utility is matched by potential hazards that necessitate rigorous safety protocols. Based on data from closely related pyrimidine derivatives, this compound should be handled as, at minimum, an irritant.[1][2][3] The primary risks are associated with direct contact and inhalation of airborne particulates.
A thorough risk assessment begins with understanding the specific hazards.
Table 1: GHS Hazard Profile for Structurally Similar Pyrimidine Carboxylic Acids
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | ❗ | Direct contact with the solid powder or solutions can lead to inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | ❗ | Airborne particles or splashes pose a significant risk to vision, potentially causing severe and lasting damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | ❗ | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. The following protocol is a self-validating system; adherence to it directly counters the identified hazards of the compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Justification |
| Eye & Face Protection | Chemical splash goggles.[4] | Imperative. Protects eyes from airborne powder and accidental splashes, directly mitigating the H319 "serious eye irritation" hazard.[1][3] |
| Hand Protection | Nitrile gloves.[4][5][6] | Mandatory. Prevents direct skin contact, addressing the H315 "skin irritation" hazard. Gloves must be inspected before use and removed carefully to avoid cross-contamination.[1] |
| Body Protection | Standard laboratory coat.[4] | Essential. Protects clothing and underlying skin from spills and contamination. |
| Respiratory Protection | Not typically required for small quantities in a fume hood. | For procedures that may generate significant dust, a NIOSH-approved N95 respirator is recommended to prevent respiratory tract irritation (H335).[4][7] |
Safe Handling and Operational Workflow
A systematic workflow is critical for both safety and procedural consistency. The following steps provide a clear, linear process for handling this compound, from initial preparation to post-handling cleanup.
Experimental Protocol: Step-by-Step Handling
-
Preparation & Pre-Handling:
-
Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[4][6]
-
Verify that the Safety Data Sheet (SDS) for a relevant analog is readily accessible.[4]
-
Confirm that a safety shower and eyewash station are unobstructed and operational.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) before donning PPE.
-
-
Engineering Controls:
-
Aliquoting & Handling Solid Compound:
-
To prevent the generation of airborne dust, use a spatula to carefully transfer the desired amount of the compound. Never pour the powder directly from the storage bottle. [4]
-
Keep the container of this compound tightly closed when not in active use to prevent contamination and accidental spills.[1][3][6]
-
-
Post-Handling & Cleanup:
-
Wipe down the work area and any equipment used with a damp cloth or paper towel to collect residual powder. Avoid dry sweeping, which can aerosolize particles.[4]
-
Carefully remove PPE, starting with gloves, to avoid cross-contamination. Dispose of contaminated disposable items in the designated waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][3][8]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Standard workflow for handling this compound.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate unprotected personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Carefully sweep or vacuum the contained material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste materials must be treated as hazardous.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical must be disposed of in the solid hazardous waste stream.[4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[2] Never discharge chemical waste into drains or sewers.[1][2]
By integrating these safety protocols into your daily laboratory operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. metasci.
- SAFETY DATA SHEET. Fisher Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Cayman Chemical.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.dk [fishersci.dk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
